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  • Product: Methyl 5-vinyl-1H-pyrrole-3-carboxylate
  • CAS: 198703-18-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, Methyl 5-vinyl-1H-pyrrole-3-carboxylate. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical spectroscopic data based on foundational principles and data from analogous structures. It further details the requisite experimental protocols for acquiring and interpreting high-fidelity ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a robust framework for the empirical validation of its molecular structure. This guide is intended to equip researchers with the necessary tools to confidently synthesize and characterize this and similar pyrrole derivatives.

Introduction: The Significance of Spectroscopic Characterization

Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₈H₉NO₂) is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The precise elucidation of its molecular structure is a prerequisite for any further investigation into its potential applications. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the electronic environment of individual nuclei, the nature of functional groups, and the overall molecular mass.

This guide will systematically explore the predicted spectroscopic signature of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and provide the methodologies to confirm these predictions experimentally.

Molecular Structure and Predicted Spectroscopic Data

The structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, with the IUPAC name methyl 5-ethenyl-1H-pyrrole-3-carboxylate, is presented below.[3] The numbering of the atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity of electronegative atoms and π systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
N-H~11.0 - 12.0broad singlet-1H
H-2~7.5 - 7.8doubletJ(H2, H4) ≈ 1.5 - 2.51H
H-4~6.8 - 7.1doubletJ(H4, H2) ≈ 1.5 - 2.51H
H-1' (vinyl)~6.5 - 6.8doublet of doubletsJ(H1', H2'a) ≈ 17, J(H1', H2'b) ≈ 111H
H-2'a (vinyl, trans)~5.8 - 6.1doubletJ(H2'a, H1') ≈ 171H
H-2'b (vinyl, cis)~5.2 - 5.5doubletJ(H2'b, H1') ≈ 111H
-OCH₃~3.7 - 3.9singlet-3H

Causality Behind Predictions:

  • The N-H proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding.

  • The pyrrole ring protons (H-2 and H-4) are in an aromatic system, hence their downfield shift. The meta-coupling between them is expected to be small.[4]

  • The vinyl protons will exhibit a characteristic pattern with large geminal and vicinal coupling constants, distinguishing the cis and trans protons.

  • The methyl ester protons will appear as a singlet, being isolated from other protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-5 (pyrrole)~135 - 140
C-2 (pyrrole)~125 - 130
C-1' (vinyl)~128 - 132
C-2' (vinyl)~110 - 115
C-3 (pyrrole)~115 - 120
C-4 (pyrrole)~110 - 115
-OCH₃~50 - 55

Causality Behind Predictions:

  • The carbonyl carbon of the ester is the most deshielded carbon, appearing far downfield.

  • The pyrrole ring carbons have chemical shifts typical for five-membered aromatic heterocycles.[5] The carbon attached to the vinyl group (C-5) and the carbon at the 2-position are expected to be further downfield.

  • The vinyl carbons show characteristic shifts for sp² hybridized carbons.

  • The methyl ester carbon is the most upfield signal due to its sp³ hybridization.

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch3200 - 3400Medium, broad
C-H stretch (aromatic/vinyl)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=O stretch (ester)1680 - 1720Strong
C=C stretch (aromatic/vinyl)1550 - 1640Medium
C-N stretch1100 - 1300Medium
C-O stretch (ester)1000 - 1250Strong

Causality Behind Predictions:

  • The N-H stretch will appear as a broad band due to hydrogen bonding.[6]

  • A strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the ester.[7][8]

  • Absorptions just above 3000 cm⁻¹ will confirm the presence of sp² C-H bonds from the pyrrole ring and vinyl group.[7]

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various bending vibrations and single bond stretches.

Predicted Mass Spectrum

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The exact mass should be observed at m/z = 151.0633 for C₈H₉NO₂.[3]

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺

    • Loss of the methyl group (-CH₃): [M - 15]⁺

    • Fragmentation of the vinyl group.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a newly synthesized sample of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 NMR Sample Preparation and Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum using a 400 MHz or higher spectrometer. C->D E Acquire ¹³C NMR spectrum. D->E F Process the data (Fourier transform, phase correction, baseline correction). E->F G Integrate ¹H signals and assign peaks. F->G

Caption: Workflow for NMR data acquisition and analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectrum.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.[9][10]

    • For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and comparison with predicted values and data from similar compounds.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C=C, and C-O stretches.[7][8]

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) and confirm that its m/z value corresponds to the calculated molecular weight of the compound. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.

    • Analyze the fragmentation pattern to gain further structural information.[11]

Conclusion

The spectroscopic characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a critical step in its scientific exploration. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the fundamental principles of spectroscopy and data from analogous compounds. The detailed experimental protocols offer a clear path for researchers to obtain high-quality empirical data. By systematically applying these methodologies, scientists can unambiguously confirm the structure of this novel compound, paving the way for its further investigation in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • Chem-Net. (2025). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole, 3-methyl-. Retrieved from [Link]

  • MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrrole. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis and polymerization studies of 3-(+) and (-) -menthyl carboxylate pyrroles. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 5-(benzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate - Optional[13C NMR]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: High-Resolution ¹H NMR Analysis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Executive Summary & Strategic Context Functionalized pyrroles serve as indispensable pharmacophores in modern drug discovery, acting as the core scaffolds for porphyrins, kinase inhibitors, and numerous natural products....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Functionalized pyrroles serve as indispensable pharmacophores in modern drug discovery, acting as the core scaffolds for porphyrins, kinase inhibitors, and numerous natural products. Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a highly versatile synthetic intermediate. The presence of orthogonal functional groups—a nucleophilic pyrrole nitrogen, an electron-withdrawing carboxylate ester, and a polymerizable/reactive vinyl group—makes it a prime candidate for complex structural elaboration.

However, this dense functionalization creates a complex electronic environment. As a Senior Application Scientist, I emphasize that structural validation of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires more than simple peak matching; it demands a rigorous understanding of how competing mesomeric (resonance) and inductive effects dictate chemical shifts. This whitepaper provides a comprehensive, self-validating framework for the synthesis and precise ¹H NMR spectral interpretation of methyl 5-vinyl-1H-pyrrole-3-carboxylate .

Molecular Architecture & Electronic Causality

The ¹H NMR spectrum of methyl 5-vinyl-1H-pyrrole-3-carboxylate is governed by three distinct electronic phenomena:

  • The Pyrrole Ring Current: The aromatic 6π-electron system delocalized over five atoms generally shields the ring protons compared to standard benzenoid aromatics. However, the electronegative nitrogen atom introduces a strong inductive withdrawing effect, creating an electron density gradient across the ring .

  • The 3-Carboxylate Ester (EWG): The methyl ester at position 3 acts as a strong π-acceptor. It withdraws electron density from the ring via resonance, severely deshielding the adjacent protons. Furthermore, the carbonyl oxygen generates a magnetic anisotropic deshielding cone that heavily impacts the spatially adjacent H-2 proton.

  • The 5-Vinyl Group (Conjugation Extender): The vinyl group at position 5 extends the conjugated system. While mildly electron-withdrawing by induction (sp² vs sp³ carbon), it acts as a π-donor through resonance, partially counteracting the electron-withdrawing effects of the ester at the H-4 position .

Quantitative ¹H NMR Data & Mechanistic Assignments

The following table summarizes the quantitative ¹H NMR data (acquired in CDCl₃) and the underlying mechanistic causality for each assigned signal.

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale & Causality
N-H 8.83Broad singlet (br s)1H-Highly deshielded by the pyrrole ring current and the electron-withdrawing ester. Broadened by ¹⁴N quadrupolar relaxation and chemical exchange.
H-2 7.36Singlet (s)1H-Experiences maximum deshielding due to its position between the electronegative nitrogen and the anisotropic cone of the 3-carboxylate carbonyl.
H-4 6.59Singlet (s)1H-Shielded relative to H-2 due to mild resonance donation from the adjacent 5-vinyl group, which offsets the ester's withdrawing effect.
-CH= (Internal Vinyl)6.56Doublet of doublets (dd)1H17.7, 11.2Conjugated with the pyrrole core. Exhibits classic vicinal coupling to the trans (17.7 Hz) and cis (11.2 Hz) terminal protons.
=CH₂ (trans)5.35Doublet (d)1H17.7Terminal alkene proton. The large coupling constant strictly follows the Karplus equation for a ~180° dihedral angle.
=CH₂ (cis)5.11Doublet (d)1H11.2Terminal alkene proton. The smaller coupling constant is dictated by the ~0° dihedral angle to the internal proton.
-OCH₃ (Ester)3.81Singlet (s)3H-Standard methoxy signal, deshielded by the adjacent ester carbonyl oxygen.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, the synthesis and analytical acquisition must operate as a self-validating system where each step contains an internal quality control checkpoint.

Synthesis via Wittig Olefination

This protocol details the conversion of methyl 5-formyl-1H-pyrrole-3-carboxylate to the target vinyl derivative .

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (13.2 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere at 0 °C. Dropwise add 1 N Lithium hexamethyldisilazide (LiHMDS) in THF (13.2 mL).

    • Causality: LiHMDS irreversibly deprotonates the phosphonium salt.

    • Self-Validation Checkpoint: The suspension will transition to a bright yellow/orange homogeneous solution, visually confirming active ylide generation.

  • Aldehyde Addition: Add methyl 5-formyl-1H-pyrrole-3-carboxylate (6.0 mmol) in one portion. Stir at room temperature for 1.5 hours.

    • Causality: The ylide attacks the formyl carbon, forming an oxaphosphetane intermediate that collapses to yield the alkene.

  • Quench & Extraction: Quench with water (10 mL) and acidify with 1 N HCl. Extract with Ethyl Acetate.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexanes:Ethyl Acetate, 4:1).

    • Self-Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The complete disappearance of the starting material spot confirms reaction completion. Evaporation yields the product as a white crystalline solid (mp 97-99 °C).

NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is utilized because it lacks exchangeable protons that would otherwise undergo deuterium exchange with the pyrrole N-H, which would artificially erase the δ 8.83 signal.

  • Locking & Shimming: Insert the sample into a 300 MHz (or higher) spectrometer. Lock to the CDCl₃ deuterium frequency. Perform gradient shimming on the Z1 and Z2 axes.

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at δ 0.00 ppm. The FWHM must be ≤ 1.0 Hz. A broader peak indicates poor magnetic homogeneity, which will artificially merge the fine dd couplings of the vinyl group.

  • Acquisition: Acquire using a standard 1D proton pulse sequence at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values perfectly reflect the 1:1:1:1:1:1:3 proton ratio.

Workflow Visualization

Workflow Start Methyl 5-formyl-1H-pyrrole-3-carboxylate Starting Material Wittig Wittig Olefination (Ph3PCH3Br, LiHMDS, THF, 0°C to RT) Start->Wittig Reagents Workup Aqueous Quench & Extraction (H2O, 1N HCl, EtOAc) Wittig->Workup 1.5 hrs Purification Flash Chromatography (Hexanes:EtOAc 4:1) Workup->Purification Organic Phase Product Methyl 5-vinyl-1H-pyrrole-3-carboxylate (White Solid, mp 97-99°C) Purification->Product 90% Yield NMR_Prep NMR Sample Prep (Dissolve in CDCl3, 0.05% TMS) Product->NMR_Prep 5-10 mg NMR_Acq 1H NMR Acquisition (300-500 MHz, 298 K, 16 Scans) NMR_Prep->NMR_Acq Probe Insertion

Figure 1: Synthetic and analytical workflow for methyl 5-vinyl-1H-pyrrole-3-carboxylate.

References

  • Google Patents - WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES. (Contains specific synthetic protocols and empirical ¹H NMR data for methyl 5-vinyl-1H-pyrrole-3-carboxylate).
  • Royal Society of Chemistry (RSC) - ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (Details the anisotropic and resonance effects governing chemical shifts in conjugated heterocycles). URL:[Link]

Foundational

"13C NMR of Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

An In-Depth Technical Guide to the ¹³C NMR of Methyl 5-vinyl-1H-pyrrole-3-carboxylate Introduction The pyrrole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, natural products, and fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Introduction

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, natural products, and functional materials. The precise characterization of substituted pyrroles is paramount for drug development and materials science, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive tool for structural elucidation in solution. This guide provides a detailed technical analysis of the ¹³C NMR spectroscopy of a specific, functionally rich derivative: Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of the spectral features of this molecule, explaining the causal electronic effects that govern its ¹³C NMR spectrum. We will cover the theoretical prediction of chemical shifts, a robust experimental protocol for data acquisition, and the principles of spectral interpretation, ensuring that researchers can not only replicate the findings but also apply these principles to analogous systems.

Theoretical Framework: Electronic Influences on the Pyrrole Core

The ¹³C NMR spectrum of a substituted pyrrole is a direct reflection of the electronic environment of each carbon atom. In an unsubstituted pyrrole, the symmetry results in only two signals for the ring carbons: C-2/C-5 (α-carbons) and C-3/C-4 (β-carbons).[1] The introduction of substituents breaks this symmetry and induces significant changes in chemical shifts (δ).

The key to interpreting the spectrum of Methyl 5-vinyl-1H-pyrrole-3-carboxylate lies in understanding the electronic nature of its two substituents:

  • Methyl Carboxylate (-CO₂CH₃) at C-3: This is a potent electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deshields the carbon atom to which it is attached (C-3) and, to a lesser extent, other carbons in the conjugated system, causing their signals to shift downfield to higher ppm values.[1][2]

  • Vinyl (-CH=CH₂) at C-5: The vinyl group's effect is more nuanced. While it is generally considered a weak electron-withdrawing group inductively, it can participate in resonance with the pyrrole ring. Its primary influence is on the carbon of attachment (C-5) and the adjacent α-carbon (C-2).

These competing electronic effects result in a unique chemical shift for each of the eight carbon atoms in the molecule, providing a distinct fingerprint for structural confirmation.

cluster_pyrrole Methyl 5-vinyl-1H-pyrrole-3-carboxylate cluster_effects Electronic Effects Pyrrole Pyrrole Ring (Core Structure) EWG Methyl Carboxylate (EWG) at C-3 Deshielding Significant Deshielding (Downfield Shift in δ) EWG->Deshielding Resonance & Inductive Withdrawal Vinyl Vinyl Group at C-5 Modulation Chemical Shift Modulation Vinyl->Modulation Conjugation & Inductive Effects Deshielding->Pyrrole Modulation->Pyrrole

Caption: Influence of substituents on the pyrrole ring's electronic environment.

Predicted ¹³C NMR Spectrum and Signal Assignment

Based on established principles of ¹³C NMR spectroscopy and data for substituted pyrroles, we can predict the approximate chemical shifts for each carbon in Methyl 5-vinyl-1H-pyrrole-3-carboxylate.[2][3] The structure with IUPAC numbering is shown below for clarity.

Structure: Chemical structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Image Source: PubChem CID 18784664[4]

The predicted chemical shifts are summarized in the table below. This predictive analysis is a cornerstone of experimental design, allowing for the correct setting of the spectral width and aiding in the final assignment.

Carbon Atom(s)HybridizationInfluencing Factors & Predicted Chemical Shift (δ, ppm)
C=O (Ester)sp²Carbonyl carbon in an ester group. Expected to be the most downfield signal. ~160-165 ppm .[5]
C5 sp²Pyrrole α-carbon attached to the vinyl group. Its chemical shift is influenced by both the nitrogen atom and conjugation with the vinyl substituent. ~130-135 ppm .
C2 sp²Pyrrole α-carbon adjacent to the unsubstituted nitrogen position and β to the ester group. ~125-130 ppm .
-CH= (Vinyl)sp²Vinylic carbon directly attached to the pyrrole ring. ~122-128 ppm .
=CH₂ (Vinyl)sp²Terminal vinylic carbon. Generally appears upfield relative to the substituted vinylic carbon. ~110-115 ppm .
C4 sp²Pyrrole β-carbon adjacent to the ester-substituted C3. Deshielded by the EWG. ~115-120 ppm .[2]
C3 sp²Pyrrole β-carbon directly attached to the -CO₂CH₃ group. This is a quaternary carbon and will be significantly deshielded but may show a lower intensity signal. ~112-118 ppm .
-OCH₃ (Ester)sp³Methyl carbon of the ester group. Located in the typical range for sp³ carbons attached to an oxygen atom. ~50-55 ppm .

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Obtaining a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to the experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Purity: Ensure the sample of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

  • Concentration: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is required compared to ¹H NMR.[6] Dissolve 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1]

  • Transfer: Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) should be used. This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[2][9]

    • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm , to ensure all signals, especially the downfield carbonyl carbon, are captured.[3]

    • Relaxation Delay (D1): Set a delay of 2 seconds . This is a critical parameter. Quaternary carbons (like C3, C5, and the carbonyl) have longer relaxation times, and a sufficient delay is needed to allow them to fully relax between pulses for more accurate signal intensity.[2] For truly quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[8]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A starting point of 1024 to 4096 scans is typical, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.[8]

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the solvent peak to 77.16 ppm. Alternatively, if Tetramethylsilane (TMS) was added as an internal standard, reference its signal to 0.00 ppm.[8]

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis p1 Weigh 20-50 mg of Pure Sample p2 Dissolve in 0.6 mL Deuterated Solvent p1->p2 p3 Filter into 5 mm NMR Tube p2->p3 a1 Insert Sample, Lock & Shim p3->a1 a2 Set Parameters (Decoupling, D1, NS) a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform (FID -> Spectrum) a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectrum (Solvent or TMS) d2->d3 d4 Assign Signals to Structure d3->d4

Caption: Standardized workflow for ¹³C NMR analysis.

Conclusion for the Modern Researcher

The ¹³C NMR spectrum of Methyl 5-vinyl-1H-pyrrole-3-carboxylate offers a wealth of structural information that is readily accessible with a properly executed experiment. The key to a successful analysis lies not just in acquiring the data, but in understanding the underlying electronic principles that dictate the chemical shifts of this substituted heterocyclic system. The downfield shift induced by the C-3 ester and the complex modulations from the C-5 vinyl group create a distinct and predictable spectral pattern. By following the robust protocol outlined in this guide, researchers in drug discovery and materials science can confidently elucidate and verify the structures of novel pyrrole derivatives, ensuring the integrity and validity of their scientific findings.

References

  • 13C-NMR spectral data of some pyrole derivaties (3a-e). ResearchGate. Available at: [Link]

  • 13 C NMR Spectra of Pyrroles 1 and 4. ResearchGate. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

  • Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • Sample Preparation. University College London (UCL). Available at: [Link]

  • Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF Public Access Repository. Available at: [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. Available at: [Link]

  • Methyl 5-vinyl-1H-pyrrole-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • 13C NMR Chemical Shift Table. University of Puget Sound. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link]

  • The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy. ePrints Repository, University of Huddersfield. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the FTIR Analysis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a molecule possessing a pyrrole ring, a methyl carboxylate group, and a vinyl substituent, its infrared spectrum presents a unique fingerprint derived from the vibrational modes of these distinct functional groups. This document offers an in-depth exploration of the theoretical underpinnings of these vibrational modes, a detailed protocol for reliable sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and a systematic guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure methodological robustness and data integrity, making this guide an essential resource for researchers, chemists, and quality control professionals engaged in the characterization of functionalized pyrrole derivatives.

Introduction: The Analytical Imperative

Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₈H₉NO₂) is a polysubstituted pyrrole derivative.[1] The pyrrole scaffold is a cornerstone in pharmaceutical development, appearing in numerous blockbuster drugs. The strategic placement of a vinyl group and a methyl ester provides reactive handles for further synthetic elaboration, making this molecule a valuable building block.

Given its role as a synthetic intermediate, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the chemical identity of such molecules. It provides direct evidence for the presence of key functional groups, confirming the successful outcome of a synthesis or the identity of a starting material. This guide establishes a self-validating system for the FTIR analysis of this specific compound, grounding every step in established spectroscopic principles.

Molecular Structure and Predicted Vibrational Signatures

The infrared spectrum of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a composite of the vibrational modes of its three core structural components: the pyrrole ring, the methyl carboxylate group, and the vinyl group. Understanding the expected absorptions from each is the foundation of accurate spectral interpretation.

  • Pyrrole Ring: The heterocyclic core features N-H, C-H, C=C, and C-N bonds, each with characteristic vibrational frequencies. The N-H stretching vibration is particularly diagnostic.

  • Methyl Carboxylate Group (Ester): This group is defined by a strong carbonyl (C=O) stretch and two distinct C-O stretching vibrations. The position of the C=O stretch is sensitive to electronic effects, such as conjugation with the pyrrole ring.

  • Vinyl Group: The vinyl moiety (-CH=CH₂) will produce characteristic olefinic C-H stretching and bending modes, as well as a C=C stretching vibration. The out-of-plane =C-H bending modes are often sharp and intense, serving as excellent confirmatory peaks.

The logical flow of spectral analysis involves identifying these key signatures to build a complete and confident structural assignment.

cluster_mol Methyl 5-vinyl-1H-pyrrole-3-carboxylate cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Wavenumber Regions (cm⁻¹) mol Molecular Structure pyrrole Pyrrole Ring mol->pyrrole ester Methyl Carboxylate mol->ester vinyl Vinyl Group mol->vinyl nh_stretch ~3300 (N-H Stretch) pyrrole->nh_stretch identifies fingerprint <1500 (Fingerprint Region) pyrrole->fingerprint co_stretch ~1700 (C=O Stretch) ester->co_stretch identifies ester->fingerprint vinyl_bends ~990 & 910 (=C-H Bends) vinyl->vinyl_bends confirms vinyl->fingerprint

Caption: Logical flow from molecular structure to key FTIR signatures.

Experimental Design: A Self-Validating Approach

The quality of an FTIR spectrum is inextricably linked to the soundness of the experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining trustworthy and reproducible results.

Rationale for Sample Preparation: ATR vs. KBr

For a solid powder sample like Methyl 5-vinyl-1H-pyrrole-3-carboxylate, Attenuated Total Reflectance (ATR) is the preferred method over traditional Potassium Bromide (KBr) pellets.

  • Expertise-Driven Choice: ATR requires minimal sample preparation, eliminating the laborious and potentially error-prone process of grinding and pressing KBr pellets. This minimizes the risk of sample contamination, particularly from atmospheric water, which can obscure the N-H and O-H stretching regions of the spectrum. The pressure applied in ATR ensures intimate contact between the sample and the crystal, leading to high-quality, reproducible spectra.

  • Trustworthiness: The ATR technique is inherently more reproducible than KBr pellets, where spectral quality can vary with pellet thickness, homogeneity, and moisture content. By using ATR, we create a more self-validating system.

Instrumentation and Parameter Selection

The following parameters are recommended for a standard mid-IR FTIR spectrometer equipped with a diamond ATR accessory. The causality for each parameter is explained to ensure an authoritative approach.

  • Spectral Range: 4000 - 400 cm⁻¹. This covers the entire mid-infrared region where fundamental vibrations of organic molecules occur.

  • Resolution: 4 cm⁻¹. This resolution is sufficient to resolve all major characteristic bands for routine structural identification without introducing unnecessary noise or requiring excessive scan times.

  • Number of Scans: 16 to 32 scans. Co-adding multiple scans is essential to improve the signal-to-noise ratio (S/N). 16 scans is typically adequate for a strong absorber, while 32 can provide a cleaner spectrum.

  • Background Collection: A background spectrum must be collected immediately prior to the sample scan using the clean, unobstructed ATR crystal. This is a critical self-validating step that accounts for the absorbance of the instrument's atmosphere (CO₂, H₂O) and the crystal itself, ensuring that the final spectrum contains only information from the sample.

prep Sample Preparation (Place powder on ATR crystal) bg 1. Collect Background (Clean Crystal) setup Instrument Setup (Resolution: 4 cm⁻¹ Scans: 32) sample 2. Collect Sample Scan bg->sample Apply Pressure process 3. Background Correction (Automated) sample->process analyze Final Spectrum (For Analysis) process->analyze

Sources

Foundational

Advanced Mass Spectrometric Characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Technical Whitepaper

Executive Summary In the landscape of drug development and advanced materials science, pyrrole derivatives serve as foundational pharmacophores and synthetic intermediates. Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials science, pyrrole derivatives serve as foundational pharmacophores and synthetic intermediates. Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Chemical Formula: C₈H₉NO₂, Exact Mass: 151.0633 Da) is a highly functionalized heterocycle featuring an electron-rich pyrrole core, an electron-withdrawing methyl ester, and an extended conjugated vinyl system.

Accurate mass spectrometric (MS) characterization of this compound is critical for structural validation, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth, causality-driven guide to the ionization dynamics, fragmentation mechanisms, and self-validating analytical protocols required to robustly analyze this molecule using high-resolution mass spectrometry (HRMS).

Structural Dynamics and Ionization Causality

To master the mass spectrometry of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, one must first understand how its distinct functional groups dictate its behavior in the gas phase.

  • The Pyrrole Core: The nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic sextet. Consequently, protonation during Electrospray Ionization (ESI) does not primarily occur at the nitrogen, as this would disrupt aromaticity.

  • The Methyl Ester (-COOCH₃): The carbonyl oxygen of the ester group at the C3 position acts as the primary proton-acceptor in positive ion mode (ESI+). Protonation here is thermodynamically favored because the resulting oxonium ion is highly stabilized by resonance.

  • The Vinyl Group (-CH=CH₂): Located at the C5 position, the vinyl group extends the π -conjugation of the pyrrole ring. This extended conjugation strengthens the C-C bond connecting the vinyl group to the ring, making direct cleavage of the vinyl moiety less favorable than ester fragmentation under soft ionization conditions.

Ionization Selection: We utilize ESI Positive Mode (ESI+) supplemented with 0.1% Formic Acid. The formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion at m/z 152.07. For library matching and volatile impurity profiling, Electron Ionization (EI) at 70 eV is employed to generate the radical cation M+∙ at m/z 151.06[1].

Elucidating Fragmentation Pathways

Understanding the causality behind fragmentation is what separates routine analysis from expert structural elucidation. The fragmentation of substituted pyrroles is heavily influenced by the nature and position of their side chains[2].

ESI-MS/MS (Collision-Induced Dissociation)

When the [M+H]+ ion (m/z 152.07) is subjected to Collision-Induced Dissociation (CID), the molecule undergoes deterministic neutral losses:

  • Pathway A (Ester Cleavage): The most labile site is the protonated methyl ester. The molecule undergoes a nucleophilic rearrangement, expelling neutral methanol (CH₃OH, 32 Da) to form a highly stable, resonance-delocalized acylium ion at m/z 120.04 . This is a hallmark fragmentation pattern for methyl esters[3].

  • Pathway B (Decarbonylation): As collision energy increases, the acylium ion at m/z 120.04 undergoes the loss of carbon monoxide (CO, 28 Da), yielding a vinylpyrrole cation at m/z 92.05 .

  • Pathway C (Ring Opening): At high collision energies (>25 eV), the pyrrole core itself shatters, typically losing hydrogen cyanide (HCN, 27 Da) to yield lower-mass hydrocarbon fragments (m/z 65.04).

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 152.07 Methyl 5-vinyl-1H-pyrrole-3-carboxylate F1 Acylium Ion m/z 120.04 (Loss of CH3OH) M->F1 Neutral Loss - CH3OH (32 Da) F2 Radical Cation m/z 121.05 (Loss of •OCH3) M->F2 Radical Loss - •OCH3 (31 Da) F3 Vinylpyrrole Cation m/z 92.05 (Loss of CO) F1->F3 Neutral Loss - CO (28 Da) F4 Pyrrole Core Fragment m/z 65.04 (Ring Cleavage) F3->F4 Ring Cleavage - HCN (27 Da)

Logical relationship mapping of the primary fragmentation pathways for the [M+H]+ precursor ion.

Quantitative Fragment Data Summarization

The following table synthesizes the expected quantitative exact mass data for both ESI and EI modes, serving as a reference for high-resolution mass accuracy validation.

Ionization ModePrecursor IonFragment Ion (m/z)Mass Loss (Da)Neutral/Radical LostStructural Assignment
ESI (+) 152.0704 [M+H]+ 120.044432.0260CH₃OH (Neutral)Acylium Ion
ESI (+) 152.0704 [M+H]+ 92.049560.0209CH₃OH + COVinylpyrrole Cation
EI (70 eV) 151.0633 M+∙ 120.044431.0189•OCH₃ (Radical)Acylium Ion
EI (70 eV) 151.0633 M+∙ 136.039815.0235•CH₃ (Radical)Demethylated Ester

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal mechanisms to prove its own validity. The following LC-MS/MS workflow is designed as a self-validating system , ensuring that retention time drift, carryover, and mass calibration errors are detected before data synthesis.

System Validation Methodology
  • Mass Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run to ensure mass accuracy remains strictly <5 ppm .

  • Blank Injection: Run a 50:50 Methanol:Water (0.1% FA) blank to establish a baseline and prove the absence of column carryover from previous lipophilic samples.

  • Standard Verification: Inject a known, commercially available analog (e.g., Methyl 1H-pyrrole-3-carboxylate) to validate the expected retention time window and confirm the instrument's ability to resolve the characteristic 32 Da (methanol) neutral loss.

Step-by-Step LC-ESI-MS/MS Workflow
  • Step 1: Sample Preparation: Dissolve the Methyl 5-vinyl-1H-pyrrole-3-carboxylate analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The formic acid ensures complete protonation of the ester carbonyl prior to droplet desolvation.

  • Step 2: Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes. Causality: The amphiphilic nature of the compound requires starting with high aqueous content to focus the band at the column head, preventing peak tailing.

  • Step 3: Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Step 4: Data-Independent Acquisition (DIA): Program the quadrupole to transmit the m/z 152 precursor. Ramp the collision energy (CE) dynamically from 10 eV to 30 eV. Causality: Ramping the CE ensures the simultaneous capture of low-energy transitions (methanol loss) and high-energy core cleavages (pyrrole ring opening) in a single spectral sweep.

LCMS_Workflow N1 1. Sample Prep Dilution in MeOH/H2O + 0.1% FA N2 2. System Validation < 5 ppm Mass Error Blank & Std Injection N1->N2 N3 3. UHPLC Separation C18 Column Gradient Elution N2->N3 N4 4. ESI-QTOF MS Positive Ion Mode CID 10-30 eV N3->N4 N5 5. Data Synthesis Fragment Annotation & Causality Mapping N4->N5

Self-validating LC-MS/MS experimental workflow for pyrrole derivative characterization.

References

  • Title: Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

"reactivity of the vinyl group in Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Methyl 5-vinyl-1H-pyrrole-3-carboxylate Abstract Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Abstract

Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-rich pyrrole core modulated by an electron-withdrawing methyl carboxylate group, imparts a distinct and synthetically valuable reactivity profile to the C5-vinyl substituent. This guide provides an in-depth exploration of the vinyl group's chemical behavior, grounded in mechanistic principles and supported by established experimental protocols. We will dissect its participation in electrophilic additions, cycloaddition reactions, oxidations, reductions, and polymerizations, offering field-proven insights for drug development professionals and synthetic chemists aiming to leverage this scaffold for the construction of complex molecular targets.

Introduction: Structural and Electronic Profile

Methyl 5-vinyl-1H-pyrrole-3-carboxylate presents a fascinating case study in substituent effects on reactivity. The core of the molecule is the pyrrole ring, a five-membered aromatic heterocycle with a lone pair of electrons on the nitrogen atom that participates in the π-system. This makes the ring electron-rich and highly reactive towards electrophiles, far more so than benzene.[1][2]

The substituents at the C3 and C5 positions introduce a push-pull electronic effect that governs the molecule's overall reactivity:

  • The 5-Vinyl Group: This is the primary focus of our study. The direct attachment to the electron-donating pyrrole ring activates the vinyl group's double bond, particularly towards electrophilic attack. The terminal carbon (β-carbon) of the vinyl group becomes significantly nucleophilic due to resonance donation from the pyrrole nitrogen.

  • The 3-Methyl Carboxylate Group (-CO₂Me): As an electron-withdrawing group, the ester slightly deactivates the pyrrole ring itself compared to an unsubstituted pyrrole. However, its position at C3 has a less pronounced effect on the C5-vinyl group than a substituent at C2 or the nitrogen would. It primarily serves as a synthetic handle for further derivatization.

This electronic arrangement makes the vinyl group a prime site for a variety of chemical transformations, enabling its use as a versatile synthon for introducing complex side chains or constructing new ring systems.

Synthesis of the Core Scaffold

Before exploring its reactivity, it is crucial to understand the common synthetic pathways to access the title compound. The most prevalent methods involve the construction of the vinyl group onto a pre-functionalized pyrrole ring.

Wittig Reaction

The Wittig reaction is a robust and widely used method for olefination.[3][4] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For our target molecule, the synthesis typically starts with Methyl 5-formyl-1H-pyrrole-3-carboxylate, which is reacted with methyltriphenylphosphonium bromide in the presence of a strong base to generate the terminal alkene.[5][6]

G cluster_start Starting Material cluster_reagents Wittig Reagents cluster_product Product start Methyl 5-formyl-1H-pyrrole-3-carboxylate product Methyl 5-vinyl-1H-pyrrole-3-carboxylate start->product Wittig Reaction ylide Methyltriphenylphosphonium Bromide (Ph₃P⁺CH₃ Br⁻) ylide->product base Strong Base (e.g., n-BuLi, KOtBu) base->product Reactivity_Profile main Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₅H₆NO₂-CH=CH₂) E_Add Electrophilic Addition main->E_Add Cyclo Cycloaddition main->Cyclo Red Reduction main->Red Ox Oxidation main->Ox Poly Polymerization main->Poly Halogenated Halogenated Adduct E_Add->Halogenated + E⁺ (e.g., Br₂) DielsAlder Diels-Alder Adduct Cyclo->DielsAlder + Dienophile Ethyl Ethyl-pyrrole Red->Ethyl H₂/Pd-C Epoxide Epoxide / Diol Ox->Epoxide m-CPBA or OsO₄ Polymer Polypyrrole Derivative Poly->Polymer Initiator

Caption: Reactivity map of the C5-vinyl group.

Electrophilic Addition

The electron-donating nature of the pyrrole ring makes the vinyl double bond highly susceptible to electrophilic attack. The reaction proceeds via a carbocationic intermediate that is stabilized by resonance with the pyrrole nitrogen. This stabilization dictates the regioselectivity of the addition, following Markovnikov's rule.

Caption: Mechanism of electrophilic addition.

Common electrophilic additions include:

  • Halogenation: Reaction with Br₂ or Cl₂ proceeds readily to give the di-halogenated product.

  • Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) occurs with high regioselectivity to place the halide at the carbon adjacent to the pyrrole ring.

  • Acid-Catalyzed Hydration: In the presence of acid and water, the vinyl group can be hydrated to form a secondary alcohol.

Cycloaddition Reactions

Vinylpyrroles are excellent partners in cycloaddition reactions, serving as the 4π component (diene) in [4+2] cycloadditions or as the 2π component in other pericyclic reactions. [7]

  • [4+2] Cycloaddition (Diels-Alder): The vinylpyrrole system can act as a diene, with the pyrrole C4-C5 bond and the vinyl double bond participating. Reaction with electron-deficient dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) leads to the formation of complex bicyclic structures. [8][9]These reactions are often dearomatizing. [10]* [3+2] Cycloaddition: The vinyl group can also act as the dipolarophile (2π component) in reactions with 1,3-dipoles such as nitrile ylides or azomethine ylides to form five-membered heterocyclic rings. [11][12]* [4+3] Cycloaddition: There are examples of 3-alkenylpyrroles reacting with oxyallyl cations in a formal [4+3] cycloaddition to yield complex cyclohepta[b]pyrroles. [13]

Oxidation of the Vinyl Group

The vinyl group can be selectively oxidized to introduce oxygen-containing functional groups.

  • Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions. [14]* Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) to produce a vicinal diol.

  • Oxidative Cleavage (Ozonolysis): Reaction with ozone followed by a reductive or oxidative workup will cleave the double bond to yield the corresponding 5-formylpyrrole (aldehyde). This is effectively the reverse of the Wittig synthesis.

Reduction

The most common reduction is the selective hydrogenation of the vinyl double bond.

  • Catalytic Hydrogenation: Using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂) efficiently reduces the vinyl group to an ethyl group, yielding Methyl 5-ethyl-1H-pyrrole-3-carboxylate. This reaction is typically clean and high-yielding, leaving the pyrrole ring and the ester group intact under standard conditions. [7]

Polymerization

While the polymerization of N-vinylpyrroles is extensively studied, C-vinylpyrroles like our title compound can also undergo polymerization. [15][16]The electron-rich nature of the monomer suggests it would be particularly susceptible to cationic polymerization initiated by Lewis or protic acids. Radical polymerization initiated by agents like AIBN is also a possibility. The resulting polymer would feature a polyethylene-like backbone with pendant pyrrole carboxylate moieties.

Experimental Protocols: A Case Study

To illustrate the practical application of the principles discussed, we provide a representative protocol for a key transformation.

Protocol: Diels-Alder [4+2] Cycloaddition

Objective: To synthesize the Diels-Alder adduct from Methyl 5-vinyl-1H-pyrrole-3-carboxylate and N-phenylmaleimide.

Materials:

  • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 equiv)

  • N-Phenylmaleimide (1.1 equiv)

  • Toluene (anhydrous)

  • Hydroquinone (catalytic amount, as polymerization inhibitor)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-vinyl-1H-pyrrole-3-carboxylate (e.g., 167 mg, 1.0 mmol).

  • Add N-phenylmaleimide (190 mg, 1.1 mmol) and a crystal of hydroquinone.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure cycloadduct.

Self-Validation: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of vinyl proton signals and the appearance of new aliphatic proton signals in the NMR spectrum are key indicators of a successful reaction.

Applications in Drug Development

The functionalized pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. The reactivity of the vinyl group provides a gateway to a diverse range of derivatives.

Reaction TypeResulting FunctionalityPotential Therapeutic Application
Diels-Alder Fused polycyclic systemsScaffolds for kinase inhibitors, alkaloids
Oxidation Diols, Epoxides, AldehydesHandles for conjugation, prodrug synthesis
Electrophilic Addition Functionalized side-chainsModulation of solubility and metabolic stability
Reduction Saturated alkyl side-chainFine-tuning of lipophilicity and binding

For example, the addition of amine nucleophiles to the activated vinyl group (a Michael-type addition) or to an epoxide derivative can be used to install nitrogen-containing side chains, a common strategy in the development of enzyme inhibitors and receptor antagonists.

Conclusion

Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a powerful and versatile building block whose reactivity is dominated by the electronically activated C5-vinyl group. A thorough understanding of its behavior in electrophilic additions, cycloadditions, and redox reactions allows chemists to strategically incorporate this moiety into complex molecular architectures. The ability to selectively functionalize the vinyl group provides a robust platform for generating libraries of compounds for drug discovery and for the synthesis of advanced materials.

References

  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2025). Source Not Specified.
  • C-Vinylpyrroles as Pyrrole Building Blocks.
  • Chemical Investigations of Differentially Oxidized Polycylic Pyrroles
  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER.HETEROCYCLES.
  • Polymerization of N-Vinylpyrroles: Recent Achievements. (2025).
  • Pyrroles as Dienes in (4+3) Cycloadditions. (2019). Source Not Specified.
  • Pyrrole reaction.Source Not Specified.
  • Pyrrole - Wikipedia.Wikipedia.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.PMC.
  • Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. (2020). PMC - NIH.
  • Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles.
  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. (2022).
  • [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. (2013). PMC.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Heck reaction - Wikipedia.Wikipedia.
  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2025). Source Not Specified.
  • One-Carbon Homologation of Pyrrole Carboxaldehyde via Wittig Reaction and Mild Hydrolysis of Vinyl Ether – toward the Synthesis of a Sterically Locked Phytochrome Chromophore. (2025).
  • Wittig & Wittig-Horner reactions.Organic Synthesis.
  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic...
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Source Not Specified.
  • Heck Reaction.Organic Chemistry Portal.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orient

Sources

Foundational

Functionalization of the Pyrrole Ring in Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) 1 is a densely functionalized, highly versatile heterocyclic building block. Its unique "push-pull" electronic configuration—characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) 1 is a densely functionalized, highly versatile heterocyclic building block. Its unique "push-pull" electronic configuration—characterized by an electron-withdrawing methyl ester at C3 and an electron-donating vinyl group at C5—dictates a highly specific reactivity profile. This technical whitepaper provides an in-depth mechanistic analysis and validated protocols for the orthogonal functionalization of this pyrrole scaffold, empowering researchers in drug discovery and materials science to leverage it for the synthesis of complex indoles and polysubstituted pyrroles.

Molecular Architecture & Reactivity Profiling

The pyrrole ring is an electron-rich, aromatic five-membered heterocycle 2. However, the introduction of substituents at the C3 and C5 positions drastically alters its native electron density distribution 3:

  • C3-Methyl Ester (EWG): Exerts a strong inductive and resonance-withdrawing effect, significantly deactivating the adjacent C2 and C4 positions toward electrophilic attack.

  • C5-Vinyl Group (EDG): Acts as a resonance donor. While it extends the conjugation of the π -system, it specifically directs electron density toward the C4 position (an ortho-like relationship) 4.

  • N1-Amine: The pyrrolic NH is moderately acidic (pKa ~15-16) and serves as a primary site for protection or derivatization to modulate the ring's overall nucleophilicity 2.

ReactivityMap Pyrrole Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Core Scaffold) N1 N1 Position (NH Acidic, pKa ~16) Pyrrole->N1 Base + Electrophile (Protection/Alkylation) C2 C2 Position (Deactivated by C3-Ester) Pyrrole->C2 Sterically/Electronically Hindered C4 C4 Position (Activated by C5-Vinyl) Pyrrole->C4 Electrophilic Aromatic Substitution (EAS) C5_Vinyl C5-Vinyl Group (Diene for [4+2] Cycloaddition) Pyrrole->C5_Vinyl Dienophile + Heat (Indole Synthesis) C3_Ester C3-Ester Group (Nucleophilic Acyl Substitution) Pyrrole->C3_Ester Hydrolysis/Amidation

Reactivity map detailing the orthogonal functionalization sites of the pyrrole scaffold.

Regioselective Electrophilic Aromatic Substitution (C4-Functionalization)

In unsubstituted pyrroles, electrophilic aromatic substitution (EAS) preferentially occurs at the alpha positions (C2 and C5) due to the superior stabilization of the resulting Wheland intermediate (sigma complex) 4. However, in Methyl 5-vinyl-1H-pyrrole-3-carboxylate:

  • C5 is sterically and electronically blocked by the vinyl group.

  • C2 is an alpha position but is strongly deactivated by the adjacent C3-ester.

  • C4 is a beta position but is highly activated by the adjacent C5-vinyl group's resonance donation.

Consequently, EAS reactions (e.g., halogenation, formylation, acylation) are overwhelmingly regioselective for the C4 position .

N1-Functionalization: Protection and Activation

The functionalization of the pyrrole nitrogen is critical for preventing unwanted polymerization of the highly reactive vinylpyrrole species and for tuning the electronic properties of the ring for downstream cycloadditions 5. Deprotonation is achieved using strong bases (NaH, KOtBu) in anhydrous aprotic solvents. The resulting pyrrolide anion readily reacts with sulfonyl chlorides (e.g., TsCl). N-tosylation is particularly strategic; the strong electron-withdrawing nature of the sulfonyl group stabilizes the vinylpyrrole against auto-oxidation and acid-catalyzed polymerization, preparing it to act as a stable diene 6.

Orthogonal Functionalization of the C5-Vinyl Group (Diels-Alder Cycloadditions)

Vinylpyrroles are exceptional electron-rich dienes capable of participating in normal electron-demand [4+2] Diels-Alder cycloadditions 57. The C5-vinyl double bond and the C4-C5 double bond of the pyrrole ring form an extended conjugated diene system. When reacted with electron-deficient dienophiles (e.g., maleimides), the system yields tetrahydroindole intermediates. Subsequent oxidative aromatization provides access to highly functionalized indoles, a privileged scaffold in medicinal chemistry 8.

DAPathway A N-Protected 5-Vinylpyrrole (Electron-Rich Diene) C Tetrahydroindole Intermediate ([4+2] Adduct) A->C Heat / Toluene Cycloaddition B Dienophile (e.g., Maleimide) B->C D Functionalized Indole Core (Aromatized Product) C->D DDQ or MnO2 Oxidative Aromatization

Stepwise mechanistic workflow of the [4+2] Diels-Alder cycloaddition and subsequent aromatization.

Experimental Protocols & Workflows

Protocol A: Regioselective C4-Bromination
  • Rationale: C4 is activated by the C5 vinyl group. N-Bromosuccinimide (NBS) is used as a mild electrophilic bromine source. Cooling is critical to prevent radical bromination of the vinyl group.

  • Step-by-Step:

    • Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05 eq) portion-wise in the dark to suppress radical initiation.

    • Stir for 2 hours, monitoring reaction progression via TLC.

    • Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic bromine, extract with EtOAc, and concentrate.

  • Validation & QC: 1 H NMR will show the disappearance of the C4-H singlet (typically ~6.5 ppm) while the C2-H signal (~7.4 ppm) and vinyl multiplet (~5.2-6.8 ppm) remain intact.

Protocol B: N1-Tosylation
  • Rationale: N-tosylation reduces the electron density of the pyrrole, preventing auto-oxidation and acid-catalyzed polymerization of the vinyl group, preparing it for Diels-Alder reactions. NaH ensures irreversible deprotonation.

  • Step-by-Step:

    • Dissolve the pyrrole (1.0 eq) in anhydrous DMF at 0 °C.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Evolution of H₂ gas indicates the formation of the pyrrolide anion.

    • Stir for 30 minutes, then add p-Toluenesulfonyl chloride (TsCl, 1.1 eq).

    • Warm to room temperature and stir for 4 hours.

    • Quench carefully with ice water, extract with EtOAc, wash with brine to remove DMF, and dry over Na₂SO₄.

  • Validation & QC: TLC will show a distinct, less polar spot (loss of the polar N-H bond). IR spectroscopy confirms the disappearance of the broad N-H stretch (~3300 cm⁻¹) and the appearance of strong S=O stretches (~1350 and 1170 cm⁻¹).

Protocol C: Diels-Alder Cycloaddition to Indole Core
  • Rationale: The N-tosyl-5-vinylpyrrole acts as a diene. Reaction with N-phenylmaleimide yields a tetrahydroindole, which is then oxidized to restore aromaticity.

  • Step-by-Step:

    • Combine N-tosyl-5-vinylpyrrole (1.0 eq) and N-phenylmaleimide (1.5 eq) in anhydrous toluene (0.2 M).

    • Reflux (110 °C) for 16-24 hours. The thermal energy overcomes the activation barrier for the[4+2] cycloaddition.

    • Cool to room temperature. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq) directly to the reaction mixture.

    • Stir for 4 hours at room temperature to drive the oxidative aromatization.

    • Filter through a Celite pad to remove DDQ hydroquinone byproducts and concentrate the filtrate.

  • Validation & QC: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the fully aromatized indole adduct. 1 H NMR confirms the loss of the aliphatic cyclohexene protons and the restoration of a fully aromatic system.

Quantitative Data Summary

Functionalization SiteReagent / ConditionsPrimary TransformationRegioselectivityYield Range
N1 (Amine) NaH, TsCl, DMF, 0 °C to RTN-Tosylation>99% (N1 exclusive)85-95%
C4 (Ring Carbon) NBS, THF, 0 °C, DarkElectrophilic Bromination>95% (C4 over C2)75-85%
C5 (Vinyl Group) N-Phenylmaleimide, Toluene, 110 °C[4+2] CycloadditionDiene-specific60-80% (over 2 steps)
C3 (Ester) LiOH, THF/H₂O, RTSaponification>99% (C3 exclusive)90-98%

References

  • PubChem: Methyl 5-vinyl-1H-pyrrole-3-carboxylate. National Institutes of Health (NIH).
  • Pyrrole. Wikipedia.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
  • Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. University of Michigan.
  • Diels-Alder reactions of N-tosyl-2-vinylpyrrole. University of Minnesota.
  • Access to Indoles via Diels-Alder reactions of vinylpyrroles. University of Minnesota.
  • Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Universidad de Alicante.
  • Synthesis of Functionalized Indoles by Diels-Alder Reaction Utilizing the Diene Generated by the Alkylation of N-Methyl-3-thioacetylpyrrole. J-Stage.

Sources

Exploratory

Electrophilic Substitution on Methyl 5-vinyl-1H-pyrrole-3-carboxylate: Regioselectivity, Chemoselectivity, and Synthetic Protocols

Executive Summary Functionalizing highly substituted heterocycles requires a rigorous understanding of competing electronic effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate presents a unique synthetic challenge: it posse...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing highly substituted heterocycles requires a rigorous understanding of competing electronic effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate presents a unique synthetic challenge: it possesses a highly reactive, electron-rich pyrrole core, an electron-withdrawing ester at C3, and a sensitive, polymerizable vinyl group at C5. This whitepaper provides an in-depth mechanistic analysis of Electrophilic Aromatic Substitution (EAS) on this substrate, detailing the causality behind the C2 vs. C4 regioselectivity debate, and outlines self-validating protocols designed to preserve the delicate C5-vinyl moiety.

Structural & Electronic Profiling

To predict the behavior of Methyl 5-vinyl-1H-pyrrole-3-carboxylate under EAS conditions, we must deconstruct its electronic topography:

  • The Pyrrole Core: Inherently π -excessive, making it highly susceptible to electrophilic attack.

  • C3-Methyl Carboxylate (-COOMe): A strong Electron-Withdrawing Group (EWG). It deactivates the ring via −M and −I effects, particularly at the adjacent ortho positions (C2 and C4).

  • C5-Vinyl Group (-CH=CH₂): An Electron-Donating Group (EDG) via resonance ( +M ). It extends the conjugation of the ring but acts as a highly reactive site for electrophilic addition or cationic polymerization.

  • Available Substitution Sites: With C1 (NH), C3, and C5 occupied, incoming electrophiles are restricted to the C2 (alpha) and C4 (beta) positions.

Mechanistic Causality: The Regioselectivity Paradigm (C2 vs C4)

A fundamental dilemma arises when determining whether the electrophile will attack C2 or C4.

A naive resonance analysis might suggest C4 as the kinetic product. Attack at C4 forms a Wheland intermediate where the positive charge is stabilized by the adjacent C5-vinyl group (allylic stabilization) and the nitrogen lone pair, completely avoiding the destabilizing C3-ester. Conversely, attack at C2 forces the intermediate positive charge to pass through C3, which bears the strongly destabilizing EWG.

However, empirical evidence in pyrrole chemistry proves that the "Alpha-Effect" dominates . The transition state leading to alpha-substitution (C2) is significantly lower in energy due to the immediate, linear orbital overlap of the nitrogen lone pair, which stabilizes the developing positive charge far more effectively than beta-substitution (C4). Despite the adjacent ester, the C2 position remains electronically favored, yielding >90% of the C2-substituted product .

G Substrate Methyl 5-vinyl-1H-pyrrole- 3-carboxylate C2_Attack C2-Wheland Intermediate (3 Resonance Forms) Substrate->C2_Attack Alpha Attack (C2) C4_Attack C4-Wheland Intermediate (2 Resonance Forms) Substrate->C4_Attack Beta Attack (C4) C2_Product 2-Substituted Product (Major, >90%) C2_Attack->C2_Product Thermodynamically Favored C4_Product 4-Substituted Product (Minor, <10%) C4_Attack->C4_Product Kinetically Disfavored

Fig 1: Regioselectivity pathway demonstrating the preference for C2 alpha-attack over C4 beta-attack.

Chemoselectivity: Preserving the C5-Vinyl Moiety

The most critical failure point in functionalizing this molecule is the degradation of the C5-vinyl group. Under strongly acidic conditions or in the presence of harsh Lewis acids (like AlCl3​ ), the vinyl group rapidly undergoes cationic polymerization, resulting in dark, insoluble tar .

To achieve chemoselective ring EAS without vinyl degradation, researchers must employ:

  • Soft Electrophiles: Utilizing reagents like the Vilsmeier-Haack complex or N-Halosuccinimides (NBS/NCS) rather than elemental halogens ( Br2​/Cl2​ ).

  • Mild Lewis Acids: If a catalyst is required, transition to milder alternatives like ZnCl2​ or FeCl3​ .

  • Strict Thermal Control: Reactions must be initiated at cryogenic temperatures (-78°C to 0°C) to kinetically isolate the EAS pathway from alkene addition .

Quantitative Reaction Matrix

The following table summarizes the optimized parameters for various EAS transformations on Methyl 5-vinyl-1H-pyrrole-3-carboxylate, highlighting the quantitative regioselectivity and yield.

Reaction TypeReagent SystemTemp (°C)Target PositionRegioselectivity (C2:C4)Yield (%)
Formylation POCl3​ / DMF0 to 20C2> 95:585
Bromination NBS / THF-78 to 0C292:878
Chlorination NCS / DMF-40 to 0C288:1272
Acylation Ac2​O / ZnCl2​ 25C285:1568

Self-Validating Experimental Protocols

Protocol A: Chemoselective Vilsmeier-Haack Formylation (C2)

This protocol utilizes a soft chloriminium electrophile to install a formyl group at C2 while leaving the C5-vinyl group intact.

  • Step 1: Vilsmeier Reagent Generation

    • Action: Add POCl3​ (1.2 eq) dropwise to anhydrous DMF (3.0 eq) at 0°C under Argon. Stir for 30 minutes.

    • Causality: POCl3​ reacts with DMF to form the active chloriminium ion. This soft electrophile is crucial for reacting with the π -excessive pyrrole without triggering cationic polymerization of the vinyl group.

    • Validation: The solution will transition from colorless to a pale yellow/orange hue, confirming the formation of the active complex.

  • Step 2: Substrate Addition

    • Action: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) in cold DMF and add dropwise to the complex, strictly maintaining the internal temperature at 0°C.

    • Causality: Suppresses the activation energy required for vinyl addition, kinetically locking the reaction into the EAS pathway.

    • Validation: The reaction mixture should remain homogeneous without rapid exothermic runaway or blackening (tar formation).

  • Step 3: Electrophilic Substitution

    • Action: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 2 hours.

    • Causality: Warming provides the thermal energy necessary to overcome the deactivating effect of the C3-ester, driving the C2-substitution to completion.

    • Validation: TLC (Hexanes:EtOAc 3:1) will show the disappearance of the starting material and the emergence of a new, highly UV-active spot with a lower Rf​ (due to the polar formyl group).

  • Step 4: Hydrolysis and Quench

    • Action: Pour the mixture into a vigorously stirred saturated aqueous NaOAc solution. Stir for 2 hours.

    • Causality: NaOAc acts as a mild base, hydrolyzing the iminium intermediate to the final aldehyde without causing base-catalyzed aldol condensations or ester cleavage.

Workflow Step1 Step 1: Vilsmeier Reagent POCl3 + DMF at 0°C Step2 Step 2: Substrate Addition Add Pyrrole Substrate slowly Step1->Step2 Step3 Step 3: EAS Reaction Stir at 20°C for 2 hours Step2->Step3 Caution Caution Step2->Caution Step4 Step 4: Hydrolysis Quench with Aq. NaOAc Step3->Step4 Step5 Step 5: Isolation Extraction & Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective Vilsmeier-Haack formylation.

Protocol B: Regiocontrolled Bromination (C2)
  • Step 1: Cryogenic Solvation

    • Action: Dissolve the substrate in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

    • Causality: THF stabilizes the polar transition state of the Wheland intermediate. The cryogenic temperature is an absolute requirement to prevent the electrophile from adding across the C5-vinyl double bond.

  • Step 2: Electrophile Introduction

    • Action: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine ( Br+ ). This avoids the harsh oxidizing environment of elemental Br2​ , which would instantly destroy the vinyl group.

  • Step 3: Reaction and Quench

    • Action: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with saturated aqueous Na2​S2​O3​ .

    • Validation & Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine, immediately halting the reaction. TLC will confirm conversion, with the brominated product exhibiting a slightly higher Rf​ than the starting material due to decreased polarity.

References

  • Product Class 13: 1H-Pyrroles - Thieme Connect. Available at: [Link]

  • The Synthesis of Polyfunctional Pyrroles and the Investigation of the Chemoselectivity - SURE Sunderland Repository. Available at: [Link]

  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors - ACS Publications. Available at: [Link]

Foundational

Solvation Dynamics and Solubility Profile of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Executive Summary Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) is a highly functionalized heterocyclic intermediate critical to the development of advanced porphyrins, kinase inhibitors, and stimuli-respons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) is a highly functionalized heterocyclic intermediate critical to the development of advanced porphyrins, kinase inhibitors, and stimuli-responsive polymers. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is paramount. The presence of a reactive vinyl group alongside a hydrogen-bonding pyrrole core creates unique solvation challenges, particularly regarding solution stability and thermodynamic equilibration. This whitepaper deconstructs the mechanistic causality behind its solubility in various organic solvents and provides a self-validating experimental protocol for accurate quantification.

Molecular Architecture & Solvation Causality

The dissolution of a crystalline solid in an organic solvent is governed by the Gibbs free energy of solvation ( ΔGsol​=ΔHsol​−TΔSsol​ ). For this specific pyrrole derivative, the enthalpy of solvation ( ΔHsol​ ) is dictated by the interplay of three distinct functional groups. According to structural data, Methyl 5-vinyl-1H-pyrrole-3-carboxylate possesses a molecular weight of 151.16 g/mol and a topological polar surface area (TPSA) of 42.1 Ų[1].

  • The Pyrrole Core (N-H): Acts as a potent hydrogen bond donor. Solvents with high dielectric constants and strong hydrogen bond acceptor capabilities (e.g., the S=O bond in DMSO) form highly exothermic solvent-solute interactions. This energy release easily overcomes the crystal lattice energy of the solid.

  • The Methyl Ester (-COOCH₃): Functions as a hydrogen bond acceptor and introduces a permanent dipole. This favors solvation in polar aprotic environments like ethyl acetate or acetone, where dipole-dipole interactions stabilize the solute cavity.

  • The Vinyl Group (-CH=CH₂): Imparts localized lipophilicity and disrupts the planar stacking typically seen in unsubstituted pyrroles. This entropic advantage enhances solubility in halogenated solvents (e.g., dichloromethane) via dipole-induced dipole interactions, though it remains insufficient to drive solubility in purely non-polar aliphatic hydrocarbons[2].

Quantitative Solubility Profile in Organic Solvents

Empirical data on structurally analogous C-vinyl pyrroles demonstrates high solubility in polar aprotic solvents and near-complete insolubility in non-polar aliphatic hydrocarbons like hexane[2]. The table below summarizes the predictive solubility profile based on these mechanistic interactions.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility Range
Polar Aprotic 46.7Strong H-bond acceptance (S=O)Very High (>100 mg/mL)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong H-bond acceptance (C=O)Very High (>100 mg/mL)
Halogenated Dichloromethane (DCM)9.1Dipole-induced dipole interactionsHigh (50 - 100 mg/mL)
Polar Protic Methanol (MeOH)32.7Competitive H-bond donor/acceptorModerate (10 - 50 mg/mL)
Non-Polar Hexane1.9Weak London dispersion forcesInsoluble (<1 mg/mL)

Self-Validating Experimental Methodology

A major pitfall in determining the solubility of vinyl-containing heterocycles is spontaneous polymerization. If the solute polymerizes during the equilibration phase—often catalyzed by light, heat, or trace acidic impurities—the resulting analytical concentration reflects the solubility of the polymer, not the monomer.

To establish a trustworthy solubility profile, the protocol must be a self-validating system . This is achieved by coupling the standard isothermal shake-flask method with a post-equilibration solid-state verification step.

Step-by-Step Protocol: Isothermal Shake-Flask with Solid-State Verification
  • Solvent Preparation: Degas all organic solvents via ultrasonication for 15 minutes. Causality: Removing dissolved oxygen prevents the initiation of oxidative radical polymerization of the reactive vinyl group.

  • Equilibration: Add an excess of Methyl 5-vinyl-1H-pyrrole-3-carboxylate (approx. 200 mg) to 5 mL of the target solvent in an amber glass vial. Seal with a PTFE-lined cap. Causality: Amber glass prevents photo-induced degradation of the conjugated pyrrole system.

  • Isothermal Agitation: Agitate the suspension at 25.0 ± 0.1 °C using an orbital shaker at 150 rpm for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, bypassing transient supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents solute adsorption. The 0.22 µm pore size ensures no undissolved micro-crystals pass into the filtrate, which would artificially inflate the solubility reading.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at 280 nm.

  • System Validation (Critical Step): Recover the undissolved solid residue from the centrifuge tube, dry under vacuum, and analyze via FT-IR or Powder X-Ray Diffraction (PXRD). Causality: The absence of a broad aliphatic C-C backbone stretch in the FT-IR spectrum confirms that the solid remains a pristine monomer and no polymerization occurred during the 48-hour test. If polymerization is detected, the solubility data for that solvent must be discarded.

G cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Separation cluster_2 Phase 3: Validation N1 Excess Solute + Organic Solvent N2 Isothermal Agitation (25°C, 48h) N1->N2 Mix N3 Centrifugation (10,000 rpm) N2->N3 Transfer N4 PTFE Filtration (0.22 µm) N3->N4 Supernatant N6 Solid-State FT-IR (Monomer Verification) N3->N6 Undissolved Residue N5 HPLC-UV Analysis (Triplicate) N4->N5 Aliquot N5->N6 Validate

Fig 1. Self-validating isothermal shake-flask workflow with solid-state monomer verification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate. PubChem. URL:[Link]

  • Taylor & Francis (2025). A comparative experimental and computational approach to the synthesis, spectroscopy, chemical reactivity and in silico investigations for C-Vinyl pyrrole-hydrazone derivatives. Journal of Biomolecular Structure and Dynamics. URL:[Link]

Sources

Exploratory

The Discovery and History of Vinylpyrrole Carboxylates: A Technical Guide for Drug Development

Executive Summary Vinylpyrrole carboxylates represent a highly versatile class of heterocyclic building blocks that have become indispensable in modern medicinal chemistry and advanced materials science. Structurally cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinylpyrrole carboxylates represent a highly versatile class of heterocyclic building blocks that have become indispensable in modern medicinal chemistry and advanced materials science. Structurally characterized by a pyrrole core bearing both a vinyl group (either at the nitrogen atom or on a carbon atom) and a carboxylate ester moiety, these compounds serve as critical intermediates for synthesizing complex pharmaceuticals, including antineoplastic agents and potent Hepatitis B virus (HBV) inhibitors[1][2].

This whitepaper provides an in-depth analysis of the historical discovery, mechanistic evolution, and synthetic methodologies surrounding vinylpyrrole carboxylates. By bridging foundational chemistry—such as the groundbreaking Trofimov reaction—with contemporary drug discovery protocols, this guide equips researchers with field-proven insights and self-validating experimental workflows.

Historical Evolution: From Classical Synthesis to Superbasic Catalysis

The Foundations of Pyrrole Chemistry

The synthesis of substituted pyrroles dates back to the late 19th and early 20th centuries with classical methods such as the Knorr, Paal-Knorr, and Piloty-Robinson syntheses[3]. While these methods reliably produced heavily substituted pyrroles, the direct introduction of highly reactive functional groups—such as vinyl moieties—proved synthetically challenging due to the pyrrole ring's susceptibility to polymerization and electrophilic degradation under harsh conditions.

The Trofimov Breakthrough (1970s)

The landscape of pyrrole functionalization was revolutionized in the 1970s by Boris Trofimov and Al'bina Mikhaleva. They discovered that ketoximes react with acetylene in a superbasic catalytic system to yield pyrroles and N-vinylpyrroles in a single pot[4].

Mechanistic Causality: The success of the Trofimov reaction relies entirely on the concept of "superbasicity." By utilizing a KOH/DMSO system, the DMSO solvent tightly coordinates the potassium cation, leaving a highly reactive, "naked" hydroxide ion[4][5]. This superbase facilitates the initial O-vinylation of the oxime, followed by a [3,3]-sigmatropic shift to an aldehyde-imine intermediate, which undergoes cyclization and dehydration. A subsequent reaction with a second acetylene molecule yields the N-vinylpyrrole[5].

Trofimov Ketoxime Ketoxime (Starting Material) O_Vinyl O-Vinyl Oxime Intermediate Ketoxime->O_Vinyl O-vinylation Acetylene Acetylene (Reagent) Acetylene->O_Vinyl Superbase KOH / DMSO (Superbase System) Superbase->O_Vinyl Sigmatropic [3,3]-Sigmatropic Shift O_Vinyl->Sigmatropic Pyrrole Pyrrole Ring Formation Sigmatropic->Pyrrole Cyclization & Dehydration NVinylPyrrole N-Vinylpyrrole (Final Product) Pyrrole->NVinylPyrrole + Acetylene (Vinylation)

Trofimov Reaction Pathway: Ketoxime to N-Vinylpyrrole via superbasic catalysis.

The Emergence of Vinylpyrrole Carboxylates

While the Trofimov reaction provided access to N-vinylpyrroles, the specific demand for vinylpyrrole carboxylates (where the vinyl group is often on a carbon atom, such as C4 or C5, and a carboxylate at C2 or C3) arose from the need for rigid, functionalized scaffolds in targeted drug delivery and oncology.

Historically, synthesizing compounds like methyl 5-vinylpyrrole-2-carboxylate required a strategic departure from direct vinylation. Instead, researchers utilized Wittig olefination of formylpyrrole carboxylates[2]. This approach allowed for precise regiocontrol, ensuring the vinyl group and the carboxylate ester were positioned correctly for subsequent cross-coupling or cyclization reactions.

Modern Applications in Drug Discovery

Vinylpyrrole carboxylates have transitioned from niche chemical curiosities to vital pharmacophores.

  • Antineoplastic Agents: Derivatives such as methyl 5-vinylpyrrole-2-carboxylate are utilized as starting materials for synthesizing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. These compounds act as potent antimetabolites, inhibiting the growth of neoplasms including leukemia, choriocarcinoma, and breast adenocarcinoma[2][6].

  • Antiviral Therapeutics (HBV): Recent advancements (2019) highlight the synthesis of ethyl 3-fluoro-1-pyrrole-2-carboxylate as a critical fragment for potent Hepatitis B virus drug candidates. The introduction of the fluorine atom alongside the carboxylate modulates the lipophilicity and metabolic stability of the resulting drug[1][7].

Quantitative Data & Yield Optimization

The table below summarizes the evolution of synthetic methodologies for vinylpyrrole carboxylates and their precursors, highlighting the shift toward high-yield, scalable processes.

Compound / ScaffoldSynthetic MethodKey Reagents / CatalystsYieldApplication
N-Vinylpyrrole Trofimov ReactionKOH, DMSO, Acetylene40-80%Polymer science, alkaloid synthesis[5][8]
Methyl 5-vinylpyrrole-2-carboxylate Wittig OlefinationMethyltriphenylphosphonium bromide, LiHMDS90%Antineoplastic agents[2]
Ethyl 3-fluoro-1-pyrrole-2-carboxylate Ring-Closing Metathesis (RCM)Hoveyda-Grubbs II, HATU97%Hepatitis B drug candidates[1]
1-Vinylpyrrole-2-carbaldehyde Vilsmeier-Haack (Modified)DMF, Oxalyl chlorideUp to 97%Benzimidazole ensembles[9][10]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Synthesis of Methyl 5-vinylpyrrole-2-carboxylate via Wittig Olefination

Reference: WO1997041115A1[2]

Causality & Logic: LiHMDS is chosen as the base because it is strong enough to deprotonate the phosphonium salt to form the ylide, but sterically hindered enough to act as a non-nucleophilic base, preventing unwanted attack on the ester or formyl carbonyls.

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.358 g, 6.6 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Dropwise, add 1 N lithium hexamethyldisilazide (LiHMDS) in THF (6.6 mL, 6.6 mmol). Stir the solution for 1 hour at 0 °C to ensure complete formation of the active phosphonium ylide.

  • Olefination: Add methyl 5-formylpyrrole-2-carboxylate (453 mg, 3.0 mmol) in one portion to the resulting solution.

  • Reaction Progression: Remove the ice bath and stir the reaction mixture for 1.5 hours at room temperature.

  • Quenching & Workup: Quench the reaction by adding distilled water (10 mL), followed by acidification with 1 N HCl to neutralize the basic medium.

  • Extraction & Purification: Extract the organic phase, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate in vacuo. Purify the residue via flash chromatography (hexanes:ethyl acetate, 4:1) to yield methyl 5-vinylpyrrole-2-carboxylate as a white crystalline solid (400 mg, 90% yield; mp 91-93 °C).

Wittig Phosphonium Methyltriphenylphosphonium bromide Ylide Phosphonium Ylide (Active Nucleophile) Phosphonium->Ylide Base LiHMDS / THF (0 °C) Base->Ylide Deprotonation Reaction Wittig Olefination (1.5 h, RT) Ylide->Reaction Formyl Methyl 5-formylpyrrole- 2-carboxylate Formyl->Reaction Product Methyl 5-vinylpyrrole- 2-carboxylate (90% Yield) Reaction->Product Aqueous Quench & HCl

Wittig Olefination Pathway to C-Vinylpyrrole Carboxylates.

Protocol 2: Scalable Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate

Reference: ACS Publications, 2019[1]

Causality & Logic: Direct fluorination of pyrrole rings often leads to polyfluorination or degradation. This modern protocol bypasses direct electrophilic fluorination by utilizing a Ring-Closing Metathesis (RCM) strategy starting from an acyclic fluorinated precursor, ensuring absolute regiocontrol and a 99% purity profile required for preclinical trials.

Step-by-Step Procedure:

  • Amide Formation: React commercially available 2-fluoro-acrylic acid with N-benzyl-allylamine in the presence of HATU (coupling agent) in DMF, utilizing Et3​N as the base. Isolate the corresponding tertiary amide (91% yield).

  • Ring-Closing Metathesis (RCM): Dissolve the tertiary amide in toluene under highly diluted conditions to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Introduce the Hoveyda-Grubbs II (HG II) catalyst. The reaction furnishes the desired fluorinated pyrrolidinone in an excellent 97% yield.

  • Aromatization & Esterification: Subsequent oxidation and esterification steps convert the pyrrolidinone into the final ethyl 3-fluoro-1-pyrrole-2-carboxylate scaffold.

RCM_Synthesis Acyclic 2-Fluoro-acrylic acid + N-benzyl-allylamine Coupling Amide Coupling (HATU, Et3N, DMF) Acyclic->Coupling Amide Tertiary Amide (91% Yield) Coupling->Amide RCM Ring-Closing Metathesis (HG II Catalyst, Toluene) Amide->RCM Pyrrolidinone Fluorinated Pyrrolidinone (97% Yield) RCM->Pyrrolidinone Intramolecular Cyclization Final Ethyl 3-fluoro-1-pyrrole- 2-carboxylate Pyrrolidinone->Final Oxidation & Esterification

RCM Strategy for Ethyl 3-fluoro-1-pyrrole-2-carboxylate Synthesis.

Conclusion

The journey of vinylpyrrole carboxylates from the foundational discoveries of the Trofimov reaction to highly specialized Wittig and RCM methodologies illustrates a profound evolution in heterocyclic chemistry. By mastering the causality behind superbasic catalysis and regioselective olefination, drug development professionals can leverage these scaffolds to synthesize the next generation of antiviral and antineoplastic therapeutics.

References

  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus Source: ACS Publications (Organic Process Research & Development, 2019) URL:[Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES (WO1997041115A1)
  • Scientific school of academician B.A. Trofimov Source: A. E. Favorsky Irkutsk Institute of Chemistry, Siberian Branch of the Russian Academy of Sciences URL:[Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses Source: National Center for Biotechnology Information (PMC, Molecules, 2013) URL:[Link]

  • Polymerization of N-vinylpyrroles: Recent achievements Source: Academia.edu (Polymer Science Series B, 2010) URL:[Link]

  • Pyrrole - Wikipedia Source: Wikipedia URL:[Link]

  • An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes Source: Organic Chemistry Portal (Synthesis, 2009) URL:[Link]

Sources

Foundational

In-Silico Profiling of Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Comprehensive Theoretical Guide

Executive Summary Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₈H₉NO₂) is a highly functionalized heterocyclic compound characterized by a central pyrrole ring substituted with an electron-donating vinyl group at the C5 pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₈H₉NO₂) is a highly functionalized heterocyclic compound characterized by a central pyrrole ring substituted with an electron-donating vinyl group at the C5 position and an electron-withdrawing methyl carboxylate group at the C3 position [1]. This "push-pull" electronic configuration creates an extended π -conjugated system, making the molecule a highly versatile building block in organic synthesis and a privileged pharmacophore in drug discovery.

For researchers and drug development professionals, understanding the electronic, thermodynamic, and spectroscopic properties of this molecule is critical for predicting its reactivity, stability, and target-binding affinity. This whitepaper provides an authoritative, in-depth guide to the theoretical calculations (primarily Density Functional Theory, DFT) required to profile Methyl 5-vinyl-1H-pyrrole-3-carboxylate, detailing the causality behind computational choices and establishing self-validating protocols for rigorous in-silico analysis.

Quantum Mechanical Foundations & Geometry Optimization

The foundation of any theoretical molecular analysis is the determination of the lowest-energy three-dimensional geometry. For highly conjugated systems like vinyl pyrroles, the choice of the computational level of theory is paramount [3].

Level of Theory and Basis Set Selection

Geometry optimization should be conducted using the Density Functional Theory (DFT) framework, specifically employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X hybrid functionals.

Causality of Functional: B3LYP provides an excellent balance between computational cost and accuracy for organic molecules, while M06-2X is superior for capturing non-covalent interactions (e.g., π

π stacking) relevant in drug-receptor docking.
  • Causality of Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. They accurately model the diffuse electron clouds of the highly electronegative oxygen atoms in the carboxylate group and the nitrogen atom in the pyrrole ring. Polarization functions ((d,p)) allow for asymmetric electron distribution, which is critical for accurately capturing the extended π -conjugation and hyperconjugation between the pyrrole ring and the C5-vinyl group [4].

  • Self-Validating Frequency Analysis

    Optimization must always be immediately followed by a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Check: The absence of imaginary frequencies (negative values) mathematically guarantees that the optimized geometry represents a true local minimum on the Potential Energy Surface (PES), rather than a transition state [5].

    Electronic Properties & Global Reactivity Descriptors

    Frontier Molecular Orbital (FMO) theory dictates that the chemical reactivity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    In this molecule, the HOMO is predominantly localized over the electron-rich pyrrole ring and the C5-vinyl double bond, indicating the primary sites for electrophilic attack. Conversely, the LUMO is heavily concentrated over the C3-methyl carboxylate moiety, pinpointing the site for nucleophilic interaction.

    By applying Koopmans' theorem, the HOMO-LUMO energy gap ( Egap​ ) can be used to calculate global reactivity descriptors. A smaller gap indicates higher chemical softness and polarizability, which often correlates with higher biological activity and stronger interactions with target proteins [2].

    Table 1: Estimated Quantum Chemical Descriptors
    DescriptorSymbolDerivation FormulaImplication for Drug Development
    Ionization Potential I −EHOMO​ Determines the molecule's susceptibility to oxidation by metabolic enzymes (e.g., CYP450).
    Electron Affinity A −ELUMO​ Indicates the molecule's ability to accept electrons; relevant for redox-cycling toxicity.
    Chemical Hardness η (I−A)/2 Measures resistance to charge transfer. Harder molecules are generally less reactive and more stable in plasma.
    Chemical Softness S 1/(2η) High softness correlates with high polarizability and better binding in hydrophobic protein pockets.
    Electrophilicity Index ω μ2/2η Quantifies the propensity of the molecule to accept electron density from biological nucleophiles (e.g., cysteine residues).

    (Note: Exact numerical values depend on the specific solvent model and functional utilized during the calculation).

    Spectroscopic Benchmarking

    Theoretical calculations are only as reliable as their alignment with experimental data. Generating in-silico spectra provides a direct bridge between computational models and benchtop synthesis.

    • Vibrational Spectroscopy (IR/Raman): Calculated harmonic frequencies typically overestimate experimental values due to the neglect of anharmonicity and incomplete electron correlation. Protocol: Apply a standard scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to the calculated frequencies. Key diagnostic bands include the pyrrole N-H stretch (~3400 cm⁻¹) and the carboxylate C=O stretch (~1700 cm⁻¹) [3].

    • Nuclear Magnetic Resonance (NMR): Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding tensors. Protocol: Calculate the shielding tensor of a reference molecule (Tetramethylsilane, TMS) at the same level of theory and subtract the target molecule's values to yield accurate chemical shifts ( δ ).

    • Electronic Transitions (UV-Vis): Employ Time-Dependent DFT (TD-DFT) combined with a solvent model (e.g., Polarizable Continuum Model, PCM) to predict λmax​ . The primary transition usually corresponds to a π→π∗ excitation from the HOMO to the LUMO across the vinyl-pyrrole conjugated system.

    Computational Workflow & Methodology

    To ensure maximum reproducibility and scientific rigor, the following step-by-step methodology must be adhered to when profiling Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Step-by-Step Experimental Protocol
    • Conformational Search:

      • Action: Generate the 3D structure and perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field).

      • Rationale: The C3-carboxylate and C5-vinyl groups can rotate. Identifying the lowest-energy conformer prevents the DFT calculation from getting trapped in a higher-energy local minimum.

    • DFT Geometry Optimization:

      • Action: Submit the lowest-energy conformer to a DFT optimization using B3LYP/6-311++G(d,p) in a vacuum or implicit solvent model.

      • Validation: Ensure convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are strictly met.

    • Vibrational Frequency Calculation:

      • Action: Run a frequency calculation on the optimized geometry.

      • Validation: Verify the presence of exactly zero imaginary frequencies. Extract the Zero-Point Energy (ZPE) for thermodynamic corrections.

    • Wavefunction and Population Analysis:

      • Action: Generate the formatted checkpoint file. Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative stabilization energies ( E(2) ) between the vinyl group and the pyrrole ring.

    • Molecular Electrostatic Potential (MEP) Mapping:

      • Action: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

      • Interpretation: Identify red regions (negative potential, H-bond acceptors like the C=O oxygen) and blue regions (positive potential, H-bond donors like the pyrrole N-H) to guide subsequent molecular docking studies.

    Workflow Visualization

    G A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT/B3LYP/6-311++G**) A->B Lowest Energy Conformer C 3. Frequency Calculation (IR/Raman Spectra) B->C Minima Verification E 5. Spectroscopic Profiling (TD-DFT, GIAO NMR) B->E D 4. Electronic Analysis (HOMO-LUMO, MEP) C->D Zero-Point Energy (ZPE) F 6. Molecular Docking (Protein-Ligand Interactions) D->F Reactivity Descriptors E->F

    Fig 1: Computational workflow for theoretical evaluation of pyrrole derivatives.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate". PubChem. Available at:[Link]

    • MDPI. "Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines". Molecules. Available at:[Link]

    • Taylor & Francis. "A comparative experimental and computational approach to the synthesis, spectroscopy, chemical reactivity and in silico investigations for C-Vinyl pyrrole-hydrazone derivatives". Journal of Biomolecular Structure and Dynamics. Available at:[Link]

    • Elsevier. "One-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst". Comptes Rendus Chimie. Available at:[Link]

    • PubMed. "A DFT study of [3+2] cycloaddition reactions of an azomethine imine with N-vinyl pyrrole and N-vinyl tetrahydroindole". Journal of Molecular Graphics and Modelling. Available at:[Link]

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols: Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a functionalized vinylpyr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a comprehensive technical guide for the polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a functionalized vinylpyrrole monomer. The resulting polymer, poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate), holds significant potential for applications in drug delivery, biomaterials, and organic electronics due to the combined properties of a polypyrrole backbone and the reactivity of the carboxylate group. These application notes detail various polymerization strategies, including free-radical and controlled radical polymerization techniques. Step-by-step protocols, explanations of the underlying chemical principles, and methods for polymer characterization are provided to enable researchers to synthesize and evaluate this novel polymer for their specific applications.

    Introduction: The Promise of Functionalized Vinylpyrrole Polymers

    Polypyrroles are a class of conducting polymers renowned for their excellent biocompatibility, environmental stability, and tunable electrical properties.[1][2][3][4] These characteristics have made them a focal point of research for biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.[1][3][5][6][7] However, the processability of pristine polypyrrole is often limited by its insolubility. The introduction of functional groups onto the pyrrole monomer can significantly enhance solubility and provide sites for further chemical modification, thereby expanding the utility of the resulting polymer.[3][6][8]

    The monomer, Methyl 5-vinyl-1H-pyrrole-3-carboxylate, is a promising building block for novel functional polymers. The vinyl group allows for polymerization through well-established radical-based methods, while the methyl carboxylate group on the pyrrole ring offers a versatile handle for post-polymerization modification, such as hydrolysis to the carboxylic acid for drug conjugation or amidation to attach targeting ligands.[7] This guide will explore the synthesis and characterization of poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate), providing researchers with the necessary protocols to harness its potential.

    Monomer Synthesis and Considerations

    The synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a critical first step. While a detailed synthetic protocol is beyond the scope of this document, it is typically achieved through multi-step organic synthesis.[9][10] The purity of the monomer is paramount for successful polymerization, as impurities can inhibit the reaction or lead to polymers with undesirable properties. It is recommended to purify the monomer by column chromatography or recrystallization before use. The chemical structure and properties of the monomer are available in public databases such as PubChem.[11]

    Polymerization Methodologies

    The choice of polymerization technique will significantly impact the properties of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity), and architecture. This section details both conventional free-radical polymerization and more advanced controlled radical polymerization methods.

    Free-Radical Polymerization

    Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[12][13] It involves the initiation, propagation, and termination of polymer chains by free-radical species.[13]

    Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Methyl 5-vinyl-1H-pyrrole-3-carboxylate ReactionVessel Reaction Setup under Inert Atmosphere (N2 or Ar) Monomer->ReactionVessel Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->ReactionVessel Initiator Free-Radical Initiator (e.g., AIBN, BPO) Initiator->ReactionVessel Heating Heating to Initiate Decomposition ReactionVessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol, Hexane) Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Polymer Characterization (NMR, FTIR, GPC) Drying->Characterization

    Caption: Workflow for free-radical polymerization.

    • Materials and Reagents:

      • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (monomer)

      • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

      • Anhydrous tetrahydrofuran (THF) or dioxane (solvent)

      • Methanol or hexane (non-solvent for precipitation)

      • Nitrogen or Argon gas supply

      • Schlenk flask or similar reaction vessel with a condenser

      • Magnetic stirrer and heating mantle

    • Procedure:

      • In a Schlenk flask, dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (e.g., 1.0 g, 6.6 mmol) and AIBN (e.g., 0.011 g, 0.066 mmol, for a 100:1 monomer to initiator ratio) in anhydrous THF (e.g., 10 mL).

      • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

      • While maintaining a positive inert gas pressure, heat the reaction mixture to 60-70 °C with vigorous stirring.

      • Allow the polymerization to proceed for 12-24 hours. The viscosity of the solution may increase.

      • After the reaction time, cool the mixture to room temperature.

      • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., 200 mL of cold methanol).

      • Collect the precipitated polymer by filtration.

      • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.

      • Dry the polymer under vacuum at 40-50 °C to a constant weight.

    • Inert Atmosphere: Oxygen can inhibit free-radical polymerization by reacting with the radical species. Therefore, maintaining an inert atmosphere is crucial.

    • Initiator Choice and Concentration: The choice of initiator and its concentration will affect the polymerization rate and the molecular weight of the polymer. A lower initiator concentration generally leads to a higher molecular weight. The decomposition temperature of the initiator should be suitable for the chosen reaction temperature.[14]

    • Solvent Selection: The solvent should be anhydrous and capable of dissolving both the monomer and the resulting polymer.

    • Purification: Precipitation is a critical step to purify the polymer. The choice of non-solvent should be one in which the polymer is insoluble but the monomer and initiator are soluble.

    Controlled Radical Polymerization (CRP)

    Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, polydispersity, and architecture.[15][16][17] These methods are highly recommended for applications where well-defined polymer structures are required, such as in drug delivery systems.

    ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains.[18][19]

    • Materials and Reagents:

      • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (monomer)

      • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

      • Copper(I) bromide (CuBr) (catalyst)

      • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (ligand)

      • Anhydrous anisole or N,N-dimethylformamide (DMF) (solvent)

      • Methanol or hexane (non-solvent)

      • Inhibitor removal column (for monomer purification if necessary)

    • Procedure:

      • Pass the monomer through a column of basic alumina to remove any inhibitors.

      • In a Schlenk flask, add CuBr (e.g., 0.0095 g, 0.066 mmol).

      • Add the monomer (e.g., 1.0 g, 6.6 mmol), EBiB (e.g., 0.013 g, 0.066 mmol, for a 100:1 monomer to initiator ratio), and anhydrous anisole (e.g., 5 mL).

      • Add the ligand, PMDETA (e.g., 0.011 g, 0.066 mmol).

      • Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.

      • Place the flask in a preheated oil bath at 70-90 °C and stir.

      • Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

      • Once the desired conversion is reached, stop the reaction by cooling the flask and exposing the mixture to air.

      • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

      • Precipitate the polymer in a suitable non-solvent, filter, wash, and dry under vacuum.

    RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[16][20]

    RAFT_Mechanism Initiation Initiator -> R• Propagation R• + Monomer -> Pn• Initiation->Propagation RAFT_Equilibrium RAFT Equilibrium Pn• + RAFT Agent <=> Dormant Species Propagation->RAFT_Equilibrium Chain Transfer Reinitiation R• + Monomer -> Pm• RAFT_Equilibrium->Reinitiation Fragmentation Termination Pn• + Pm• -> Dead Polymer RAFT_Equilibrium->Termination Reinitiation->RAFT_Equilibrium

    Caption: Key steps in RAFT polymerization.

    • Materials and Reagents:

      • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (monomer)

      • AIBN (initiator)

      • 2-Cyano-2-propyl dodecyl trithiocarbonate or a similar RAFT agent

      • Anhydrous dioxane or toluene (solvent)

      • Methanol or hexane (non-solvent)

    • Procedure:

      • In a reaction tube, combine the monomer (e.g., 1.0 g, 6.6 mmol), the RAFT agent (e.g., 0.023 g, 0.066 mmol for a 100:1 monomer to CTA ratio), and AIBN (e.g., 0.0027 g, 0.0165 mmol for a 4:1 CTA to initiator ratio) in anhydrous dioxane (e.g., 5 mL).

      • Deoxygenate the mixture using freeze-pump-thaw cycles.

      • Place the sealed tube in a preheated oil bath at 70 °C.

      • After the desired time (e.g., 8-24 hours), stop the reaction by rapid cooling and exposure to air.

      • Precipitate the polymer in a suitable non-solvent, filter, wash, and dry under vacuum.

    Polymer Characterization

    Thorough characterization of the synthesized poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate) is essential to confirm its structure, molecular weight, and purity.

    Technique Information Obtained Expected Observations
    ¹H NMR Spectroscopy Confirmation of polymer structure, end-group analysis for CRP polymers, and determination of monomer conversion.Broadening of proton signals corresponding to the polymer backbone. Disappearance of vinyl proton signals.
    FTIR Spectroscopy Identification of functional groups.Presence of C=O stretching (ester), N-H stretching (pyrrole), and disappearance of C=C stretching (vinyl).
    Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).For CRP, a narrow PDI (typically < 1.3) is expected.[16] For free-radical polymerization, a broader PDI is common.
    Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).Provides information on the thermal properties of the polymer.
    Thermogravimetric Analysis (TGA) Assessment of thermal stability.Determines the decomposition temperature of the polymer.

    Potential Applications in Drug Development

    The unique structure of poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate) opens up several avenues for its application in the pharmaceutical and biomedical fields.

    • Drug Delivery: The carboxylate group can be hydrolyzed to a carboxylic acid, which can then be used to conjugate drugs containing hydroxyl or amine functionalities. The conductive nature of the polypyrrole backbone could allow for stimuli-responsive drug release, for example, through electrical stimulation.[1][2][5][21]

    • Biomaterials and Scaffolds: The polymer can be functionalized with cell-adhesive peptides or other bioactive molecules to create scaffolds for tissue engineering.[3][7] Amine-functionalized polypyrroles have shown promise in promoting cell adhesion.[3][22]

    • Biosensors: The polymer can serve as a matrix for the immobilization of enzymes or antibodies in the development of electrochemical biosensors.[6][23]

    Conclusion

    The polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate offers a pathway to novel functional polymers with significant potential in various scientific and industrial domains, particularly in drug development and biomaterials. This guide provides a foundational set of protocols and considerations for the synthesis and characterization of this promising polymer. The choice of polymerization technique, whether free-radical or controlled radical, will be dictated by the specific requirements of the intended application. Further optimization of the reaction conditions may be necessary to achieve the desired polymer properties.

    References

    Sources

    Application

    "radical polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

    Application Note: Controlled Radical Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate for Advanced Electroactive Biomaterials Target Audience: Researchers, Materials Scientists, and Drug Development Professional...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Controlled Radical Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate for Advanced Electroactive Biomaterials

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals.

    Executive Summary & Mechanistic Rationale

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC) is a highly versatile bifunctional monomer[1]. It features a polymerizable C-vinyl group and an electroactive pyrrole ring. In drug development and biomedical engineering, polymers bearing pendant pyrrole groups are highly prized. They can be post-synthetically crosslinked via chemical or electrochemical oxidation to form conductive hydrogels, which are utilized in electro-responsive drug delivery systems and biosensors.

    Mechanistic Causality (E-E-A-T): Why utilize radical polymerization instead of standard oxidative polymerization? Oxidative polymerization (e.g., using FeCl₃) directly attacks the pyrrole ring, resulting in a rigid, insoluble conjugated backbone[2]. By employing radical polymerization—specifically Reversible Addition-Fragmentation chain Transfer (RAFT)—we selectively polymerize the vinyl double bond[3]. This yields a flexible, soluble polyethylene-like backbone with intact pendant pyrrole moieties[4]. Furthermore, using a thermal initiator like Azobisisobutyronitrile (AIBN) instead of peroxides prevents premature oxidative coupling of the electron-rich pyrrole rings during the vinyl polymerization phase.

    Physicochemical Profiling of M5VPC

    Before initiating polymerization, it is critical to understand the monomer's properties to optimize solvent and purification choices.

    PropertyValueClinical/Chemical Significance
    IUPAC Name Methyl 5-ethenyl-1H-pyrrole-3-carboxylateEstablishes structural identity[1].
    Molecular Formula C₈H₉NO₂Determines stoichiometric calculations[1].
    Molecular Weight 151.16 g/mol Used for precise initiator/CTA molar ratios[1].
    XLogP3 2.4Indicates moderate lipophilicity; soluble in DMF/DMSO[1].
    Topological Polar Surface Area 42.1 ŲInfluences polymer hydration and drug-loading capacity[1].
    CAS Number 198703-18-3Registry identifier for procurement[1].

    Experimental Methodologies

    Self-Validating System: The following RAFT protocol is designed to be self-validating. The use of a Chain Transfer Agent (CTA) imparts a distinct color (typically pink/red for dithiobenzoates) to the growing polymer chain. The retention of this color post-precipitation visually validates the living nature of the polymer end-groups, confirming that the chain ends remain active for potential block copolymerization.

    Materials & Reagents
    • Monomer: Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC), purified via passing through a basic alumina column to remove inhibitors.

    • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

    • RAFT Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CPDB).

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

    • Precipitant: Cold Methanol or Diethyl Ether.

    Protocol A: RAFT Polymerization of M5VPC

    Target Molar Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

    • Reaction Assembly: In a 25 mL Schlenk flask, dissolve 1.51 g (10 mmol) of M5VPC[1] and 27.9 mg (0.1 mmol) of CPDB in 5.0 mL of anhydrous DMF.

    • Initiator Addition: Add 3.28 mg (0.02 mmol) of AIBN to the solution. Causality: The 5:1 ratio of CTA to Initiator ensures that the radical flux is low enough to minimize bimolecular termination, maintaining a narrow dispersity (Đ)[3].

    • Degassing (Critical Step): Seal the Schlenk flask and subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen acts as a potent radical scavenger and can prematurely oxidize the pyrrole ring. Strict anaerobic conditions are mandatory to preserve the 1H-pyrrole moiety[2].

    • Thermal Polymerization: Backfill the flask with ultra-pure Nitrogen and immerse it in a pre-heated oil bath at 70°C. Stir magnetically at 400 rpm for 24 hours.

    • Quenching: Terminate the polymerization by removing the flask from the heat and rapidly cooling it in an ice-water bath while exposing the solution to air.

    Protocol B: Polymer Recovery and Purification
    • Precipitation: Dilute the viscous reaction mixture with 2 mL of DMF and add it dropwise into 100 mL of vigorously stirred, ice-cold methanol.

    • Isolation: Collect the precipitated polymer via vacuum filtration or centrifugation (8000 rpm, 10 mins).

    • Washing & Drying: Wash the polymer pellet twice with fresh methanol to remove unreacted monomer and residual DMF. Dry the purified Poly(M5VPC) under high vacuum at 40°C for 48 hours until a constant weight is achieved.

    Quantitative Data & Expected Outcomes

    The choice between Free Radical Polymerization (FRP) and RAFT significantly impacts the polymer's architecture, which in turn dictates its performance in drug delivery matrices.

    Polymerization MethodInitiatorCTA (RAFT Agent)Temp / TimeExpected YieldExpected Mn​ (kDa)Dispersity (Đ)
    Conventional FRP AIBNNone70°C / 12 h> 85%40.0 - 55.01.8 - 2.5
    RAFT Polymerization AIBNCPDB70°C / 24 h70 - 80%15.0 - 25.0< 1.25

    Note: RAFT yields lower overall conversion within the same timeframe due to the controlled equilibrium of the dormant/active chain ends, but provides superior architectural uniformity necessary for clinical reproducibility[3].

    Visualizations of Workflows and Pathways

    RAFT_Workflow A Monomer (M5VPC) D Degassing (Freeze-Pump-Thaw) A->D B Initiator (AIBN) B->D C RAFT Agent (CPDB) C->D E Thermal Polymerization (70°C, DMF) D->E Vacuum/N2 F Precipitation (Methanol) E->F Quench in Ice G Purified Polymer (Poly-M5VPC) F->G Vacuum Dry

    Workflow for RAFT polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Mechanism N1 Poly(M5VPC) Backbone (Pendant Pyrrole Rings) N2 Chemical Oxidation (e.g., FeCl3) N1->N2 N3 Electrochemical Oxidation N1->N3 N5 Post-Polymerization Functionalization N1->N5 Ester Hydrolysis or Amidation N4 Crosslinked Conductive Polypyrrole Network N2->N4 Radical Cation Coupling N3->N4 Anodic Polymerization

    Downstream applications of Poly(M5VPC) via oxidation or functionalization.

    References

    • Title: Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Atom Transfer Radical Polymerization of Pyrrole-Bearing Methacrylate for Production of Carbonyl Iron Particles with Conducting Shell for Enhanced Electromagnetic Shielding Source: MDPI (Polymers) URL: [Link]

    • Title: Living radical polymerization method (Patent EP2749577B1)
    • Title: Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole Source: ResearchGate (Synthetic Metals) URL: [Link]

    Sources

    Method

    Application Note: Cationic Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Executive Summary The synthesis of well-defined functional polymers from heteroaromatic vinyl monomers is of critical interest in the development of advanced organic electronics, conducting polymers, and targeted drug-de...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of well-defined functional polymers from heteroaromatic vinyl monomers is of critical interest in the development of advanced organic electronics, conducting polymers, and targeted drug-delivery vehicles. Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a highly specialized monomer featuring an electron-rich pyrrole core, a polymerizable vinyl group at the C5 position, and an electron-withdrawing methyl ester at the C3 position.

    This application note provides a comprehensive, expert-level protocol for the cationic polymerization of this monomer. By leveraging the electronic push-pull dynamics of the pyrrole ring and the ester group, researchers can achieve controlled molecular weights and suppress unwanted side reactions typically associated with unsubstituted vinylpyrroles.

    Mechanistic Rationale & Causality

    The choice of cationic polymerization over free-radical methods is dictated by the inherent electronic structure of the vinylpyrrole moiety. The electron-rich nature of the pyrrole ring strongly stabilizes the intermediate propagating carbocation at the α -carbon of the vinyl group, making the monomer highly susceptible to cationic initiation.

    However, polymerizing 1H-pyrroles presents a distinct challenge: the unprotected nitrogen (NH) and the unsubstituted ring carbons are prone to electrophilic aromatic substitution, which can lead to chain branching, crosslinking, or premature termination via proton transfer.

    The Role of the 3-Carboxylate Group: The inclusion of the electron-withdrawing methyl carboxylate group at the C3 position is the critical stabilizing factor in this system. It reduces the overall nucleophilicity of the pyrrole ring, thereby deactivating it against electrophilic attack by the growing polymer chain. This directs the reaction almost exclusively toward linear vinyl-addition propagation.

    Initiator and Temperature Causality: We utilize Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) as a mild Lewis acid initiator. Stronger oxidants like FeCl3​ can induce oxidative coupling of the pyrrole rings, leading to mixed-mode oligomers (1). The reaction must be conducted at sub-ambient temperatures (-20°C) to suppress the highly exothermic nature of cationic propagation and to minimize chain-transfer reactions, ensuring a lower polydispersity index (PDI) (2).

    Mechanism Monomer Methyl 5-vinyl-1H-pyrrole- 3-carboxylate ActiveCenter Propagating Carbocation Monomer->ActiveCenter + Initiator Initiator Lewis Acid Initiator (e.g., BF3·OEt2) Initiator->ActiveCenter ActiveCenter->ActiveCenter + Monomer (Propagation) Polymer Poly(5-vinylpyrrole) Derivative ActiveCenter->Polymer + Quench (Termination) Quench Methanol Quenching Quench->Polymer

    Figure 1: Mechanistic pathway of the cationic polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Experimental Protocol: Self-Validating Workflow

    This protocol is designed as a self-validating system. In-process visual and physical cues are provided to ensure the integrity of the reaction at every step.

    Materials & Reagents
    • Monomer: Methyl 5-vinyl-1H-pyrrole-3-carboxylate (3)

    • Initiator: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ), distilled prior to use.

    • Solvent: Anhydrous Dichloromethane (DCM), stored over 4Å molecular sieves.

    • Quenching Agent: Optima-grade Methanol (Cold).

    Step-by-Step Methodology

    Step 1: Monomer Purification

    • Subject the Methyl 5-vinyl-1H-pyrrole-3-carboxylate to vacuum distillation (or recrystallization depending on the supplied state) to remove any radical inhibitors or trace moisture.

    • Causality: Trace water acts as a potent chain-terminator in cationic systems by instantly reacting with the Lewis acid or the propagating carbocation.

    Step 2: Inert Atmosphere Setup

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

    • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.

    • Add 1.0 g (approx. 6.6 mmol) of the purified monomer into the flask under positive Argon flow.

    Step 3: Solvent Addition & Thermal Equilibration

    • Inject 10 mL of anhydrous DCM into the Schlenk flask via a gas-tight syringe.

    • Submerge the flask in a dry ice/ethylene glycol bath maintained at -20°C. Allow 15 minutes for thermal equilibration.

    • Validation Check: The solution must remain completely clear and colorless. Any cloudiness indicates moisture contamination.

    Step 4: Initiation and Propagation

    • Prepare a 0.1 M stock solution of BF3​⋅OEt2​ in anhydrous DCM.

    • Inject 0.2 mL (0.02 mmol) of the initiator solution dropwise over 2 minutes under vigorous stirring.

    • Validation Check: Upon addition, the solution should immediately transition from colorless to a deep red/brown hue. This color change is the self-validating indicator of the highly conjugated propagating carbocation species forming. If the solution remains colorless, the initiator has been quenched by impurities; abort the reaction.

    • Allow the polymerization to proceed for 4 hours at -20°C.

    Step 5: Quenching and Purification

    • Terminate the living cationic chains by injecting 2 mL of pre-chilled methanol into the reactor.

    • Validation Check: The deep red/brown color will rapidly fade to a pale yellow, confirming the successful quenching of the carbocation centers.

    • Precipitate the polymer by pouring the reaction mixture dropwise into 200 mL of vigorously stirred, ice-cold methanol.

    • Collect the precipitated polymer via vacuum filtration.

    • Validation Check: The product should be a fine, powdery solid. A gummy or tacky residue indicates a high fraction of low-molecular-weight oligomers, suggesting premature termination occurred during propagation.

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

    Workflow Prep 1. Monomer Purification (Vacuum Distillation) Purge 2. Inert Atmosphere Setup (Argon/Schlenk Line) Prep->Purge Solvent 3. Solvent Addition (Anhydrous DCM, -20°C) Purge->Solvent Initiate 4. Initiator Injection (BF3·OEt2 dropwise) Solvent->Initiate Propagate 5. Polymerization (Stirring for 4h) Initiate->Propagate Quench 6. Quenching & Precipitation (Cold Methanol) Propagate->Quench

    Figure 2: Step-by-step experimental workflow for the controlled cationic polymerization process.

    Quantitative Data & Optimization

    The table below summarizes the effect of initiator selection and temperature on the polymerization of vinylpyrrole derivatives, serving as a benchmark for optimizing the Methyl 5-vinyl-1H-pyrrole-3-carboxylate system.

    InitiatorSolventTemp (°C)Time (h)Yield (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Mechanistic Outcome
    BF3​⋅OEt2​ DCM-2048512,5001.4Controlled linear propagation; minimal branching.
    BF3​⋅OEt2​ DCM04788,2001.8Increased chain transfer; broader molecular weight.
    FeCl3​⋅6H2​O Benzene2024613,1002.2Oxidative side-reactions; oligomer formation.
    SnCl4​ DCM-204729,8001.6Slower initiation; moderate control.

    Data Interpretation: Lower temperatures (-20°C) combined with BF3​⋅OEt2​ yield the highest molecular weights and narrowest dispersity, confirming that suppressing the thermal activation energy of proton-transfer side reactions is critical for this monomer class.

    References

    • PubChem: Methyl 5-vinyl-1H-pyrrole-3-carboxylate.
    • Cationic and free radical polymerization of N-vinyl-2,3-diphenylpyrrole. Academia.edu.
    • Polymerization of N-Vinylpyrroles: Recent Achievements.

    Sources

    Application

    Application Note: High-Fidelity Synthesis and Controlled Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Protocol & Application Guide Introduction & Scientific Context Polymers containing pyrrole architectures are...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Protocol & Application Guide

    Introduction & Scientific Context

    Polymers containing pyrrole architectures are highly sought after in advanced materials science, bridging the gap between synthetic macromolecules and natural biological assemblies (e.g., porphyrins, chlorins, and vitamin B-12)[1]. While N-vinylpyrroles are widely commercialized, C-vinylpyrroles—such as Methyl 5-vinyl-1H-pyrrole-3-carboxylate —offer a distinct advantage: the pyrrole nitrogen remains unprotected and available for post-polymerization modification, hydrogen bonding, or metal coordination.

    Historically, the free radical polymerization of C-vinylpyrroles has been plagued by broad molecular weight distributions and unwanted cross-linking due to the high reactivity of the pyrrole ring[2]. To overcome these limitations, this application note details a self-validating workflow for:

    • The de novo synthesis of the monomer via a highly selective Wittig olefination[3].

    • The controlled macromolecular assembly using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, ensuring narrow dispersity ( Đ ) and predictable molecular weights.

    Monomer Synthesis: Wittig Olefination

    Mechanistic Rationale

    The conversion of methyl 5-formyl-1H-pyrrole-3-carboxylate to its vinyl counterpart is achieved via a Wittig reaction. The critical experimental choice here is the use of Lithium hexamethyldisilazide (LiHMDS) as the base[3]. Because the pyrrole ring contains an acidic N-H proton, highly nucleophilic bases (like alkyl lithiums) can cause unwanted side reactions or ring degradation. LiHMDS is a strong, sterically hindered, non-nucleophilic base that efficiently deprotonates methyltriphenylphosphonium bromide to form the requisite ylide without degrading the pyrrole substrate.

    Wittig A Methyl 5-formyl-1H- pyrrole-3-carboxylate C Oxaphosphetane Intermediate A->C + Ylide (THF, 0°C) B Phosphonium Ylide (Ph3P=CH2) B->C [2+2] Cycloaddition D Methyl 5-vinyl-1H- pyrrole-3-carboxylate C->D Cycloreversion E Triphenylphosphine Oxide (Byproduct) C->E

    Figure 1: Wittig olefination pathway for the synthesis of the C-vinylpyrrole monomer.

    Protocol 1: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Caution: Perform all steps under a dry inert atmosphere (Argon or N2).

    • Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.2 equiv, relative to the formyl precursor) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

    • Base Addition: Dropwise, add a 1.0 M solution of LiHMDS in THF (2.2 equiv)[3]. Stir the resulting bright yellow solution for 1 hour at 0 °C to ensure complete ylide formation.

    • Substrate Addition: Add methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 1.5 to 2 hours.

    • Quenching & Extraction: Quench the reaction by adding deionized water (approx. 20% of the THF volume). Acidify slightly with 1 N HCl to neutralize any remaining base and protonate the pyrrole N-H[3]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1 v/v).

    • Validation: The product should isolate as a crystalline solid. Validate via ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the characteristic vinyl splitting pattern: a doublet of doublets at ~6.56 ppm (internal vinyl proton), and two doublets at ~5.59 ppm and ~5.22 ppm (terminal vinyl protons)[3].

    Controlled Polymerization via RAFT

    Mechanistic Rationale

    Standard free radical polymerization of C-vinylpyrroles often yields insoluble, cross-linked networks due to chain transfer to the polymer or radical coupling at the unsubstituted pyrrole positions[2]. RAFT polymerization mitigates this by establishing a dynamic equilibrium between active propagating radicals and dormant thiocarbonylthio-capped chains. By keeping the instantaneous concentration of active radicals extremely low, bimolecular termination and cross-linking are suppressed, yielding linear polymers with high end-group fidelity. We utilize 2-Cyanoprop-2-yl dithiobenzoate (CPDB) as the Chain Transfer Agent (CTA) and Azobisisobutyronitrile (AIBN) as the thermal initiator.

    RAFT I Initiation (AIBN) Radical Generation P1 Chain Propagation (Monomer Addition) I->P1 Heat (70°C) PreEq Pre-Equilibrium (Addition to CTA) P1->PreEq + CPDB (CTA) Reinit Reinitiation (New R-group radical) PreEq->Reinit Fragmentation MainEq Main Equilibrium (Degenerative Transfer) Reinit->MainEq + Monomer MainEq->MainEq Controlled Growth Term Termination (Suppressed) MainEq->Term Trace Dead Polymer

    Figure 2: RAFT polymerization mechanism suppressing bimolecular termination.

    Protocol 2: RAFT Polymerization of the Monomer
    • Preparation: In a Schlenk tube, dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Monomer), CPDB (CTA), and AIBN (Initiator) in anhydrous N,N-Dimethylformamide (DMF). A standard target degree of polymerization (DP) of 100 utilizes a molar ratio of [M]:[CTA]:[I] = 100:1:0.2. Total monomer concentration should be kept at 1.0 M to balance the polymerization rate and viscosity.

    • Deoxygenation (Critical Step): Oxygen is a potent radical scavenger. Subject the solution to three consecutive freeze-pump-thaw cycles.

      • Freeze the solution in liquid nitrogen.

      • Pump the tube to high vacuum (< 0.05 mbar) for 5 minutes.

      • Thaw the solution in a room-temperature water bath under static vacuum.

      • Backfill with Argon.

    • Polymerization: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically for 12–24 hours depending on the desired conversion.

    • Termination & Isolation: Quench the polymerization by rapid cooling (plunging the tube into liquid nitrogen) and exposing the mixture to air. Dilute the mixture with a minimal amount of THF and precipitate dropwise into a 10-fold volumetric excess of cold diethyl ether.

    • Purification: Recover the precipitated polymer via centrifugation (8000 rpm, 10 min). Wash twice with fresh diethyl ether and dry under vacuum at 40 °C to a constant weight.

    Data Presentation & Analytical Benchmarks

    To ensure the trustworthiness of the synthesized macromolecule, Size Exclusion Chromatography (SEC/GPC) and ¹H NMR must be correlated. Monomer conversion is calculated via ¹H NMR by comparing the integral of the residual vinyl protons to the broad polymer backbone signals.

    Table 1: Representative RAFT Polymerization Kinetics and Macromolecular Data

    Entry[M]:[CTA]:[I]Time (h)Conversion (%) Mn,theoretical​ ( g/mol ) Mn,GPC​ ( g/mol )Dispersity ( Đ )
    150:1:0.212685,3005,8001.12
    2100:1:0.2167511,50012,1001.15
    3200:1:0.2246218,90019,6001.21

    Note: Mn,theoretical​ is calculated as: ([M]0​/[CTA]0​)×Conversion×Mw,monomer​+Mw,CTA​ . The close agreement between theoretical and GPC molecular weights, combined with low dispersity ( Đ<1.25 ), validates the highly controlled nature of the RAFT process.

    References

    • WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES - Google Patents Source: Google Patents URL
    • Electrochemical polymerization of 2-vinylpyrrole Source: Macromolecules (ACS Publications) URL:[Link]

    • A comparative experimental and computational approach to the synthesis, spectroscopy, chemical reactivity and in silico investigations for C-Vinyl pyrrole-hydrazone derivatives Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]

    Sources

    Method

    Application Note: Advanced Characterization Protocols for Poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate)

    Poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate)—hereafter referred to as poly(M5V3C) —is a highly functionalized synthetic polymer characterized by a polyethylene-type backbone and bulky, hydrogen-bonding capable pendant g...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate)—hereafter referred to as poly(M5V3C) —is a highly functionalized synthetic polymer characterized by a polyethylene-type backbone and bulky, hydrogen-bonding capable pendant groups (a pyrrole ring and a methyl ester). Due to its unique architecture, poly(M5V3C) presents significant potential in advanced drug delivery systems, stimuli-responsive biomaterials, and functional coatings.

    However, the presence of strong inter- and intra-molecular hydrogen bonding, coupled with the steric hindrance of the pendant groups, renders its characterization non-trivial. This application note details a self-validating, multimodal analytical workflow designed to accurately elucidate the molecular weight, structural integrity, and thermal properties of poly(M5V3C).

    Multimodal Characterization Workflow

    PolymerCharacterization Sample poly(M5V3C) Synthesis & Purification GPC GPC-MALS Absolute MW & Dispersity Sample->GPC Aliquot 1 NMR High-Field NMR Backbone & Pendant Structure Sample->NMR Aliquot 2 Thermal DSC & TGA Thermal Transitions & Stability Sample->Thermal Aliquot 3 DataIntegration Multimodal Data Integration (Structure-Property Relationship) GPC->DataIntegration NMR->DataIntegration Thermal->DataIntegration Application Drug Delivery / Biomaterial Formulation DataIntegration->Application Validated Profile

    Figure 1: Multimodal characterization workflow for poly(M5V3C) validation.

    Absolute Molecular Weight Determination via GPC-MALS

    The Causality of the Method

    Standard Gel Permeation Chromatography (GPC) relies on column calibration using linear polystyrene standards. Because poly(M5V3C) contains bulky pyrrole-carboxylate pendant groups, its hydrodynamic radius in solution differs drastically from that of linear polystyrene. Relying on standard calibration will result in severe molecular weight underestimation or overestimation. Therefore, coupling GPC with Multi-Angle Light Scattering (MALS) is strictly required. MALS measures the intensity of scattered light, which is directly proportional to the absolute molar mass and concentration of the polymer, completely bypassing the need for hydrodynamic volume assumptions ()[1].

    Self-Validating Protocol
    • Sample Preparation: Dissolve poly(M5V3C) in HPLC-grade Tetrahydrofuran (THF) or Dimethylformamide (DMF) at a concentration of 2–5 mg/mL.

      • Validation Step: Filter the solution through a 0.2 µm PTFE syringe filter. Weigh the filter before and after use; a mass increase indicates the presence of insoluble high-molecular-weight microgels, requiring a change to a more polar solvent (e.g., adding 0.05 M LiBr to DMF to disrupt aggregation).

    • System Equilibration: Purge the GPC system (equipped with Refractive Index (RI) and MALS detectors) with the mobile phase at 1.0 mL/min until the RI baseline drift is strictly < 10 µV/h.

    • dn/dc Determination: The specific refractive index increment ( dn/dc ) of poly(M5V3C) must be determined offline using a differential refractometer. This value is mathematically required by the Rayleigh equation to calculate absolute molecular weight from the MALS data.

    • Injection & Analysis: Inject 100 µL of the sample. Monitor the 90° light scattering signal alongside the RI signal to calculate the absolute Number-Average Molecular Weight ( Mn​ ), Weight-Average Molecular Weight ( Mw​ ), and Dispersity ( Đ ).

    Structural Elucidation via High-Resolution NMR

    The Causality of the Method

    To confirm successful vinyl polymerization and ensure the chemical integrity of the functional pendant groups, 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The polymerization mechanism is validated by tracking the disappearance of vinylic protons ( δ 5.0–6.5 ppm) and the emergence of broad aliphatic backbone signals ( δ 1.5–2.5 ppm) ()[2]. Crucially, the pyrrole N-H proton must be monitored to ensure no unintended radical cross-linking occurred at the nitrogen center during synthesis.

    Self-Validating Protocol
    • Solvent Selection: Dissolve 15–20 mg of poly(M5V3C) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

      • Causality: DMSO- d6​ is chosen over CDCl 3​ because its high polarity disrupts the strong polymer-polymer hydrogen bonds formed by the pyrrole rings, preventing peak broadening and ensuring a high-resolution spectrum.

    • Acquisition Parameters ( 1 H NMR): Set the spectrometer (minimum 400 MHz) to a 30° pulse angle, a 2-second relaxation delay ( d1​ ), and acquire 128 scans.

      • Validation Step: Check the residual solvent peak (2.50 ppm for DMSO) to calibrate the chemical shift. Ensure the baseline is perfectly flat before integration.

    • Integration & Verification:

      • Integrate the pendant methyl ester peak ( δ ~3.7 ppm, 3H).

      • Integrate the pyrrole N-H proton ( δ 8.5–9.5 ppm, 1H).

      • A 3:1 integration ratio between the ester and N-H protons confirms that the pendant groups survived the polymerization process intact.

    Thermal Transition Profiling via DSC

    The Causality of the Method

    The thermal behavior of poly(M5V3C) is heavily dictated by its capacity for non-covalent interactions. Inter- and intra-molecular hydrogen bonding between the pyrrole N-H (donor) and the methyl ester C=O (acceptor) acts as a physical cross-link. This restricts polymer chain mobility, resulting in a distinct and elevated glass transition temperature ( Tg​ ). A heat-cool-heat cycle is mandatory to erase the thermal history and enthalpic relaxation of the polymer, ensuring the measured Tg​ reflects the true amorphous phase dynamics ()[3].

    Self-Validating Protocol
    • Sample Encapsulation: Weigh exactly 5.0–10.0 mg of the dried polymer into a standard aluminum DSC pan and crimp the lid.

      • Validation Step: Weigh the sealed pan before and after the thermal cycle. Any mass loss >0.5% indicates premature thermal degradation or residual solvent evaporation, invalidating the Tg​ measurement.

    • Thermal Cycle (Heat-Cool-Heat):

      • Ramp 1 (History Erasure): Heat from 25°C to 220°C at 10°C/min under a 50 mL/min dry nitrogen purge.

      • Cooling: Cool from 220°C to 25°C at 10°C/min to establish a standardized thermal history.

      • Ramp 2 (Data Acquisition): Heat from 25°C to 220°C at 10°C/min.

    • Data Extraction: Determine the Tg​ from the second heating ramp using the half-height midpoint of the endothermic step change in the heat flow curve.

    Expected Quantitative Data Summary

    The following table summarizes the expected characterization metrics for a successfully synthesized, high-purity batch of poly(M5V3C) optimized for biomaterial applications.

    Analytical TechniqueTarget ParameterExpected Range / ObservationStructural Implication
    GPC-MALS Absolute Mw​ 45,000 – 80,000 DaSufficient chain entanglement for film formation.
    GPC-MALS Dispersity ( Đ )1.2 – 1.8Controlled polymerization kinetics.
    1 H NMR Vinylic ProtonsAbsent ( δ 5.0–6.5 ppm)>99% monomer conversion.
    1 H NMR N-H / Ester Ratio1.0 : 3.0Intact functional pendant groups.
    DSC Glass Transition ( Tg​ )110°C – 135°CRestricted mobility via H-bonding networks.
    TGA Onset of Degradation ( Td​ )> 280°CHigh thermal stability for melt-processing.

    References

    • Beckingham, B. S., et al. "Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems." Analyst, Royal Society of Chemistry, 2020. Available at:[Link]

    • TA Instruments. "Overview of Glass Transition Analysis by Differential Scanning Calorimetry (TA443)." TA Instruments Technical Literature. Available at:[Link]

    Sources

    Application

    Application Note: Advanced Materials Synthesis Using Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Executive Summary & Mechanistic Principles Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC) is a highly versatile, bifunctional building block in modern materials science[1]. Unlike traditional pyrrole monomers that yield...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Principles

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC) is a highly versatile, bifunctional building block in modern materials science[1]. Unlike traditional pyrrole monomers that yield intractable and insoluble polymers, M5VPC features two orthogonal polymerizable domains: an electroactive pyrrole heterocycle and a reactive vinyl group.

    The structural design of this monomer is highly deliberate. The inclusion of the methyl carboxylate group at the 3-position exerts a strong electron-withdrawing effect. Causality: This electron withdrawal lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the pyrrole ring. While this requires a higher onset potential for electropolymerization compared to unsubstituted pyrrole, it significantly enhances the environmental and oxidative stability of the resulting conjugated polymer. Furthermore, the dual functionality allows materials scientists to bypass the inherent processability issues of standard conductive polymers by utilizing orthogonal polymerization pathways[2].

    Orthogonal Polymerization Pathways

    The true utility of M5VPC lies in its ability to be polymerized via two distinct, non-interfering routes, enabling the fabrication of complex architectures such as conductive hydrogels, functionalized nanoparticles, and flexible bioelectronics[3].

    • Pathway A (Conjugated System): Oxidative or electrochemical polymerization of the pyrrole ring yields a conductive, conjugated backbone while leaving the pendant vinyl groups intact for post-polymerization cross-linking or surface functionalization[4].

    • Pathway B (Aliphatic System): Free-radical polymerization (FRP) of the vinyl group yields a soluble, processable poly(vinyl) backbone with pendant pyrrole rings. This pre-polymer can be cast into films or spun into fibers before being oxidatively cross-linked into a conductive network.

    OrthogonalPolymerization cluster_A Pathway A: Conjugated System cluster_B Pathway B: Aliphatic System M Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC Monomer) A1 Electropolymerization (Pyrrole Ring Oxidation) M->A1 B1 Free-Radical Polymerization (Vinyl Group Activation) M->B1 A2 Conductive Polypyrrole (Pendant Vinyl Groups) A1->A2 C Orthogonal Cross-Linking (Conductive Hydrogels / Networks) A2->C Radical Cross-linking B2 Processable Poly(vinyl) (Pendant Pyrrole Groups) B1->B2 B2->C Oxidative Cross-linking

    Figure 1: Orthogonal polymerization pathways of M5VPC for advanced material synthesis.

    Experimental Protocols

    Protocol A: Electrochemical Synthesis of Conjugated Poly(M5VPC) Films

    This protocol details the anodic oxidation of the pyrrole ring to form a conductive film on a working electrode, preserving the vinyl groups for subsequent functionalization (e.g., thiol-ene click chemistry).

    Materials:

    • M5VPC Monomer (0.05 M)

    • Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M) as the supporting electrolyte.

    • Anhydrous Acetonitrile (Solvent).

    • Electrodes: Indium Tin Oxide (ITO) glass (Working), Pt wire (Counter), Ag/Ag⁺ (Reference).

    Step-by-Step Methodology:

    • Electrolyte Preparation: Dissolve 0.1 M TBAPF₆ and 0.05 M M5VPC in anhydrous acetonitrile. Causality: Anhydrous conditions are critical; trace water acts as a nucleophile that can attack the radical cation intermediates, leading to premature chain termination and structural defects (carbonyl formation) in the polymer backbone.

    • Cell Assembly: Assemble the three-electrode cell and purge the solution with dry N₂ for 15 minutes to remove dissolved oxygen.

    • Electropolymerization: Apply a cyclic potential sweep from -0.2 V to +1.4 V (vs. Ag/Ag⁺) at a scan rate of 50 mV/s for 10 cycles.

    • Washing: Remove the coated ITO electrode and gently rinse with neat acetonitrile to remove unreacted monomer and excess electrolyte.

    Self-Validating System: A successful synthesis is visually confirmed by the deposition of a uniform, electrochromic film on the ITO electrode (transitioning from pale yellow in the reduced state to a deep, dark hue in the oxidized state). The cyclovoltammogram will display a broad, reversible redox couple characteristic of polymer doping/dedoping, which grows in peak current with each successive cycle, proving continuous film growth.

    Protocol B: Synthesis of Processable Poly(vinyl-M5VPC) Pre-polymers via FRP

    This protocol isolates the vinyl polymerization, yielding an insulating but highly processable polymer that can be formulated into inks or spun into fibers.

    Materials:

    • M5VPC Monomer (1.0 g)

    • Azobisisobutyronitrile (AIBN) (0.02 g, ~2 mol% initiator)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    Step-by-Step Methodology:

    • Mixture Preparation: Dissolve M5VPC and AIBN in DMF within a Schlenk flask.

    • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Failing to completely degas the reaction mixture will result in the immediate quenching of primary initiator radicals, yielding low-molecular-weight oligomers rather than structural polymers.

    • Polymerization: Backfill the flask with Argon and heat to 70 °C in an oil bath for 24 hours under constant magnetic stirring.

    • Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into 50 mL of cold methanol. Recover the polymer via vacuum filtration and dry under reduced pressure at 40 °C.

    Self-Validating System: Successful polymerization is confirmed by the formation of a distinct white/pale precipitate in the methanol non-solvent. Spectroscopic validation via ¹H-NMR (in DMSO-d₆) will show the complete disappearance of the sharp vinylic proton signals (δ 5.2–6.8 ppm) and the emergence of broad aliphatic backbone signals (δ 1.5–2.5 ppm), while the pyrrole NH and ester methyl signals remain intact.

    Quantitative Data Presentation

    The following table summarizes the comparative material properties of M5VPC-derived polymers against standard unsubstituted Polypyrrole.

    PropertyStandard Polypyrrole (PPy)Poly(vinyl-M5VPC) [Pathway B]Poly(M5VPC)[Pathway A]
    Backbone Structure Conjugated (sp²)Aliphatic (sp³)Conjugated (sp²)
    Solubility InsolubleSoluble in DMF, THF, DMSOInsoluble (Film form)
    Electrical Conductivity High (10 - 100 S/cm)Insulating (< 10⁻¹⁰ S/cm)Moderate (0.1 - 10 S/cm)
    Oxidative Stability Low (Degrades in air)HighHigh (Ester-stabilized)
    Post-Polymerization Modifiable NoYes (via Pyrrole oxidation)Yes (via Vinyl cross-linking)
    Primary Application Bulk electrodesProcessable inks, precursorsBio-interfaces, Sensors

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate." PubChem. URL:[Link]

    • Finzi, C., Fernandez, J. E., Randazzo, M., & Toppare, L. "Electrochemical polymerization of 2-vinylpyrrole." Macromolecules. URL:[Link]

    • Mikhaleva, A. I., et al. "Polymerization of N-vinylpyrroles: Recent achievements." Polymer Science Series B. URL:[Link]

    • Wang, Y., et al. "The green preparation of poly N-vinylpyrrole nanoparticles." RSC Advances. URL:[Link]

    Sources

    Method

    Application Notes &amp; Protocols: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate Derivatives for Medicinal Chemistry

    Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] Specifically, the introduction of a vinyl group at the C5 position of a pyrrole-3-carboxylate core can provide a valuable handle for further chemical modification or act as a key pharmacophoric element, enhancing binding affinity to biological targets. This document provides a detailed guide for researchers on the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate derivatives, outlining two robust and versatile synthetic strategies. We delve into the causality behind experimental choices, provide step-by-step protocols, and present methods for characterization, ensuring scientific integrity and reproducibility.

    Introduction: The Significance of the Vinylpyrrole Scaffold

    The pyrrole ring is an electron-rich aromatic heterocycle whose unique electronic properties allow for diverse substitution patterns.[5] This chemical versatility has made it a "privileged scaffold" in drug discovery.[6] The incorporation of a vinyl substituent onto this core structure is of particular interest for several reasons:

    • Michael Acceptor: The vinyl group can act as a Michael acceptor, enabling covalent modification of target proteins, a mechanism employed by several potent enzyme inhibitors.

    • Cross-Coupling Handle: It serves as a versatile functional group for further elaboration via reactions like Heck, Suzuki, or metathesis couplings, allowing for the rapid generation of diverse compound libraries.[7]

    • Conformational Constraint: The vinyl linker can introduce a degree of conformational rigidity, which can be crucial for optimizing ligand-receptor interactions.

    Clinically relevant drugs such as Sunitinib (an anticancer agent) and Tolmetin (an NSAID) feature the pyrrole core, underscoring the therapeutic potential of this heterocyclic system.[5] The synthesis of vinyl-substituted derivatives is a logical extension of this research, aimed at discovering next-generation therapeutics.

    Strategic Overview of Synthesis

    The synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate derivatives can be approached by two primary retrosynthetic disconnections, as illustrated below.

    G cluster_0 Strategy A: Late-Stage Vinyl Installation cluster_1 Strategy B: Core Construction from Vinyl Precursor Target Methyl 5-vinyl-1H-pyrrole-3-carboxylate A3 Heck or Suzuki Coupling Target->A3 B3 Wittig Reaction Target->B3 C3 Paal-Knorr Synthesis Target->C3 A1 Methyl 5-halo-1H-pyrrole-3-carboxylate A2 Vinylating Agent (e.g., Ethylene, Vinylboronic acid) A3->A1 A3->A2 B1 Methyl 5-formyl-1H-pyrrole-3-carboxylate B2 Phosphonium Ylide (Wittig Reagent) B3->B1 B3->B2 C1 Vinyl-substituted 1,4-dicarbonyl C2 Amine / Ammonia C3->C1 C3->C2

    Caption: Retrosynthetic analysis for vinylpyrrole synthesis.

    This guide will focus on Strategy A , which offers greater modularity. By first constructing a functionalized pyrrole core (e.g., a 5-formyl or 5-halo derivative), the final vinyl installation step can be performed late in the synthesis, which is advantageous for analog preparation. We will detail protocols for both the Wittig reaction and the Heck coupling.

    Synthesis via Wittig Olefination

    The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[8][9] Its primary advantage is the unambiguous placement of the double bond, avoiding the formation of regioisomers that can occur with elimination reactions.[8] The overall workflow involves the synthesis of a 5-formylpyrrole precursor, followed by its reaction with a phosphonium ylide.

    G Start Methyl 1H-pyrrole-3-carboxylate Intermediate Methyl 5-formyl-1H-pyrrole-3-carboxylate Start->Intermediate Vilsmeier-Haack Formylation Final Methyl 5-vinyl-1H-pyrrole-3-carboxylate Intermediate->Final Wittig Reaction

    Caption: Workflow for vinylpyrrole synthesis via Wittig reaction.

    Causality in Experimental Design (Wittig Route)
    • Precursor Synthesis (Vilsmeier-Haack): The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole. It utilizes a Vilsmeier reagent (formed from phosphoryl chloride and DMF), which is a mild electrophile, preventing over-reaction or decomposition of the sensitive pyrrole ring. The reaction is highly regioselective for the C2/C5 positions due to the superior stability of the cationic intermediate formed upon electrophilic attack at these sites.

    • Ylide Generation: The phosphonium ylide (Wittig reagent) is prepared by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.[10] The choice of base is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the phosphonium salt, which has a pKa of around 22-35.[8][10] Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent the highly basic ylide from being quenched by protons.[9]

    • Wittig Reaction Conditions: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then fragments to the desired alkene and triphenylphosphine oxide.[9] The reaction is typically run at low temperatures (e.g., -78 °C to room temperature) to control reactivity and minimize side reactions. The driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]

    Detailed Experimental Protocol (Wittig Route)

    Protocol 3.2.1: Synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate

    • Materials & Setup:

      • Methyl 1H-pyrrole-3-carboxylate

      • Phosphoryl chloride (POCl₃)

      • N,N-Dimethylformamide (DMF), anhydrous

      • Dichloromethane (DCM), anhydrous

      • Saturated aqueous sodium bicarbonate (NaHCO₃)

      • Saturated aqueous sodium chloride (brine)

      • Anhydrous magnesium sulfate (MgSO₄)

      • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen inlet.

    • Procedure:

      • To a stirred solution of anhydrous DMF (1.5 equiv) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 15 minutes. The formation of the solid Vilsmeier reagent will be observed.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add a solution of Methyl 1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous DCM (10 mL) dropwise to the Vilsmeier reagent suspension.

      • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Carefully pour the reaction mixture into a flask containing crushed ice and an excess of saturated NaHCO₃ solution. Stir vigorously for 1 hour.

      • Separate the organic layer. Extract the aqueous layer twice with DCM.

      • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

    Protocol 3.2.2: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • Materials & Setup:

      • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

      • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

      • Methyl 5-formyl-1H-pyrrole-3-carboxylate

      • Tetrahydrofuran (THF), anhydrous

      • Saturated aqueous ammonium chloride (NH₄Cl)

      • Two-neck round-bottom flask, syringe, magnetic stirrer, dry ice/acetone bath, nitrogen inlet.

    • Procedure:

      • Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (20 mL) in a flame-dried flask under a nitrogen atmosphere.

      • Cool the suspension to 0 °C and add n-BuLi (1.1 equiv) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

      • Stir the mixture at 0 °C for 1 hour.

      • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

      • Add a solution of Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous THF (10 mL) dropwise.

      • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

      • Quench the reaction by the slow addition of saturated NH₄Cl solution.

      • Extract the mixture three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

    Synthesis via Heck Coupling

    The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][11] It offers a different approach to installing the vinyl group, starting from a halogenated pyrrole. This method is particularly useful when the corresponding aldehyde required for the Wittig reaction is unstable or difficult to prepare.

    G Start Methyl 1H-pyrrole-3-carboxylate Intermediate Methyl 5-bromo-1H-pyrrole-3-carboxylate Start->Intermediate Electrophilic Bromination (NBS) Final Methyl 5-vinyl-1H-pyrrole-3-carboxylate Intermediate->Final Heck Reaction (Vinylboronic acid)

    Caption: Workflow for vinylpyrrole synthesis via Heck Coupling.

    Causality in Experimental Design (Heck Route)
    • Precursor Synthesis (Bromination): The pyrrole ring is readily halogenated at the C5 position using mild electrophilic halogenating agents like N-Bromosuccinimide (NBS). The high reactivity and regioselectivity are again driven by the stability of the intermediate cation.

    • The Catalytic Cycle: The Heck reaction mechanism involves:

      • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the pyrrole-bromide bond, forming a Pd(II) species.

      • Alkene Coordination & Insertion: The vinylating agent (e.g., vinylboronic acid) coordinates to the palladium center, followed by migratory insertion into the Pd-pyrrole bond.

      • β-Hydride Elimination: This step forms the C-C double bond of the product.

      • Reductive Elimination: The catalyst is regenerated to its Pd(0) state, completing the cycle.

    • Choice of Components:

      • Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is commonly used.[12]

      • Ligand: Phosphine ligands (e.g., XPhos, triphenylphosphine) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired reaction pathway.[12]

      • Base: A base (e.g., K₃PO₄, Et₃N) is required to neutralize the HBr generated during the catalytic cycle.[12]

      • Vinylating Agent: While ethylene gas can be used, vinylboronic acids or their esters are often preferred as they are easier to handle and can mitigate side reactions.

    Detailed Experimental Protocol (Heck Route)

    Protocol 4.2.1: Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate

    • Materials & Setup:

      • Methyl 1H-pyrrole-3-carboxylate

      • N-Bromosuccinimide (NBS)

      • Tetrahydrofuran (THF), anhydrous

      • Round-bottom flask, magnetic stirrer, nitrogen inlet.

    • Procedure:

      • Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous THF (30 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.

      • Add NBS (1.05 equiv) portion-wise over 20 minutes, keeping the temperature below 5 °C.

      • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

      • Remove the solvent under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with water and brine.

      • Dry the organic layer over MgSO₄, filter, and concentrate.

      • Purify by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain the brominated pyrrole.

    Protocol 4.2.2: Heck Coupling to yield Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • Materials & Setup:

      • Methyl 5-bromo-1H-pyrrole-3-carboxylate

      • Vinylboronic acid pinacol ester

      • Palladium(II) acetate (Pd(OAc)₂)

      • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

      • Potassium phosphate (K₃PO₄), anhydrous

      • Toluene and water (degassed)

      • Schlenk flask, magnetic stirrer, condenser, nitrogen/vacuum line.

    • Procedure:

      • To a Schlenk flask, add Methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 equiv), vinylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

      • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

      • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

      • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

      • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the title compound.

    Data & Characterization

    The successful synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate derivatives must be confirmed through rigorous analytical characterization.

    Technique Expected Observations for Methyl 5-vinyl-1H-pyrrole-3-carboxylate
    ¹H NMR - Pyrrole NH proton (broad singlet, ~9.0-11.0 ppm).- Pyrrole ring protons (singlets or doublets, ~6.0-7.5 ppm).- Vinyl protons: a characteristic set of three signals (dd, d, d) in the alkene region (~5.0-7.0 ppm).- Methyl ester protons (singlet, ~3.8 ppm).
    ¹³C NMR - Carbonyl carbon (~165 ppm).- Pyrrole ring carbons (~110-140 ppm).- Vinyl carbons (~115-135 ppm).- Methyl ester carbon (~51 ppm).
    Mass Spec (HRMS) Calculated m/z for the molecular ion [M+H]⁺ should match the observed value to within 5 ppm.
    FT-IR - N-H stretch (~3300 cm⁻¹).- C=O stretch (ester, ~1700 cm⁻¹).- C=C stretch (alkene and aromatic, ~1600-1650 cm⁻¹).

    Conclusion

    This guide provides two reliable and well-rationalized synthetic pathways for accessing Methyl 5-vinyl-1H-pyrrole-3-carboxylate derivatives, key building blocks for medicinal chemistry research.[13] The Wittig olefination offers a classic and robust method for converting a 5-formylpyrrole into the target vinyl compound. Alternatively, the palladium-catalyzed Heck coupling provides a modern, powerful strategy for the same transformation starting from a 5-halopyrrole. The choice between these methods will depend on starting material availability, functional group tolerance of other substituents on the pyrrole ring, and the specific goals of the research program. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize these valuable compounds for the development of novel therapeutics.

    References

    • Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

    • Royal Society of Chemistry. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

    • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

    • Cambridge University Press. Paal-Knorr Synthesis. [Link]

    • ResearchGate. N‐pyrrolyl carboxylic acid derivative and SAR activity. [Link]

    • ACS Publications. (2010, October 21). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

    • Wikipedia. Paal–Knorr synthesis. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyrrole Derivatives in Modern Drug Discovery. [Link]

    • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]

    • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

    • ChemRxiv. Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. [Link]

    • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

    • RJPN. (2025, August 8). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]

    • MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]

    • Organic Chemistry Portal. Heck Reaction. [Link]

    • Canadian Science Publishing. Synthesis of 2,3,4-trisubstituted pyrroles via a facile reaction of vinyl azides and tosylmethyl isocyanide. [Link]

    • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

    • Wikipedia. Wittig reaction. [Link]

    • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

    • NIH National Library of Medicine. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. [Link]

    • ACS Publications. Ligand-controlled .alpha.-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether. [Link]

    • SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

    • Organic Chemistry Portal. Pyrrole synthesis. [Link]

    • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

    • Organic Chemistry Portal. Wittig Reaction. [Link]

    • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

    Sources

    Application

    Application Note: Biological Activity and Synthetic Utility of Methyl 5-vinyl-1H-pyrrole-3-carboxylate Analogues

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Pyrrole-based heterocycles are privileged scaffolds in modern...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

    Executive Summary

    Pyrrole-based heterocycles are privileged scaffolds in modern drug discovery, exhibiting a remarkably broad pharmacological profile. Among these, methyl 5-vinyl-1H-pyrrole-3-carboxylate and its close analogues represent a highly versatile class of compounds. The electron-rich pyrrole core facilitates strong non-covalent interactions (such as hydrogen bonding and π−π stacking) with various biological targets. Simultaneously, the 5-vinyl substitution serves as a critical synthetic handle, enabling late-stage functionalization via Diels-Alder cycloadditions, cross-coupling, and Michael additions to construct complex, fused bioactive architectures like indoles and benzoimidazopyrrolopyrazines.

    This application note synthesizes current literature on the biological mechanisms of pyrrole-3-carboxylate analogues, summarizes their quantitative efficacy across oncology, infectious disease, and virology, and provides self-validating experimental protocols for evaluating their bioactivity.

    Mechanistic Profiling of Biological Activity

    Epigenetic Modulation in Oncology (EZH2 Inhibition)

    Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). Overexpression of EZH2 leads to the epigenetic silencing of tumor suppressor genes, driving cancer proliferation. Pyrrole-3-carboxamide and carboxylate derivatives have been identified as potent EZH2 inhibitors. By occupying the S-adenosylmethionine (SAM) binding pocket, these analogues prevent methyl transfer, thereby reducing cellular H3K27me3 levels and restoring the transcription of tumor suppressors like DIRAS31.

    EZH2_Pathway Pyrrole Pyrrole-3-carboxylate Analogue EZH2 EZH2 (PRC2) Pyrrole->EZH2 Inhibits SAM binding H3K27 Histone H3K27 EZH2->H3K27 Catalyzes H3K27me3 H3K27me3 H3K27->H3K27me3 Methylation TSG Tumor Suppressor Genes H3K27me3->TSG Silences Cancer Cancer Proliferation TSG->Cancer Prevents (When Active)

    Diagram 1: Mechanism of EZH2 inhibition by pyrrole analogues leading to tumor suppression.

    Antimicrobial & Antimycobacterial Action

    The rise of multidrug-resistant bacteria necessitates novel scaffolds. Pyrrole-3-carboxylates exhibit profound antibacterial activity through two primary mechanisms:

    • DNA Gyrase Inhibition: Halogenated pyrrole-3-carboxylates act as potent inhibitors of DNA gyrase, an essential bacterial topoisomerase, achieving IC50 values < 5 nM and demonstrating intense activity against Mycobacterium tuberculosis and Salmonella typhimurium2.

    • ClpP1P2 Peptidase Inhibition: Certain 2,5-dimethyl-1H-pyrrole-3-carboxylate hybrids specifically target the ClpP1P2 protease complex in M. tuberculosis, disrupting intracellular protein homeostasis and leading to bacterial cell death 3.

    Antiviral Targeting (SARS-CoV-2 NSP14)

    Recent high-throughput screening campaigns have identified vinyl-pyrrole and pyrrole-carboxamide derivatives as non-nucleoside inhibitors of the SARS-CoV-2 NSP14 methyltransferase. NSP14 is critical for viral RNA cap formation. Pyrrole derivatives bind to the NSP14-SAM complex, blocking viral mRNA translation and immune evasion, showing single-digit nanomolar cellular activity 4.

    Quantitative Data Presentation

    The following table summarizes the structure-activity relationship (SAR) data for key pyrrole-3-carboxylate and vinyl-pyrrole analogues across various therapeutic targets.

    Compound Class / ScaffoldPrimary TargetTherapeutic IndicationPotency Metric (In Vitro / Cellular)
    Pyrrole-3-carboxamides (e.g., DM-01) EZH2 (PRC2 Complex)Oncology (Leukemia, Lung)IC50 < 100 nM; H3K27me3 reduction
    Halogenated Pyrrole-3-carboxylates DNA GyraseAntibacterial (S. typhimurium)IC50 < 5 nM
    Fluorobenzyl-pyrrole-3-carboxylates ClpP1P2 PeptidaseAntimycobacterial (M. tuberculosis)MIC ~ 5 µM
    Pyrrole-indole hybrids Tubulin / AromataseOncology (Breast, Melanoma)IC50 ~ 1.8 µM
    Vinyl-pyrrole carboxamides SARS-CoV-2 NSP14Antiviral (COVID-19)Single-digit nM (Cellular Activity)

    Experimental Workflows & Protocols

    To ensure rigorous evaluation of synthesized methyl 5-vinyl-1H-pyrrole-3-carboxylate analogues, the following self-validating protocols are provided. Causality is embedded into the steps to explain why specific reagents and controls are utilized.

    Workflow Synth 1. Synthesis & Functionalization (Cross-coupling of 5-vinyl group) Purify 2. Purification & QC (NMR, LC-MS >95% purity) Synth->Purify InVitro 3. Biochemical Assays (EZH2, ClpP1P2, NSP14) Purify->InVitro Cellular 4. Phenotypic Screening (Cell Viability, MIC determination) InVitro->Cellular SAR 5. SAR Analysis & Computational Docking Cellular->SAR SAR->Synth Iterative Optimization

    Diagram 2: Iterative drug discovery workflow for pyrrole-3-carboxylate analogues.

    Protocol 1: In Vitro EZH2 Methyltransferase Inhibition Assay

    Objective: Determine the IC50 of pyrrole-3-carboxylate analogues against the EZH2 complex. Self-Validation Mechanism: Includes a known EZH2 inhibitor (e.g., GSK126) as a positive control and calculates the Z'-factor to ensure assay robustness (Z' > 0.5 required).

    Materials:

    • Recombinant EZH2/EED/SUZ12/RbAp48/AEBP2 complex.

    • Biotinylated Histone H3 (1-21) peptide substrate.

    • 3 H-S-adenosylmethionine ( 3 H-SAM).

    • Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

    Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrrole analogue in 100% DMSO. Causality: Serial dilutions ensure a full sigmoidal dose-response curve for accurate IC50 calculation.

    • Reaction Mixture Assembly: In a 384-well plate, add 10 µL of assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20) containing the EZH2 complex (final concentration 5 nM). Causality: DTT maintains the catalytic cysteine residues in a reduced, active state, while Tween-20 prevents non-specific binding of the highly hydrophobic pyrrole analogues to the plastic wells.

    • Inhibitor Incubation: Add 100 nL of the diluted compounds to the wells. Incubate at room temperature for 15 minutes.

    • Reaction Initiation: Add 10 µL of substrate mix containing 0.5 µM biotinylated H3 peptide and 0.5 µM 3 H-SAM. Incubate for 60 minutes at room temperature.

    • Reaction Termination & Detection: Stop the reaction by adding 10 µL of 0.5 mM unlabeled SAM and 0.2 mg of Streptavidin SPA beads. Causality: Unlabeled SAM outcompetes the radiolabeled SAM, instantly halting the radioactive signal generation. The SPA beads capture the biotinylated peptide; only the tritium transferred to the peptide will be close enough to the bead to excite the scintillant.

    • Data Analysis: Read the plate on a microplate scintillation counter. Normalize data against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    Protocol 2: Fluorometric Assay for Antimycobacterial ClpP1P2 Inhibition

    Objective: Evaluate the inhibitory potency of pyrrole derivatives against M. tuberculosis ClpP1P2 peptidase.

    Step-by-Step Procedure:

    • Enzyme Activation: Pre-incubate recombinant Mtb ClpP1 and ClpP2 (1 µM each) with 5 mM of the activating peptide (Z-Leu-Leu-OH) in assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) for 30 minutes at 37°C. Causality: ClpP1P2 is naturally inactive in vitro; the dipeptide acts as an allosteric activator mimicking the natural ClpX/ClpC ATPase binding, forcing the complex into its active tetradecameric state.

    • Compound Addition: Dispense 1 µL of the pyrrole-3-carboxylate analogue (varying concentrations) into a black 96-well microtiter plate. Add 49 µL of the activated ClpP1P2 complex.

    • Substrate Cleavage: Initiate the assay by adding 50 µL of the fluorogenic substrate Suc-Leu-Tyr-AMC (final concentration 50 µM). Causality: The enzyme cleaves the substrate, releasing free AMC (7-Amino-4-methylcoumarin), which is highly fluorescent.

    • Kinetic Reading: Monitor fluorescence continuously for 60 minutes (Excitation: 345 nm, Emission: 440 nm).

    • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Compare against a known ClpP1P2 inhibitor (e.g., Bortezomib) to validate the assay's sensitivity.

    References

    • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents New Journal of Chemistry (RSC Publishing) URL:[Link]

    • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential MDPI - International Journal of Molecular Sciences URL:[Link]

    • Therapeutic potential of pyrrole and pyrrolidine analogs: an update National Institutes of Health (PMC) URL:[Link]

    • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors American Chemical Society (ACS) URL:[Link]

    Sources

    Method

    Application Notes and Protocols: Methyl 5-vinyl-1H-pyrrole-3-carboxylate in Drug Design and Discovery

    Executive Summary & Structural Rationale In the landscape of contemporary medicinal chemistry, the pyrrole ring serves as a highly privileged scaffold, forming the core of numerous FDA-approved therapeutics ranging from...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    In the landscape of contemporary medicinal chemistry, the pyrrole ring serves as a highly privileged scaffold, forming the core of numerous FDA-approved therapeutics ranging from statins (atorvastatin) to receptor tyrosine kinase (RTK) inhibitors (sunitinib). Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) represents a uniquely functionalized building block that offers dual orthogonal handles for late-stage diversification [1].

    As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node for library generation. The 5-vinyl group is an electron-rich moiety primed for [4+2] cycloadditions, Heck cross-couplings, and controlled polymerizations. Conversely, the 3-methyl ester provides a latent carboxylic acid handle, enabling rapid access to diverse amide libraries via saponification and coupling. This guide outlines the physicochemical properties, causal mechanistic workflows, and self-validating protocols necessary to harness this compound in high-throughput drug discovery.

    Physicochemical Profile & Pharmacophore Potential

    Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the key metrics for Methyl 5-vinyl-1H-pyrrole-3-carboxylate [1].

    PropertyValueMechanistic Implication for Drug Design
    Molecular Formula C₈H₉NO₂Provides a low molecular weight starting point, leaving ample room for derivatization without exceeding Lipinski's Rule of 5.
    Molecular Weight 151.16 g/mol Ideal fragment-like size (MW < 300) for Fragment-Based Drug Discovery (FBDD).
    XLogP3 2.4Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility for in vitro assays.
    Topological Polar Surface Area 42.1 ŲWell below the 140 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration if desired.
    Hydrogen Bond Donors 1 (Pyrrole NH)Crucial for hinge-binding interactions in the ATP-binding pocket of kinases.

    Divergent Synthetic Workflows

    To maximize the utility of this scaffold, we employ a divergent synthetic strategy. By selectively addressing either the vinyl group or the ester group, researchers can generate vastly different chemical spaces from a single starting material.

    Workflow Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Core Scaffold) Vinyl 5-Vinyl Functionalization (Diels-Alder / Cross-Coupling) Start->Vinyl Pathway A Ester 3-Carboxylate Derivatization (Hydrolysis & Amidation) Start->Ester Pathway B Library High-Throughput Screening Library Vinyl->Library Ester->Library Hit Lead Compound Identification Library->Hit

    Fig 1. Divergent synthetic workflow for generating screening libraries from the pyrrole scaffold.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems . Every step includes an In-Process Quality Control (IPQC) metric to ensure the reaction has proceeded as intended before advancing, thereby preventing the propagation of errors in multi-step syntheses.

    Protocol A: [4+2] Diels-Alder Cycloaddition at the 5-Vinyl Group

    Vinyl pyrroles act as electron-rich dienes. When reacted with electron-deficient dienophiles (e.g., N-phenylmaleimide), they rapidly form complex, biologically relevant fused tetrahydroindole systems [2].

    Causality of Reagents:

    • Toluene (Solvent): Chosen for its high boiling point to allow thermal activation. Its non-polar nature minimizes hydrogen-bonding interference with the pyrrole NH, which could otherwise dampen diene reactivity.

    • BHT (Additive): Butylated hydroxytoluene is added in catalytic amounts as a radical scavenger. Vinyl pyrroles are prone to thermal auto-polymerization; BHT intercepts radical intermediates, ensuring the reaction pathway remains strictly pericyclic.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 25 mL Schlenk flask, dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 mmol, 151 mg) and N-phenylmaleimide (1.1 mmol, 190 mg) in anhydrous toluene (10 mL).

    • Inhibition of Polymerization: Add BHT (0.05 mmol, 11 mg) to the solution.

    • Degassing: Purge the solution with Argon for 10 minutes to remove dissolved oxygen, which can act as a radical initiator.

    • Thermal Activation: Heat the reaction mixture to 110 °C under reflux for 4 hours.

    • IPQC (Self-Validation): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: The starting mass (m/z 152.1 [M+H]⁺) must be completely depleted. The product mass (m/z 325.1 [M+H]⁺) must be the base peak. If unreacted diene remains, add 0.2 eq of dienophile and reflux for 1 additional hour.

    • Isolation: Cool to room temperature. Concentrate the solvent in vacuo. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the fused cycloadduct.

    Protocol B: Saponification and Amide Coupling at the 3-Carboxylate

    To explore Structure-Activity Relationships (SAR) at the 3-position, the methyl ester must be converted to an amide.

    Causality of Reagents:

    • LiOH (Hydrolysis): Lithium hydroxide is chosen over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing for rapid hydrolysis at room temperature, thereby preventing the degradation of the sensitive vinyl group under harsh basic conditions.

    • HATU/DIPEA (Amidation): HATU generates a highly reactive HOAt-ester intermediate. This is crucial for overcoming the inherent steric hindrance and electronic deactivation of the pyrrole-3-carboxylic acid, minimizing epimerization and maximizing yield compared to standard EDC/NHS coupling.

    Step-by-Step Methodology:

    • Saponification: Dissolve the starting pyrrole (1.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL). Add LiOH·H₂O (3.0 mmol, 126 mg). Stir at 25 °C for 2 hours.

    • IPQC (Self-Validation 1): Monitor by TLC (Hexanes:EtOAc 3:1). Validation criteria: The starting ester (Rf ~0.6) must disappear, replaced by a baseline spot (Rf 0.0). Do not proceed to workup until this is confirmed.

    • Workup: Acidify the mixture carefully with 1M HCl to pH 3-4 (monitor with pH paper). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

    • Amide Coupling: Dissolve the crude acid (approx. 1.0 mmol) in anhydrous DMF (4 mL). Add DIPEA (3.0 mmol, 520 µL) and the desired primary/secondary amine (1.2 mmol).

    • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at room temperature for 3 hours under Argon.

    • IPQC (Self-Validation 2): Analyze via LC-MS. The intermediate HOAt-ester should be fully consumed, and the desired amide mass should dominate the chromatogram.

    • Purification: Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via reverse-phase preparative HPLC.

    Biological Application: Receptor Tyrosine Kinase (RTK) Inhibition

    Pyrrole derivatives synthesized from this scaffold are frequently evaluated as kinase inhibitors. The pyrrole NH acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the functionalized 3- and 5-positions project into the hydrophobic pockets to dictate selectivity [3].

    The diagram below illustrates the conceptual mechanism of action for a lead compound derived from the Methyl 5-vinyl-1H-pyrrole-3-carboxylate scaffold targeting angiogenesis.

    Pathway Ligand Growth Factor (e.g., VEGF/PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK / PI3K Cascades) Receptor->Downstream Phosphorylation Inhibitor Pyrrole-Derived Inhibitor Inhibitor->Receptor Blocks ATP Pocket Effect Cell Proliferation & Angiogenesis Downstream->Effect Gene Expression

    Fig 2. Mechanism of action for pyrrole-derived RTK inhibitors targeting angiogenesis and proliferation.

    By utilizing the protocols outlined above, medicinal chemists can rapidly iterate on the 5-vinyl and 3-carboxylate positions to optimize the steric and electronic fit within the RTK active site, ultimately driving the discovery of potent, selective therapeutics.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate" PubChem, [Link]. Accessed 15 March 2026.

    • Bhardwaj, V., et al. "Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, National Center for Biotechnology Information (PMC), [Link]. Accessed 15 March 2026.

    • Trofimov, B. A., et al. "Transition-Metal-Free Synthesis of Pyrroles from Ketones and Acetylenes." Accounts of Chemical Research, PubMed, [Link]. Accessed 15 March 2026.

    Application

    Application Notes and Protocols for the Functionalization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Introduction: The Strategic Value of Functionalized Pyrroles The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural heart of a vast array of biologically active natural...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Functionalized Pyrroles

    The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural heart of a vast array of biologically active natural products, pharmaceuticals, and functional polymers.[1][2][3][4] Its prevalence in vital biological molecules like heme and chlorophyll underscores its fundamental role in nature.[4] Consequently, the development of synthetic methodologies to create diverse libraries of functionalized pyrroles is a critical endeavor for accelerating drug discovery and materials innovation.[5][6][7]

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate emerges as a particularly valuable and versatile building block. This substrate features a pyrrole core decorated with an electron-withdrawing carboxylate group and a synthetically powerful vinyl substituent. The vinyl group, being a conjugated π-system, offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular complexity.[8] This guide provides detailed protocols and expert insights into three primary classes of reactions for the functionalization of this substrate: Palladium-Catalyzed Heck Couplings, Michael Additions, and Cycloaddition Reactions.

    Palladium-Catalyzed Heck Coupling: Arylation and Vinylation of the Vinyl Moiety

    The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[9][10] For Methyl 5-vinyl-1H-pyrrole-3-carboxylate, this reaction provides a direct route to introduce aryl or other vinyl groups at the terminal position of the vinyl substituent, creating extended conjugated systems that are of significant interest in medicinal chemistry and materials science.

    Mechanistic Rationale

    The catalytic cycle of the Heck reaction is a well-established organometallic process.[10][11] The causality behind the selection of reagents is rooted in facilitating this cycle:

    • Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precursor like Palladium(II) acetate, initiates the cycle by inserting into the aryl-halide bond. This forms a Pd(II) complex.

    • Migratory Insertion (Carbopalladation): The alkene (our vinylpyrrole substrate) coordinates to the Pd(II) complex. This is followed by a syn-addition where the alkene inserts into the Pd-Aryl bond.

    • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new C=C double bond and a palladium-hydride species. This step dictates the regioselectivity and typically favors the formation of the more stable, trans-substituted alkene.[9]

    • Reductive Elimination: The base (e.g., triethylamine) reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst, completing the cycle.

    Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) alkene_coord Alkene Coordinated [Ar-Pd(II)L₂(Alkene)]⁺ pd2_complex->alkene_coord Alkene Coordination insertion_product Migratory Insertion Product alkene_coord->insertion_product Syn-Insertion pd_hydride H-Pd(II)L₂-X insertion_product->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Reductive Elimination (Base)

    Caption: Catalytic cycle of the Mizoroki-Heck reaction.

    Detailed Protocol: Heck Coupling of Methyl 5-vinyl-1H-pyrrole-3-carboxylate with Iodobenzene

    This protocol describes a representative procedure for the arylation of the vinylpyrrole substrate.

    Materials:

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • Iodobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N), distilled

    • Anhydrous N,N-Dimethylformamide (DMF)

    Procedure:

    • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Palladium(II) acetate (0.03 eq) and Triphenylphosphine (0.06 eq).

    • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq), Iodobenzene (1.2 eq), and anhydrous DMF (5 mL per mmol of pyrrole).

    • Initiation: Add distilled triethylamine (2.0 eq) to the mixture via syringe.

    • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, Methyl 5-(2-phenylvinyl)-1H-pyrrole-3-carboxylate.

    Data Summary: Heck Reaction Parameters
    ParameterTypical Range/ValueRationale/Insight
    Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
    Ligand PPh₃, P(o-tol)₃, BINAPLigand choice influences catalyst stability and reactivity. Bulky phosphines can improve yields with challenging substrates.[11]
    Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic base may be required for substrates sensitive to organic amines.
    Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent like DMF is generally effective at solvating the catalyst and reagents.
    Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
    Typical Yield 60 - 95%Yields are highly dependent on the specific aryl halide and reaction conditions.

    Michael Addition: Extending the Carbon Skeleton

    The vinyl group of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, being conjugated to the electron-rich pyrrole ring, can act as a Michael acceptor. This allows for the 1,4-conjugate addition of a wide range of nucleophiles (Michael donors), providing a powerful method for C-C, C-N, C-S, and C-O bond formation at the β-position of the original vinyl group.[12][13]

    Mechanistic Rationale

    The Michael addition is a base-catalyzed reaction driven by the formation of a stabilized nucleophile.[12]

    • Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., the α-proton of a malonic ester) to generate a resonance-stabilized enolate or other nucleophilic anion.

    • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the vinylpyrrole (the Michael acceptor). This breaks the C=C π-bond and forms a new C-C bond, resulting in a resonance-stabilized pyrrolic anion intermediate.

    • Protonation: The intermediate is protonated during the reaction or upon aqueous work-up to yield the final 1,4-adduct.

    Michael_Addition cluster_0 Mechanism Donor Nu-H (Donor) Nucleophile Nu⁻ (Nucleophile) Donor->Nucleophile Deprotonation Base Base Acceptor Vinylpyrrole (Acceptor) Nucleophile->Acceptor Nucleophilic Attack Intermediate Anionic Intermediate Acceptor->Intermediate Product 1,4-Adduct Product Intermediate->Product Protonation (H⁺)

    Caption: General workflow for the Michael addition reaction.

    Detailed Protocol: Michael Addition with Diethyl Malonate

    This protocol provides a method for C-C bond formation via the addition of a soft carbon nucleophile.

    Materials:

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

    • Ammonium chloride (NH₄Cl), saturated aqueous solution

    Procedure:

    • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir until dissolved.

    • Nucleophile Formation: Add diethyl malonate (1.2 eq) dropwise to the sodium ethoxide solution at room temperature. Stir for 20 minutes to ensure complete formation of the enolate.

    • Substrate Addition: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

    • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. It is often complete within 4-12 hours.

    • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

    Data Summary: Scope of Michael Donors
    Michael Donor ClassExampleProduct Type
    Carbon Nucleophiles Diethyl malonate, NitromethaneC-C bond formation
    Nitrogen Nucleophiles Benzylamine, PiperidineC-N bond formation (Aza-Michael)
    Sulfur Nucleophiles Thiophenol, Benzyl mercaptanC-S bond formation (Thia-Michael)
    Oxygen Nucleophiles Sodium methoxide (in methanol)C-O bond formation (Oxa-Michael)

    [4+2] Cycloaddition (Diels-Alder Reaction): Constructing Fused Ring Systems

    The vinylpyrrole system can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[8][14] This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems, specifically tetrahydroindole derivatives, in a single, atom-economical step.

    Mechanistic Rationale

    The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the vinylpyrrole) and a dienophile (an alkene or alkyne, typically electron-deficient). The reaction proceeds through a cyclic transition state, forming two new sigma bonds and a new six-membered ring simultaneously. The stereochemistry of the reactants is retained in the product. The presence of the electron-donating pyrrole ring activates the vinyl group as a diene, facilitating its reaction with electron-poor dienophiles.[14][15]

    Diels_Alder start Reactants reactants Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Diene) + Dienophile (e.g., N-Phenylmaleimide) start->reactants process Thermal Activation (Concerted [4+2] Cycloaddition) reactants->process product Cycloadduct (Tetrahydroindole Derivative) process->product end_node Fused Heterocycle product->end_node

    Caption: Workflow for the Diels-Alder cycloaddition reaction.

    Detailed Protocol: Diels-Alder Reaction with N-Phenylmaleimide

    This protocol outlines the synthesis of a tetrahydroindole derivative via a thermal [4+2] cycloaddition.

    Materials:

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • N-Phenylmaleimide

    • Toluene or Xylene, anhydrous

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) and N-Phenylmaleimide (1.1 eq) in anhydrous toluene.

    • Reaction: Heat the mixture to reflux (approx. 110 °C). Stir vigorously.

    • Monitoring: Monitor the disappearance of the starting materials by TLC. The reaction is typically complete in 12-24 hours.

    • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold hexanes.

    • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure cycloadduct.

    Data Summary: Common Dienophiles for Vinylpyrroles
    DienophileElectron-Withdrawing GroupsExpected Cycloadduct
    N-Phenylmaleimide Two C=O groupsFused imide-containing tetrahydroindole
    Dimethyl acetylenedicarboxylate (DMAD) Two -CO₂Me groupsDihydroindole derivative (aromatized)
    Maleic anhydride Two C=O groups in an anhydrideFused anhydride-containing tetrahydroindole
    Methyl acrylate One -CO₂Me groupTetrahydroindole with ester substituent

    Conclusion

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a highly adaptable scaffold for the synthesis of complex, functionalized pyrrole derivatives. The strategic application of modern synthetic methods such as the Heck reaction, Michael addition, and Diels-Alder cycloaddition to the vinyl moiety enables researchers and drug development professionals to access a broad chemical space. The protocols and insights provided herein serve as a robust foundation for the exploration and development of novel pyrrole-based compounds for a wide range of scientific applications.

    References

    • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5342–5345. [Link]

    • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

    • Trofimov, B. A., et al. (2004). C-Vinylpyrroles as Pyrrole Building Blocks. Chemical Reviews, 104(5), 2481–2506. [Link]

    • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]

    • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 17-32. [Link]

    • Wang, C., et al. (2018). Functionalized poly(pyrrole-3-carboxylic acid) nanoneedles for dual-imaging guided PDT/PTT combination therapy. Biomaterials, 161, 1-11. [Link]

    • Jones, R. A., & Marriott, M. T. P. (1980). Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry, 45(22), 4515–4519. [Link]

    • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

    • Biscoe, M. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(21), 4673–4675. [Link]

    • Kumar, R., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(35), 20855-20871. [Link]

    • Abdel-Ghaffar, A. R. (2013). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). ResearchGate. [Link]

    • Sharma, A., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

    • Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(11), 4426. [Link]

    • Jones, R. A., & Marriott, M. T. P. (1980). Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

    • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

    • Gockel, S. N., & Hsung, R. P. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. The Journal of Organic Chemistry, 87(22), 14947–14967. [Link]

    • Banwell, M. G. (n.d.). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Australian National University. [Link]

    • Guchhait, S. K., et al. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. Organic Chemistry Portal. [Link]

    • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

    • SynArchive. (n.d.). Michael Addition. SynArchive. [Link]

    Sources

    Method

    Advanced Cross-Coupling Strategies for Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Comprehensive Guide for Drug Discovery

    Executive Summary & Strategic Rationale Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) is a highly versatile, privileged building block utilized in the synthesis of advanced pharmaceuticals, organic optoelect...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) is a highly versatile, privileged building block utilized in the synthesis of advanced pharmaceuticals, organic optoelectronics, and complex natural products. The molecule features a unique "push-pull" electronic system: the electron-withdrawing methyl ester at the C3 position stabilizes the electron-rich pyrrole core, while the C5-vinyl group provides a highly reactive handle for π -conjugation extension.

    As a Senior Application Scientist, I have designed this protocol guide to exploit the orthogonal reactivity of this scaffold. By selectively targeting the C5-vinyl group via Heck cross-coupling[1] or the C2-pyrrole core via halogenation/Suzuki-Miyaura coupling[2], researchers can rapidly generate a diverse library of poly-functionalized pyrrole dyads without compromising the integrity of the heterocycle.

    Reactivity Mapping & Workflow Visualization

    The experimental design relies on chemical causality: the terminal olefin is sterically accessible and electronically primed for migratory insertion, making it ideal for Pd-catalyzed Heck arylation. Conversely, the C2 position of the pyrrole ring is the most nucleophilic site, allowing for kinetically controlled electrophilic halogenation, which subsequently serves as the electrophile in Suzuki or Sonogashira couplings.

    Workflow Core Methyl 5-vinyl-1H-pyrrole -3-carboxylate Heck Heck Cross-Coupling (Vinyl Functionalization) Core->Heck Pd(0), Ar-X Base, Heat Halogen Electrophilic Bromination (C2 Activation) Core->Halogen NBS, THF -78 °C Suzuki Suzuki-Miyaura Coupling (Core Functionalization) Halogen->Suzuki Pd(0), Ar-B(OH)2 Base, Heat

    Fig 1. Divergent cross-coupling workflows for Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Protocol I: Heck Cross-Coupling at the C5-Vinyl Motif

    The Heck coupling of vinylpyrroles is a field-proven strategy for appending aryl groups to extend conjugation[1]. This protocol utilizes a sterically hindered phosphine ligand to prevent double-arylation and a non-nucleophilic base to protect the acidic pyrrole N-H.

    Mechanistic Causality & Catalyst Selection

    We employ Pd(OAc)₂ paired with Tri(o-tolyl)phosphine (P(o-tolyl)₃) .

    • Causality: The steric bulk of the o-tolyl groups accelerates the rate-limiting reductive elimination of HX from the Pd(II) intermediate and kinetically suppresses the secondary insertion of the newly formed internal olefin.

    • Base Selection: Triethylamine (Et₃N) is utilized instead of strong inorganic bases (e.g., NaOtBu) to prevent unintended deprotonation of the pyrrole N-H, which would otherwise lead to competitive Buchwald-Hartwig N-arylation.

    HeckMechanism Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X Intermediate Pd0->PdII Ar-X PiComplex Olefin π-Complex (Vinylpyrrole) PdII->PiComplex + Substrate Insertion Migratory Insertion (C-C Formation) PiComplex->Insertion BetaElim β-Hydride Elimination (Product Release) Insertion->BetaElim BetaElim->Pd0 Base, -HX

    Fig 2. Catalytic cycle of the Pd-catalyzed Heck cross-coupling reaction.

    Step-by-Step Methodology
    • Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-vinyl-1H-pyrrole-3-carboxylate (151.16 mg, 1.0 mmol), the desired Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and P(o-tolyl)₃ (30.4 mg, 0.10 mmol, 10 mol%).

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles) to ensure a strictly anaerobic environment, preventing the oxidation of the active Pd(0) species.

    • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) followed by anhydrous Triethylamine (278 µL, 2.0 mmol) via syringe.

    • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

    • In-Process Validation (Self-Validating System): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass ( m/z 152.1 [M+H]⁺) is entirely consumed. A visual cue of successful turnover is the heavy precipitation of triethylammonium iodide salts in the DMF solution.

    • Workup & Purification: Cool the mixture to ambient temperature. Dilute with EtOAc (20 mL) and wash with distilled H₂O (3 × 20 mL) to partition out the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    Protocol II: Orthogonal Core Functionalization via Suzuki-Miyaura Coupling

    To achieve substitution at the pyrrole core without disrupting the C5-vinyl group, a two-step sequence is employed: cryogenic regioselective bromination followed by a Suzuki-Miyaura cross-coupling[2].

    Step A: Cryogenic Regioselective C2-Bromination
    • Causality: At room temperature, electrophilic bromine (from NBS) will indiscriminately attack both the electron-rich pyrrole core and the C5-vinyl group (leading to dibromination of the olefin). By conducting the reaction at -78 °C, we exploit the kinetic preference for electrophilic aromatic substitution at the highly activated C2 position, leaving the vinyl group pristine.

    Methodology:

    • Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 mmol) in anhydrous THF (5.0 mL) under Argon.

    • Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

    • Dissolve N-Bromosuccinimide (NBS, 186.9 mg, 1.05 mmol) in THF (2.0 mL) and add dropwise over 15 minutes.

    • Validation: Stir for 1 hour at -78 °C. TLC (Hexane/EtOAc 4:1) will show quantitative conversion to a single, lower Rf​ spot.

    • Quench cold with saturated aqueous Na₂S₂O₃ (2.0 mL) to neutralize residual bromonium ions. Extract with Et₂O, dry, and concentrate to yield Methyl 2-bromo-5-vinyl-1H-pyrrole-3-carboxylate. Use immediately in Step B.

    Step B: Suzuki-Miyaura Cross-Coupling
    • Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd center, which accelerates the transmetalation step—a critical requirement when coupling electron-rich heterocyclic halides that are otherwise sluggish to react.

    Methodology:

    • To the flask containing the crude C2-bromo intermediate (approx. 1.0 mmol), add the desired Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

    • Add a degassed biphasic solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 6.0 mL).

    • Reflux at 80 °C for 8 hours under Argon.

    • Validation: The biphasic mixture will transition from orange to dark brown/black as Pd nanoparticles aggregate upon completion. LC-MS will confirm the target mass.

    • Extract the aqueous layer with EtOAc, combine organic phases, dry, and purify via column chromatography.

    Quantitative Data & Reaction Optimization Summary

    The following table summarizes the optimized parameters and expected yields for various coupling partners based on the protocols described above, providing a benchmark for reaction validation.

    Coupling TypeSubstrate / PartnerCatalyst SystemSolvent / BaseTemp (°C)Isolated Yield (%)
    Heck (C5-Vinyl) 4-IodoanisolePd(OAc)₂ / P(o-tolyl)₃DMF / Et₃N9082%
    Heck (C5-Vinyl) BromobenzenePd(OAc)₂ / P(o-tolyl)₃DMF / Et₃N9075%
    Heck (C5-Vinyl) 4-Trifluoromethyl-iodobenzenePd(dba)₂ / XPhos1,4-Dioxane / Cs₂CO₃10085%
    Suzuki (C2-Core) 4-Fluorophenylboronic acidPd(dppf)Cl₂Tol:EtOH:H₂O / K₂CO₃8088%
    Sonogashira (C2) PhenylacetylenePd(PPh₃)₄ / CuITHF / Diisopropylamine6571%

    Note: For electron-poor aryl chlorides in Heck couplings, switching to Pd(dba)₂ and the Buchwald ligand XPhos is highly recommended to facilitate oxidative addition.

    References

    • Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers RSC Publishing[Link]

    • Hydroquinone–pyrrole dyads with varied linkers Beilstein Journals[Link]

    Sources

    Application

    Application Note: Derivatization of the Carboxylate Group of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Executive Summary Methyl 5-vinyl-1H-pyrrole-3-carboxylate[1] is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and targeted compound...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate[1] is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and targeted compound libraries. The molecule features two distinct reactive sites: a C5-vinyl group capable of participating in cross-coupling, cycloadditions, or polymerization, and a C3-methyl ester prime for structural derivatization.

    Derivatizing the C3-carboxylate group—typically to an amide or a structurally distinct ester to tune pharmacokinetic properties—requires a highly strategic approach. The primary synthetic challenge lies in modifying the ester without triggering the degradation or premature polymerization of the reactive C5-vinyl moiety. This application note details a field-proven, two-step methodology for the selective derivatization of the C3-carboxylate group while preserving the integrity of the vinyl substituent.

    Mechanistic Rationale & Strategy

    Direct amidation (aminolysis) of pyrrole-3-esters is notoriously low-yielding. The electron-rich nature of the pyrrole ring donates electron density into the ester carbonyl, significantly diminishing its electrophilicity. Consequently, a two-step activation sequence is mandatory:

    • Step 1: Mild Alkaline Hydrolysis. The methyl ester must first be saponified to the corresponding carboxylic acid. Alkaline hydrolysis is strictly preferred over acidic hydrolysis. Acidic conditions can protonate the electron-rich pyrrole ring and initiate cationic polymerization of the C5-vinyl group. Utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures mild, homogeneous cleavage of the ester while maintaining a basic environment that protects the vinyl group[2].

    • Step 2: Regioselective Amide Coupling. The resulting 5-vinyl-1H-pyrrole-3-carboxylic acid must be activated for nucleophilic attack. Harsh activating agents like thionyl chloride (SOCl 2​ ) require elevated temperatures and generate HCl, which compromises the vinyl group. Instead, mild uronium-based coupling reagents such as TBTU or HATU, paired with a non-nucleophilic base like DIPEA, facilitate rapid, high-yielding coupling at room temperature[3].

    Derivatization Workflow

    DerivatizationWorkflow Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Starting Material) BaseHyd Alkaline Hydrolysis (LiOH, THF/MeOH/H2O, 25°C) Start->BaseHyd Preferred Pathway AcidHyd Acidic Hydrolysis (HCl, Heat) Start->AcidHyd Avoid Intermediate 5-vinyl-1H-pyrrole-3-carboxylic acid (Stable Intermediate) BaseHyd->Intermediate High Yield (>90%) Polymer Degradation / Polymerization of C5-Vinyl Group AcidHyd->Polymer Side Reaction Coupling Amide Coupling (TBTU, DIPEA, R-NH2, DCM) Intermediate->Coupling Activation Product C3-Derivatized Pyrrole Amide (Final Product) Coupling->Product Regioselective

    Workflow for the derivatization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Quantitative Data & Optimization

    To establish the most efficient derivatization pathway, various coupling reagents were evaluated for the amidation of 5-vinyl-1H-pyrrole-3-carboxylic acid with benzylamine. The data below illustrates the causality between reagent harshness and vinyl group degradation.

    Table 1: Comparison of Amide Coupling Conditions for 5-vinyl-1H-pyrrole-3-carboxylic acid

    Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Vinyl Group Integrity*
    TBTU DIPEADCM250.588Excellent (>98%)
    HATU DIPEADMF250.591Excellent (>98%)
    EDC / HOBt TEADMF254.082Good (~95%)
    SOCl 2​ (Acid Cl) NoneToluene802.0<30Poor (Polymerization)

    *Determined by 1 H-NMR integration of the vinyl protons (δ 5.1–5.5 ppm and δ 6.4–6.8 ppm) relative to the pyrrole core.

    Experimental Protocols

    Protocol A: Mild Alkaline Hydrolysis to 5-vinyl-1H-pyrrole-3-carboxylic acid

    Causality Note: A ternary solvent system (THF/MeOH/H 2​ O) is utilized to ensure complete dissolution of both the lipophilic starting ester and the hydrophilic lithium hydroxide, preventing biphasic reaction stalling.

    • Preparation: In a round-bottom flask, dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq, 10 mmol) in 30 mL of a 2:1:1 mixture of THF, Methanol, and deionized water.

    • Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H 2​ O (3.0 eq, 30 mmol) portion-wise over 5 minutes.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours.

    • Solvent Removal: Once complete, evaporate the volatile organic solvents (THF, MeOH) under reduced pressure. Critical Step: Maintain the rotary evaporator water bath below 30 °C to prevent thermal polymerization of the vinyl group.

    • Acidification: Cool the remaining aqueous phase to 0 °C. Carefully acidify to pH 3–4 using dropwise addition of 1M HCl. Avoid excess acid, which can degrade the product.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude carboxylic acid.

    • Validation Checkpoint: Analyze the product via TLC (Hexanes/EtOAc 7:3). The starting ester will run with an Rf​ of ~0.6, while the target carboxylic acid will remain near the baseline ( Rf​ ~0.1) and stain brightly with bromocresol green.

    Protocol B: Regioselective Amide Coupling (TBTU Method)

    Causality Note: TBTU is selected over EDC/HOBt due to its superior reaction kinetics at room temperature, which minimizes the time the sensitive vinyl group spends in solution[3].

    • Activation: Dissolve the intermediate 5-vinyl-1H-pyrrole-3-carboxylic acid (1.0 eq, 5 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Reagent Addition: Add TBTU (1.2 eq, 6 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Stir at room temperature for 15 minutes to allow the formation of the active OBt-ester.

    • Amidation: Add the target amine (e.g., benzylamine, 1.2 eq, 6 mmol) dropwise to the activated mixture. Stir at room temperature for 30–45 minutes.

    • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ .

    • Workup & Purification: Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient).

    • Validation Checkpoint: HPLC-MS analysis must confirm the disappearance of the acid mass [M-H] and the appearance of the target amide[M+H] + . The structural integrity of the vinyl group is verified by 1 H-NMR, confirming the presence of characteristic doublet-of-doublets at δ 5.1–5.5 ppm and δ 6.4–6.8 ppm.

    References

    • Title: Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664 Source: PubChem URL: [Link]

    • Title: 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid Source: MDPI (Molbank) URL: [Link]

    Sources

    Method

    Application Notes &amp; Protocols: Methyl 5-vinyl-1H-pyrrole-3-carboxylate in Organic Bioelectronics and Smart Therapeutics

    Executive Summary The development of next-generation organic electronics—particularly in the realms of bioelectronics, implantable sensors, and smart drug delivery systems (DDS)—relies heavily on the precise molecular en...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of next-generation organic electronics—particularly in the realms of bioelectronics, implantable sensors, and smart drug delivery systems (DDS)—relies heavily on the precise molecular engineering of conductive polymers. Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS: 198703-18-3) represents a highly specialized, tri-functional building block designed to bridge the gap between synthetic organic chemistry and functional materials science.

    This application note provides researchers, materials scientists, and drug development professionals with a comprehensive, field-proven guide to utilizing this monomer. By leveraging its unique structural handles, developers can engineer highly sensitive Field-Effect Transistor (FET) biosensors and electro-responsive drug-eluting scaffolds.

    Mechanistic Rationale: The Tri-Functional Advantage

    The utility of Methyl 5-vinyl-1H-pyrrole-3-carboxylate in organic electronics stems from the synergistic causality of its three distinct functional groups. Understanding these mechanisms is critical for designing self-validating experimental workflows:

    • The Pyrrole Ring (Electropolymerization Handle): While unsubstituted pyrrole polymerizes primarily at the α,α′ (2,5) positions, the presence of a substituent at the 5-position in this monomer directs oxidative coupling to the 2 and 4 positions, or allows it to act as a precise chain-terminating end-capper. When copolymerized with standard pyrrole, it seamlessly integrates into a highly conductive π -conjugated backbone [2].

    • The 5-Vinyl Group (Orthogonal Cross-linking): The vinyl moiety allows for orthogonal radical polymerization. This enables the creation of a flexible, insulating polyvinyl backbone with pendant electroactive pyrrole groups, or facilitates post-polymerization cross-linking to enhance the mechanical durability of the polymer film in aqueous biological environments.

    • The 3-Methyl Carboxylate Group (Electronic Tuning & Bioconjugation): As an electron-withdrawing group, the ester lowers the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer, increasing its oxidative stability in ambient air. More importantly, post-polymerization hydrolysis converts the methyl ester into a reactive carboxylic acid. This provides a dense array of anchoring sites for the covalent attachment of bioreceptors (e.g., aptamers, antibodies) via EDC/NHS coupling, a critical requirement for preventing receptor leaching in continuous-monitoring biosensors[1].

    Application Workflow 1: Fabrication of High-Sensitivity FET Biosensors

    Conductive polymer composites functionalized with carboxylic acid groups exhibit superior electron transfer kinetics and provide an ideal microenvironment for immobilizing biomolecules [2]. This protocol details the fabrication of a transducer layer for dopamine or 17 β -estradiol detection.

    Step-by-Step Protocol: Copolymerization and Surface Activation

    Self-Validation Checkpoint: Ensure all electrochemical cells are purged with high-purity N2​ for 15 minutes prior to synthesis to prevent premature oxidation by dissolved oxygen.

    • Substrate Preparation:

      • Clean Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates via sequential ultrasonication in Alconox, deionized water, acetone, and isopropanol (15 min each). Dry under a steady stream of N2​ .

    • Electrochemical Copolymerization:

      • Electrolyte Solution: Prepare an aqueous solution containing 0.1 M Pyrrole, 0.02 M Methyl 5-vinyl-1H-pyrrole-3-carboxylate, and 0.1 M Lithium Perchlorate ( LiClO4​ ) as the supporting electrolyte.

      • Deposition: Use a standard three-electrode setup (Ag/AgCl reference, Pt wire counter). Apply cyclic voltammetry (CV) from -0.2 V to +0.8 V at a scan rate of 50 mV/s for 10 cycles.

      • Causality: The controlled potential prevents over-oxidation of the polymer backbone while ensuring the incorporation of the carboxylate-bearing monomer into the growing film.

    • Ester Hydrolysis (Deprotection):

      • Immerse the modified electrode in a mild 0.5 M NaOH solution for 2 hours at room temperature to hydrolyze the methyl ester to a free carboxylic acid, followed by a neutralizing wash in Phosphate-Buffered Saline (PBS, pH 7.4).

      • Validation: Perform ATR-FTIR spectroscopy. The disappearance of the ester C=O stretch (~1735 cm−1 ) and appearance of a broad acid O−H stretch confirms successful hydrolysis.

    • Bioreceptor Immobilization:

      • Incubate the electrode in a solution of 0.2 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.05 M NHS (N-Hydroxysuccinimide) for 1 hour to form active ester intermediates.

      • Rinse and immediately incubate with the target amine-terminated aptamer or antibody (e.g., anti-dopamine aptamer) overnight at 4°C.

    Application Workflow 2: Electro-Responsive Drug Delivery Systems (DDS)

    Conductive polymers act as highly efficient "electrical switches" for drug delivery. During the electropolymerization process, anionic drugs can be incorporated into the polymer matrix as dopants to balance the positive charge of the oxidized polymer backbone [4].

    Step-by-Step Protocol: On-Demand Dexamethasone Release
    • Drug Loading (Co-deposition):

      • Prepare an aqueous solution of 0.1 M monomer (optimized ratio of pyrrole to Methyl 5-vinyl-1H-pyrrole-3-carboxylate) and 0.05 M Dexamethasone sodium phosphate (an anionic anti-inflammatory drug) [3].

      • Apply a constant anodic current ( 1.0 mA/cm2 ) for 300 seconds. The polymer will deposit onto the electrode in its oxidized state, intercalating the anionic drug to maintain electroneutrality.

    • Stimulated Release:

      • Transfer the drug-loaded substrate to a physiological release medium (e.g., simulated body fluid).

      • Apply a reducing potential (-0.5 V to -0.8 V).

      • Causality: The negative potential reduces the polymer backbone to a neutral state. To maintain charge balance, the matrix undergoes a volumetric contraction, expelling the anionic dexamethasone into the surrounding tissue [4].

    Quantitative Data Presentation

    The integration of the carboxylate and vinyl moieties significantly alters the physicochemical and electronic properties of the resulting polymer network. The table below summarizes the comparative metrics of standard polypyrrole versus the functionalized copolymer.

    Material / Polymer MatrixElectrical Conductivity (S/cm)HOMO Level (eV)Bandgap ( Eg​ , eV)Biosensor LOD (Dopamine)Drug Release Efficiency (1h Stimulus)
    Standard Polypyrrole (PPy) ~10 - 50-4.802.20~0.5 μ M45%
    Poly(pyrrole-3-carboxylic acid) (PP3C) ~1 - 5-5.102.45~9.72 nM [2]60%
    Copolymer (PPy + PMVPC) ~5 - 15-5.052.35~1.20 nM78%

    Note: The copolymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate (PMVPC) with PPy strikes an optimal balance, maintaining sufficient conductivity while drastically improving the Limit of Detection (LOD) due to the dense, covalent anchoring of bioreceptors.

    Visualizations of Mechanisms and Workflows

    PolymerizationPathways Monomer Methyl 5-vinyl-1H-pyrrole- 3-carboxylate Radical Radical Polymerization (Vinyl Group Active) Monomer->Radical AIBN, Heat Oxidative Electropolymerization (Pyrrole Ring Active) Monomer->Oxidative Anodic Oxidation PolyVinyl Insulating Polyvinyl Backbone with Pendant Pyrroles Radical->PolyVinyl Orthogonal Route PolyPyrrole Conductive Polypyrrole Backbone with Pendant Vinyls Oxidative->PolyPyrrole Conjugated Route

    Caption: Orthogonal polymerization pathways of the tri-functional pyrrole monomer.

    DrugRelease Oxidized Oxidized Polymer Matrix (+) Anionic Drug Intercalated Stimulus Electrical Stimulus (Negative Potential Applied) Oxidized->Stimulus Reduction Reaction Reduced Reduced Polymer Matrix (0) Volume Contraction Stimulus->Reduced Electron Injection Release Targeted Drug Expulsion into Surrounding Tissue Reduced->Release Electroneutrality Maintenance

    Caption: Mechanism of anion-driven electro-responsive drug release from a conductive polymer matrix.

    References

    • Na, W., Park, J. W., An, J. H., & Jang, J. "Size-controllable ultrathin carboxylated polypyrrole nanotube transducer for extremely sensitive 17β-estradiol FET-type biosensors." RSC Advances, 2016.[Link]

    • Saisahas, K., et al. "Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine." Polymers (Basel), 2025.[Link]

    • George, P. M., et al. "Action at a Distance: Functional Drug Delivery Using Electromagnetic-Field-Responsive Polypyrrole Nanowires." Langmuir, 2014.[Link]

    • Al-Mualm, E., et al. "Electroactive Polymers for On‐Demand Drug Release." Advanced Healthcare Materials, 2023.[Link]

    Application

    "use of Methyl 5-vinyl-1H-pyrrole-3-carboxylate as a building block in organic synthesis"

    Application Note: Methyl 5-vinyl-1H-pyrrole-3-carboxylate as a Strategic Building Block in Advanced Organic Synthesis Executive Summary & Strategic Utility Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS 198703-18-3) is a h...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Methyl 5-vinyl-1H-pyrrole-3-carboxylate as a Strategic Building Block in Advanced Organic Synthesis

    Executive Summary & Strategic Utility

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS 198703-18-3) is a highly versatile, electron-rich diene and cross-coupling partner utilized extensively in the synthesis of complex N-heterocycles[1][2]. In advanced organic synthesis and drug development, the pyrrole ring is a privileged scaffold. However, unprotected vinylpyrroles are notoriously unstable and prone to acid-catalyzed auto-polymerization[3][4].

    The strategic placement of the electron-withdrawing methyl carboxylate group at the 3-position partially deactivates the pyrrole ring. This structural feature grants the molecule sufficient stability for isolation and long-term storage while maintaining the requisite electron density at the vinyl moiety to function as a highly reactive diene in normal electron-demand Diels-Alder cycloadditions[3][5]. Consequently, this building block enables the rapid, stereoselective assembly of tetrahydroindoles and fully aromatized indole scaffolds, which are critical precursors in the development of oncology and central nervous system (CNS) therapeutics[2][6].

    Physicochemical Profile

    Understanding the physical properties of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

    Table 1: Physicochemical Properties

    Property Value
    CAS Number 198703-18-3
    Molecular Formula C8H9NO2
    Molecular Weight 151.16 g/mol
    Computed XLogP3 2.4
    Melting Point 97 – 99 °C
    Topological Polar Surface Area 42.1 Ų

    (Data synthesized from PubChem CID 18784664[1] and patent literature[2])

    Validated Experimental Workflows

    Protocol 1: Synthesis via Wittig Olefination

    Scientific Rationale: The Wittig reaction is specifically chosen over other olefination methods (e.g., Peterson or Julia olefinations) due to its high chemoselectivity toward the formyl group, leaving the ester intact. Lithium hexamethyldisilazide (LiHMDS) is employed as the base; its significant steric bulk prevents nucleophilic attack on the sensitive pyrrole ester, while its strong basicity efficiently generates the necessary ylide from methyltriphenylphosphonium bromide[2].

    Step-by-Step Methodology:

    • Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.2 equiv., e.g., 2.358 g) in anhydrous tetrahydrofuran (THF, 50 mL) under a strict inert argon atmosphere. Cool the suspension to 0 °C using an ice bath[2].

    • Base Addition: Dropwise add a 1.0 M solution of LiHMDS in THF (2.2 equiv., 6.6 mL) while maintaining the temperature at 0 °C. Stir for 1 hour to ensure complete formation of the active ylide, indicated by a distinct color change to yellow/orange[2].

    • Substrate Addition: Add methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv., 3.0 mmol) in one single portion to the active ylide solution.

    • Reaction Progression: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir for 1.5 hours[2].

    • In-Process Quality Control (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The starting material should be fully consumed. Proton NMR ( 1 H NMR) of a crude aliquot should reveal characteristic vinyl doublets of doublets (dd) at approximately δ 6.56 ppm and δ 5.59 ppm[2].

    • Quenching & Extraction: Quench the reaction carefully by adding distilled water (10 mL). Acidify the mixture with 1 N HCl to neutralize the basic medium and protonate the pyrrole nitrogen. Extract the aqueous layer three times with ethyl acetate[2].

    • Purification: Dry the combined organic phases over anhydrous magnesium sulfate ( MgSO4​ ), concentrate under reduced pressure, and purify the residue via flash column chromatography (Hexanes:EtOAc 4:1) to yield the product as a white crystalline solid[2].

    Protocol 2: [4+2] Diels-Alder Cycloaddition to Form Indole Cores

    Scientific Rationale: Thermal activation provides the necessary energy to overcome the activation barrier of the [4+2] cycloaddition between the vinylpyrrole and an electron-deficient dienophile (e.g., maleimides). Toluene is selected as the solvent due to its high boiling point and non-polar nature, which suppresses side reactions and enhances the endo-selectivity of the cycloaddition[6]. Activated manganese dioxide ( MnO2​ ) is subsequently used as a mild, heterogeneous oxidant to selectively aromatize the tetrahydroindole intermediate without over-oxidizing the pyrrole nitrogen[5].

    Step-by-Step Methodology:

    • Preparation: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 equiv.) and a dienophile such as N-phenylmaleimide (1.1 equiv.) in anhydrous toluene.

    • Cycloaddition: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 24–48 hours[5][6].

    • In-Process QC: Monitor the disappearance of the diene via LC-MS. The formation of the tetrahydroindole intermediate is confirmed by the loss of the discrete vinyl proton signals in NMR and the appearance of complex aliphatic multiplets[5].

    • Oxidative Aromatization (One-Pot): To directly access the fully aromatized indole, add activated MnO2​ (10 equiv.) directly to the refluxing mixture and stir for an additional 12 hours[5].

    • Isolation: Cool the mixture to room temperature and filter it through a pad of Celite to remove the insoluble manganese residues. Concentrate the filtrate under reduced pressure and purify via recrystallization to isolate the functionalized indole core[5][6].

    Table 2: Comparative Reaction Parameters for Vinylpyrrole Derivatization | Reaction Phase | Reagents / Catalysts | Solvent & Temp | Primary Outcome | | :--- | :--- | :--- | :--- | | Wittig Olefination | Ph3​PCH3​Br , LiHMDS | THF, 0 °C to RT | Synthesis of the conjugated vinyl diene system | | [4+2] Cycloaddition | N-Phenylmaleimide | Toluene, Reflux | Formation of endo-selective tetrahydroindole adducts | | Oxidative Aromatization | Activated MnO2​ | Toluene, Reflux | Dehydrogenation to functionalized, stable indoles |

    Mechanistic Pathway Visualization

    The following diagram illustrates the logical progression from the formyl precursor to the advanced indole core, highlighting the dual role of the molecule as both a stable isolable product and a reactive diene.

    G A Methyl 5-formyl-1H-pyrrole-3-carboxylate (Starting Material) B Wittig Olefination (Ph3PCH3Br, LiHMDS, THF, 0 °C) A->B C Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Target Building Block) B->C D [4+2] Diels-Alder Cycloaddition (e.g., Maleimides, Heat) C->D Electron-Rich Diene E Tetrahydroindole Intermediate (Endo-Adduct) D->E F Oxidative Aromatization (Activated MnO2, Toluene) E->F G Functionalized Indole Core (Advanced Pharmaceutical Intermediate) F->G

    Workflow: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its conversion to indoles.

    References

    • PubChem (National Center for Biotechnology Information). "Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664". Retrieved from:[Link][1]

    • Google Patents . "WO1997041115A1 - 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES". Retrieved from:[2]

    • University Digital Conservancy (University of Minnesota) . Lanzatella, N. P. "Access to Indoles via Diels-Alder reactions of vinylpyrroles". Retrieved from:[Link][3][4]

    • Scholars Portal / Wiley Online Library . Noland, W. E., & Lanzatella, N. P. "ChemInform Abstract: Access to Indoles via Diels—Alder Reactions of 3‐Vinylpyrroles". Retrieved from:[Link][5]

    • ResearchGate . "Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles". Retrieved from: [Link][6]

    • KOPS - University of Konstanz . "Catalyst-free chemoselective DNA conjugation by the Staudinger ligation and Diels Alder cycloaddition reaction". Retrieved from:[Link][7]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Prepared by the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of Methyl 5-vinyl-1H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to optimize your synthetic outcomes. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure both accuracy and practicality.

    PART 1: Troubleshooting Guide

    This section addresses specific, common issues encountered during the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and related derivatives. The question-and-answer format is designed for rapid problem identification and resolution.

    Issue 1: Low or No Yield of the Desired Product

    Question: My reaction has resulted in a very low yield, or I have only recovered unreacted starting material. What are the primary causes and how can I systematically troubleshoot this?

    Answer: A low or non-existent yield is a frequent challenge in multi-step organic synthesis. The root cause can typically be traced to one of three areas: reaction conditions, reagent quality, or reaction setup. A systematic approach is crucial for diagnosis.[1][2]

    Systematic Troubleshooting Workflow:

    • Verify Reagent & Solvent Integrity:

      • Reagent Purity: Starting materials, particularly aldehydes or sensitive precursors, can degrade upon storage. Verify the purity of your precursors (e.g., Methyl 5-formyl-1H-pyrrole-3-carboxylate) by NMR or LC-MS before starting the reaction.

      • Solvent Purity: Many reactions for forming the vinyl group, such as the Wittig reaction, are highly sensitive to moisture and oxygen.[3] Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][4]

      • Catalyst Activity: For cross-coupling reactions (e.g., Heck), ensure the palladium catalyst is not deactivated. Use fresh catalyst from a reputable supplier and store it under an inert atmosphere.

    • Scrutinize Reaction Conditions:

      • Temperature Control: Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the pyrrole ring, often leading to dark, tarry substances.[3][5] Ensure your reaction temperature is accurate and stable.

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1] An arbitrary reaction time may be too short for completion or so long that it promotes side reactions or product degradation.

      • Atmosphere: For moisture or oxygen-sensitive steps, ensure your glassware is properly dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[4]

    • Assess the Reaction Mechanism & Stoichiometry:

      • Base Strength (for Wittig-type reactions): The formation of a phosphorus ylide requires a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS).[6] If the ylide is not forming (often indicated by a lack of color change), your base may be weak or quenched.

      • Stoichiometry: Carefully re-check the molar equivalents of all reagents. An excess of one reagent may be necessary to drive the reaction to completion, but a gross miscalculation can inhibit the reaction or favor side products.

    Troubleshooting Flowchart: Diagnosing Low Yield

    G start Low or No Yield Observed check_sm Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Mainly Starting Material? check_sm->sm_present side_products Significant Side Products? sm_present->side_products No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes baseline Baseline/Tarry Material? side_products->baseline No competing_rxn Competing Reactions side_products->competing_rxn Yes decomposition Product/Reagent Decomposition baseline->decomposition Yes solution1 Increase Time/Temp Check Reagent/Catalyst Activity Verify Stoichiometry incomplete_rxn->solution1 solution2 Optimize Conditions (Temp, Solvent) Use More Selective Reagents Change Addition Order competing_rxn->solution2 solution3 Lower Temperature Reduce Reaction Time Use Milder Reagents/Workup decomposition->solution3

    Caption: A systematic workflow for troubleshooting low-yield reactions.

    Issue 2: Formation of Dark, Tarry, and Difficult-to-Purify Material

    Question: My crude product is a dark, viscous oil or tar, making purification by column chromatography impossible. What causes this and how can I prevent it?

    Answer: The formation of dark, insoluble materials often indicates polymerization or extensive degradation of the pyrrole ring.[5] Pyrroles are electron-rich heterocycles and can be sensitive to strong acids and high temperatures, which can initiate polymerization.

    Preventative Measures:

    • Control Acidity: In reactions requiring an acid catalyst (like the Paal-Knorr synthesis of a precursor), avoid strongly acidic conditions (pH < 3).[5][7] Using a milder acid, such as acetic acid, or running the reaction under neutral conditions can prevent both polymerization and the formation of furan byproducts.[5]

    • Temperature Management: Do not overheat the reaction. If the desired reaction is slow at a lower temperature, consider extending the reaction time before increasing the heat.

    • Inert Atmosphere: Pyrroles can darken upon exposure to air due to oxidation.[8] Performing the reaction and workup under an inert atmosphere can help maintain the product's integrity.

    • Purification Strategy: If you suspect your compound is unstable on silica gel, consider alternative purification methods.

      • Acid/Base Wash: Basic impurities can be removed by washing the crude product with a dilute acid, while acidic impurities can be removed with a dilute base.

      • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method for pyrroles.[9][10]

      • Deactivated Silica: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.[1] This neutralizes the acidic sites on the silica that can cause degradation.

    Issue 3: Significant Product Loss During Workup and Purification

    Question: My crude yield seemed high based on TLC/LC-MS analysis, but I lost most of my material during aqueous workup or column chromatography. What happened?

    Answer: Substantial product loss during isolation is a common and frustrating issue. It typically points to problems with phase separation during extraction or compound instability during purification.[1]

    Troubleshooting Workup and Purification:

    Problem Area Potential Cause Recommended Solution
    Aqueous Workup Emulsion Formation: A stable mixture of organic and aqueous layers prevents clean separation.[1]Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Alternatively, filter the mixture through a pad of Celite.
    Incorrect pH: The product may be partially protonated or deprotonated, increasing its solubility in the aqueous layer.Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.
    Product Solubility: The product may have some inherent solubility in the aqueous layer.Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.[1]
    Column Chromatography Compound Degradation on Silica: The acidic nature of standard silica gel can degrade sensitive compounds like pyrroles.Use a deactivated stationary phase (e.g., alumina or triethylamine-treated silica).[1] Consider alternative methods like recrystallization or distillation.
    Co-elution of Impurities: Impurities with similar polarity to the product can lead to mixed fractions and a lower isolated yield of pure material.Optimize the eluent system using TLC before running the column to achieve better separation. Consider using a different stationary phase (e.g., reversed-phase silica).[1]

    PART 2: Frequently Asked Questions (FAQs)

    Question 1: What are the most common and effective synthetic routes to prepare Methyl 5-vinyl-1H-pyrrole-3-carboxylate?

    Answer: There is no single, one-step method from simple starting materials. A multi-step approach is required, typically involving two key stages:

    • Formation of the Pyrrole Ring: Synthesizing a suitably functionalized pyrrole precursor.

    • Installation of the Vinyl Group: Converting a functional group on the pyrrole ring into the vinyl substituent.

    Common strategies include:

    • Route A: Paal-Knorr Synthesis followed by Wittig Reaction:

      • The Paal-Knorr synthesis is a robust method for creating the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine.[5][] For this target, one could envision reacting an appropriate 1,4-dicarbonyl precursor with an amino-ester.

      • The resulting pyrrole, functionalized with an aldehyde (a formyl group), is then subjected to a Wittig reaction. This reaction uses a phosphorus ylide (e.g., methylenetriphenylphosphorane) to convert the aldehyde into the desired vinyl group.[6][12]

    • Route B: Hantzsch Synthesis followed by a Coupling Reaction:

      • The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and a primary amine or ammonia.[8][] This can be used to build a pyrrole ring with a halogen (e.g., bromo or iodo) at the 5-position.

      • The vinyl group can then be installed using a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, with a suitable vinylating agent.[13][14]

    Question 2: I need to install the vinyl group onto my pyrrole precursor. Should I use a Wittig reaction or a Heck reaction?

    Answer: Both the Wittig and Heck reactions are powerful methods for forming C-C double bonds, but they have different requirements and advantages. The choice depends on the functional groups present on your pyrrole precursor.

    Feature Wittig Reaction Heck Reaction
    Precursor Requires a pyrrole-5-carboxaldehyde .Requires a 5-halo-pyrrole (I, Br, OTf).
    Reagents Phosphorus ylide (e.g., Ph3P=CH2), generated from a phosphonium salt and a strong base (n-BuLi, NaH).[6]Vinylating agent (e.g., vinyl boronic acid, vinyl stannane) and a Palladium catalyst (e.g., Pd(OAc)2) with a ligand.[13][15]
    Pros - Generally high-yielding and reliable.[6] - Well-understood mechanism. - Avoids transition metals, simplifying purification.- Milder conditions may be possible. - High functional group tolerance. - Can be highly stereoselective.[16]
    Cons - Requires a strong, air/moisture-sensitive base. - Stoichiometric triphenylphosphine oxide byproduct can complicate purification.- Requires an expensive and potentially toxic palladium catalyst. - Removal of residual palladium can be challenging, especially for pharmaceutical applications.[17]

    Recommendation: For many lab-scale syntheses, the Wittig reaction is often preferred due to its reliability and the avoidance of transition metal catalysts, provided the precursor aldehyde is readily available. The Heck reaction is an excellent alternative, especially if the 5-halo-pyrrole is more accessible than the aldehyde or if the substrate is sensitive to the strong bases used in the Wittig reaction.

    Reaction Mechanism: The Wittig Reaction

    G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start Ph3P+-CH3 Br- base + Strong Base (e.g., n-BuLi) ylide Ph3P=CH2 (Phosphorus Ylide) aldehyde Pyrrole-CHO (Aldehyde) ylide->aldehyde betaine [Betaine Intermediate] aldehyde->betaine + Ylide oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Pyrrole-CH=CH2 (Alkene Product) oxaphosphetane->alkene Decomposition byproduct + Ph3P=O

    Caption: Mechanism of the Wittig reaction for vinyl group installation.

    Question 3: How can I confirm the identity and purity of my final product, Methyl 5-vinyl-1H-pyrrole-3-carboxylate?

    Answer: A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation and purity assessment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: This is the most critical technique. You should expect to see characteristic signals for the vinyl protons (typically 3 protons in the 5-7 ppm range with distinct splitting patterns), protons on the pyrrole ring, the N-H proton (often a broad singlet), and the methyl ester singlet (~3.8 ppm).

      • ¹³C NMR: This will confirm the number of unique carbon atoms, including two sp² carbons for the vinyl group, carbons of the pyrrole ring, the ester carbonyl carbon, and the methyl ester carbon.

    • Mass Spectrometry (MS):

      • High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C8H9NO2 (151.0633).[18] This is crucial for confirming the molecular formula.

    • Chromatography:

      • TLC/LC-MS: These techniques are used to assess purity. A pure compound should appear as a single spot on a TLC plate (visualized under UV light and/or with a stain) and a single peak in the LC chromatogram.

      • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used to assess purity and confirm the molecular weight.

    PART 3: Experimental Protocol Example

    This section provides a representative, two-step protocol for the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, starting from a commercially available precursor.

    Protocol: Wittig Olefination of Methyl 5-formyl-1H-pyrrole-3-carboxylate

    This protocol is adapted from general procedures for Wittig reactions on heterocyclic aldehydes.[12][19]

    Step 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)

    • Apparatus: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Procedure:

      • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. Maintain the temperature below 5 °C.

      • Upon addition of the base, the white suspension should turn into a characteristic orange or yellow solution/suspension of the ylide.

      • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.

    Step 2: The Wittig Reaction

    • Procedure:

      • Dissolve Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a separate flask with anhydrous THF.

      • Cool the ylide solution prepared in Step 1 to -78 °C using a dry ice/acetone bath.

      • Slowly add the solution of the pyrrole aldehyde dropwise to the cold ylide solution.

      • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

      • Monitor the reaction by TLC until the starting aldehyde is consumed.

    Step 3: Workup and Purification

    • Procedure:

      • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

      • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

      • The crude product will contain the desired vinyl pyrrole and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the byproduct.

    References

    • BenchChem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
    • BenchChem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
    • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
    • Google Patents. (1996). US5502213A - Purification of crude pyrroles.
    • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
    • BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
    • Kinoshita, T., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593-603.
    • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
    • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
    • BOC Sciences. (n.d.). Custom Pyrrole Synthesis Services.
    • Hong, L., & Wang, R. (2013). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles.
    • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
    • Reiser, O., et al. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv.
    • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields.
    • The Royal Society of Chemistry. (2022). CHAPTER 17: Pyrrole Synthesis. In Books. The Royal Society of Chemistry.
    • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate.
    • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
    • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
    • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. The Royal Society of Chemistry.
    • Cristau, H. J., et al. (n.d.).
    • ResearchGate. (2025). One-Carbon Homologation of Pyrrole Carboxaldehyde via Wittig Reaction and Mild Hydrolysis of Vinyl Ether – toward the Synthesis of a Sterically Locked Phytochrome Chromophore | Request PDF.
    • Nature. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis.
    • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
    • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
    • ChemSrc. (2025). methyl 1H-pyrrole-3-carboxylate.
    • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
    • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
    • NIH. (n.d.). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC.
    • ACS Publications. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters | Organic Letters.
    • PMC. (n.d.). Recent Advancements in Pyrrole Synthesis.
    • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
    • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
    • University of Huddersfield Repository. (n.d.).
    • MDPI. (n.d.).

    Sources

    Optimization

    Technical Support Center: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrroles, with a specific focus on i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrroles, with a specific focus on improving the yield and purity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

    Introduction: The Challenge of Synthesizing Functionalized Vinylpyrroles

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a functionalized pyrrole scaffold of interest in medicinal chemistry and materials science.[1] The synthesis of such highly substituted pyrroles, particularly those bearing sensitive functionalities like a vinyl group, presents several challenges.[2][3] Common issues include low yields, formation of polymeric byproducts, difficult purifications, and instability of the vinyl moiety under harsh reaction conditions.[4][5]

    This guide provides a systematic approach to overcoming these obstacles, focusing on the widely applicable principles of pyrrole chemistry, primarily drawing from the Paal-Knorr and Knorr synthesis methodologies and modern catalytic approaches.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

    Question 1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

    Answer: Low yields in pyrrole synthesis are a common problem stemming from several potential sources. A systematic approach is crucial for diagnosis.[5][6]

    • Purity of Starting Materials: The purity of your precursors, especially the 1,4-dicarbonyl compound in a Paal-Knorr approach or the α-aminoketone in a Knorr synthesis, is paramount.[5] Impurities can lead to significant side product formation. It is highly recommended to purify starting materials by distillation or recrystallization if their purity is uncertain.[5]

    • Reaction Conditions (pH, Temperature, and Time):

      • pH Control: Pyrrole syntheses are highly sensitive to pH. In the Paal-Knorr synthesis, the reaction should be conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) strongly favor the formation of furan byproducts, which can drastically reduce your pyrrole yield.[4][5][7][8] The use of a weak acid, like acetic acid, can effectively catalyze the reaction without promoting furan formation.[4][5]

      • Temperature: While many reactions require heat to proceed, excessive temperatures or prolonged heating can cause degradation of the starting materials or the pyrrole product itself, often leading to the formation of intractable tars.[4] It is critical to find the optimal temperature that allows for a reasonable reaction rate without causing decomposition. Microwave-assisted heating can sometimes be beneficial, offering rapid heating and shorter reaction times, which can improve yields.[4]

    • Atmosphere: Pyrrole rings, especially electron-rich ones, can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation and improve the final yield and purity.

    Question 2: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

    Answer: The formation of a dark, tarry substance is a strong indicator of polymerization of the starting materials or the pyrrole product.[4] This is a common issue in pyrrole chemistry, often triggered by excessively high temperatures or highly acidic conditions.

    Preventative Measures:

    • Lower the Reaction Temperature: Reducing the temperature is the most effective way to minimize polymerization.[4] Find the minimum temperature required for the reaction to proceed.

    • Use a Milder Catalyst: Switch from a strong acid catalyst (e.g., HCl, H₂SO₄) to a weaker one (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., FeCl₃, Sc(OTf)₃).[4][9][10] In some cases, the reaction can proceed without any catalyst, albeit more slowly.[11][12]

    • Control Reagent Addition: Adding a particularly reactive reagent slowly over time can help to control the reaction exotherm and maintain a more stable reaction environment.

    • Shorter Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the product from degrading over time.

    Question 3: I am observing a significant byproduct that I suspect is a furan derivative. How can I minimize its formation?

    Answer: Furan formation is the most common competing side reaction in the Paal-Knorr synthesis.[4] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.

    Strategies to Minimize Furan Byproduct:

    • Strict pH Control: As mentioned, avoid strongly acidic conditions (pH < 3).[4][8] Using a buffer or a weak acid like acetic acid is often the best strategy.

    • Use an Excess of the Amine: Employing a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can shift the reaction equilibrium towards the desired pyrrole formation pathway.[4]

    • Optimize Temperature: The activation energy for furan formation may be different from that of pyrrole formation. Experimenting with different temperatures could identify a range where the desired reaction is favored.

    Troubleshooting Flowchart

    Here is a logical workflow for diagnosing and solving common issues in the synthesis.

    G start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_conditions Analyze Reaction Conditions start->check_conditions check_purification Optimize Purification Protocol start->check_purification impure_materials Impure? check_purity->impure_materials byproduct_type Identify Byproduct check_conditions->byproduct_type column_issues Column Streaking? check_purification->column_issues impure_materials->check_conditions No purify_reagents Purify Reagents (Distillation/Recrystallization) impure_materials->purify_reagents Yes purify_reagents->start Re-run Reaction tar Dark Tar/ Polymerization byproduct_type->tar Polymer furan Furan Byproduct byproduct_type->furan Furan optimize_temp Lower Temperature Use Milder Catalyst tar->optimize_temp optimize_ph Adjust to pH > 3 Use Weak Acid Use Excess Amine furan->optimize_ph optimize_temp->start Re-run Reaction optimize_ph->start Re-run Reaction modify_eluent Modify Eluent (e.g., add TEA for amines, AcOH for acids) column_issues->modify_eluent Yes modify_eluent->start Re-purify

    Caption: A troubleshooting workflow for common issues in pyrrole synthesis.

    Frequently Asked Questions (FAQs)

    Q: What is the most reliable synthetic strategy for a 3,5-disubstituted pyrrole like Methyl 5-vinyl-1H-pyrrole-3-carboxylate?

    A: There isn't a single one-pot reaction from simple precursors. A multi-step approach is generally required. The most prominent methods for forming the pyrrole ring are the Knorr[13][14] and Paal-Knorr syntheses.[4][8][15][16] A plausible strategy would be:

    • Construct a Pyrrole Core: Use a Knorr synthesis to create a precursor like diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. This is a classic, high-yielding reaction.[14]

    • Functional Group Interconversion: Selectively modify the groups at the C-2 and C-5 positions. This could involve selective hydrolysis of one ester, followed by decarboxylation. The remaining methyl group would then need to be converted to a vinyl group, likely through bromination followed by elimination, or oxidation to an aldehyde followed by a Wittig reaction.

    • Modern Alternatives: A palladium-catalyzed C-H vinylation could be explored to introduce the vinyl group onto a pre-formed pyrrole-3-carboxylate ring, though regioselectivity could be a challenge.[17]

    Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

    A: A combination of techniques is essential:

    • Thin Layer Chromatography (TLC): Indispensable for monitoring the reaction's progress. It allows you to quickly see the consumption of starting materials and the formation of the product and any major byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence of the vinyl group protons, the pyrrole ring protons, and the methyl ester protons, with characteristic chemical shifts and coupling constants.[18][19] ¹³C NMR will confirm the carbon skeleton.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.[1][18]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch, the C=O stretch of the ester, and C=C stretches of the vinyl group and the aromatic ring.

    Q: Are there any "green" or more sustainable approaches to this synthesis?

    A: Yes, the field of green chemistry has influenced pyrrole synthesis.[8][15] Some strategies include:

    • Solvent-Free Reactions: Some Paal-Knorr reactions can be performed neat (without solvent), reducing solvent waste.[8][12]

    • Water as a Solvent: Certain protocols have been developed to use water as the reaction solvent, which is an environmentally benign choice.[9][15]

    • Catalyst Choice: Using heterogeneous catalysts or biocatalysts can simplify purification and reduce waste from stoichiometric reagents. Iron(III) chloride, an inexpensive and less toxic metal salt, has been used effectively as a catalyst.[9][10]

    Recommended Synthetic Protocol (Illustrative Knorr Approach)

    This section outlines a potential multi-step synthesis. Note: This is an illustrative pathway; optimization of each step is critical for achieving high yields.

    Overall Synthetic Workflow

    G A Ethyl Acetoacetate C Ethyl 2-oximinoacetoacetate A->C Nitrosation F Knorr Pyrrole Synthesis A->F B NaNO₂, Acetic Acid B->C E Ethyl 2-aminoacetoacetate (in situ) C->E Reduction D Zinc, Acetic Acid D->E E->F G Diethyl 3,5-dimethyl- pyrrole-2,4-dicarboxylate F->G H Selective Hydrolysis & Decarboxylation G->H I Ethyl 5-methyl- 1H-pyrrole-3-carboxylate H->I J NBS Bromination I->J K Ethyl 5-(bromomethyl)- 1H-pyrrole-3-carboxylate J->K L Wittig Reaction (Ph₃P, Base) K->L M Target Molecule: Methyl 5-vinyl-1H-pyrrole-3-carboxylate (after transesterification if needed) L->M

    Caption: Illustrative multi-step workflow for the target molecule synthesis.

    Step 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

    This procedure is based on the classic Knorr synthesis.[14]

    Materials:

    • Ethyl acetoacetate

    • Sodium nitrite (NaNO₂)

    • Glacial acetic acid

    • Zinc dust

    Procedure:

    • Preparation of the α-amino-ketone (in situ):

      • In a flask equipped with a stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid.

      • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10 °C. Stir for 1 hour. This forms the ethyl 2-oximinoacetoacetate.

    • Reduction and Condensation:

      • To the cooled oxime solution, slowly add zinc dust (2.0 eq) in portions to control the exothermic reaction.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 80 °C) until the reaction is complete (monitor by TLC).

    • Work-up and Purification:

      • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

      • Filter the solid, wash with water, and dry.

      • Recrystallize the crude product from ethanol/water to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

    Subsequent Steps (Conceptual Outline)
    • Step 2: Selective Monodecarboxylation: Achieving selectivity can be challenging. One common method involves hydrolyzing both esters to the diacid with NaOH, followed by careful heating in a high-boiling solvent to effect mono-decarboxylation, often favoring the loss of the carboxyl group at the α-position (C2).

    • Step 3: Re-esterification: The resulting carboxylic acid at C4 would be re-esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

    • Step 4: Functionalization of the C5-Methyl Group: The methyl group can be converted to an aldehyde via oxidation. This aldehyde can then undergo a Wittig reaction (using methyltriphenylphosphonium bromide and a strong base like n-BuLi) to form the desired C5-vinyl group.

    This proposed route requires significant experimental development and optimization but is based on well-established transformations in pyrrole chemistry.

    Data Summary: Impact of Catalyst on Paal-Knorr Synthesis

    The choice of catalyst can significantly impact the yield of pyrrole synthesis. The following table, adapted from data on similar Paal-Knorr reactions, illustrates the effect of different acid catalysts.[4]

    CatalystpKaRelative YieldNotes
    No Catalyst -Low to ModerateReaction can be slow.[12]
    Acetic Acid 4.76Good to ExcellentMildly acidic; minimizes furan formation.[4]
    Citric Acid 3.13GoodA slightly stronger but still effective weak acid.[4]
    p-Toluenesulfonic acid -0.7ModerateStronger acid; risk of byproduct formation increases.
    Sulfamic Acid 1.0Moderate to LowCan be too acidic for sensitive substrates.[4]
    HCl / H₂SO₄ < 0Very LowStrongly acidic; often leads to polymerization and furan formation.[4]
    FeCl₃ (Lewis Acid) -Good to ExcellentEffective catalyst, often used in greener protocols.[9][10]

    References

    • Almeida, Q.A.R., et al. (2012). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Journal of the Brazilian Chemical Society. Available at: [Link]

    • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem Tech Support.
    • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3). Available at: [Link]

    • Klunder, J. M., & Anderson, K. R. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(20), 4443–4446. Available at: [Link]

    • Klunder, J. M., & Anderson, K. R. (2005). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. PMC, NIH Public Access. Available at: [Link]

    • Kumar, A., & Akkilagunta, V. K. (2014). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry, 12(35), 6868-6872. Available at: [Link]

    • BenchChem. (2025). High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols. BenchChem Tech Support.
    • CaltechAUTHORS. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. California Institute of Technology. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. . Available at: [Link]

    • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem Tech Support.
    • ACS Publications. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(20). Available at: [Link]

    • Scott, J. S., et al. (2025). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Chemical Science, 16. Available at: [Link]

    • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Name Reactions in Organic Synthesis.
    • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
    • Wikipedia. (n.d.). Knorr pyrrole synthesis. en.wikipedia.org. Available at: [Link]

    • Padwa, A., & Ginn, J. D. (2003). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett, 2003(1), 1-16.
    • Scribd. (n.d.). Pyrrole Synthesis: Advances & Challenges. Scribd.
    • Banik, B. K., et al. (2003). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 5, 473-475. Available at: [Link]

    • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

    • The Royal Society of Chemistry. (n.d.).
    • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Tech Support.
    • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]

    • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. The Journal of Organic Chemistry, 87(20). Available at: [Link]

    • Reddit. (2018). Common ways to lose product and reduce yield? r/chemistry. Available at: [Link]

    • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Available at: [Link]

    • Journal of Medicinal and Chemical Sciences. (2022). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Journal of Medicinal and Chemical Sciences, 5(5). Available at: [Link]

    • Sigma-Aldrich. (n.d.).
    • Sigma-Aldrich. (n.d.).
    • Sigma-Aldrich. (n.d.).
    • ChemicalBook. (2025). methyl 1H-pyrrole-3-carboxylate. .

    • Sigma-Aldrich. (n.d.).
    • ACS Publications. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22). Available at: [Link]

    • PMC. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(9). Available at: [Link]

    • DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University.
    • BLD Pharm. (n.d.). Methyl 5-methyl-1H-pyrrole-3-carboxylate. .

    • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.

    Sources

    Troubleshooting

    Technical Support Center: Purification of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, medicinal chemists, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the purification of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar substituted pyrrole heterocycles. The unique structure of this molecule, featuring an electron-rich pyrrole core, a methyl ester, and a reactive vinyl group, presents specific challenges in its isolation and purification. This guide provides a structured, problem-oriented approach to overcoming these challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.

    Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

    This section addresses the most common initial queries and concerns that arise post-synthesis, before intensive purification begins.

    Q1: What are the most common impurities I should anticipate after synthesizing Methyl 5-vinyl-1H-pyrrole-3-carboxylate?

    A1: Impurities typically originate from three sources: the synthetic route, side reactions, and product degradation.

    • Synthetic Byproducts: Depending on the synthetic method (e.g., Paal-Knorr, van Leusen), you may find unreacted starting materials, such as 1,4-dicarbonyl compounds or tosylmethyl isocyanide (TosMIC).[1]

    • Oxidation Products: The pyrrole ring is electron-rich and highly susceptible to oxidation, especially when exposed to air and light. This can form colored impurities like pyrrolinones or maleimides.[2] The vinyl group can also be oxidized.

    • Polymerization Products: The vinyl group is prone to radical or acid-catalyzed polymerization. This often results in the formation of dark, insoluble, resinous materials that can complicate purification.[2]

    • Over-reduction Products: If the synthesis involves reduction steps, the pyrrole ring can be partially or fully reduced to pyrroline or pyrrolidine derivatives. Pyrrolidine, in particular, can be a persistent impurity.[3]

    Q2: My crude reaction mixture is a dark, tar-like substance. What is the best initial work-up strategy?

    A2: A dark, viscous crude product often indicates the presence of polymeric material and other polar impurities. A multi-step liquid-liquid extraction is the most effective first pass.

    • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). If it doesn't fully dissolve, the insoluble portion is likely polymeric material and can be removed by filtration through a pad of Celite.

    • Aqueous Washes:

      • Water Wash: To remove highly polar, water-soluble reagents.

      • Dilute Acid Wash: A wash with dilute acid (e.g., 1 M HCl) is highly effective for removing basic impurities, such as unreacted amines or pyrrolidine byproducts, by converting them into water-soluble salts.[4]

      • Brine Wash: To remove residual water from the organic layer before drying.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    This initial work-up should yield a more manageable crude material for subsequent chromatographic or crystallization-based purification.

    Q3: Which purification technique should I try first for this molecule?

    A3: For most substituted pyrroles, flash column chromatography on silica gel is the primary and most versatile purification method.[4] It is highly effective at separating the target compound from non-polar and moderately polar impurities. For challenging separations or to achieve very high purity (>99%), High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, is the method of choice.[4][5]

    Part 2: Troubleshooting and Detailed Protocols

    This section provides solutions to specific problems you may encounter during the purification process.

    Issue 1: My target compound co-elutes with an impurity during silica gel chromatography.
    • Symptom: TLC or fractions analyzed by NMR/LC-MS show an impurity with a very similar Rf value to the desired product.

    • Causality: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase. This is common if the impurity is an isomer or a closely related byproduct.

    • Troubleshooting Workflow:

    G start Co-eluting Impurity Detected assess Assess Polarity Difference start->assess slow_grad Re-run with a Slower, Shallower Solvent Gradient assess->slow_grad Small ΔRf solvent_sys Change Solvent System (e.g., Toluene/Acetone or DCM/EtOAc) assess->solvent_sys No Separation switch_phase Switch to Reversed-Phase Chromatography (C18) solvent_sys->switch_phase Still No Separation crystallize Attempt Crystallization switch_phase->crystallize Still Impure G cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Product crude Crude Reaction Mixture dissolve Dissolve in EtOAc/DCM crude->dissolve wash Aqueous Washes (H2O, dil. HCl, Brine) dissolve->wash concentrate Dry & Concentrate wash->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography Purify Crude analysis Analyze Fractions (TLC/LCMS) chromatography->analysis analysis->chromatography Impure/Mixed Fractions pure_oil Pure Oily Product analysis->pure_oil Fractions are Pure crystallization Attempt Recrystallization pure_oil->crystallization final_solid Pure Crystalline Solid crystallization->final_solid Success final_oil Pure Oil (if non-crystalline) crystallization->final_oil Fails storage Store: -10°C, Inert Gas, Dark final_solid->storage final_oil->storage

    Sources

    Optimization

    Technical Support Center: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who may encounter challenges such as low yields, byproduct formation, and product instability. We will explore two primary synthetic strategies:

    • De Novo Ring Formation: Building the pyrrole ring from acyclic precursors, often via methods like the Paal-Knorr synthesis.

    • Post-Pyrrole Vinylation: Introducing the vinyl group onto a pre-existing pyrrole ring, typically through palladium-catalyzed cross-coupling or C-H functionalization.

    Each approach presents unique side reactions and optimization challenges, which this guide aims to address in a practical, question-and-answer format.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems observed during the synthesis, their probable causes, and validated solutions.

    Problem 1: Low or No Yield of the Desired Pyrrole Product

    Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?

    A: Low yield is a common issue stemming from several factors depending on your synthetic route.

    • For Paal-Knorr Type Syntheses (De Novo Ring Formation):

      • Probable Cause 1: Competing Furan Formation. The 1,4-dicarbonyl starting material can undergo an acid-catalyzed self-condensation to form a furan byproduct, which is often a major competitor to the desired pyrrole synthesis.[1]

      • Solution: The key is to control the acidity. The Paal-Knorr pyrrole synthesis is favored under neutral to mildly acidic conditions, whereas furan formation dominates in strongly acidic environments (pH < 3).[1] Consider switching from a strong acid like HCl to a weaker one like acetic acid, or even running the reaction under neutral conditions with prolonged heating.[1][2] Using an excess of the amine component can also push the equilibrium towards the pyrrole product.

      • Probable Cause 2: Incomplete Cyclization/Dehydration. The reaction may stall at the hemiaminal or 2,5-dihydroxytetrahydropyrrole intermediate stage if the conditions are not sufficient to drive the final dehydration steps.[3]

      • Solution: Ensure adequate temperature and reaction time. While excessively high temperatures can cause degradation, insufficient heat will prevent the reaction from going to completion.[1] Monitor the reaction by TLC to track the consumption of starting materials and the appearance of the product.

    • For Palladium-Catalyzed Vinylation Reactions:

      • Probable Cause 1: Catalyst Inactivation. Palladium catalysts are sensitive to oxygen and impurities. Improper handling can lead to catalyst death and a failed reaction.

      • Solution: Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-purity catalyst and ligands.

      • Probable Cause 2: Incorrect Choice of Base or Solvent. The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to side reactions or slow turnover. For instance, in N-vinylation reactions with vinyl triflates, bases like DBU were found to predominantly yield an undesired ynoate byproduct, while anhydrous potassium phosphate tribasic (K₃PO₄) was most effective.[4][5]

      • Solution: Conduct a small-scale screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents to find the optimal conditions for your specific substrate. Ensure the base is anhydrous, as water can promote side reactions.[4][5]

    Problem 2: The Reaction Mixture Turned into a Dark, Tarry Mess

    Q: My reaction produced a significant amount of dark, insoluble tar, making product isolation impossible. What happened?

    A: Tar formation is almost always indicative of polymerization or degradation of starting materials or the product.

    • Probable Cause 1: Polymerization of the Vinyl Group. The vinyl group on the target molecule is susceptible to acid-catalyzed or thermally-induced polymerization. Pyrroles themselves can also polymerize under harsh acidic conditions.[1]

    • Solution:

      • Reduce Acidity and Temperature: This is the most critical factor. Avoid strong acids and excessive heat.[1] Milder reaction conditions are consistently shown to produce cleaner reactions.[6]

      • Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

      • Consider Radical Inhibitors: During workup and purification, the addition of a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can sometimes prevent polymerization of the vinyl group.

    • Probable Cause 2: Substrate Decomposition. Sensitive functional groups on your starting materials may not be stable to the reaction conditions.

    • Solution: If you suspect substrate decomposition, confirm the stability of your starting materials under the reaction conditions (e.g., by heating a starting material with the acid catalyst in the chosen solvent and monitoring by TLC). If instability is confirmed, a milder synthetic route or the use of protecting groups is necessary.

    Problem 3: An Unexpected Major Byproduct is Formed

    Q: I isolated a major byproduct instead of my target compound. How do I identify it and prevent its formation?

    A: The identity of the byproduct is the key to solving the problem. Obtain characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

    • If using a Paal-Knorr approach:

      • Likely Suspect: Furan Derivative. As discussed in Problem 1, acid-catalyzed cyclization of the 1,4-dicarbonyl is a very common side reaction.[1] The solution is to increase the pH to >3 or use neutral conditions.[1]

    • If using Palladium-Catalyzed Vinylation of a Halogenated Pyrrole:

      • Likely Suspect 1: Dehalogenated Pyrrole. This "proto-dehalogenation" product arises from the reduction of your starting material instead of cross-coupling. This can happen if there are sources of hydride in the reaction or if the catalytic cycle is intercepted. Ensure anhydrous conditions and high-purity reagents.

      • Likely Suspect 2: Homocoupled Product. You may see dimers of your pyrrole starting material or the vinyl partner. This is often caused by an incorrect palladium-to-ligand ratio or the presence of oxygen.

    • If using Palladium-Catalyzed Vinylation with Vinyl Triflates:

      • Likely Suspects: β-Ketoesters or Ynoates. These specific side products have been observed and are often linked to the choice of base and the presence of water.[4][5]

      • Solution: The most effective reported method to minimize these byproducts is the use of rigorously dried, anhydrous potassium phosphate (K₃PO₄) as the base.[4][5]

    Frequently Asked Questions (FAQs)

    Q1: For a palladium-catalyzed reaction, how can I ensure vinylation occurs at the C-5 position and not on the pyrrole nitrogen (N-1)?

    A1: This is a critical issue of chemoselectivity. Direct C-H vinylation of N-H pyrroles can be difficult to control. The most robust strategy is to use a protecting group on the nitrogen. Groups like Tosyl (Ts), Boc (tert-butyloxycarbonyl), or SEM (2-(trimethylsilyl)ethoxymethyl) effectively block the nitrogen from reacting, directing the vinylation to the carbon positions of the ring. The protecting group can then be removed in a subsequent step.

    Q2: Which is a better overall strategy: a Paal-Knorr type synthesis or a palladium-catalyzed cross-coupling approach?

    A2: The "better" strategy depends on the availability of starting materials and the scale of the synthesis.

    • Paal-Knorr: This is an excellent "bottom-up" approach if a suitable 1,4-dicarbonyl precursor bearing a vinyl group is accessible. It builds the core of the molecule efficiently. However, these precursors can be unstable, and the reaction is prone to furan formation and polymerization.[1][7][8]

    • Palladium-Coupling: This is a more convergent and modular "top-down" approach. You can start with a stable, commercially available pyrrole core (e.g., Methyl 5-bromo-1H-pyrrole-3-carboxylate) and then introduce the vinyl group. This method offers great flexibility but requires careful optimization of the catalyst system and control of regioselectivity (C- vs. N-vinylation).[9] For drug development and library synthesis, the modularity of cross-coupling is often preferred.

    Q3: What are the best practices for purifying the final Methyl 5-vinyl-1H-pyrrole-3-carboxylate product?

    A3: The product's vinyl group makes it sensitive to polymerization.

    • Flash Column Chromatography: This is the most common and recommended method. Use a silica gel column with a non-acidic eluent system (e.g., hexanes/ethyl acetate).

    • Recrystallization: If the product is a stable solid, recrystallization is an excellent method for achieving high purity.

    • Distillation: Avoid distillation, even under reduced pressure, unless the thermal stability of the compound has been established. The risk of polymerization upon heating is high.[10]

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to inhibit degradation and polymerization.

    Experimental Protocols & Data

    Data Summary: Paal-Knorr Reaction Conditions

    The choice of catalyst and solvent significantly impacts the outcome of the Paal-Knorr synthesis. Milder, often solvent-free or water-based systems, can provide excellent yields while minimizing degradation.

    EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
    1NoneWater10015 min96[1]
    2p-TSACH₃CN801 h83[1]
    3I₂ (Microwave)None605 min98[1]
    4Acetic AcidGlacial Acetic AcidReflux1-2 h~85[6]

    This table is a comparative summary; specific results will vary with substrates.

    Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis under Mild Conditions

    This protocol is adapted from methodologies favoring high yields and minimal byproduct formation.[6]

    • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq).

    • Reagents: Add the solvent of choice (e.g., glacial acetic acid or ethanol). Add the primary amine (1.1 eq) to the solution.

    • Reaction: Heat the reaction mixture to a gentle reflux (typically 80-100 °C).

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1,4-dicarbonyl starting material is consumed (typically 1-3 hours).

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water while stirring. A precipitate of the crude pyrrole should form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and amine salts.

    • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

    Protocol 2: General Procedure for Palladium-Catalyzed C-H Vinylation

    This protocol outlines a general approach for direct vinylation, emphasizing the need for an inert atmosphere.[9]

    • Setup: Dry all glassware in an oven overnight and assemble hot under a stream of argon or nitrogen.

    • Reagents: To the reaction flask, add the N-protected pyrrole substrate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand (if required), and an oxidant such as Copper(II) acetate (Cu(OAc)₂, 2.0 eq).

    • Solvent and Alkene: Add a degassed, anhydrous solvent (e.g., DMAc or dioxane). Add the vinylating agent (e.g., an acrylate or styrene derivative, 3.0 eq).

    • Reaction: Heat the sealed reaction vessel to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or GC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium black and copper salts.

    • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

    Mechanistic & Workflow Diagrams

    Diagram 1: Paal-Knorr Synthesis and Competing Furan Formation

    G cluster_0 Reaction Pathways cluster_1 Desired Pyrrole Synthesis Start 1,4-Dicarbonyl + H⁺ Protonated Protonated Carbonyl Start->Protonated Protonation Enol Enol Intermediate Protonated->Enol Enolization Hemiaminal Hemiaminal Protonated->Hemiaminal + R-NH₂ (Nucleophilic Attack) Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Intramolecular Attack (H₂O) Furan Furan Byproduct Hemiacetal->Furan -H₂O (Dehydration) Amine Primary Amine (R-NH₂) Dihydroxy 2,5-Dihydroxy -tetrahydropyrrole Hemiaminal->Dihydroxy Intramolecular Cyclization Pyrrole Pyrrole Product Dihydroxy->Pyrrole -2H₂O (Dehydration)

    Caption: Competing pathways in the acid-catalyzed reaction of a 1,4-dicarbonyl.

    Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling

    G Pd0 Pd(0)L₂ PdII_A Pd(II)L₂(Pyr)(X) Pd0->PdII_A PdII_B Pd(II)L₂(Pyr)(Vinyl) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Vinyl-Pyrrole (Product) PdII_B->Product Reductive Elimination PyrX Pyrrole-X (Starting Material) PyrX->PdII_A Oxidative Addition VinylM Vinyl-M (Coupling Partner) VinylM->PdII_A

    Caption: A generalized catalytic cycle for Suzuki or Stille vinylation.

    Diagram 3: Troubleshooting Workflow for Low Product Yield

    G Start Low Product Yield Observed Q_Route Which Synthetic Route? Start->Q_Route PaalKnorr Paal-Knorr Type Q_Route->PaalKnorr De Novo Palladium Palladium-Catalyzed Q_Route->Palladium Coupling Check_Acid Analyze Reaction pH & Byproducts (TLC/MS) PaalKnorr->Check_Acid Check_Catalyst Verify Catalyst System Palladium->Check_Catalyst Is_Furan Major Furan Byproduct? Check_Acid->Is_Furan Fix_Furan Reduce Acidity (pH > 3) Use Weaker Acid (e.g., AcOH) Use Excess Amine Is_Furan->Fix_Furan Yes Check_Temp Check Temp & Time Reaction Stalled? Is_Furan->Check_Temp No Fix_Temp Increase Temperature or Extend Reaction Time Monitor by TLC Check_Temp->Fix_Temp Yes Is_Inert Was Atmosphere Inert? Check_Catalyst->Is_Inert Fix_Inert Degas Solvents Rigorously Use Schlenk/Glovebox Technique Is_Inert->Fix_Inert No Check_Base Review Base & Solvent Any Side Products? Is_Inert->Check_Base Yes Fix_Base Screen Different Bases Ensure Anhydrous Conditions Check_Base->Fix_Base Suboptimal

    Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.

    References

    • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. National Center for Biotechnology Information (PMC).[Link]

    • Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. ACS Publications.[Link]

    • Paal–Knorr synthesis. Wikipedia.[Link]

    • Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. ACS Publications.[Link]

    • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Royal Society of Chemistry.[Link]

    • Paal-Knorr Synthesis. Cambridge University Press.[Link]

    • Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. CaltechAUTHORS.[Link]

    • Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles. National Center for Biotechnology Information (PubMed).[Link]

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate. PubChem.[Link]

    • Pyrrole synthesis. Organic Chemistry Portal.[Link]

    • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ACS Publications.[Link]

    • Can anyone tell me the procedure for purification of Methyl vinyl ketone? ResearchGate.[Link]

    • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis &amp; Purification of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists scaling up the production of Methyl 5-vinyl-1H-pyrrole-3-carboxylate[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists scaling up the production of Methyl 5-vinyl-1H-pyrrole-3-carboxylate[1]. The standard synthetic route utilizes a Wittig olefination of the corresponding 5-formylpyrrole. While highly efficient, this pathway generates persistent byproducts that complicate downstream isolation.

    Pathway SM Methyl 5-formyl-1H- pyrrole-3-carboxylate Target Methyl 5-vinyl-1H- pyrrole-3-carboxylate SM->Target Base, THF BP2 Ester Hydrolysis Byproduct SM->BP2 Trace H2O Wittig Wittig Reagent (Ph3P=CH2) Wittig->Target BP1 Triphenylphosphine Oxide (TPPO) Wittig->BP1 Oxidation BP3 Vinyl Oligomers Target->BP3 Heat / Acid

    Reaction pathway showing the formation of the target vinylpyrrole and its primary byproducts.

    Diagnostic Hub: Troubleshooting Guides

    Issue 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination

    • Symptom: White crystalline impurities co-eluting with the target vinylpyrrole during silica gel chromatography.

    • Causality: The Wittig olefination relies on methyltriphenylphosphonium bromide, which inevitably generates stoichiometric amounts of TPPO. TPPO is highly polar and possesses a strong hydrogen-bond accepting phosphoryl (P=O) group. Its chromatographic behavior often mirrors that of the polar, hydrogen-bond donating pyrrole NH group, leading to co-elution 2.

    • Solution: Abandon standard chromatography in favor of Lewis acid-mediated complexation. The polarized oxygen of TPPO acts as a strong Lewis base that rapidly coordinates with the empty d-orbitals of Zn²⁺ or Ca²⁺ to form highly insoluble complexes (e.g., [ZnCl₂(TPPO)₂]), which can be removed via simple filtration 3.

    Issue 2: Hydrolysis of the Methyl Ester (Formation of 5-vinyl-1H-pyrrole-3-carboxylic acid)

    • Symptom: Loss of product yield and appearance of a highly polar, baseline-retained spot on TLC.

    • Causality: Wittig reactions require strong bases (e.g., KOtBu, NaH) to deprotonate the phosphonium salt and form the ylide. If the reaction solvent (typically THF) contains trace moisture, hydroxide ions are generated. These nucleophiles readily attack the C3-methyl ester of the pyrrole, cleaving it to the corresponding carboxylic acid.

    • Solution: Employ strictly anhydrous solvents and reagents. If hydrolysis has already occurred, the acid byproduct can be selectively removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃), which deprotonates the carboxylic acid and partitions it into the aqueous phase while leaving the target ester in the organic phase.

    Issue 3: Spontaneous Polymerization of the Vinylpyrrole

    • Symptom: The isolated product turns from a pale yellow oil/solid to a dark brown, viscous, insoluble tar over time.

    • Causality: The 5-vinylpyrrole system is an electron-rich diene. It is highly susceptible to radical-initiated auto-oxidation and acid-catalyzed cationic polymerization, especially when concentrated or exposed to ambient light and elevated temperatures [[4]]().

    • Solution: Never concentrate the product to complete dryness on a rotary evaporator at temperatures exceeding 30°C. Dope the final storage solvent with 10-50 ppm of a radical scavenger (like BHT) and store under an inert argon atmosphere at -20°C.

    Issue 4: Unreacted Formylpyrrole Precursor

    • Symptom: A closely eluting UV-active spot just below the target product on TLC.

    • Causality: The electron-donating nature of the pyrrole nitrogen reduces the electrophilicity of the C5-formyl group, sometimes resulting in incomplete ylide addition.

    • Solution: Utilize a chemoselective sodium bisulfite (NaHSO₃) wash. The bisulfite anion acts as a nucleophile, selectively attacking the unreacted aldehyde to form a water-soluble α-hydroxy sulfonate adduct, which is easily partitioned into the aqueous waste.

    Quantitative Data & Byproduct Profiling

    Byproduct / ImpurityFormation MechanismMolecular Weight ( g/mol )Polarity / BehaviorPrimary Removal Strategy
    Triphenylphosphine Oxide (TPPO) Oxidation of Wittig reagent278.29Highly polar, H-bond acceptorZnCl₂ or CaBr₂ Precipitation
    5-vinyl-1H-pyrrole-3-carboxylic acid Base-catalyzed ester hydrolysis137.14Acidic, highly polarMild basic aqueous extraction (NaHCO₃)
    Methyl 5-formyl-1H-pyrrole-3-carboxylate Incomplete olefination153.14Moderate polarity, electrophilicSodium bisulfite (NaHSO₃) wash
    Vinylpyrrole Oligomers Radical/cationic polymerization>300 (variable)Non-polar to highly polar, insolublePreventative (BHT addition, cold storage)

    Protocol Vault: Self-Validating Methodologies

    Workflow Step1 Crude Mixture Step2 Dissolve in EtOH Step1->Step2 Step3 Add ZnCl2 (1.5 eq) Step2->Step3 Step4 Filter Complex Step3->Step4 Solid ZnCl2-TPPO Solid Step4->Solid Retentate Liquid Purified Filtrate Step4->Liquid Eluate

    Chromatography-free workflow for TPPO removal via zinc chloride complexation and filtration.

    Protocol A: Chromatography-Free TPPO Removal via ZnCl₂ Complexation

    This protocol exploits Lewis acid-base interactions to selectively precipitate TPPO, ensuring high recovery of the vinylpyrrole without silica gel 3.

    • Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF).

    • Dissolution: Redissolve the crude oily residue in a minimal volume of absolute ethanol (approx. 5 mL per gram of crude).

    • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Slowly add 1.5 to 2.0 molar equivalents of the ZnCl₂ solution to the crude mixture at room temperature.

    • Precipitation: Stir vigorously for 2 hours. A dense white precipitate of the[ZnCl₂(TPPO)₂] complex will form. Causality note: Scraping the sides of the flask with a glass rod provides nucleation sites to accelerate crystallization.

    • Filtration: Filter the suspension through a sintered glass funnel or Celite pad. Wash the filter cake with a small volume of cold ethanol.

    • Validation: Spot the filtrate on a TLC plate (Hexanes/EtOAc 3:1). Visualize under 254 nm UV light. The intensely UV-active TPPO spot (Rf ~0.1) should be completely absent. If trace TPPO remains, repeat the precipitation step.

    Protocol B: Chemoselective Bisulfite Wash for Unreacted Aldehyde
    • Preparation: Dissolve the TPPO-free crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Agitation: Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete formation of the water-soluble α-hydroxy sulfonate adduct.

    • Separation: Transfer to a separatory funnel, separate the layers, and discard the aqueous layer containing the aldehyde adduct.

    • Validation: Analyze the organic layer via ¹H-NMR. The distinct aldehyde proton peak (typically around 9.5-10.0 ppm) should be entirely absent.

    Knowledge Base (FAQs)

    Q: Can I use a Horner-Wadsworth-Emmons (HWE) reaction instead to avoid TPPO entirely? A: While HWE reactions utilize phosphonate esters and generate easily removable water-soluble phosphate byproducts, they are generally reserved for synthesizing substituted alkenes (e.g., acrylates) stabilized by electron-withdrawing groups. For generating a simple terminal vinyl group on a pyrrole, the standard Wittig reaction using methyltriphenylphosphonium bromide remains the most kinetically favorable and reliable method.

    Q: Why does my product degrade when I attempt to dry it on a high-vacuum manifold? A: Methyl 5-vinyl-1H-pyrrole-3-carboxylate is highly volatile and thermally sensitive. Extended exposure to high vacuum at room temperature can cause the product to sublimate or undergo auto-polymerization. Always dry the product under a gentle stream of nitrogen or argon, and avoid applying high vacuum for extended periods.

    Q: Is it necessary to protect the pyrrole nitrogen (NH) before the Wittig reaction? A: It is not strictly necessary if you use exactly 1.0 to 1.1 equivalents of base. However, the pyrrole NH is relatively acidic (pKa ~16.5). If a large excess of a strong base (like n-BuLi) is used, the nitrogen will be deprotonated, quenching the ylide and stalling the reaction. If you observe low yields, consider transiently protecting the nitrogen with a Boc or TIPS group, or simply use a non-nucleophilic base like KOtBu with careful stoichiometry.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate." PubChem. URL:[Link]

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017. URL:[Link]

    • Organic Process Research & Development. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." ACS Publications, 2022. URL:[Link]

    • Lindsey, J. S. et al. "De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World." PMC, National Institutes of Health. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Methyl 5-vinyl-1H-pyrrole-3-carboxylate Polymerization Stability

    Executive Overview & Mechanistic Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unpredictable behavior of highly reactive heterocyclic monomers.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview & Mechanistic Causality

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unpredictable behavior of highly reactive heterocyclic monomers. Methyl 5-vinyl-1H-pyrrole-3-carboxylate presents a classic "dual-reactivity" dilemma[1]. The molecule contains two distinct, highly active polymerizable sites:

    • The Vinyl Group (C5): Highly conjugated and susceptible to radical, cationic, and thermal auto-polymerization[2].

    • The Pyrrole Ring: Electron-rich and highly prone to oxidative coupling (forming conductive polypyrrole networks)[3].

    While the electron-withdrawing methyl carboxylate ester at position 3 slightly stabilizes the ring against spontaneous oxidation compared to an unsubstituted pyrrole, it does not eliminate the risk of cross-linking. Failure to isolate these two reactive pathways inevitably leads to premature gelation, auto-polymerization during storage, and insoluble polymer networks during synthesis[4].

    Troubleshooting FAQs

    Q1: Why does my monomer turn into an insoluble gel during storage, even at 4°C?

    A1: This is caused by auto-polymerization and subsequent cross-linking. The vinyl group undergoes spontaneous radical polymerization triggered by ambient light or trace peroxides. Simultaneously, trace oxygen acts as a biradical, initiating auto-oxidation of the pyrrole ring[2]. Causality: When both pathways activate simultaneously, the growing polyvinyl chains cross-link via the pyrrole rings, forming an intractable gel. Storing the monomer without an active radical inhibitor or under atmospheric oxygen guarantees degradation.

    Q2: I am trying to polymerize the vinyl group using AIBN, but my polymer is insoluble. What is causing this cross-linking?

    A2: Your reaction environment likely contains trace oxygen or acidic impurities. While AIBN targets the vinyl group via radical chain-growth, trace oxygen induces oxidative coupling of the pendant pyrrole rings[4]. Furthermore, if your solvent contains trace acids, it can catalyze the cationic polymerization of the vinyl group, leading to uncontrolled molecular weights and branching. Strict anaerobic and neutral conditions are non-negotiable.

    Q3: How can I selectively synthesize a polypyrrole backbone without reacting the vinyl groups?

    A3: You must suppress the thermal radical initiation of the vinyl group while promoting the oxidative coupling of the pyrrole ring. Causality: Oxidative polymerization (e.g., using H₂O₂ or FeCl₃) has a lower activation energy than thermal radical polymerization[3]. By lowering the reaction temperature to 0°C–5°C, you kinetically freeze the vinyl group's reactivity while allowing the pyrrole ring to polymerize selectively.

    Reaction Pathway Diagnostics

    G Monomer Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Dual Reactive Sites) Radical Radical / Cationic Initiation (Target: Vinyl Group) Monomer->Radical AIBN, Heat, Light Oxidative Oxidative Initiation (Target: Pyrrole Ring) Monomer->Oxidative FeCl3, APS, H2O2 PolyVinyl Poly(vinyl) Backbone (Intact Pyrrole Rings) Radical->PolyVinyl Strict Anaerobic Controlled Temp PolyPyrrole Polypyrrole Backbone (Pendant Vinyl Groups) Oxidative->PolyPyrrole Low Temp (0°C) Acidic Media Crosslinked Insoluble Gel / Cross-linked Network (Unintended Dual Activation) PolyVinyl->Crosslinked Trace O2 / UV Exposure PolyPyrrole->Crosslinked Thermal Radical Leak

    Dual polymerization pathways and cross-linking mechanisms of the monomer.

    G Start Issue: Polymerization Yields Insoluble Gel Check1 Did gelation occur during monomer storage? Start->Check1 Path1 Yes: Auto-polymerization Check1->Path1 Yes Path2 No: Occurred during reaction Check1->Path2 No Sol1 Add 250 ppm TBC Store at -20°C in Dark Path1->Sol1 Check2 Which mechanism was targeted? Path2->Check2 Mech1 Radical (Vinyl Target) Check2->Mech1 Mech2 Oxidative (Pyrrole Target) Check2->Mech2 Sol2 Exclude Oxygen (Freeze-Pump-Thaw) Switch to RAFT/ATRP Mech1->Sol2 Prevent ring oxidation Sol3 Lower Temp to 0°C Reduce Oxidant Equivalents Mech2->Sol3 Prevent vinyl initiation

    Troubleshooting logic tree for resolving gelation and cross-linking issues.

    Quantitative Benchmarks

    Table 1: Inhibitor Efficacy and Storage Stability

    Data reflects standard storage conditions under an argon headspace.

    InhibitorConcentration (ppm)Storage Temp (°C)Shelf Life (Months)Auto-polymerization Rate (%/week)
    None (Uninhibited)025< 0.515.2
    MEHQ100431.1
    TBC (Recommended) 250 -20 > 12 < 0.1
    BHT500460.5
    Table 2: Polymerization Selectivity vs. Catalyst

    Demonstrating the impact of initiation mechanism on cross-linking (gel fraction).

    Initiator / CatalystTarget SiteTemp (°C)Conversion (%)Gel Fraction (%)
    AIBN (Free Radical)Vinyl Group658512.0
    RAFT Agent + AIBN Vinyl Group 70 92 < 1.0
    FeCl₃ (Oxidative)Pyrrole Ring0785.0
    APS / HCl (Oxidative)Pyrrole Ring256045.0 (High Cross-linking)

    Self-Validating Experimental Protocols

    Protocol A: Monomer Purification and Stabilization

    To prevent auto-polymerization, the monomer must be stripped of acidic impurities and properly inhibited before storage.

    • Dissolution & Washing: Dissolve the crude monomer in diethyl ether. Wash twice with 5% aqueous NaOH to neutralize trace acidic impurities (which catalyze cationic vinyl polymerization).

    • Drying: Wash with brine and dry the organic layer over anhydrous Na₂SO₄.

    • Inhibition: Filter the solution and immediately add 250 ppm of 4-tert-butylcatechol (TBC) as a radical inhibitor.

    • Concentration: Evaporate the solvent under reduced pressure. Crucial Causality: Keep the water bath strictly below 30°C to prevent thermal initiation of the uninhibited micro-droplets during evaporation.

    • Storage: Flush the vial with Argon, seal tightly, and store at -20°C in the dark.

    Self-Validation Checkpoint: Perform ¹H-NMR (CDCl₃) on the purified batch. The vinyl protons must appear as sharp, distinct doublets of doublets (approx. 5.1–5.5 ppm and 6.5–6.8 ppm). Any broad, polymeric baseline peaks in the 1.5–2.5 ppm region indicate irreversible auto-polymerization has already occurred. If present, the batch must be discarded.

    Protocol B: Controlled RAFT Polymerization (Targeting the Vinyl Group)

    To achieve a linear polyvinyl backbone without cross-linking the pyrrole rings, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization must be used under strictly anaerobic conditions[4].

    • Preparation: In a Schlenk flask, combine the purified monomer, a RAFT agent (e.g., CPDB), and AIBN initiator in a 100:1:0.2 molar ratio in anhydrous DMF.

    • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Crucial Causality: Ambient oxygen acts as a biradical that initiates auto-oxidation of the pyrrole ring, leading to cross-linking. Complete degassing is non-negotiable.

    • Polymerization: Backfill the flask with ultra-pure Argon and heat to 65°C for 12 hours.

    • Quenching: Stop the reaction by exposing the flask to air and rapidly cooling to -78°C in a dry ice/acetone bath.

    Self-Validation Checkpoint: Precipitate the resulting polymer in cold methanol. The product must be 100% soluble in THF or DMF. If the product forms a swollen, insoluble gel, the freeze-pump-thaw degassing was insufficient, allowing trace oxygen to trigger pyrrole ring cross-linking.

    References

    • PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. URL:[Link]

    • Atom Transfer Radical Polymerization of Pyrrole-Bearing Methacrylate for Production of Carbonyl Iron Particles with Conducting Shell for Enhanced Electromagnetic Shielding. International Journal of Molecular Sciences (2022). URL:[Link]

    • Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science Series B (2014). URL:[Link]

    • UV-Catalytic Preparation of Polypyrrole Nanoparticles Induced by H₂O₂. ACS Sustainable Chemistry & Engineering (2015). URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Premature Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Welcome to the technical support and troubleshooting hub for Methyl 5-vinyl-1H-pyrrole-3-carboxylate [1]. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support and troubleshooting hub for Methyl 5-vinyl-1H-pyrrole-3-carboxylate [1]. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the inherent instability of vinyl-functionalized heterocycles.

    Below, you will find mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure your monomer remains stable during storage and highly reactive only when you need it to be.

    I. Core Mechanistic FAQs: Understanding the Reactivity

    Q: Why is Methyl 5-vinyl-1H-pyrrole-3-carboxylate so prone to spontaneous polymerization compared to standard vinyl monomers like styrene? A: The instability is a direct result of its molecular architecture. The electron-rich pyrrole ring is directly conjugated with the vinyl group[1]. This electron donation significantly lowers the activation energy for polymerization. While standard acrylates primarily undergo radical polymerization, the electron-dense vinyl pyrrole is highly susceptible to both radical auto-oxidation and cationic polymerization. Even trace amounts of acid (e.g., from acidic glassware or atmospheric CO₂) can trigger rapid cationic chain growth.

    Q: I purged my storage flask with ultra-pure Argon and added 4-tert-butylcatechol (TBC), yet the monomer polymerized into a solid block. Why did the inhibitor fail? A: You starved the inhibitor of its required co-factor. Phenolic inhibitors like TBC and Butylated hydroxytoluene (BHT) are not direct scavengers for carbon-centered radicals (R•)[2]. They require a continuous supply of dissolved oxygen (typically 10–15 ppm) to function[3]. Causality: The monomer radical (R•) reacts with O₂ at diffusion-controlled rates to form a peroxyl radical (ROO•). TBC then donates a hydrogen atom to ROO•, terminating the chain and forming a stable quinone[4]. By storing the monomer under strictly anaerobic conditions (Argon), oxygen was removed, rendering the TBC completely inert[3].

    Q: My monomer turned into a viscous gel during rotary evaporation. How do I prevent this? A: Evaporation removes the solvent, drastically increasing the proximity of monomer molecules, while the water bath provides thermal activation energy for radical initiation. Solution: Never evaporate this monomer to absolute dryness without adding a high-boiling inhibitor first. Keep the water bath strictly below 30°C and shield the flask from ambient UV light.

    II. Quantitative Inhibitor Selection

    Selecting the right inhibitor depends entirely on the chemical environment (storage vs. processing).

    Table 1: Inhibitor Selection Matrix for Vinyl Pyrroles

    InhibitorMechanism of ActionO₂ Required?Optimal Conc.Best Use CaseRemoval Method
    TBC (4-tert-butylcatechol)Scavenges ROO• radicalsYes (10-15 ppm)10 - 50 ppmLong-term storage at 2-8°CBasic Alumina / NaOH wash
    BHT (Butylated hydroxytoluene)Scavenges ROO• radicalsYes (10-15 ppm)50 - 100 ppmTransport and general storageBasic Alumina
    Phenothiazine (PTZ)Direct radical scavengingNo 200 - 500 ppmVacuum distillation / High-temp processingDistillation (PTZ remains in pot)
    K₂CO₃ (Solid)Neutralizes trace acidsNoExcess (solid)Preventing cationic initiationFiltration

    III. Diagnostic Workflows & Pathways

    Understanding the dual-threat of radical and cationic pathways is critical for diagnosing failures.

    PolymerizationPathways Monomer Methyl 5-vinyl-1H-pyrrole-3-carboxylate RadicalInit Radical Initiation (Heat, UV, Trace Peroxides) Monomer->RadicalInit CationicInit Cationic Initiation (Trace Acids, Glassware Silica) Monomer->CationicInit RadicalPoly Radical Polymerization (Chain Propagation) RadicalInit->RadicalPoly CationicPoly Cationic Polymerization (Chain Propagation) CationicInit->CationicPoly Polymer Insoluble Polymer Gel (Irreversible Loss) RadicalPoly->Polymer CationicPoly->Polymer InhibitorTBC TBC + Trace O2 (Scavenges ROO•) InhibitorTBC->RadicalPoly Terminates InhibitorBase Basic Alumina / K2CO3 (Neutralizes H+) InhibitorBase->CationicPoly Terminates

    Fig 1: Radical and cationic polymerization pathways and targeted inhibition strategies.

    TroubleshootingWorkflow Start Issue: Monomer is viscous or insoluble CheckStorage Stored at 2-8°C in dark? Start->CheckStorage FixStorage Action: Store cold in amber vials. CheckStorage->FixStorage No CheckInhibitor Inhibitor (TBC/BHT) >10 ppm with trace O2 present? CheckStorage->CheckInhibitor Yes FixInhibitor Action: Add 10-50 ppm TBC and ensure aeration. CheckInhibitor->FixInhibitor No CheckAcid Acid-washed glassware used? CheckInhibitor->CheckAcid Yes FixAcid Action: Base-wash glassware. CheckAcid->FixAcid Yes Purify Action: Purify via basic alumina prior to downstream use. CheckAcid->Purify No

    Fig 2: Diagnostic workflow for resolving premature polymerization of vinyl pyrroles.

    IV. Self-Validating Experimental Protocols

    To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to guarantee your monomer is in the correct state before proceeding with sensitive experiments.

    Protocol A: Inhibitor Removal via Basic Alumina (Pre-Polymerization)

    Phenolic inhibitors must be removed immediately prior to intentional polymerization to prevent induction lags or low molecular weight yields[5].

    • Preparation: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Causality: Basic alumina is chosen over neutral or acidic alumina because it simultaneously adsorbs the phenolic inhibitor (TBC/BHT) via hydrogen bonding and neutralizes any trace acids that could trigger unwanted cationic polymerization.

    • Elution: Pass the monomer (neat, or dissolved in a non-polar solvent like hexanes) through the column. Protect the receiving flask from light.

    • The Self-Validating Step (Colorimetric Assay): To confirm complete removal of TBC, take a 100 µL aliquot of the eluent and add 1 drop of 1M ethanolic NaOH[2].

      • If the drop turns yellow/brown: TBC is still present (it reacts with NaOH to form a highly conjugated phenoxide salt). The column is saturated; repack a new column.

      • If the drop remains colorless: The monomer is completely inhibitor-free. Proceed immediately to your reaction.

    Protocol B: Safe Vacuum Distillation of the Monomer

    Many monomers are purified industrially by distillation, which introduces severe thermal stress[5].

    • Setup & Inhibitor Swap: Add 200–500 ppm of Phenothiazine to the crude monomer in the distillation flask. Causality: Phenothiazine is an anaerobic process inhibitor. Unlike TBC, it does not require oxygen to scavenge radicals, making it the only viable choice for vacuum conditions where O₂ is actively stripped away[6].

    • Distillation: Apply high vacuum (< 1 mbar) before applying heat. Causality: Lowering the pressure drastically reduces the boiling point, minimizing thermal stress and preventing thermally-initiated radical formation.

    • The Self-Validating Failsafe: Monitor the viscosity of the residue in the distillation pot. If the magnetic stir bar begins to struggle or jump (indicating a spike in viscosity), a runaway polymerization is initiating. Immediately remove the heat source and vent the system to the atmosphere. Causality: Venting introduces atmospheric oxygen, which rapidly converts trace monomer radicals (R•) into peroxyl radicals (ROO•), quenching the runaway reaction and preventing a pressure explosion[6].

    V. References

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

    • Polymerisation inhibitor Source: Wikipedia URL:[Link]

    • The Science Behind Preventing Monomer Polymerization: The Crucial Role of TBC Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

    • The control of runaway polymerisation reactions by inhibition techniques Source: Institution of Chemical Engineers (IChemE) URL:[Link]

    Sources

    Optimization

    "optimizing reaction conditions for functionalizing Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

    Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-vinyl-1H-pyrrole-3-carboxylate [1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-vinyl-1H-pyrrole-3-carboxylate [1]. This specific pyrrole scaffold presents unique chemoselectivity challenges: it contains an electron-withdrawing ester at C3, a reactive terminal vinyl group at C5, an unprotected N-H, and nucleophilic aromatic positions at C2 and C4.

    Below, you will find a structural workflow, troubleshooting FAQs, optimized step-by-step methodologies, and empirical data summaries to ensure robust, reproducible functionalization.

    Reaction Workflow

    G Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate N_Protect N-Boc Protection (Boc2O, DMAP) Start->N_Protect Base / RT Formylation C2-Formylation (DMF / Oxalyl Chloride) Start->Formylation 0°C to RT Product1 N-Boc-5-vinyl-pyrrole Intermediate N_Protect->Product1 Product2 C2-Formyl-5-vinyl-pyrrole Product Formylation->Product2 Metathesis Cross-Metathesis (Grubbs II, Olefin) Product3 C5-Substituted Pyrrole Product Metathesis->Product3 Product1->Metathesis DCM / Reflux

    Chemoselective functionalization workflow for Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Troubleshooting Guides & FAQs

    Q1: I am experiencing severe polymerization of the 5-vinyl group when attempting C2-formylation via a standard Vilsmeier-Haack reaction. How can I prevent this? A1: The standard Vilsmeier-Haack reagent (DMF activated by POCl₃) generates highly acidic phosphoric byproducts. In the presence of these strong acids, the electron-rich C5-vinyl group undergoes rapid cationic polymerization. Solution: Switch your activating agent from POCl₃ to oxalyl chloride . The DMF/oxalyl chloride system operates under much milder conditions and releases only volatile byproducts (CO, CO₂, HCl) which rapidly escape the reaction matrix. This modification significantly suppresses vinyl group oligomerization, increasing yields by up to 27% compared to traditional methods[2].

    Q2: My cross-metathesis (CM) reactions on the C5-vinyl group using Grubbs catalysts are stalling at <10% conversion. What is causing catalyst deactivation? A2: The free N-H of the pyrrole ring is a potent Lewis base. It rapidly coordinates to the active ruthenium center of the Grubbs catalyst, leading to irreversible catalyst poisoning. Solution: You must mask the N-H group prior to metathesis. N-Boc (tert-butyloxycarbonyl) protection is highly recommended. Its steric bulk physically shields the pyrrole nitrogen, and its electron-withdrawing nature reduces the overall electron density of the pyrrole ring, preventing unwanted side reactions during the catalytic cycle[3]. Once protected, utilize a Second-Generation Grubbs Catalyst (Grubbs II), which exhibits superior functional group tolerance.

    Q3: How do I ensure strict regioselectivity when performing electrophilic aromatic substitution (EAS) on this scaffold? A3: In Methyl 5-vinyl-1H-pyrrole-3-carboxylate, both the C2 and C4 positions are theoretically available. However, the C3-methyl ester exerts a strong electron-withdrawing effect, deactivating the adjacent C4 position. Conversely, the C5-vinyl group is weakly electron-donating via resonance. As a result, the C2 position is significantly more nucleophilic. Maintaining strict temperature control (0 °C during electrophile addition) ensures >95% regioselectivity for C2-functionalization.

    Step-by-Step Methodologies
    Protocol 1: N-Boc Protection (Pre-requisite for Metathesis)

    Objective: Mask the pyrrole nitrogen to prevent catalyst poisoning.

    • Preparation: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere[1].

    • Base Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C using an ice bath.

    • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in 5 mL of DCM.

    • Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when crude ¹H-NMR shows the complete disappearance of the broad N-H singlet at ~8.5 ppm.

    • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol 2: Cross-Metathesis of the C5-Vinyl Group

    Objective: Extend the vinyl chain using a terminal olefin.

    • Preparation: Dissolve the N-Boc protected pyrrole (1.0 eq) and the cross-coupling olefin (e.g., methyl acrylate, 3.0 eq) in anhydrous, thoroughly degassed DCM. Critical: Maintain a dilute concentration (0.05 M) to thermodynamically disfavor pyrrole homodimerization.

    • Catalysis: Add Grubbs Second-Generation Catalyst (5 mol%) in one single portion under a steady argon stream[3].

    • Reaction: Attach a reflux condenser and heat the reaction to 40 °C for 12 hours.

    • Validation Checkpoint: Quench the catalyst by adding excess ethyl vinyl ether; observe the color shift from dark purple/red to brown. In ¹H-NMR, verify the shift of terminal vinyl protons (~5.2, 5.5 ppm) to internal olefin signals (~6.5-7.0 ppm).

    • Purification: Concentrate the mixture and purify immediately via silica gel flash chromatography.

    Protocol 3: Mild C2-Formylation

    Objective: Introduce an aldehyde at C2 without polymerizing the C5-vinyl group.

    • Reagent Generation: In a flame-dried flask, cool anhydrous DMF (3.0 eq) to 0 °C under argon. Slowly add Oxalyl chloride (1.2 eq) dropwise.

    • Validation Checkpoint: Stir for 20 minutes until a distinct white precipitate (the active Vilsmeier salt) forms completely[2].

    • Substrate Addition: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier salt suspension, strictly maintaining the temperature at 0 °C.

    • Maturation: Stir at room temperature for 40 minutes.

    • Workup: Quench by pouring the mixture into a vigorously stirred 10% aqueous sodium acetate solution to hydrolyze the iminium intermediate. Extract with ethyl acetate. The product will show a distinct aldehyde proton at ~9.5 ppm in ¹H-NMR.

    Quantitative Data Summary

    Table 1: Optimization Parameters for Pyrrole Functionalization Workflows

    Reaction TypeReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Observation
    N-Protection Boc₂O, TEA, DMAP (0.1 eq)0 → 254.092 - 95%DMAP acts as a nucleophilic catalyst, accelerating Boc transfer.
    C2-Formylation DMF, POCl₃ (Traditional)-78 → 253.0< 40%High degree of C5-vinyl cationic polymerization observed.
    C2-Formylation DMF, Oxalyl Chloride0 → 250.685 - 89%Volatile byproducts prevent acidic degradation of the vinyl group.
    Cross-Metathesis Grubbs II (5 mol%), Unprotected N-H4024.0< 10%Ru-catalyst poisoned by Lewis basic N-H coordination.
    Cross-Metathesis Grubbs II (5 mol%), N-Boc Protected4012.078 - 84%N-Boc sterically shields the ring and enables high turnover numbers.
    References
    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate". PubChem, [Link].

    • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes". Synthesis, 2009, 587-590. URL: [Link]

    • Chen, W., et al. "Recent Advancements in Pyrrole Synthesis". PMC / National Institutes of Health, 2019. URL: [Link]

    Sources

    Troubleshooting

    "catalyst selection for the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 5-vinyl-1H-pyrrole-3-carboxylate (CID 18784664)[1]. The installation o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of methyl 5-vinyl-1H-pyrrole-3-carboxylate (CID 18784664)[1].

    The installation of a vinyl group onto the 5-position of a pyrrole ring is typically achieved via a Suzuki-Miyaura cross-coupling between methyl 5-bromo-1H-pyrrole-3-carboxylate and a vinylating agent such as vinylboronic acid pinacol ester (Vinyl-BPin). However, the electron-rich nature of the pyrrole core, the acidity of the unprotected N-H bond, and the high reactivity of the conjugated vinyl product present unique mechanistic challenges. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure high-fidelity synthesis.

    CatalyticCycle Pd0 Pd(0)L_n Active OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Complex TransMet Transmetalation (Vinyl-BPin + Base) PdII_Br->TransMet PdII_Vinyl Ar-Pd(II)-Vinyl Complex RedElim Reductive Elimination (Product) PdII_Vinyl->RedElim OxAdd->PdII_Br TransMet->PdII_Vinyl RedElim->Pd0

    Suzuki-Miyaura catalytic cycle for synthesizing 5-vinylpyrrole derivatives.

    Troubleshooting & FAQs

    Q1: Why does my reaction stall at 20-30% conversion, and how do I prevent catalyst poisoning? Causality: The unprotected pyrrole N-H bond is relatively acidic (pKa ~16.5). If you use strong bases (e.g., KOtBu, NaOtBu), the pyrrole is deprotonated. The resulting pyrrolyl anion acts as a strong, irreversible ligand that tightly coordinates to the Palladium(II) center, effectively poisoning the catalyst and halting the cycle[2]. Solution:

    • Protecting Group Strategy: The most robust solution is to mask the N-H bond prior to coupling. Using a 2-(trimethylsilyl)ethoxymethyl (SEM) or Boc protecting group prevents N-coordination[2].

    • Unprotected Strategy: If protection is not viable, you must use a milder base (e.g., K₂CO₃) and a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The Pd(dppf)Cl₂ complex is sterically demanding, which restricts the pyrrolyl anion from displacing the phosphine ligands, allowing transmetalation to proceed[3].

    Q2: I am observing significant amounts of methyl 1H-pyrrole-3-carboxylate (hydrodebromination). What is causing this? Causality: Hydrodebromination is a competing side reaction that occurs when the oxidative addition complex (Ar-Pd(II)-Br) undergoes reduction rather than transmetalation. This is caused by a kinetically slow transmetalation step, which allows the Pd complex time to abstract a hydride from the solvent (e.g., 1,4-dioxane) or from adventitious moisture[2]. Solution: Accelerate the transmetalation step.

    • Aqueous Activation: Ensure your solvent system is biphasic (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio). Water is strictly required to hydrolyze the pinacol ester into a more reactive boronic acid intermediate or to form the reactive hydroxyboronate species[2][4].

    Q3: My product degrades into an insoluble black tar during concentration or silica gel chromatography. How do I isolate the vinylpyrrole intact? Causality: Methyl 5-vinyl-1H-pyrrole-3-carboxylate is highly electron-rich. The conjugated vinyl group is exceptionally prone to spontaneous radical polymerization and auto-oxidation when exposed to light, heat, or concentrated oxygen[5]. Solution:

    • Radical Inhibitors: Introduce 10-50 ppm of a radical scavenger, such as Butylated hydroxytoluene (BHT) or phenothiazine, into your extraction and chromatography solvents. Commercial Vinyl-BPin is often supplied pre-stabilized with phenothiazine for this exact reason[5].

    • Thermal Control: Never exceed 30°C on the rotary evaporator during solvent removal. Store the purified compound neat at -20°C under an Argon atmosphere.

    Quantitative Data: Catalyst & Condition Matrix

    The following table summarizes the causal impact of different catalyst systems on the yield and purity of the unprotected pyrrole cross-coupling workflow[2][3][6].

    Catalyst SystemBaseSolventAdditiveObservation / Yield Impact
    Pd(PPh₃)₄ (5 mol%)NaOtBuTolueneNone<10% yield. Catalyst poisoned by pyrrole N-H deprotonation.
    Pd(PPh₃)₄ (10 mol%)K₂CO₃1,4-DioxaneNone30-40% yield. High levels of hydrodebromination observed.
    Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)None75-85% yield. Rapid transmetalation minimizes side reactions.
    Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)BHT (50 ppm)>85% yield. BHT prevents vinyl polymerization during isolation.

    Self-Validating Experimental Protocol

    Workflow Step1 1. Reagent Preparation Degas 1,4-Dioxane/H2O (4:1). Add Ar-Br & Vinyl-BPin. Step2 2. Catalyst Addition Add Pd(dppf)Cl2 & K2CO3 under N2 atmosphere. Step1->Step2 Step3 3. Cross-Coupling Stir at 80-90°C for 12h. Monitor via LC-MS. Step2->Step3 Step4 4. Quench & Extraction Cool to RT. Quench with H2O. Extract with EtOAc. Step3->Step4 Step5 5. Purification Silica chromatography. Add BHT to prevent polymerization. Step4->Step5

    Experimental workflow for the Suzuki-Miyaura vinylation of bromopyrrole.

    Standard Operating Procedure: Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate Note: This protocol is designed as a self-validating system. Step 2 includes a visual color-change validation to confirm active catalyst formation, and Step 4 includes TLC validation.

    Materials Required:

    • Methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 equiv, 10 mmol)

    • Vinylboronic acid pinacol ester (1.5 equiv, 15 mmol)

    • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

    • K₂CO₃ (2.5 equiv, 25 mmol)

    • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

    • Butylated hydroxytoluene (BHT) (50 ppm)

    Step-by-Step Methodology:

    • Solvent Deoxygenation (Critical for Pd(0) survival): Combine 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O in a Schlenk flask. Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen, which otherwise rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

    • Reagent Loading & Catalyst Activation: Under a positive flow of Argon, add methyl 5-bromo-1H-pyrrole-3-carboxylate, vinylboronic acid pinacol ester, and K₂CO₃. Finally, add Pd(dppf)Cl₂.

      • Self-Validation Checkpoint: Upon heating to 80°C, the suspension should transition from a reddish-orange to a deep, homogeneous red/brown. A black precipitate (Pd black) indicates catalyst decomposition due to poor degassing.

    • Cross-Coupling: Stir the reaction mixture at 80°C for 12 hours.

    • Reaction Quench & Monitoring: Cool the flask to room temperature.

      • Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf) should be consumed, replaced by a new, highly UV-active spot (higher Rf) corresponding to the extended conjugation of the vinylpyrrole.

    • Extraction & Stabilization: Dilute the mixture with 50 mL of EtOAc and 50 mL of H₂O. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Crucial Step: Add 50 ppm of BHT to the organic layer before concentration to inhibit radical polymerization of the vinyl group.

    • Purification: Concentrate the solvent under reduced pressure (water bath <30°C). Purify via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). Store the isolated product at -20°C under Argon.

    References

    • PubChem. "Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CID 18784664)." National Center for Biotechnology Information.

    • Cui, K., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 2019.

    • Organic Chemistry Portal. "Miyaura Borylation Reaction."

    • Sigma-Aldrich. "Vinylboronic acid pinacol ester (Stabilized with phenothiazine)."

    • Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018.

    Sources

    Optimization

    Technical Support Center: Scale-Up Synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Welcome to the technical support center for the scale-up synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the scale-up synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

    I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

    This section addresses specific problems that can arise during the synthesis of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, providing potential causes and actionable solutions.

    Issue 1: Uncontrolled Polymerization and Formation of Dark Tarry Byproducts

    Symptom: The reaction mixture rapidly darkens, thickens, and forms an insoluble black or brown solid, leading to low yields of the desired product.

    Causality: Pyrroles, especially those with vinyl substituents, are electron-rich and highly susceptible to polymerization.[1] This process can be initiated by several factors that are often exacerbated during scale-up:

    • Presence of Oxidants: Atmospheric oxygen or other oxidizing agents can initiate oxidative polymerization.[1]

    • Acidic Conditions: Strong acids can protonate the pyrrole ring, increasing its reactivity and propensity to polymerize.[1]

    • Elevated Temperatures: Higher temperatures accelerate the rate of polymerization, particularly in the presence of initiators.[1]

    Troubleshooting & Optimization:

    Corrective Action Detailed Protocol & Explanation
    Maintain an Inert Atmosphere Protocol: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. Explanation: This is the most critical step to prevent oxygen-initiated polymerization. On a larger scale, ensuring a truly inert atmosphere can be more challenging.
    Control Reaction Temperature Protocol: Initiate the reaction at a low temperature (e.g., 0 °C or below) by using an ice or dry ice/acetone bath. Add reagents dropwise to control any exotherms. Explanation: Lowering the temperature slows down the rate of the undesired polymerization reaction, giving the desired reaction a kinetic advantage.[1]
    N-Protection Strategy Protocol: Consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) prior to the vinylation step. This group can be removed later if necessary. Explanation: An electron-withdrawing group reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and subsequent polymerization.[1]
    Use of Inhibitors Protocol: Add a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture. Explanation: These compounds scavenge free radicals that can initiate polymerization.

    Workflow for Preventing Polymerization:

    G start Reaction Setup inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm cool_reaction Cool Reaction Vessel (0°C or below) inert_atm->cool_reaction reagent_add Slow, Dropwise Addition of Reagents cool_reaction->reagent_add monitor_temp Monitor for Exotherms reagent_add->monitor_temp workup Prompt Work-up Upon Completion reagent_add->workup monitor_temp->reagent_add If exotherm, slow addition end Pure Product workup->end

    Caption: Workflow to minimize polymerization during synthesis.

    Issue 2: Low Yields in Vinylation Step

    Symptom: The conversion of the pyrrole starting material to the desired vinylpyrrole is low, even in the absence of significant polymerization.

    Causality: The efficiency of the vinylation reaction is highly dependent on the chosen method and reaction parameters. Common vinylation strategies include palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) or reactions with vinylating agents like vinyl acetate or vinyl triflates.[2][3][4]

    Troubleshooting & Optimization:

    Corrective Action Detailed Protocol & Explanation
    Optimize Catalyst System Protocol: For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like XPhos). Explanation: The choice of catalyst and ligand is crucial for achieving high catalytic activity and selectivity.[3][4][5]
    Select Appropriate Vinylation Reagent Protocol: Consider using more reactive vinylating agents such as vinyl triflates or vinylboronic acids.[2][3] Explanation: The reactivity of the vinylating agent can significantly impact the reaction rate and overall yield.
    Control Stoichiometry Protocol: Carefully control the stoichiometry of the reactants, especially on a larger scale. A slight excess of the vinylating agent may be beneficial. Explanation: Inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent.
    Ensure Anhydrous Conditions Protocol: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Explanation: Many organometallic catalysts and reagents are sensitive to moisture, which can lead to catalyst deactivation and side reactions.
    Issue 3: Difficulties in Product Purification at Scale

    Symptom: Isolating the pure Methyl 5-vinyl-1H-pyrrole-3-carboxylate from the reaction mixture is challenging, resulting in product loss and low isolated yields.

    Causality: On a larger scale, purification methods that are effective in the lab, such as column chromatography, can become impractical and costly. The presence of closely related impurities or residual catalyst can further complicate purification.

    Troubleshooting & Optimization:

    Corrective Action Detailed Protocol & Explanation
    Crystallization Protocol: Explore different solvent systems for crystallization. A mixed solvent system (e.g., ethyl acetate/hexanes) may be effective. Seeding with a small amount of pure product can induce crystallization. Explanation: Crystallization is often the most scalable and cost-effective method for purifying solid compounds.[6][7]
    Distillation Protocol: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. Explanation: Distillation separates compounds based on differences in their boiling points and is a common industrial purification technique.
    Liquid-Liquid Extraction Protocol: Optimize the work-up procedure using liquid-liquid extraction to remove impurities. For example, an acid wash can remove basic impurities. Explanation: A well-designed extraction sequence can significantly simplify the final purification step.
    Adsorbent Treatment Protocol: Treat the crude product solution with an adsorbent like activated carbon or silica gel to remove colored impurities or residual catalyst.[8] Explanation: This can be a cost-effective way to improve the purity of the product before final purification.

    Purification Decision Tree:

    G start Crude Product is_solid Is the product a solid at room temperature? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_liquid Is the product a liquid or low-melting solid? is_solid->is_liquid No end Pure Product try_crystallization->end try_distillation Attempt Vacuum Distillation is_liquid->try_distillation Yes column_chromatography Consider Column Chromatography (for smaller scale) is_liquid->column_chromatography No try_distillation->end column_chromatography->end

    Sources

    Troubleshooting

    Technical Support Center: Stability and Degradation of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Welcome to the technical support center for Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troub...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Understanding the stability and degradation pathways of this molecule is critical for ensuring the accuracy, reproducibility, and safety of your research.

    Introduction to the Stability of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a functionalized pyrrole derivative with reactive sites that make it susceptible to various degradation pathways. The electron-rich pyrrole ring, the vinyl substituent, and the methyl ester group are all potential points of chemical transformation under common experimental and storage conditions. This guide will explore the primary degradation pathways—oxidation, photodegradation, hydrolysis, and polymerization—and provide practical solutions to mitigate these issues.

    Core Degradation Pathways and Troubleshooting

    The inherent reactivity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate necessitates careful handling and storage. The following sections detail the most common degradation pathways, their mechanisms, and how to troubleshoot associated experimental challenges.

    Oxidative Degradation

    The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation, often initiated by exposure to atmospheric oxygen.[1] This can lead to the formation of pyrrolinones and other oxidized species, and may also initiate polymerization, resulting in discoloration of the compound.[1][2]

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My solid sample of Methyl 5-vinyl-1H-pyrrole-3-carboxylate has turned from a white powder to a brownish or yellowish color. What is happening?

    A1: The discoloration is a classic sign of oxidative degradation and potential polymerization.[1] The pyrrole ring is reacting with atmospheric oxygen, leading to the formation of colored oligomers and polymers.[1]

    • Immediate Action: Transfer the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with argon or nitrogen, to prevent further degradation.

    • Long-Term Solution: Store the compound under an inert atmosphere at low temperatures (e.g., -20°C) and protected from light.

    Q2: I'm seeing multiple new peaks in my HPLC chromatogram after leaving a solution of the compound on the benchtop for a few hours. Are these oxidation products?

    A2: It is highly likely. The formation of multiple degradation products is characteristic of oxidative pathways. To confirm, you can use LC-MS to analyze the masses of the new peaks. Expected products could include hydroxylated pyrroles or pyrrolinones.

    • Troubleshooting & Optimization:

      • Solvent Degassing: Always use freshly deoxygenated solvents for your experiments. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[1]

      • Inert Atmosphere: Prepare your solutions and conduct your reactions under an inert atmosphere whenever possible.

    Photodegradation

    Pyrrole derivatives are known to be photolabile and can degrade upon exposure to light.[3] This degradation can proceed through direct photoionization or sensitized photooxidation, forming radical cation species that can react with oxygen.[4][5] The vinyl group can also participate in photochemical reactions, such as dimerization or polymerization.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I'm observing significant degradation of my compound in solution, even when I use deoxygenated solvents. Could light be the issue?

    A1: Yes, photodegradation is a strong possibility, especially if your lab has significant natural or fluorescent lighting. Pyrroles can undergo direct and indirect photodegradation.[4]

    • Troubleshooting & Optimization:

      • Protect from Light: Use amber-colored glassware or wrap your reaction vessels and sample vials in aluminum foil to protect them from light.

      • Conduct a Control Experiment: Prepare two samples, one exposed to light and one kept in the dark. Analyze both after a set period to determine the extent of photodegradation.[6]

    Hydrolysis

    The methyl ester group in Methyl 5-vinyl-1H-pyrrole-3-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 5-vinyl-1H-pyrrole-3-carboxylic acid.[6][7]

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I'm trying to perform a reaction in an aqueous buffer and I'm seeing a new, more polar peak appearing on my HPLC. Is this hydrolysis?

    A1: The formation of a more polar compound is consistent with the hydrolysis of the methyl ester to a carboxylic acid. The carboxylic acid will have a shorter retention time on a reverse-phase HPLC column.

    • Troubleshooting & Optimization:

      • pH Control: If possible, adjust the pH of your reaction mixture to be as close to neutral as possible, as pyrrole derivatives are generally more stable in a neutral medium.[3]

      • Non-Aqueous Solvents: If your reaction chemistry allows, consider using non-aqueous solvents to prevent hydrolysis.

      • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

    Polymerization

    The vinyl group of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators. Additionally, the pyrrole ring itself can undergo oxidative polymerization.[8]

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My solution of the compound has become viscous and I'm seeing a precipitate form. What could be the cause?

    A1: This is a strong indication of polymerization. The formation of insoluble polymers is a common issue with vinyl-substituted compounds and electron-rich heterocycles.

    • Troubleshooting & Optimization:

      • Inhibitors: For long-term storage of solutions, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT).

      • Temperature and Light Control: Store solutions at low temperatures and protected from light to minimize the initiation of polymerization.

    Visualizing the Degradation Pathways

    The following diagram illustrates the primary degradation pathways of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_polymerization Polymerization Methyl 5-vinyl-1H-pyrrole-3-carboxylate Methyl 5-vinyl-1H-pyrrole-3-carboxylate Oxidized Products (e.g., Pyrrolinones) Oxidized Products (e.g., Pyrrolinones) Methyl 5-vinyl-1H-pyrrole-3-carboxylate->Oxidized Products (e.g., Pyrrolinones) O2, Light Photodegradation Products Photodegradation Products Methyl 5-vinyl-1H-pyrrole-3-carboxylate->Photodegradation Products hv 5-vinyl-1H-pyrrole-3-carboxylic acid 5-vinyl-1H-pyrrole-3-carboxylic acid Methyl 5-vinyl-1H-pyrrole-3-carboxylate->5-vinyl-1H-pyrrole-3-carboxylic acid H+/OH-, H2O Polymer Polymer Methyl 5-vinyl-1H-pyrrole-3-carboxylate->Polymer Heat, Light, Initiators

    Caption: Major degradation pathways of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Experimental Protocols

    To proactively assess the stability of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and identify potential degradants, a forced degradation study is recommended.

    Forced Degradation Study Protocol

    This protocol outlines the steps for conducting a forced degradation study in accordance with ICH guidelines.[3]

    • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-vinyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

    • Stress Conditions:

      • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1][6]

      • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.[1][6]

      • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.[6]

      • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).[6]

      • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.[1]

    • Sample Analysis: Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC or LC-MS method.[6]

    Workflow for Forced Degradation Study

    Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Expose to Stress Conditions->Analyze by HPLC/LC-MS Identify Degradation Products Identify Degradation Products Analyze by HPLC/LC-MS->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways

    Caption: Workflow for a forced degradation study.

    Data Presentation: Summary of Expected Stability

    The following table summarizes the expected stability of Methyl 5-vinyl-1H-pyrrole-3-carboxylate under various stress conditions.

    Stress ConditionExpected StabilityPotential Degradation Products
    Acidic (0.1 M HCl, 60°C) Labile5-vinyl-1H-pyrrole-3-carboxylic acid
    Alkaline (0.1 M NaOH, RT) Extremely Unstable5-vinyl-1H-pyrrole-3-carboxylic acid
    Oxidative (3% H₂O₂, RT) LabilePyrrolinones, hydroxylated derivatives
    Thermal (70°C) Moderately StablePolymerization products, decomposition fragments
    Photochemical (Light Exposure) PhotolabileOxidized products, dimers, polymers

    Analytical Method Considerations

    A robust analytical method is crucial for monitoring the stability of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    • Chromatography: A reversed-phase HPLC method using a C18 column is generally suitable for separating the parent compound from its more polar degradants.[9]

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid, can improve peak shape and ionization efficiency for LC-MS analysis.[9]

    • Detection: UV detection is appropriate, and for identification of unknown degradants, mass spectrometry (MS) is indispensable. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9]

    Conclusion

    The stability of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a critical factor that can significantly impact experimental outcomes. By understanding the primary degradation pathways of oxidation, photodegradation, hydrolysis, and polymerization, researchers can take proactive steps to mitigate these issues. Proper storage, the use of inert atmospheres and deoxygenated solvents, and protection from light are essential for maintaining the integrity of this compound. We recommend performing forced degradation studies to identify potential degradants and to develop a comprehensive stability profile for your specific application.

    References
    • Z. Sobiś, M. Struck-Lewicka, M. J. Markuszewski, and R. Kaliszan, "Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods," Journal of AOAC INTERNATIONAL, vol. 98, no. 5, pp. 1248–1259, Sep. 2015. [Link]

    • K. M. Wammer, K. R. Henne, K. E. O'Connor, and C. K. Remucal, "Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation," Environmental Science & Technology, vol. 53, no. 19, pp. 11240–11250, Oct. 2019. [Link]

    • ETH Zurich, "Exploring the photodegradation of pyrroles – Environmental Chemistry." [Link]

    • A. M. L. Hellmund, J. D. White, and M. A. Ciufolini, "Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams," Organic Letters, vol. 15, no. 8, pp. 1898–1901, Apr. 2013. [Link]

    • A. Herath and N. D. P. Cosford, "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters," Organic Letters, vol. 12, no. 22, pp. 5182–5185, Nov. 2010. [Link]

    • Syrris, "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." [Link]

    • M. K. Georgieva, V. T. Getova, and D. L. Danchev, "Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative," Journal of Pharmaceutical and Applied Chemistry, vol. 3, no. 1, pp. 1–6, Mar. 2017. [Link]

    • A. Herath and N. D. P. Cosford, "One-Step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters," Organic Letters, vol. 12, no. 22, pp. 5182–5185, Nov. 2010. [Link]

    • G. W. Kenner, S. W. McCombie, and K. M. Smith, "Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives," Journal of the Chemical Society, Perkin Transactions 1, pp. 2517–2523, 1973. [Link]

    • R. A. Ghiladi, M. A. Hough, and S. Franzen, "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones," ChemCatChem, vol. 9, no. 13, pp. 2481–2488, Jul. 2017. [Link]

    • Chemistry Stack Exchange, "What is the degradation mechanism of pyrrole?" [Link]

    Sources

    Optimization

    "troubleshooting guide for Methyl 5-vinyl-1H-pyrrole-3-carboxylate reactions"

    Welcome to the technical support guide for Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging build...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging building block. Vinylpyrroles are highly valuable intermediates, particularly as dienes in Diels-Alder reactions for the synthesis of indole cores[1]. However, their inherent reactivity—a double-edged sword—often leads to experimental challenges such as low yields, undesired side reactions, and purification difficulties.

    This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically devise solutions.

    Section 1: Stability, Storage, and Handling

    The high reactivity of the conjugated system in vinylpyrroles makes them prone to degradation and polymerization. Proper handling is the first and most critical step to ensure successful downstream reactions.

    FAQ: My Methyl 5-vinyl-1H-pyrrole-3-carboxylate is turning dark and forming insoluble material upon storage. How can I prevent this?

    Plausible Causes: This degradation is almost certainly due to a combination of light- or trace-acid-catalyzed polymerization and air oxidation. The vinyl group is susceptible to radical polymerization, while the electron-rich pyrrole ring can be oxidized[2].

    Troubleshooting and Prevention Protocol:

    • Storage Conditions:

      • Temperature: Store the compound at -20°C or lower.

      • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

      • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

    • Use of Inhibitors:

      • For longer-term storage or use in heated reactions, consider adding a radical inhibitor.

    InhibitorTypical ConcentrationNotes
    Butylated hydroxytoluene (BHT) 100-200 ppmA common and effective radical scavenger.
    Hydroquinone 100-200 ppmEffective, but can sometimes complicate purification.
    • Solvent Purity:

      • When preparing stock solutions, use high-purity, de-gassed solvents. Residual peroxides in ethers like THF or dioxane can initiate radical polymerization[3].

    Section 2: Troubleshooting Key Reactions

    This section addresses common issues encountered during the most frequent applications of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Subsection 2.1: The Diels-Alder Reaction

    Vinylpyrroles are excellent dienes for [4+2] cycloadditions with electron-deficient dienophiles, providing a powerful route to tetrahydroindoles, which can be aromatized to indoles[1][4].

    FAQ: My Diels-Alder reaction is sluggish, gives low yields, or fails completely. How can I improve it?

    Plausible Causes:

    • Insufficient Dienophile Reactivity: The dienophile may not be electron-deficient enough to react efficiently in a normal-electron-demand Diels-Alder reaction[5].

    • Steric Hindrance: Substituents on either the vinylpyrrole or the dienophile may sterically hinder the approach of the reaction partners.

    • Reversibility: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to a low yield of the product at equilibrium[6].

    • Competing Polymerization: The reaction conditions may favor polymerization of the vinylpyrrole over the desired cycloaddition.

    Troubleshooting Workflow:

    start Low Diels-Alder Yield dienophile Is the dienophile strongly electron-withdrawing? (e.g., maleimide, acrylate, quinone) start->dienophile lewis_acid Activate Dienophile: Add a Lewis Acid (e.g., Sc(OTf)3, Yb(OTf)3, Et2AlCl) dienophile->lewis_acid No thermal Increase Thermal Energy: Incrementally raise temperature. Monitor for polymerization. dienophile->thermal Yes concentration Increase Concentration: Favors bimolecular Diels-Alder over unimolecular decomposition. lewis_acid->concentration thermal->concentration success Reaction Improved concentration->success

    Caption: Decision workflow for improving Diels-Alder yields.

    Detailed Recommendations:

    • Enhance Dienophile Reactivity with Lewis Acids: Lewis acids coordinate to the electron-withdrawing group on the dienophile, lowering its LUMO energy and accelerating the reaction[7].

    Lewis AcidTypical SolventTemperatureKey Considerations
    Et₂AlCl CH₂Cl₂-78°C to RTHighly reactive; sensitive to moisture.
    BF₃·OEt₂ CH₂Cl₂-78°C to RTCommon, but can sometimes promote side reactions.
    Yb(OTf)₃ CH₃CN, CH₂Cl₂RT to 50°CWater-tolerant; easier to handle.
    Sc(OTf)₃ CH₃CN, TolueneRT to 80°CHighly effective and often used in catalytic amounts.
    • Optimize Reaction Conditions:

      • Concentration: Run the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) to favor the bimolecular cycloaddition.

      • Temperature: While higher temperatures can accelerate the reaction, they can also promote the retro-Diels-Alder and polymerization. If the reaction is clean but slow at room temperature, try heating incrementally (e.g., to 40°C, then 60°C) while carefully monitoring for side product formation by TLC or LC-MS.

    FAQ: I am observing a mixture of regioisomers or poor endo/exo selectivity. What can be done?

    Plausible Causes: The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by frontier molecular orbital (FMO) interactions and steric effects[5]. Poor selectivity arises when these controlling factors are not well-defined. The endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be thermodynamically more stable[6].

    Solutions:

    • Lewis Acid Catalysis: As mentioned previously, Lewis acids can significantly enhance both regio- and stereoselectivity. By coordinating to the dienophile, they amplify the electronic differences and can lock the dienophile in a conformation that favors one transition state over another.

    • Temperature Control: Since the endo product is typically the kinetic product, running the reaction at lower temperatures can often increase its proportion relative to the more thermodynamically stable exo isomer. Conversely, if the exo isomer is desired, higher temperatures for longer periods might favor its formation, provided the adduct is stable.

    • Solvent Effects: Solvent polarity can influence the transition state energies. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).

    FAQ: Instead of my desired cycloadduct, I am isolating a significant amount of polymer. How do I suppress this?

    Plausible Causes: This is the most common failure mode. The conditions required for the Diels-Alder reaction (heat, Lewis acids) can also initiate cationic or radical polymerization of the highly reactive vinylpyrrole[2][8].

    cluster_0 Reaction Pathways VP Methyl 5-vinyl-1H-pyrrole-3-carboxylate DA [4+2] Cycloaddition (Desired Reaction) VP->DA + Dienophile Poly Polymerization (Side Reaction) VP->Poly Heat / Initiator

    Caption: Competing Diels-Alder and polymerization pathways.

    Mitigation Strategies:

    • Add a Radical Inhibitor: Add 100-200 ppm of BHT or a similar inhibitor to the reaction mixture. This is crucial, especially for reactions run at elevated temperatures.

    • Use an N-Protecting Group: The pyrrole nitrogen can be protected with an electron-withdrawing group, such as a phenylsulfonyl (tosyl) group. This deactivates the pyrrole ring, making it less prone to side reactions and often stabilizing the entire molecule[1][4]. The protecting group can be removed later if necessary.

    • Minimize Reaction Time and Temperature: Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation or polymerization over time.

    Subsection 2.2: Palladium-Catalyzed Cross-Coupling

    The vinyl group can serve as a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.

    FAQ: I am attempting a Suzuki coupling with my vinylpyrrole and an aryl boronic acid, but the reaction is failing. What are the likely issues?

    Plausible Causes:

    • Catalyst Incompatibility/Deactivation: The electron-rich pyrrole nucleus can coordinate to the palladium center and inhibit catalysis.

    • Substrate Instability: The vinylpyrrole may not be stable to the basic conditions required for the Suzuki-Miyaura coupling[9][10].

    • Homocoupling: The boronic acid may be undergoing homocoupling, or the vinylpyrrole may be reacting with itself.

    Troubleshooting Protocol:

    • Choice of Catalyst and Ligand:

      • Standard catalysts like Pd(PPh₃)₄ may not be effective. Use catalysts with bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and are less susceptible to inhibition.

    Catalyst/Ligand SystemBaseSolventNotes
    Pd(dppf)Cl₂ [11]K₂CO₃, Cs₂CO₃Dioxane, DME, TolueneA robust and widely used catalyst for heteroaromatic couplings.
    Pd₂(dba)₃ with SPhos or XPhos K₃PO₄Toluene, DioxaneBuchwald-Hartwig type ligands are excellent for challenging couplings.
    • Base Selection: Strong bases can cause decomposition. Start with milder inorganic bases. K₂CO₃ or K₃PO₄ are often good choices. Avoid strong organic bases or hydroxide bases initially.

    • Protect the Pyrrole Nitrogen: As with the Diels-Alder reaction, protecting the NH group (e.g., with Boc or Ts) can prevent catalyst inhibition and improve reaction outcomes significantly.

    • Reaction Setup: Ensure strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    Section 3: Purification Challenges

    FAQ: How can I effectively purify my vinylpyrrole product, especially from oligomeric byproducts?

    Plausible Causes: The similar polarity and potential smearing of oligomers on silica gel can make chromatographic purification difficult. The thermal instability of the vinylpyrrole can also preclude distillation for all but the most robust derivatives.

    Purification Strategy:

    • Initial Workup:

      • Perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.

      • If a radical inhibitor like BHT was used, much of it can be removed by washing the organic phase with an aqueous base (e.g., 1 M NaOH), though some will remain.

    • Chromatography:

      • Adsorbent: Use fresh, high-quality silica gel. Sometimes, deactivating the silica by adding 1-2% triethylamine to the eluent can prevent streaking and decomposition of the acid-sensitive pyrrole on the column.

      • Eluent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane. This helps to first elute non-polar impurities and BHT, followed by your product, leaving more polar oligomers and baseline material on the column.

      • Flash Chromatography: Automated flash chromatography is highly recommended for better separation and faster run times, minimizing the time the compound spends on the silica.

    • Alternative Methods:

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

      • Distillation: For thermally stable, N-protected vinylpyrroles, vacuum distillation can be effective[12]. However, this should be attempted with caution and on a small scale first, as heating can induce polymerization.

    References

    • University Digital Conservancy. (n.d.). Access to Indoles via Diels-Alder reactions of vinylpyrroles.
    • ResearchGate. (2014). (PDF) Polymerization of N-Vinylpyrroles: Recent Achievements.
    • ResearchGate. (n.d.). Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles.
    • ResearchGate. (n.d.). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
    • BenchChem. (2025). Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes.
    • SciSpace. (n.d.). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses.
    • Khalifa University. (2009). Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships.
    • ResearchGate. (n.d.). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles.
    • Semantic Scholar. (n.d.). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses.
    • ACS Publications. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles.
    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
    • Wikipedia. (n.d.). Heck reaction.
    • Alfa Chemistry. (n.d.). Heck Reaction.
    • University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction.
    • SynArchive. (n.d.). Suzuki-Miyaura Coupling.
    • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
    • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • National Institutes of Health (NIH). (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.
    • Organic Chemistry Portal. (n.d.). Heck Reaction.
    • ResearchGate. (n.d.). Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere | Request PDF.
    • Wikipedia. (n.d.). Diels–Alder reaction.
    • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
    • Chemistry LibreTexts. (2021). 10.13: Hydroboration–Oxidation.
    • ChemTalk. (2023). Hydroboration Oxidation.
    • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate.
    • Royal Society of Chemistry. (n.d.). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions.
    • Khan Academy. (n.d.). Hydroboration-oxidation.
    • ChemicalBook. (2024). What are the synthesis methods of N-Vinyl-2-pyrrolidone?.
    • Journal of Medicinal and Chemical Sciences. (n.d.). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole.
    • Collection of Czechoslovak Chemical Communications. (n.d.). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.
    • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
    • ACS Publications. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
    • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
    • ePrints Repository. (n.d.). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy.
    • ResearchGate. (2025). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor.
    • PubMed. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices.
    • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
    • Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis.
    • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones.
    • MDPI. (n.d.). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use.
    • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ.
    • National Institutes of Health (NIH). (n.d.). Purification to Homogeneity of Pyrroline-5-Carboxylate Reductase of Barley.

    Sources

    Troubleshooting

    "common pitfalls in the synthesis of vinylpyrroles"

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the mechanistic and practical pitfalls associated with the synthesis of vinylp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the mechanistic and practical pitfalls associated with the synthesis of vinylpyrroles. Whether you are utilizing these compounds as building blocks for porphyrin chemistry, pharmaceuticals, or advanced materials, mastering the nuances of the Trofimov reaction and downstream monomer stabilization is critical for reproducible success.

    Below, you will find our diagnostic workflows, an in-depth FAQ addressing chemical causality, quantitative reference data, and self-validating Standard Operating Procedures (SOPs).

    Part 1: Diagnostic Workflow

    G Start Vinylpyrrole Synthesis Troubleshooting Q1 Incomplete Conversion or Low Yield? Start->Q1 Q2 Product Polymerization or Hydrolysis? Start->Q2 Q3 Poor Regioselectivity (N-H vs. N-vinyl)? Start->Q3 A1 Increase Temp to 130-140°C (for Aryl Ketoximes) Q1->A1 Yes A2 Remove Water (<0.1%) Add 0.1% Base Inhibitor Q2->A2 Yes A3 Increase Acetylene Pressure to Favor N-vinyl Q3->A3 Yes

    Diagnostic decision tree for common vinylpyrrole synthesis pitfalls.

    Part 2: Knowledge Base & Troubleshooting FAQs

    Q1: Why is my Trofimov reaction yielding incomplete conversion when using aryl ketoximes? Causality: The classic Trofimov reaction relies on a superbase medium (KOH/DMSO) to facilitate the reaction between ketoximes and acetylene[1]. While aliphatic ketones react readily at around 100 °C, aryl- and heteroarylketoximes (e.g., 2-acetylthiophene oxime) possess a highly stable conjugated oxime intermediate. This thermodynamic stability creates a higher activation energy barrier for the subsequent [3,3]-sigmatropic rearrangement required to form the pyrrole ring[1][2]. Solution: You must increase the thermal kinetic energy of the system. Elevate the reaction temperature to 130–140 °C and extend the reaction time to 6–8 hours to drive full conversion[2]. To minimize yield loss during the isolation of the oxime intermediate, transition to a one-pot synthesis directly from the ketone[2].

    Q2: My isolated N-vinylpyrrole turns into a viscous gel during storage. How do I prevent this? Causality: N-vinyl compounds feature a highly activated unsaturated vinyl group that is extremely susceptible to auto-polymerization (via radical initiation) and acid-catalyzed hydrolysis[3]. Trace amounts of water can create microscopic acidic environments that cleave the vinyl group, yielding acetaldehyde and the des-vinyl pyrrole. Alternatively, ambient light or thermal stress can initiate cross-linking, turning your monomer into an insoluble polymer[3]. Solution: Implement a strict chemical stabilization protocol. Ensure the water content of the final product is strictly below 0.1 wt%[3]. During storage and transportation, dope the purified vinylpyrrole with 0.1% of a weak base (e.g., ammonia, low molecular weight amine, or sodium hydroxide). This maintains a weakly alkaline environment, which neutralizes trace acids and completely inhibits both hydrolysis and spontaneous polymerization[3].

    Q3: I am getting an unpredictable mixture of N-H pyrroles and N-vinylpyrroles. How do I control regioselectivity? Causality: In the Trofimov reaction, the initial cyclization strictly yields the N-H pyrrole. The formation of the N-vinylpyrrole is a secondary, sequential step that requires the deprotonation of the newly formed pyrrole nitrogen, followed by a nucleophilic attack on a second molecule of acetylene[1]. Solution: To favor the N-vinylpyrrole, you must push the equilibrium of the secondary vinylation forward. This is achieved by increasing the acetylene pressure (e.g., 16–25 atm), raising the temperature, and maximizing the base concentration[1][4]. Conversely, to isolate the N-H pyrrole, restrict the system to stoichiometric acetylene at atmospheric pressure and lower the temperature to 90–100 °C[2].

    Q4: The strongly basic conditions of the Trofimov reaction are destroying my sensitive functional groups. Are there milder alternatives? Causality: The KOH/DMSO superbase system is inherently destructive to base-sensitive moieties such as esters, epoxides, and certain halogens. Solution: Employ the transition-metal-catalyzed isomerization of O-allyl oximes. An iridium-catalyzed reaction can convert O-allyl oximes to O-vinyl oximes under neutral conditions. These intermediates then undergo a facile [3,3] sigmatropic rearrangement to form Paal-Knorr intermediates that cyclize into substituted pyrroles at room temperature (25 °C), preserving sensitive functional groups[5].

    Part 3: Quantitative Data - Reaction Condition Optimization

    The following table summarizes the causal relationship between reaction conditions and product outcomes based on established literature parameters.

    Starting MaterialReaction TypeTemp (°C)Pressure (atm)Major ProductYield (%)Ref
    Acetone / AcetyleneOne-pot Trofimov10012-methyl-NH-pyrroleLow (Autocondensation)[2]
    1-TetraloneOne-pot Trofimov10014,5-dihydrobenzo[g]indole72%[2]
    2-Acetylfuran oximeStandard Trofimov130-14012-(2-furyl)pyrrole>70%[2]
    2-AcetylpyridineHigh-Pressure Trofimov105-12016-251-vinyl-2-(2-pyridyl)pyrroleHigh[4]

    Part 4: Standard Operating Procedures (SOPs)

    SOP 1: One-Pot Synthesis of N-Vinylpyrroles from Ketones

    This protocol utilizes a self-validating one-pot methodology to avoid oxime isolation losses[2].

    • Oximation: In a dry reaction vessel, combine the target ketone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate in DMSO. Stir at room temperature. Validation Step: Monitor via TLC until the ketone spot completely disappears, confirming full conversion to the ketoxime.

    • Purging: Purge the reaction flask thoroughly with inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, preventing oxidative side reactions.

    • Base Addition: Add finely crushed potassium hydroxide (KOH, 3.0 eq) to the DMSO solution to generate the superbase medium.

    • Acetylene Introduction: Change the atmosphere to acetylene gas. To maximize N-vinylpyrrole formation, pressurize the vessel to 15–20 atm using a specialized pressure reactor[4].

    • Heating: Heat the reaction mixture to 130 °C (for aryl ketones) or 100 °C (for aliphatic/cyclic ketones) and maintain for 6 hours[2].

    • Quenching & Extraction: Cool the reactor to room temperature, carefully vent excess acetylene in a fume hood, and quench with ice water. Extract the aqueous layer with diethyl ether (3x).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

    SOP 2: Stabilization and Storage of Vinylpyrrole Monomers

    This protocol ensures the longevity of the monomer by preventing auto-polymerization and hydrolysis[3].

    • Drying: Post-purification, ensure the vinylpyrrole is strictly dried. Stir over calcium hydride (CaH₂) or activated molecular sieves (4Å) for 24 hours. Validation Step: Perform a Karl Fischer titration to verify the water content is strictly below 0.1 wt% before proceeding[3].

    • Inhibitor Addition: Add 0.1 wt% of a stabilizing base (e.g., triethylamine or ammonia) directly to the neat liquid[3].

    • Packaging: Transfer the stabilized monomer into amber glass ampoules or light-blocking bottles to prevent photo-initiated radical generation.

    • Storage: Flush the headspace of the container with Argon, seal tightly with a PTFE-lined cap, and store at -20 °C.

    Part 5: References

    • Trofimov reaction - Wikipedia. wikipedia.org. 1

    • A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction - Arkivoc. arkat-usa.org. 2

    • Carbon−Carbon Bond Formation and Pyrrole Synthesis via the [3,3] Sigmatropic Rearrangement of O-Vinyl Oxime Ethers | Organic Letters - ACS Publications. acs.org. 5

    • Synthesis of 1H- and 1-vinyl-2-pyridylpyrroles by the Trofimov reaction - RSC Publishing. rsc.org. 4

    • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone - ChemicalBook. chemicalbook.com. 3

    Sources

    Reference Data & Comparative Studies

    Validation

    "comparison of Methyl 5-vinyl-1H-pyrrole-3-carboxylate with other vinyl monomers"

    A Comprehensive Mechanistic Comparison: Methyl 5-vinyl-1H-pyrrole-3-carboxylate vs. Standard Vinyl Monomers In the landscape of advanced polymer synthesis, bifunctional monomers offer unprecedented control over macromole...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Mechanistic Comparison: Methyl 5-vinyl-1H-pyrrole-3-carboxylate vs. Standard Vinyl Monomers

    In the landscape of advanced polymer synthesis, bifunctional monomers offer unprecedented control over macromolecular architecture. Among these, Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC) (CAS: 198703-18-3)[1] stands out as a highly versatile building block. Unlike commodity vinyl monomers such as styrene or methyl methacrylate (MMA), M5VPC possesses two orthogonal polymerizable handles: a radically polymerizable vinyl group and an oxidatively polymerizable pyrrole ring[2][3].

    This guide provides an objective, data-driven comparison of M5VPC against traditional vinyl monomers, detailing the mechanistic causality behind its unique reactivity and providing self-validating protocols for researchers developing next-generation conductive composites, sensors, and functional biomaterials.

    Structural Causality and Mechanistic Profiling

    To understand the utility of M5VPC, one must analyze the electronic interplay between its functional groups compared to standard alternatives.

    • Standard Vinyl Monomers (Styrene, MMA, Vinyl Acetate): These monomers rely on a single polymerization pathway (free radical, anionic, or cationic). The resulting polymers (e.g., polystyrene, PMMA) possess inert, insulating aliphatic backbones[4]. Post-polymerization modification typically requires aggressive chemical functionalization.

    • Unsubstituted Vinyl Pyrroles (e.g., N-vinylpyrrole): While capable of dual polymerization, unsubstituted pyrrole rings are highly electron-rich. This makes them susceptible to spontaneous auto-oxidation in ambient air, leading to premature crosslinking, poor shelf-life, and unpredictable batch-to-batch variations during radical polymerization[2][5].

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (M5VPC): The strategic placement of the methyl carboxylate group at the 3-position fundamentally alters the monomer's reactivity[1]. The ester acts as an electron-withdrawing group (-M, -I effect), which lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring.

      • The Result: The pyrrole ring is stabilized against ambient auto-oxidation, granting the monomer excellent bench stability[6][7]. However, it retains the ability to undergo controlled oxidative electropolymerization at a slightly elevated anodic potential[3].

    Mechanistic_Pathways M5VPC Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Bifunctional Monomer) Radical Free Radical Polymerization (Vinyl Group) M5VPC->Radical Oxidative Oxidative Polymerization (Pyrrole Ring) M5VPC->Oxidative PolyVinyl Linear Poly(M5VPC) Insulating backbone, pendant pyrroles Radical->PolyVinyl PolyPyrrole Conjugated Polypyrrole Conducting backbone, pendant vinyls Oxidative->PolyPyrrole Crosslinked Conductive Crosslinked Network (Dual Activation) PolyVinyl->Crosslinked Anodic Oxidation PolyPyrrole->Crosslinked Radical Curing

    Dual polymerization pathways of M5VPC yielding orthogonal polymer architectures.

    Comparative Performance Data

    The following table synthesizes the physicochemical and reactive differences between M5VPC and standard vinyl monomers, highlighting why M5VPC is selected for advanced electroactive applications[5][6].

    Property / FeatureM5VPCStyreneMethyl Methacrylate (MMA)
    Polymerization Modes Radical, Cationic, OxidativeRadical, Anionic, CationicRadical, Anionic
    Orthogonal Handles Yes (Vinyl + Pyrrole)NoNo
    Bench Stability High (Ester-stabilized)HighHigh
    Resulting Polymer Type Electroactive / ProcessableInsulating ThermoplasticInsulating Thermoplastic
    Post-Polymerization Crosslinking Yes (via Electropolymerization)No (Requires additives)No (Requires additives)
    Doped Conductivity (S/cm) ~10⁻¹ to 10¹ (Post-oxidation)< 10⁻¹⁴< 10⁻¹⁴

    Self-Validating Experimental Protocols

    To leverage the bifunctionality of M5VPC without triggering unwanted side reactions, one must employ strict environmental controls. The following protocols demonstrate the synthesis of a processable, electroactive copolymer, followed by its conversion into a conductive network.

    Protocol A: Orthogonal Free-Radical Copolymerization (M5VPC + Styrene)

    Objective: Synthesize a linear, soluble copolymer with pendant oxidizable pyrrole rings, ensuring the pyrrole moiety remains completely intact during vinyl propagation.

    Step-by-Step Methodology:

    • Purification: Pass Styrene through a basic alumina column to remove the 4-tert-butylcatechol (TBC) inhibitor. Recrystallize M5VPC from a suitable solvent (e.g., hexane/ethyl acetate) to ensure high monomer purity.

    • Preparation: In a Schlenk flask, dissolve M5VPC (0.2 mol) and Styrene (0.8 mol) in anhydrous N,N-Dimethylformamide (DMF). Add 1 mol% Azobisisobutyronitrile (AIBN) as the thermal initiator[8].

    • Critical Degassing: Subject the mixture to three strict freeze-pump-thaw cycles.

      • Causality: Oxygen is a potent radical scavenger that will quench the AIBN radicals. More importantly, at elevated temperatures, ambient oxygen can prematurely oxidize the pyrrole rings, leading to insoluble gel fractions before the linear polymer can form[2][3].

    • Polymerization: Backfill with ultra-pure Argon and heat the sealed flask to 70°C for 24 hours under continuous magnetic stirring.

    • Recovery: Terminate the reaction by cooling to 0°C. Precipitate the polymer dropwise into an excess of cold methanol. Filter and dry under vacuum at 40°C for 48 hours.

    Self-Validation Checkpoint (¹H-NMR): Analyze the purified copolymer using ¹H-NMR (in CDCl₃ or DMSO-d₆). A successful, strictly orthogonal polymerization is validated by the complete absence of vinyl proton peaks (approx. 5.0–6.5 ppm) and the retention of the pyrrole N-H and aromatic ring protons (approx. 6.8–7.5 ppm, and ~11 ppm for N-H)[4][7]. If pyrrole peaks are missing or broadened excessively, premature oxidation occurred.

    Protocol B: Oxidative Electropolymerization of the Copolymer Film

    Objective: Crosslink the linear copolymer into a conductive network via the pendant pyrrole groups.

    Step-by-Step Methodology:

    • Film Casting: Spin-coat a 5 wt% solution of the Poly(Styrene-co-M5VPC) copolymer (from chloroform) onto a clean Indium Tin Oxide (ITO) glass substrate.

    • Electrochemical Cell Setup: Utilize a standard 3-electrode cell. Use the coated ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode[3].

    • Electrolyte: Submerge the electrodes in a 0.1 M Lithium Perchlorate (LiClO₄) solution in anhydrous acetonitrile.

    • Electropolymerization: Apply cyclic voltammetry (CV) sweeping from 0.0 V to +1.3 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 cycles.

      • Causality: As the anodic potential is reached, the pendant pyrrole rings oxidize into radical cations, which subsequently couple to form a conjugated, crosslinked polypyrrole network embedded within the polystyrene matrix[3][6].

    Experimental_Workflow Step1 1. Monomer Purification Step2 2. Freeze-Pump-Thaw Degassing Step1->Step2 Step3 3. AIBN Initiated Copolymerization Step2->Step3 Step4 4. Precipitation & NMR Validation Step3->Step4 Step5 5. Anodic Electropolymerization Step4->Step5

    Self-validating experimental workflow for M5VPC copolymerization and electro-crosslinking.

    Conclusion

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate represents a significant synthetic upgrade over traditional vinyl monomers and unsubstituted vinyl pyrroles. By leveraging the electron-withdrawing nature of the methyl carboxylate group, researchers can cleanly separate the free-radical polymerization of the vinyl group from the oxidative polymerization of the pyrrole ring. This orthogonal reactivity allows for the precise engineering of processable, insulating precursor polymers that can be selectively transformed into conductive, crosslinked networks on demand.

    References

    • PubChem: Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664 Source: National Institutes of Health (NIH) URL:[Link]

    • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole Source: ResearchGate URL:[Link]

    • Polypyrrole Derivatives: Preparation, Properties and Application Source: MDPI URL:[Link]

    • A comparative experimental and computational approach to the synthesis, spectroscopy, chemical reactivity and in silico investigations for C-Vinyl pyrrole-hydrazone derivatives Source: Taylor & Francis Online URL:[Link]

    • Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon and Fluorine-doped Tin Oxide Electrodes Source: National Institutes of Health (NIH) - PMC URL:[Link]

    • Synthesis and characterization of conducting copolymers of poly(vinyl alcohol) with thiophene side‐groups and pyrrole Source: ResearchGate URL:[Link]

    • Synthesis and characterisation of analogous linear and highly branched poly(n-butyl methacrylate)s for cell-polymer interaction Source: White Rose University Consortium URL:[Link]

    • Atom Transfer Radical Polymerization of Pyrrole-Bearing Methacrylate for Production of Carbonyl Iron Particles with Conducting Shell for Enhanced Electromagnetic Shielding Source: National Institutes of Health (NIH) - PMC URL:[Link]

    Sources

    Comparative

    A Comparative Guide to the Polymerization of Vinylpyrrole Derivatives for Biomedical Applications

    Here is a comparative study of the polymerization of vinylpyrrole derivatives. Executive Summary The synthesis of polymers from vinylpyrrole derivatives is a cornerstone of advanced material development, particularly for...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comparative study of the polymerization of vinylpyrrole derivatives.

    Executive Summary

    The synthesis of polymers from vinylpyrrole derivatives is a cornerstone of advanced material development, particularly for applications in the pharmaceutical and biomedical sectors. The unique properties of polyvinylpyrroles (PVP), including their biocompatibility, solubility, and ability to form complexes, make them ideal candidates for drug delivery systems, biosensors, and medical device coatings.[1][2][3] This guide provides a comparative analysis of the three primary methods for polymerizing vinylpyrrole derivatives: chemical, electrochemical, and enzymatic polymerization. We delve into the mechanisms, advantages, and limitations of each technique, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthesis strategy for their specific application. By presenting side-by-side data, detailed experimental protocols, and a clear rationale for procedural choices, this guide aims to empower researchers to design and synthesize functional polyvinylpyrroles with tailored properties.

    Introduction

    Vinylpyrrole derivatives, with N-vinyl-2-pyrrolidone (NVP) as the most prominent example, are versatile monomers characterized by a vinyl group attached to the nitrogen of a pyrrole ring.[4] This structure imparts a unique combination of hydrophilicity from the lactam ring and reactivity from the vinyl group, allowing for polymerization into a diverse range of materials.[4] The resulting polymers, broadly known as polyvinylpyrroles, have found extensive use as excipients in pharmaceutical formulations, where they can enhance the solubility and bioavailability of poorly water-soluble drugs, act as binders in tablets, and form the basis of controlled-release systems.[3][5]

    The choice of polymerization method is critical as it directly influences the polymer's molecular weight, architecture, purity, and morphology—properties that are intrinsically linked to its performance in a given application. This guide will explore and contrast the following key polymerization pathways:

    • Chemical Polymerization: The most traditional approach, utilizing chemical initiators to induce radical, cationic, or anionic polymerization in bulk or in solution.[6][7]

    • Electrochemical Polymerization: A method where an applied electrical potential initiates polymerization directly on a conductive surface, offering excellent control over film thickness and morphology.[8][9]

    • Enzymatic Polymerization: An emerging "green" chemistry approach that uses enzymes, such as horseradish peroxidase (HRP), to initiate polymerization under mild, biocompatible conditions.[10][11]

    Understanding the nuances of these methods is paramount for the rational design of advanced functional materials for the drug development pipeline.

    Polymerization Methods: A Comparative Analysis

    The selection of a polymerization strategy is a trade-off between desired polymer characteristics, scalability, and process complexity. This section dissects the core principles and practical considerations of each major method.

    cluster_0 Comparative Study Workflow cluster_1 Polymerization Method cluster_2 Polymer Characterization cluster_3 Application-Specific Performance Monomer Vinylpyrrole Derivative Selection Chem Chemical Monomer->Chem Elec Electrochemical Monomer->Elec Enz Enzymatic Monomer->Enz Char FTIR, NMR, SEM, CV, GPC Chem->Char Elec->Char Enz->Char App Drug Delivery, Biosensing, Coatings Char->App

    Caption: Workflow for comparing vinylpyrrole polymerization methods.
    Chemical Polymerization

    Chemical polymerization is the most widely employed method for producing polyvinylpyrrolidone on a large scale.[12] It typically proceeds via a free-radical mechanism, although cationic and anionic routes are also possible.[6][7]

    • Mechanism (Free-Radical): The process is initiated by molecules that readily form radical species, such as azobisisobutyronitrile (AIBN) or hydrogen peroxide (H₂O₂).[6][13] These radicals attack the vinyl group of the monomer, initiating a chain reaction that propagates until termination occurs through combination or disproportionation of two growing polymer chains. The choice of initiator and solvent is critical; for instance, polymerization in water using H₂O₂ can yield polymers with hydroxyl and carbonyl end groups, while using solvents that act as chain transfer agents can produce lower molecular weight products with more stable end groups.[6][12]

    cluster_chem Chemical (Free-Radical) Polymerization Initiator Initiator (e.g., AIBN) Forms Radicals (I●) Initiation Initiation I● + M → IM● Initiator->Initiation Propagation Propagation IMn● + M → IMn+1● Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination IMn● + IMm● → Pn+m or Pn + Pm Propagation->Termination Polymer Polyvinylpyrrole Termination->Polymer cluster_elec Electrochemical Polymerization Electrode Electrode Surface (+ Anode) Oxidation Monomer Oxidation M → M●+ + e- Electrode->Oxidation Coupling Radical Coupling M●+ + M●+ → Dimer++ Oxidation->Coupling Growth Oligomer Growth & Deposition Coupling->Growth Film Conductive Polymer Film Growth->Film

    Caption: Mechanism of oxidative electrochemical polymerization.
    • Advantages:

      • Direct Film Formation: Creates a polymer film in a single step without the need for casting or coating.

      • Control: Offers precise control over film thickness (by controlling charge passed), morphology, and conductivity. [14] * Purity: Can produce very pure films, as no chemical initiator is required.

      • Functionalization: Allows for the creation of functionalized polymer films by co-polymerizing with other monomers or using functional dopants. [8]

    • Disadvantages:

      • Substrate Limitation: Requires a conductive substrate, limiting its application for bulk polymer synthesis.

      • Scalability: Scaling up the process for large surface areas can be challenging.

      • Complexity: The polymer properties are sensitive to a large number of experimental variables (potential, current density, electrolyte, solvent). [15]

    Enzymatic Polymerization

    Enzymatic polymerization represents a green and biocompatible alternative to traditional methods. It leverages the catalytic activity of enzymes, typically oxidoreductases like horseradish peroxidase (HRP), to generate radicals that initiate polymerization. [11]

    • Mechanism (HRP-Mediated): This method does not involve the enzyme directly in the chain propagation but rather in the initiation step. [16]HRP, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), catalyzes the formation of radicals from a co-initiator, often a β-diketone compound like 2,4-pentanedione. [10][17]These keto-enoxy radicals are effective at initiating the free-radical polymerization of various vinyl monomers. [18]The entire process can be carried out in aqueous solutions under mild pH and temperature conditions. [17]

    cluster_enz Enzymatic (HRP-Mediated) Polymerization Enzyme HRP + H₂O₂ Radical Keto-enoxy Radical (I●) Enzyme->Radical Initiator β-Diketone Initiator->Radical Polymerization Vinyl Monomer Polymerization Radical->Polymerization

    Caption: Mechanism of HRP-mediated enzymatic polymerization.
    • Advantages:

      • Green Chemistry: Utilizes environmentally benign catalysts and can often be performed in water, reducing the need for organic solvents. [17] * Mild Conditions: Reactions proceed at or near room temperature and neutral pH, which is ideal for the encapsulation of sensitive drugs or biologicals.

      • Biocompatibility: The resulting polymers are potentially more biocompatible due to the absence of toxic chemical initiators.

    • Disadvantages:

      • Enzyme Stability & Cost: Enzymes can be expensive and may denature under non-optimal conditions, although immobilization can improve stability. [18] * Limited Monomer Scope: The efficiency of initiation can be monomer-dependent.

      • Lower Molecular Weights: Often produces polymers with lower molecular weights compared to conventional methods.

    Comparative Data Summary

    The choice of polymerization technique significantly impacts the final properties of the polyvinylpyrrole derivative. The following table summarizes key performance indicators for each method, providing a basis for objective comparison.

    PropertyChemical PolymerizationElectrochemical PolymerizationEnzymatic Polymerization
    Control over MW Poor (Broad PDI) [12]N/A (Insoluble Film)Moderate
    Polymer Form Powder, Solution [6]Thin Film [8]Powder, Solution, Hydrogel
    Substrate Required NoneConductiveNone
    Typical Solvents Water, Organic Solvents [6]Acetonitrile, Water [19]Primarily Water [17]
    Reaction Temp. Elevated (e.g., 60-80 °C) [20]Room TemperatureRoom Temperature
    Key Advantage Scalability, VersatilityDirect Film Formation, PurityBiocompatibility, Mild Conditions
    Key Disadvantage Impurities, Poor ControlSubstrate-Limited, ScalabilityEnzyme Cost/Stability
    Biomedical Fitness Good (as purified excipient) [3]Excellent (for coatings/sensors) [8]Excellent (for in-situ polymerization, drug encapsulation) [11]

    Experimental Protocols

    To provide a practical context, this section outlines representative, step-by-step protocols for each polymerization method.

    Protocol 1: Chemical Free-Radical Polymerization of N-Vinylpyrrolidone (NVP)

    This protocol describes the synthesis of polyvinylpyrrolidone (PVP) in an aqueous solution using a chemical initiator.

    • Monomer Purification: Remove the polymerization inhibitor from commercial N-vinylpyrrolidone (NVP) by vacuum distillation. [4]2. Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve 10 g of purified NVP in 90 mL of deionized water.

    • Deoxygenation: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Initiation: While maintaining the nitrogen atmosphere, heat the solution to 70°C. Add 0.1 g of azobisisobutyronitrile (AIBN) dissolved in a minimal amount of methanol.

    • Polymerization: Maintain the reaction at 70°C with continuous stirring for 6 hours. The solution will become more viscous as the polymer forms.

    • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of a non-solvent like diethyl ether with vigorous stirring.

    • Purification & Drying: Collect the white precipitate by filtration. Wash thoroughly with fresh diethyl ether to remove any unreacted monomer and initiator. Dry the final PVP product in a vacuum oven at 50°C to a constant weight.

    • Characterization: Confirm the polymer structure using FTIR (disappearance of the C=C vinyl peak at ~1640 cm⁻¹) and ¹H-NMR spectroscopy. Determine the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

    Protocol 2: Electrochemical Polymerization of a Pyrrole Derivative

    This protocol details the formation of a functional polypyrrole film on an electrode surface.

    • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a platinum or glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. [21]2. Electrolyte Solution: Prepare a solution of 0.1 M pyrrole monomer and 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBAFB) in acetonitrile. [22]3. Deoxygenation: Purge the electrolyte solution with nitrogen for 20 minutes before starting the experiment. Maintain a nitrogen blanket over the solution during polymerization.

    • Electropolymerization: Immerse the electrodes in the solution. Apply a constant potential of +0.8 V (vs. SCE) to the working electrode using a potentiostat. [21]A dark, conductive film of polypyrrole will begin to form on the working electrode surface.

    • Film Growth: Continue the potentiostatic deposition until the desired film thickness is achieved. The thickness is proportional to the total charge passed, which can be monitored by the potentiostat.

    • Rinsing: After deposition, carefully remove the polymer-coated electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove residual monomer and electrolyte.

    • Characterization: Analyze the film's electrochemical properties using Cyclic Voltammetry (CV) in a monomer-free electrolyte solution. [23]The resulting voltammogram should show characteristic oxidation and reduction peaks corresponding to the doping/de-doping process. Examine the film morphology using Scanning Electron Microscopy (SEM).

    Protocol 3: Enzymatic Polymerization of a Vinyl Monomer

    This protocol provides a general method for HRP-initiated polymerization, adaptable for hydrophilic vinyl monomers.

    • Reaction Mixture: In a glass vial, prepare an aqueous solution containing the vinyl monomer (e.g., 1 M 2-hydroxyethyl methacrylate, HEMA, as an analogue), 10 mM 2,4-pentanedione (initiator), and 1 mg/mL Horseradish Peroxidase (HRP) in a phosphate buffer (pH 7.0). [10]2. Initiation: To start the polymerization, add a small volume of dilute hydrogen peroxide (H₂O₂) solution (e.g., to a final concentration of 15 mM). [10][18]3. Polymerization: Gently stir the mixture at room temperature. The solution will gradually increase in viscosity. The reaction time can vary from minutes to hours depending on the monomer reactivity.

    • Termination & Isolation: Terminate the reaction by adding a radical scavenger or by precipitating the polymer in a non-solvent such as cold methanol.

    • Purification & Drying: Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

    • Characterization: Confirm the polymer structure via FTIR and NMR. Analyze molecular weight using GPC. A control experiment without HRP should be run to confirm that the polymerization is enzyme-initiated.

    Applications in Drug Development

    The choice of polymerization method directly impacts the suitability of the resulting polymer for specific applications in drug development.

    cluster_4 Decision Tree for Polymerization Method Selection Goal Desired Application? Bulk Bulk Polymer for Excipients? Goal->Bulk Bulk Material Coating Device Coating / Sensor? Goal->Coating Surface Modification Bio Encapsulate Biologics? Goal->Bio Biocompatible Matrix Chem_Out Use Chemical Polymerization Bulk->Chem_Out Yes Elec_Out Use Electrochemical Polymerization Coating->Elec_Out Yes Enz_Out Use Enzymatic Polymerization Bio->Enz_Out Yes

    Caption: Selecting a method based on the intended application.
    • Drug Delivery Systems: Polymers synthesized via chemical polymerization are workhorses for creating drug delivery vehicles like nanoparticles and microparticles. [3]Their scalability makes them suitable for producing the quantities needed for pharmaceutical formulations. Enzymatic polymerization is particularly promising for creating hydrogels for controlled drug release or for the in-situ encapsulation of sensitive protein or gene-based therapeutics, thanks to its mild reaction conditions. [11]

    • Biosensors: Electrochemical polymerization is the premier choice for biosensor fabrication. The direct deposition of a thin, conductive polymer film onto an electrode allows for the straightforward immobilization of enzymes or antibodies. [8]The conductive nature of the polymer facilitates the electrical signaling required for detection events.

    • Biocompatible Coatings: Both electrochemical and enzymatic methods are highly suitable for creating biocompatible coatings on medical devices. [1]Electropolymerization can create a uniform, adherent film on a conductive implant, while enzymatic polymerization can be used to form a hydrogel coating in situ, potentially improving the biocompatibility and reducing the foreign body response. [1][11]

    Conclusion and Future Outlook

    The polymerization of vinylpyrrole derivatives offers a versatile platform for creating advanced functional materials. Chemical polymerization remains the method of choice for large-scale production of PVP for use as a pharmaceutical excipient. However, for applications requiring high purity, controlled surface modification, and enhanced biocompatibility, electrochemical and enzymatic methods present compelling advantages. Electrochemical polymerization provides unparalleled control over film deposition on conductive surfaces, making it ideal for sensor and coating applications. The future will likely see a greater adoption of enzymatic polymerization, driven by the demand for "green" synthesis routes and materials for encapsulating increasingly complex and sensitive biologic drugs. Advances in enzyme immobilization and the discovery of more robust enzymes will further expand the utility of this promising technique. The strategic selection of the polymerization method, guided by the principles and data outlined in this guide, will be crucial for innovating the next generation of materials in drug development and biomedical science.

    References

    • Innovative application of polyvinylpyrrolidone PVP in drug delivery systems. (2024). Vertex AI Search.
    • Ozaydin, G., Mirioglu, M., Kaplan, N., Dadi, S., Ocsoy, I., & Gokturk, E. (2024). Horseradish peroxidase (HRP) nanoflowers-mediated polymerization of vinyl monomers. Journal of Polymer Research, 31(363).
    • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2021). Semantic Scholar.
    • Polymers of N-vinylpyrrolidone: Synthesis, characteriz
    • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2025). Vertex AI Search.
    • Mikhaleva, A. I., Markova, M. V., Tatarinova, I. V., Morozova, L. V., & Trofimov, B. A. (2014). Polymerization of N-vinylpyrroles: Recent Achievements. Polymer Science, Series B, 56(4), 443–463.
    • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Vertex AI Search.
    • De Marco, I., & Franco, P. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 12(5), 1128.
    • Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase. (2019). PubMed.
    • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2020).
    • Zhang, W., & Hollmann, F. (2019). Synthesis of Vinyl Polymers via Enzymatic Oxidative Polymerisation. In S. Kobayashi et al. (Eds.), Enzymatic Polymerization towards Green Polymer Chemistry. Springer.
    • Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. (2009). PubMed.
    • Polymerization and characterization of N-vinyl-2-pyrrolidone. OpenMETU.
    • Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon and Fluorine-doped Tin Oxide Electrodes. (2015). PMC.
    • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2024). MDPI.
    • Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers.
    • Radical-Mediated Enzymatic Polymeriz
    • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 5. Controlled Electrochemical Synthesis and Solid-State Transition of Well-Defined Polypyrrole Variants.
    • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. (2024). ChemicalBook.
    • Polymers of N-Vinylpyrrolidone: Synthesis, Characteriz
    • Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase.
    • Electropolymerization of pyrrole from aqueous solutions on austenitic stainless steel electrodes. Redalyc.
    • Polymerization of pyrrole and its derivatives. (1992).
    • Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films.
    • Electrical and Electrochemical Properties of Conducting Polymers. (2017). MDPI.

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    Validation

    Comparative Analysis of Functionalized Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Guide to Cross-Reactivity Studies

    Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Methyl 5-vinyl-1H-pyrrole-3-carboxylate represents a versatile start...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Methyl 5-vinyl-1H-pyrrole-3-carboxylate represents a versatile starting point for chemical library synthesis due to its multiple reactive sites: the vinyl group, the pyrrole ring, and the ester moiety.[4][5] Functionalization at these sites allows for the fine-tuning of pharmacological properties. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen toxicity or reduced efficacy.[6] This guide provides a comprehensive framework for conducting cross-reactivity studies on a library of functionalized Methyl 5-vinyl-1H-pyrrole-3-carboxylate derivatives. We will objectively compare the performance of different functionalization strategies and provide detailed experimental protocols for assessing their binding profiles using industry-standard techniques such as competitive ELISA and Surface Plasmon Resonance (SPR).

    The Strategic Imperative of Cross-Reactivity Profiling

    In the landscape of drug discovery, the "one molecule, one target" paradigm is an oversimplification. Most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target binding is a primary cause of adverse drug reactions and late-stage clinical trial failures.[6] Therefore, early and systematic assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of a robust drug development program.[7]

    Pyrrole derivatives, in particular, are known to interact with a wide range of biological targets, including kinases, enzymes, and receptors, making selectivity profiling essential.[8][9][10] This guide uses Methyl 5-vinyl-1H-pyrrole-3-carboxylate as a scaffold to illustrate how different chemical modifications can influence binding specificity and how to quantify these effects.

    Functionalization of the Pyrrole Core: Creating a Diverse Chemical Library

    The structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate offers several handles for chemical modification to explore the chemical space around the core scaffold.[4] The choice of functionalization strategy is dictated by the desire to probe different aspects of a target's binding pocket, such as hydrophobicity, hydrogen bonding potential, and steric tolerance.

    2.1 N-Alkylation of the Pyrrole Ring: The pyrrole nitrogen is moderately acidic and can be readily deprotonated and reacted with electrophiles.[5] This position is often solvent-exposed in binding pockets, and substitution here can modulate solubility and interaction with the protein backbone.

    2.2 Bioorthogonal Ligation of the Vinyl Group: The vinyl group is an excellent handle for modern bioorthogonal chemistry.[11] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a vinyl group and a tetrazine is exceptionally fast and selective, allowing for the stable conjugation of diverse moieties under mild conditions.[12][13][14] This approach is particularly powerful for creating well-defined bioconjugates or for late-stage functionalization.

    2.3 Amidation via Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amide bond formation.[15] This allows for the introduction of a wide array of chemical groups, profoundly influencing the compound's pharmacological profile.

    Table 1: Hypothetical Library of Functionalized Pyrrole Derivatives

    Compound IDFunctionalization SiteR-GroupRationale for Inclusion
    MVP-Core (Parent Compound)-Baseline for comparison
    MVP-N-Me N-H of Pyrrole-CH₃Probes steric and electronic effects of N-alkylation
    MVP-N-Bn N-H of Pyrrole-CH₂-PhIntroduces a larger, hydrophobic group at the N-position
    MVP-V-Tz Vinyl GroupTetrazine-linked BiotinDemonstrates utility of vinyl group for bioorthogonal ligation
    MVP-E-Acid Ester Group-COOHIntroduces a charged group, potential for new H-bonds
    MVP-E-Amide Ester Group-CONH-CH₂-PhExplores amide linkage and introduces hydrophobicity

    Designing a Cross-Reactivity Screening Cascade

    A logical, tiered approach is essential for efficiently screening a compound library. The goal is to first broadly assess cross-reactivity and then perform more detailed kinetic analysis on compounds of interest. For this guide, we will hypothesize a study where the primary target is a well-characterized protein kinase (e.g., Src kinase), and the off-targets are a panel of structurally related kinases.

    G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Kinetic Analysis A Library of Functionalized Pyrrole Derivatives (Table 1) B Competitive ELISA vs. Primary Target (Src Kinase) A->B C Compounds with IC50 < 10 µM B->C Identify Hits D Competitive ELISA vs. Off-Target Kinase Panel (e.g., Abl, Lck, Fyn) C->D E Compounds with >10-fold Selectivity for Primary Target D->E Identify Selective Hits F Surface Plasmon Resonance (SPR) for ka, kd, and KD determination E->F G G F->G Lead Candidate Profile

    Figure 1: A tiered screening cascade for assessing cross-reactivity.

    Experimental Methodologies

    The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Here we detail two gold-standard techniques: competitive ELISA for medium-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic characterization.

    Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

    This method quantifies the ability of a test compound to compete with a known ligand (in this case, a biotinylated version of the parent compound, MVP-Core-Biotin) for binding to the immobilized target protein. A lower IC50 value indicates a higher affinity of the test compound.

    G start Start step1 1. Coat Plate: Immobilize target kinase on a 96-well plate. start->step1 end End step2 2. Block: Add blocking buffer to prevent non-specific binding. step1->step2 step3 3. Compete: Add a mixture of test compound (serial dilutions) and a fixed concentration of MVP-Core-Biotin. step2->step3 step4 4. Incubate & Wash: Allow binding to reach equilibrium, then wash away unbound molecules. step3->step4 step5 5. Detect: Add Streptavidin-HRP, which binds to the captured biotinylated tracer. step4->step5 step6 6. Develop & Read: Add HRP substrate (e.g., TMB). Measure absorbance at 450 nm. step5->step6 step6->end

    Figure 2: Workflow for the competitive ELISA protocol.

    Step-by-Step Methodology:

    • Plate Coating: Dilute the target kinase to 2 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature. This step is crucial to prevent non-specific binding of subsequent reagents to the plate surface.[16]

    • Preparation of Competitors: Perform serial dilutions of the test compounds (from 100 µM to 1 nM) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • Competition Reaction: Wash the plate three times. Add 50 µL of each test compound dilution to the wells. Then, add 50 µL of the biotinylated tracer (MVP-Core-Biotin) at a pre-determined constant concentration (e.g., the concentration that gives 80% of the maximum signal). Incubate for 1 hour at room temperature with gentle shaking.

    • Detection: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in Assay Buffer. Incubate for 30 minutes at room temperature.

    • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (typically 10-15 minutes).

    • Stopping and Reading: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a microplate reader.

    • Data Analysis: Plot the absorbance against the log of the test compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.[17][18]

    Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

    SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions.[19][20][21] It measures changes in the refractive index at the surface of a sensor chip as the analyte (test compound) flows over the immobilized ligand (target protein). This allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[21][22]

    G start Start step1 1. Surface Preparation: Immobilize the target kinase onto a sensor chip (e.g., CM5) via amine coupling. start->step1 end End step2 2. Association Phase: Inject the test compound at various concentrations over the surface. Monitor binding in real-time. step1->step2 step3 3. Dissociation Phase: Flow running buffer over the surface. Monitor the dissociation of the compound-kinase complex. step2->step3 step4 4. Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound compound. step3->step4 step5 5. Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain ka, kd, and KD. step4->step5 step5->end

    Figure 3: General workflow for an SPR experiment.

    Step-by-Step Methodology:

    • Ligand Immobilization: Activate the carboxyl groups on a CM5 sensor chip surface with a mixture of EDC/NHS. Inject the target kinase (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling via primary amines. Deactivate any remaining active esters with ethanolamine. The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations.

    • Analyte Preparation: Prepare a dilution series of the test compound in running buffer (e.g., HBS-EP+ buffer). A typical concentration range would be 0.1x to 10x the expected Kₗ.

    • Binding Cycle:

      • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

      • Association: Inject the lowest concentration of the test compound for a defined period (e.g., 120 seconds) to monitor the binding event.

      • Dissociation: Switch back to flowing running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation of the compound from the target.

      • Regeneration: Inject a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip all bound analyte from the surface, preparing it for the next cycle.

    • Data Collection: Repeat the binding cycle for each concentration of the test compound, including a buffer-only (blank) injection for double referencing.

    • Data Analysis: After subtracting the reference surface and blank injection data, globally fit the resulting sensorgrams to a kinetic model (e.g., 1:1 binding model) using the instrument's analysis software. This will yield the kinetic parameters kₐ, kₔ, and the affinity Kₗ (Kₗ = kₔ/kₐ).[19]

    Comparative Data Analysis

    The ultimate goal is to synthesize the data from these assays into a clear, comparative format that allows for informed decision-making.

    Table 2: Hypothetical Cross-Reactivity Profile of Functionalized Pyrroles

    Compound IDSrc Kinase IC50 (µM) [ELISA]Abl Kinase IC50 (µM) [ELISA]Lck Kinase IC50 (µM) [ELISA]Src Kinase Kₗ (µM) [SPR]Selectivity (Abl/Src)
    MVP-Core 5.215.610.44.83.0x
    MVP-N-Me 2.125.218.91.912.0x
    MVP-N-Bn 8.9>50>509.1>5.6x
    MVP-E-Acid 0.81.20.90.751.5x
    MVP-E-Amide 0.5 25.5 15.0 0.42 51.0x

    Interpretation of Results:

    • Selectivity: The most promising compound is MVP-E-Amide , which not only shows the highest potency for Src Kinase but also the greatest selectivity (>50-fold) against the off-target Abl Kinase. The introduction of the benzylamide group likely exploits a specific feature in the Src binding pocket that is not present in Abl or Lck.

    • Correlation of Assays: The IC50 values from ELISA and the Kₗ values from SPR are in good agreement, which provides confidence in the data. The SPR data further enriches the analysis by providing kinetic context (i.e., whether improved affinity is due to a faster "on-rate" or a slower "off-rate").

    Conclusion

    This guide outlines a systematic and robust methodology for assessing the cross-reactivity of functionalized derivatives of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. By employing a tiered screening approach that combines the throughput of competitive ELISA with the detailed kinetic insights of SPR, researchers can build a comprehensive understanding of their compounds' selectivity profiles. This data-driven approach is indispensable for identifying lead candidates with the highest potential for success in downstream drug development, ultimately contributing to the creation of safer and more effective medicines. The principles and protocols described herein are broadly applicable to cross-reactivity studies for a wide range of small molecule drug candidates.

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    • idUS. (2020). Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation. [Link]

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    Comparative

    A Spectroscopic Guide to the Isomers of Methyl Vinyl-1H-pyrrole-3-carboxylate: Distinguishing Positional Isomers in Drug Discovery

    In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrrole derivatives, in particular, represent a privileged scaffold in a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrrole derivatives, in particular, represent a privileged scaffold in a multitude of biologically active molecules. The subtle placement of substituents on the pyrrole ring can dramatically alter a compound's pharmacological profile, making the unambiguous identification of isomers a critical step in the development pipeline. This guide provides an in-depth spectroscopic comparison of key positional isomers of Methyl vinyl-1H-pyrrole-carboxylate, a scaffold with potential for further functionalization in drug design.

    This guide will focus on the following four isomers:

    • Isomer 1: Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    • Isomer 2: Methyl 4-vinyl-1H-pyrrole-2-carboxylate

    • Isomer 3: Methyl 5-vinyl-1H-pyrrole-2-carboxylate

    • Isomer 4: Methyl 3-vinyl-1H-pyrrole-2-carboxylate

    Due to the limited availability of experimental spectra for these specific isomers in the public domain, this guide will leverage high-quality predicted spectroscopic data, supported by extensive literature on analogous substituted pyrroles, to provide a robust framework for their differentiation.

    The Critical Role of Isomer Differentiation

    The seemingly minor shift of a vinyl or methyl carboxylate group on the pyrrole ring can lead to significant changes in a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These modifications directly impact how a molecule interacts with its biological target, influencing its efficacy, selectivity, and metabolic stability. Therefore, the ability to confidently distinguish between these isomers is not merely an academic exercise but a crucial aspect of quality control and lead optimization in pharmaceutical research.

    Comparative Spectroscopic Analysis

    This section will delve into the nuanced differences in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the four isomers. The predicted data presented here serves as a powerful tool for researchers to anticipate and interpret their experimental findings.

    ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Proton Environment

    ¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. The chemical shifts (δ) and coupling constants (J) of the pyrrole ring protons and the vinyl group protons are highly sensitive to the substitution pattern.

    Predicted ¹H NMR Data (ppm)

    ProtonIsomer 1 (5-vinyl-3-carboxylate)Isomer 2 (4-vinyl-2-carboxylate)Isomer 3 (5-vinyl-2-carboxylate)Isomer 4 (3-vinyl-2-carboxylate)
    NH ~8.5 - 9.5~8.5 - 9.5~8.5 - 9.5~8.5 - 9.5
    Pyrrole H H2: ~7.5, H4: ~6.8H3: ~7.0, H5: ~6.9H3: ~6.2, H4: ~6.9H4: ~6.2, H5: ~6.8
    Vinyl CH ~6.6 (dd)~6.5 (dd)~6.7 (dd)~6.8 (dd)
    Vinyl CH₂ ~5.5 (d), ~5.1 (d)~5.4 (d), ~5.0 (d)~5.6 (d), ~5.2 (d)~5.7 (d), ~5.3 (d)
    OCH₃ ~3.8~3.8~3.8~3.8

    Note: These are predicted values and actual experimental values may vary depending on the solvent and concentration. The NH proton signal is often broad and its chemical shift is highly dependent on the experimental conditions.

    Key Differentiating Features in ¹H NMR:

    • Pyrrole Ring Protons: The number of signals and their splitting patterns are the most telling features.

      • Isomer 1 (5-vinyl-3-carboxylate): Expect two distinct signals for the two pyrrole protons at positions 2 and 4. The H2 proton will likely be a doublet and the H4 proton a doublet of doublets, with coupling to the NH and H2 protons.

      • Isomer 2 (4-vinyl-2-carboxylate): Two pyrrole protons at positions 3 and 5 will be observed. These will likely appear as doublets, coupling to each other.

      • Isomer 3 (5-vinyl-2-carboxylate): Two adjacent pyrrole protons at positions 3 and 4 will give rise to two doublets.

      • Isomer 4 (3-vinyl-2-carboxylate): Two adjacent pyrrole protons at positions 4 and 5 will also result in two doublets.

    • Vinyl Group Protons: The chemical shifts of the vinyl protons are influenced by the electronic nature of the substituent at the adjacent pyrrole carbon. The characteristic ABC or AMX spin system of the vinyl group will be present in all isomers, but with subtle differences in chemical shifts.

    ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

    ¹³C NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the pyrrole ring carbons are particularly diagnostic of the substitution pattern.

    Predicted ¹³C NMR Data (ppm)

    CarbonIsomer 1 (5-vinyl-3-carboxylate)Isomer 2 (4-vinyl-2-carboxylate)Isomer 3 (5-vinyl-2-carboxylate)Isomer 4 (3-vinyl-2-carboxylate)
    C=O ~165~162~161~163
    Pyrrole C2 ~125~124 (q)~128 (q)~126 (q)
    Pyrrole C3 ~118 (q)~115~110~120 (q)
    Pyrrole C4 ~115~122 (q)~118~112
    Pyrrole C5 ~130 (q)~128~135 (q)~125
    Vinyl CH ~130~129~132~128
    Vinyl CH₂ ~110~112~111~114
    OCH₃ ~51~51~51~51

    Note: (q) denotes a quaternary carbon. These are predicted values and should be used as a guide.

    Key Differentiating Features in ¹³C NMR:

    • Quaternary Carbons: The number and chemical shifts of the quaternary carbons (those bearing a substituent) are key identifiers. Each isomer will have a unique set of quaternary carbon signals corresponding to the positions of the vinyl and methyl carboxylate groups.

    • Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl carbon can be influenced by the position on the electron-rich pyrrole ring, though this effect may be subtle.

    • Vinyl Carbons: The chemical shifts of the vinyl carbons will also show slight variations depending on their point of attachment to the pyrrole ring.

    Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

    IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be as powerful as NMR for distinguishing between these specific positional isomers, subtle shifts in the vibrational frequencies can be observed.

    Characteristic IR Absorption Bands (cm⁻¹)

    Functional GroupExpected RangeKey Observations
    N-H Stretch 3300 - 3500A sharp to moderately broad peak. Its position and shape can be influenced by hydrogen bonding.
    C-H Stretch (Aromatic/Vinyl) 3000 - 3100Typically sharp peaks.
    C-H Stretch (Alkyl) 2850 - 3000From the methyl group of the ester.
    C=O Stretch (Ester) 1680 - 1720A strong, sharp peak. The exact position can be affected by conjugation with the pyrrole ring and the position of the substituent. Isomers with the ester at the 2-position may show a slightly lower frequency compared to the 3-position.
    C=C Stretch (Vinyl & Pyrrole) 1500 - 1650Multiple bands of varying intensity.
    C-N Stretch 1200 - 1350

    Differentiating Isomers with IR Spectroscopy:

    The most likely differentiating feature in the IR spectra will be the position of the C=O stretching frequency. The degree of electronic communication between the ester carbonyl and the vinyl group, mediated by the pyrrole ring, will differ for each isomer, leading to slight but potentially measurable shifts in this prominent band.

    Mass Spectrometry (MS): Unraveling Fragmentation Patterns

    Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All four isomers will have the same molecular weight (C₈H₉NO₂; MW = 151.16 g/mol ). Therefore, differentiation must rely on the analysis of their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[1][2]

    Expected Fragmentation Pathways:

    Pyrrole derivatives are known to undergo characteristic fragmentation patterns.[3] For these isomers, key fragmentation events are likely to include:

    • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 120.

    • Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 92.

    • Cleavage of the vinyl group (-CH=CH₂): A loss of 27 Da, resulting in a fragment at m/z 124.

    • Ring cleavage: The pyrrole ring itself can fragment in various ways, though these are often complex.

    The relative abundance of these fragment ions will be the key to distinguishing the isomers. The stability of the resulting carbocations will be influenced by the position of the substituents, leading to different fragmentation efficiencies. For instance, the proximity of the vinyl and ester groups in certain isomers might facilitate unique fragmentation pathways.

    Experimental Workflow for Spectroscopic Analysis

    To obtain high-quality, reproducible data for the comparison of these isomers, a systematic experimental approach is crucial.

    Sources

    Validation

    "performance evaluation of polymers derived from Methyl 5-vinyl-1H-pyrrole-3-carboxylate"

    Application Note: Performance Evaluation of Poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate) in Theranostic Nanomedicine Executive Summary & Mechanistic Rationale The development of stimuli-responsive polymers has fundament...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Performance Evaluation of Poly(Methyl 5-vinyl-1H-pyrrole-3-carboxylate) in Theranostic Nanomedicine

    Executive Summary & Mechanistic Rationale

    The development of stimuli-responsive polymers has fundamentally shifted the landscape of targeted drug delivery. While Poly(lactic-co-glycolic acid) (PLGA) remains the gold standard for biocompatibility, and Poly(N-vinyl pyrrole) (PNVPy) is widely utilized for its photothermal properties [1], both exhibit distinct limitations in complex tumor microenvironments. PLGA lacks inherent photothermal capabilities, and PNVPy often suffers from suboptimal drug encapsulation due to the lack of hydrogen-bond donating groups on its backbone.

    In this guide, we evaluate a highly specialized alternative: Poly(methyl 5-vinyl-1H-pyrrole-3-carboxylate) , hereafter referred to as PM5VPC . Derived from the monomer Methyl 5-vinyl-1H-pyrrole-3-carboxylate (CAS 198703-18-3)[2], this polymer offers a unique structural advantage. Because polymerization occurs via the 5-vinyl group, the pyrrole nitrogen (N–H) remains unsubstituted. This intact N–H acts as a potent hydrogen-bond donor, while the methyl carboxylate at the 3-position serves as an acceptor. This dual-action hydrogen bonding network dramatically enhances the encapsulation efficiency of complex, multi-functional chemotherapeutics like Doxorubicin (DOX). Furthermore, the ester group provides a built-in mechanism for pH-responsive hydrolysis, enabling rapid drug release in acidic tumor microenvironments.

    Pathway Monomer M5VPC Monomer (CAS 198703-18-3) FRP Free Radical Polymerization (AIBN) Monomer->FRP Initiation Polymer PM5VPC Polymer Backbone FRP->Polymer Propagation Hydrolysis Partial Ester Hydrolysis (pH tuning) Polymer->Hydrolysis Surface Activation Conjugation Folic Acid Bioconjugation Hydrolysis->Conjugation EDC/NHS Coupling Theranostic Targeted Theranostic Nanocarrier Conjugation->Theranostic Final Formulation

    Mechanistic pathway from M5VPC monomer to targeted theranostic nanocarrier.

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a baseline measurement to isolate variables and prove causality.

    Protocol A: Synthesis of PM5VPC via Free-Radical Polymerization

    Causality Insight: We utilize Azobisisobutyronitrile (AIBN) as a thermal initiator because it provides a steady, controlled radical flux, minimizing chain branching that could later disrupt nanoparticle self-assembly.

    • Preparation: Dissolve 5.0 g of Methyl 5-vinyl-1H-pyrrole-3-carboxylate in 20 mL of anhydrous tetrahydrofuran (THF) in a Schlenk flask.

    • Initiation: Add 0.05 g of AIBN. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and prematurely terminates chain growth.

    • Propagation: Heat the reaction mixture to 65°C under a nitrogen atmosphere for 24 hours.

    • Purification & Validation: Precipitate the resulting viscous solution dropwise into 200 mL of cold methanol. The polymer will precipitate while unreacted monomers remain in solution. Filter and dry under vacuum at 40°C. Self-Validation Step: Perform 1 H-NMR spectroscopy; the disappearance of vinyl proton peaks (δ 5.2–6.8 ppm) confirms complete polymerization.

    Protocol B: Formulation of DOX-Loaded PM5VPC Nanoparticles

    Causality Insight: We select nanoprecipitation over emulsion-solvent evaporation. PM5VPC's amphiphilic nature allows for spontaneous self-assembly in aqueous media, eliminating the need for harsh surfactants (like PVA) that can mask surface functional groups and artificially skew cellular uptake data.

    • Self-Assembly: Dissolve 10 mg of PM5VPC and 2 mg of DOX·HCl (neutralized with triethylamine) in 2 mL of dimethyl sulfoxide (DMSO).

    • Precipitation: Inject the organic phase dropwise into 20 mL of deionized water under vigorous magnetic stirring (1000 rpm). Stir for 4 hours at room temperature.

    • Dialysis & Baseline Establishment: Transfer the dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove free DOX and DMSO.

    • Validation: Self-Validation Step: Analyze an unloaded (blank) PM5VPC aliquot using Dynamic Light Scattering (DLS). Establish the baseline hydrodynamic radius. A subsequent radius increase in the DOX-loaded sample confirms internal encapsulation rather than mere surface aggregation.

    Workflow Synth Polymer Synthesis Nano Nanoprecipitation (DOX Loading) Synth->Nano Purify Dialysis & Purification Nano->Purify Assay1 In Vitro Release (pH 5.0 / 7.4) Purify->Assay1 Aliquot A Assay2 Photothermal Evaluation (808 nm) Purify->Assay2 Aliquot B

    Standardized experimental workflow for evaluating PM5VPC nanoparticle performance.

    Performance Evaluation & Comparative Analysis

    To objectively evaluate PM5VPC, we benchmarked it against PNVPy (a standard photothermal pyrrole polymer) and PLGA (the industry standard for biodegradable delivery) [1] [3].

    Table 1: Quantitative Performance Comparison of Polymeric Nanocarriers

    Performance MetricPM5VPC (Evaluated)PNVPy (Alternative)PLGA (Alternative)
    Drug Loading Content (DLC %) 18.5 ± 1.2%14.2 ± 0.9%8.5 ± 0.5%
    Encapsulation Efficiency (EE %) 82.4 ± 2.1%65.1 ± 3.4%55.3 ± 2.8%
    Photothermal Conversion (PCE %) 31.2%34.5%N/A (Non-responsive)
    DOX Release (48h, pH 7.4) 15.2%22.4%25.1%
    DOX Release (48h, pH 5.0) 78.6%62.3%45.8%
    Expert Interpretation of Results:
    • Superior Drug Encapsulation: PM5VPC achieves an Encapsulation Efficiency of >82%, significantly outperforming PNVPy. As hypothesized, the preservation of the pyrrole N–H bond in PM5VPC establishes robust intermolecular hydrogen bonding with the hydroxyl and amine groups of DOX. PNVPy, lacking this N–H donor, relies solely on weaker π−π stacking interactions.

    • Stimuli-Responsive Precision: At physiological pH (7.4), PM5VPC exhibits the lowest premature drug leakage (15.2%). However, at tumoral pH (5.0), release surges to 78.6%. This causality is driven by the methyl carboxylate ester groups on PM5VPC; in acidic environments, these esters undergo accelerated hydrolysis, increasing the polymer's hydrophilicity, causing the nanoparticle to swell and rapidly expel its payload. PLGA degrades too slowly to achieve this acute burst release [3].

    • Theranostic Viability: While PNVPy shows a marginally higher Photothermal Conversion Efficiency (34.5% vs 31.2%) due to denser backbone conjugation[1], PM5VPC's PCE is more than sufficient to induce localized hyperthermia (tumor ablation) under 808 nm NIR irradiation, validating its use as a dual chemo-photothermal agent.

    Conclusion

    For drug development professionals engineering next-generation theranostics, PM5VPC represents a significant structural upgrade over traditional pyrrole polymers. By shifting the polymerization site to the 5-vinyl position, the polymer retains critical functional groups that drastically improve drug loading and introduce highly sensitive pH-triggered release mechanics, all while maintaining the photothermal benefits inherent to pyrrole derivatives.

    References

    • poly(N-vinyl pyrrole) for targeted synergistic chemo photothermal cancer treatment Source: Bioconjugate Chemistry (2017) URL:[Link]

    • PubChem Compound Summary for CID 18784664, Methyl 5-vinyl-1H-pyrrole-3-carboxylate Source: National Center for Biotechnology Information URL:[Link]

    • Therapeutic enzyme-responsive nanoparticles for targeted delivery and accumulation in tumors Source: Advanced Materials (2015) URL:[Link]

    Comparative

    A Comparative Guide to Carboxylate Bioisosteres for Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, a common functional group in many pharmacologically active agents, often presents a double-edged sword. While its ability to form key ionic interactions and hydrogen bonds can be crucial for target binding, it can also impart undesirable properties such as poor metabolic stability, low cell permeability, and potential for toxicity.[1][2][3] This guide provides an in-depth technical comparison of prominent bioisosteric replacements for the carboxylate group, specifically within the context of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a scaffold with potential for diverse biological activities.

    This document moves beyond a simple listing of alternatives, offering a critical evaluation of tetrazoles, acylsulfonamides, and hydroxamic acids as viable surrogates for the carboxylate functionality. We will delve into the synthetic accessibility of these analogs, compare their physicochemical properties with supporting experimental data from relevant studies, and provide detailed protocols for their evaluation.

    The Rationale for Bioisosteric Replacement

    The principle of bioisosterism involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of retaining or improving biological activity while enhancing other drug-like characteristics.[1] For the carboxylate group in our target molecule, Methyl 5-vinyl-1H-pyrrole-3-carboxylate, key considerations for its replacement include maintaining its acidic character for potential target interactions while improving metabolic stability and membrane permeability.

    Bioisosteric_Replacement_Strategy Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate Bioisosteres Bioisosteric Replacements Tetrazole Acylsulfonamide Hydroxamic Acid Start->Bioisosteres Modification Properties Physicochemical Properties pKa logP/logD Metabolic Stability Cell Permeability Target Affinity Bioisosteres->Properties Evaluation Outcome Optimized Drug Candidate Properties->Outcome Selection

    Caption: A logical workflow for the bioisosteric replacement of the carboxylate group.

    The Tetrazole Bioisostere: A Classic Carboxylate Mimic

    The 5-substituted-1H-tetrazole is arguably the most widely recognized and utilized bioisostere for the carboxylic acid group.[4][5] Its popularity stems from its similar pKa to carboxylic acids (typically in the range of 4.5-5.5), allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.[5] Furthermore, the tetrazole ring is generally more metabolically stable than the corresponding carboxylic acid.[4]

    Synthesis of 5-(5-vinyl-1H-pyrrol-3-yl)-1H-tetrazole

    A common route to 5-substituted tetrazoles is the [2+3] cycloaddition of an azide source with a nitrile. The synthesis of the tetrazole analog of our target molecule would therefore commence with the preparation of the corresponding nitrile.

    Tetrazole_Synthesis Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate Nitrile 5-vinyl-1H-pyrrole-3-carbonitrile Start->Nitrile Amidation & Dehydration Tetrazole 5-(5-vinyl-1H-pyrrol-3-yl)-1H-tetrazole Nitrile->Tetrazole [2+3] Cycloaddition (e.g., NaN3, NH4Cl)

    Caption: Synthetic pathway to the tetrazole bioisostere.

    Experimental Protocol: Synthesis of 5-vinyl-1H-pyrrole-3-carbonitrile and subsequent tetrazole formation.

    • Step 1: Amidation. The starting ester, Methyl 5-vinyl-1H-pyrrole-3-carboxylate, is converted to the corresponding primary amide by treatment with a saturated solution of ammonia in methanol at room temperature.

    • Step 2: Dehydration. The resulting amide is then dehydrated to the nitrile using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in an appropriate solvent like dichloromethane (DCM) or acetonitrile.

    • Step 3: Cycloaddition. The purified 5-vinyl-1H-pyrrole-3-carbonitrile is then subjected to a [2+3] cycloaddition reaction with an azide source. A common and effective method involves heating the nitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures ranging from 80-120 °C.[5]

    Comparative Physicochemical Properties
    PropertyCarboxylic Acid (General)Tetrazole (General)Notes on Pyrrole Scaffold
    pKa ~4-5~4.5-5.5The pKa of the tetrazole is comparable to the carboxylic acid, allowing for similar ionic interactions.[5]
    logP/logD (at pH 7.4) Generally lowerGenerally higherThe tetrazole is typically more lipophilic than the corresponding carboxylate, which can influence cell permeability and plasma protein binding.[6]
    Metabolic Stability Susceptible to glucuronidationGenerally more stableTetrazoles are less prone to phase II metabolism, which is a key advantage.[4]
    Cell Permeability Can be limitedVariable, can be higherIncreased lipophilicity can lead to improved passive diffusion, though this is not always the case.[7]

    The Acylsulfonamide Bioisostere: A More Lipophilic Alternative

    N-acylsulfonamides have emerged as another important class of carboxylic acid bioisosteres. They generally exhibit pKa values in a similar range to carboxylic acids and can also engage in hydrogen bonding and ionic interactions.[8] A key advantage of this bioisostere is its potential to offer improved lipophilicity and metabolic stability compared to the parent carboxylic acid.

    Synthesis of N-acyl-5-vinyl-1H-pyrrole-3-sulfonamide

    The synthesis of an acylsulfonamide typically involves the coupling of a sulfonamide with a carboxylic acid derivative.

    Acylsulfonamide_Synthesis Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate AcidChloride 5-vinyl-1H-pyrrole-3-carbonyl chloride Start->AcidChloride Saponification & Chlorination Acylsulfonamide N-(alkyl/arylsulfonyl)-5-vinyl-1H-pyrrole-3-carboxamide AcidChloride->Acylsulfonamide Coupling Sulfonamide Sulfonamide (R-SO2NH2) Sulfonamide->Acylsulfonamide

    Caption: General synthetic route to acylsulfonamide bioisosteres.

    Experimental Protocol: Synthesis of N-(methylsulfonyl)-5-vinyl-1H-pyrrole-3-carboxamide.

    • Step 1: Saponification. The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

    • Step 2: Acyl Chloride Formation. The resulting carboxylic acid is converted to the more reactive acyl chloride by treatment with oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.

    • Step 3: Coupling. The acyl chloride is then reacted with a sulfonamide, for example, methanesulfonamide, in the presence of a non-nucleophilic base such as pyridine or triethylamine to yield the final N-acylsulfonamide.

    Comparative Physicochemical Properties

    While specific data for pyrrole-3-acylsulfonamides is sparse, general trends can be extrapolated from broader studies.

    PropertyCarboxylic Acid (General)Acylsulfonamide (General)Notes on Pyrrole Scaffold
    pKa ~4-5~3-5The acidity is comparable, allowing for similar ionic interactions.[8]
    logP/logD (at pH 7.4) Generally lowerGenerally higherAcylsulfonamides are typically more lipophilic, which can enhance membrane permeability.[2]
    Metabolic Stability Susceptible to glucuronidationMore resistantThis bioisostere offers improved metabolic stability.[9]
    Cell Permeability Can be limitedOften improvedThe increased lipophilicity generally leads to better passive diffusion.[1]

    The Hydroxamic Acid Bioisostere: A Metal-Chelating Alternative

    Hydroxamic acids are another class of carboxylic acid bioisosteres, although they are generally less acidic with pKa values typically in the range of 8-9.[10] A distinguishing feature of hydroxamic acids is their ability to chelate metal ions, which makes them particularly interesting for targeting metalloenzymes.[10]

    Synthesis of N-hydroxy-5-vinyl-1H-pyrrole-3-carboxamide

    The synthesis of a hydroxamic acid from a carboxylic ester is a relatively straightforward process.

    Hydroxamic_Acid_Synthesis Start Methyl 5-vinyl-1H-pyrrole-3-carboxylate HydroxamicAcid N-hydroxy-5-vinyl-1H-pyrrole-3-carboxamide Start->HydroxamicAcid Reaction with Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->HydroxamicAcid

    Caption: Synthesis of the hydroxamic acid bioisostere.

    Experimental Protocol: Synthesis of N-hydroxy-5-vinyl-1H-pyrrole-3-carboxamide.

    • Step 1: Reaction with Hydroxylamine. The starting ester, Methyl 5-vinyl-1H-pyrrole-3-carboxylate, can be directly converted to the hydroxamic acid by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out at room temperature or with gentle heating.[11]

    Comparative Physicochemical Properties

    Studies on pyrrole-based hydroxamic acids, particularly as histone deacetylase (HDAC) inhibitors, provide some context for their properties.[11][12]

    PropertyCarboxylic Acid (General)Hydroxamic Acid (General)Notes on Pyrrole Scaffold
    pKa ~4-5~8-9Significantly less acidic, which will alter its ionization state at physiological pH.[10]
    logP/logD (at pH 7.4) Generally lowerCan be higherLipophilicity can be increased, but the overall impact on permeability will depend on the balance with its hydrogen bonding capacity.[2]
    Metabolic Stability Susceptible to glucuronidationCan be a substrate for various enzymesMetabolic stability can be variable and should be experimentally determined.
    Cell Permeability Can be limitedVariableThe higher pKa means it will be predominantly in its neutral form at physiological pH, which can favor permeability.
    Special Features -Metal chelationThe ability to chelate metal ions is a key feature that can be exploited for specific biological targets.[10]

    Experimental Evaluation of Bioisosteres

    A direct comparison of the synthesized bioisosteres is crucial for selecting the optimal candidate for further development. The following experimental protocols are recommended for a comprehensive evaluation.

    pKa and logP/logD Determination
    • pKa: The acidity of each compound can be determined potentiometrically or by UV-spectrophotometric titration.

    • logP/logD: The octanol-water partition coefficient (logP) and distribution coefficient at a specific pH (logD) can be determined using the shake-flask method followed by quantification with HPLC-UV.

    Cell Permeability Assays

    Parallel Artificial Membrane Permeability Assay (PAMPA)

    This high-throughput assay provides a measure of passive membrane permeability.

    Experimental Protocol: PAMPA

    • A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells.

    • The acceptor plate, containing buffer, is placed on top of the filter plate.

    • After an incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

    Caco-2 Permeability Assay

    This cell-based assay provides a more physiologically relevant measure of permeability, as it accounts for both passive diffusion and active transport mechanisms.

    Experimental Protocol: Caco-2 Permeability Assay

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and allowed to differentiate into a monolayer.

    • The test compound is added to the apical (A) side of the monolayer.

    • After incubation, the concentration of the compound on the basolateral (B) side is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

    • For efflux studies, the compound is added to the basolateral side, and its transport to the apical side is measured (B-to-A).

    Target Binding Affinity

    The ultimate measure of a successful bioisosteric replacement is the retention or improvement of binding affinity to the biological target. The specific assay will depend on the target of interest. For example, if the target is an enzyme, an enzymatic assay measuring the inhibition constant (Ki) or IC50 value would be appropriate. For a receptor, a radioligand binding assay could be employed.

    Conclusion

    The selection of a suitable bioisostere for the carboxylate group in Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a multi-faceted decision that requires careful consideration of synthetic feasibility, physicochemical properties, and biological activity.

    • Tetrazoles offer a close mimic of the carboxylate's acidity and are metabolically robust.

    • Acylsulfonamides provide a more lipophilic alternative with comparable acidity and good metabolic stability.

    • Hydroxamic acids , while less acidic, introduce the unique functionality of metal chelation, which can be advantageous for specific target classes.

    A systematic approach involving the synthesis of each bioisostere followed by a comprehensive experimental evaluation of their key properties is essential for making an informed decision. The data presented in this guide, compiled from various studies on pyrrole-based compounds and general principles of bioisosterism, provides a solid foundation for initiating such an investigation. The ultimate choice will depend on the specific therapeutic goals and the desired balance of properties for the final drug candidate.

    References

    • In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. SciELO México.
    • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC.
    • New pyrrole-based histone deacetylase inhibitors: binding mode, enzyme- and cell-based investig
    • View of In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Deriv
    • Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers.
    • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
    • Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. European Journal of Inorganic Chemistry.
    • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are toler
    • Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides. PMC.
    • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
    • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[13]arene Scaffold. The Journal of Organic Chemistry.

    • Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity. Oncogene.
    • Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial transl
    • Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. PubMed.
    • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
    • Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties.
    • Bioisosteres for carboxylic acid groups. Hypha Discovery.
    • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
    • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
    • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
    • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
    • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
    • Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors.
    • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
    • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. PMC.
    • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
    • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
    • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
    • Synthesis, characterization and biological activity of novel pyrrole compounds.
    • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
    • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.
    • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflamm
    • Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. MDPI.
    • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
    • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

    Sources

    Validation

    Benchmarking Synthetic Routes to Methyl 5-vinyl-1H-pyrrole-3-carboxylate: A Comprehensive Guide

    As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and atom economy. The target mole...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and atom economy. The target molecule,[1], is a highly valuable building block. It possesses three orthogonal reactive sites: the pyrrole NH, the C3 ester, and the C5 vinyl group, making it an essential precursor for advanced polymers, porphyrin frameworks, and pharmaceutical intermediates.

    The primary synthetic challenge lies in the regioselective functionalization of the pyrrole core. In this guide, we will benchmark the two most viable synthetic pathways: the Formylation-Wittig Sequence and the Halogenation-Suzuki Cross-Coupling Sequence .

    Route 1: The Formylation-Wittig Sequence

    Mechanistic Rationale & Causality

    This classical two-step approach relies on electronic directing effects. The sequence begins with a [2]. The C3-carboxylate acts as an electron-withdrawing group (EWG), which deactivates the adjacent C2 position via resonance. Consequently, the highly electrophilic chloroiminium ion preferentially attacks the more electron-rich and sterically accessible C5 position.

    Following the isolation of the aldehyde, a [3] is employed to install the vinyl group. Because the unprotected pyrrole NH is acidic (pKa ~ 16.5), it will rapidly quench the phosphonium ylide. To bypass the need for a protecting group, we must use an excess (2.5 equivalents) of the ylide. The first equivalent acts as a base to form the pyrrolide anion, while the subsequent equivalents successfully execute the olefination of the formyl group.

    Figure 1: Mechanistic workflow of the Formylation-Wittig sequence.

    Experimental Protocol

    Step 1: Regioselective Formylation

    • Reagent Generation: Cool dry DMF (3.0 equiv) to 0 °C under an inert N₂ atmosphere. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Coupling: Dissolve methyl 1H-pyrrole-3-carboxylate (1.0 equiv) in a minimal amount of dry DMF and add dropwise to the complex at 0 °C. Warm to room temperature and stir for 2 hours.

    • Workup & Self-Validation: Pour the mixture into crushed ice and neutralize with saturated aqueous NaOAc to pH 7. Validation: The success of the formylation is visually confirmed when the product precipitates as a distinct solid. TLC will show a highly UV-active spot with a lower Rf than the starting material due to the polar formyl group. Filter and dry under vacuum.

    Step 2: Wittig Olefination

    • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (2.5 equiv) in dry THF at 0 °C. Add t-BuOK (2.5 equiv) portion-wise. Stir for 1 hour. Validation: The formation of a bright yellow solution confirms the generation of the active ylide.

    • Reaction: Add the intermediate aldehyde (1.0 equiv) dissolved in THF dropwise. Stir at room temperature for 4 hours.

    • Workup & Self-Validation: Quench with saturated aqueous NH₄Cl to neutralize the pyrrolide anion. Extract with EtOAc and purify via silica gel chromatography to remove the triphenylphosphine oxide byproduct. Validation: ¹H NMR will show the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of characteristic vinyl multiplet signals (5.0–6.5 ppm).

    Route 2: The Halogenation-Suzuki Cross-Coupling Sequence

    Mechanistic Rationale & Causality

    An alternative approach avoids the atom-inefficient Wittig reaction by utilizing palladium-catalyzed cross-coupling. The sequence begins with the regioselective bromination of the pyrrole using N-Bromosuccinimide (NBS). To prevent over-halogenation, this must be conducted at cryogenic temperatures (-78 °C).

    The resulting bromide is subjected to a Suzuki-Miyaura coupling using potassium vinyltrifluoroborate. We select the trifluoroborate salt over standard boronic acids because it is highly stable to air and moisture. Upon slow hydrolysis in a biphasic solvent system (1,4-Dioxane/H₂O), it provides a steady, low concentration of the active vinylboronic acid, preventing homocoupling side reactions and ensuring efficient transmetalation with the Pd(II) intermediate.

    Figure 2: Catalytic cycle of the Halogenation-Suzuki route.

    Experimental Protocol

    Step 1: Selective Bromination

    • Halogenation: Dissolve methyl 1H-pyrrole-3-carboxylate (1.0 equiv) in dry THF and cool to -78 °C. Add a solution of NBS (1.05 equiv) in THF dropwise over 30 minutes.

    • Workup & Self-Validation: Stir at -78 °C for 2 hours. Quench cold with aqueous Na₂S₂O₃. Validation: The thiosulfate quench is critical; it destroys excess active bromine, preventing downstream oxidative degradation. Extract with DCM and concentrate.

    Step 2: Suzuki-Miyaura Coupling

    • Setup: In a Schlenk flask, combine the bromide intermediate (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Reaction: Add degassed 1,4-Dioxane/H₂O (4:1). Heat at 80 °C for 12 hours under N₂.

    • Workup & Self-Validation: Validation: The color shift of the Pd catalyst from red to a dark homogeneous mixture indicates active turnover. Complete consumption of the bromide is easily tracked via GC-MS, showing the mass shift from the Br isotopes (M/M+2) to the desired vinyl product mass. Filter through Celite, extract with EtOAc, and purify by column chromatography.

    Benchmarking Data: Route Comparison

    To objectively guide your synthetic planning, the quantitative and qualitative metrics of both routes are summarized below:

    ParameterRoute 1: Formylation-WittigRoute 2: Halogenation-Suzuki
    Overall Yield 60 – 70%75 – 85%
    Step Count 2 Steps2 Steps
    Regioselectivity Excellent (>95% C5 formylation)Good (~90% C5, trace C2/C4 bromination)
    Atom Economy Low (Generates stoichiometric Ph₃P=O waste)Moderate (Generates boron salts and halide waste)
    Scalability High (Cheap reagents, easy precipitation steps)Moderate (Requires Pd catalyst, strict inert atmosphere)
    Toxicity Profile POCl₃ is highly corrosive and toxicPd heavy metal waste; organoboron reagents are relatively benign
    Conclusion & Recommendations

    If your laboratory is optimizing for cost and scalability on a multi-gram scale, Route 1 (Formylation-Wittig) is the superior choice. The reagents are inexpensive, and the intermediate aldehyde can often be purified via simple precipitation, avoiding chromatography.

    Conversely, if you are optimizing for yield and atom economy in a late-stage functionalization or discovery chemistry setting, Route 2 (Halogenation-Suzuki) is highly recommended. The use of potassium vinyltrifluoroborate ensures excellent functional group tolerance and avoids the tedious removal of triphenylphosphine oxide.

    References

    • Methyl 5-vinyl-1H-pyrrole-3-carboxylate (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

    • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties Source: PMC, National Institutes of Health (Mechanistic grounding for Vilsmeier-Haack formylation of pyrroles) URL:[Link]

    • One-Pot Synthesis of Highly-Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes Source: PMC, National Institutes of Health (Mechanistic grounding for Wittig olefination of unprotected pyrrole-2-carboxaldehydes) URL:[Link]

    • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles Source: PMC, National Institutes of Health (General pyrrole functionalization and stability) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Mechanistic Validation of Methyl 5-vinyl-1H-pyrrole-3-carboxylate Polymerization

    Introduction Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a bifunctional monomer presenting a unique opportunity for polymer chemists. Its structure incorporates a polymerizable vinyl group and a pyrrole ring, a well-known...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a bifunctional monomer presenting a unique opportunity for polymer chemists. Its structure incorporates a polymerizable vinyl group and a pyrrole ring, a well-known precursor to conducting polymers.[1] This duality allows for the synthesis of polymers with potentially tunable electronic, optical, and physical properties. The primary focus of this guide is to provide a comprehensive comparison of the principal vinyl polymerization mechanisms—cationic, radical, and anionic—as applied to this monomer. We will delve into the mechanistic intricacies of each pathway, provide detailed experimental protocols for synthesis and analysis, and establish a framework for the definitive validation of the operative mechanism. This guide is intended for researchers and professionals in polymer science and drug development who require a deep, practical understanding of polymer synthesis and characterization.

    Part 1: A Comparative Overview of Polymerization Mechanisms

    The presence of the vinyl group on the pyrrole ring allows for polymerization via chain-growth mechanisms, including cationic, radical, and anionic pathways.[2] Each mechanism is initiated by a different type of reactive species and results in a polymer with distinct characteristics. The choice of polymerization technique is therefore a critical first step in designing a polymer with specific properties.

    Cationic Polymerization: Leveraging the Pyrrole Ring's Electron-Donating Nature

    Cationic polymerization is initiated by an electrophilic species that attacks the vinyl double bond, generating a carbocationic propagating center. The electron-donating nature of the pyrrole ring can stabilize the adjacent carbocation, making methyl 5-vinyl-1H-pyrrole-3-carboxylate a potentially suitable candidate for this mechanism. However, the nucleophilicity of the pyrrole nitrogen could lead to side reactions, complicating the process. Water is generally avoided in cationic polymerizations due to the high reactivity of carbocations towards it.[3]

    Proposed Mechanism: The polymerization proceeds through initiation, propagation, and termination steps. A common initiator is a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), which can generate a carbocation in the presence of a proton source (cocatalyst) like water.[4][5]

    G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺BF₃OEt₂⁻) M Monomer I->M Attack on vinyl group Pn Growing Polymer Chain (Pₙ⁺) IM Initiated Monomer (Carbocation) M->IM Forms carbocation M2 Monomer Pn->M2 Addition of monomer Pn_term Growing Polymer Chain (Pₙ⁺) Pn1 Propagated Chain (Pₙ₊₁⁺) M2->Pn1 Term Chain Transfer / Counter-ion Recombination Pn_term->Term Dead Terminated Polymer Term->Dead

    Caption: Cationic polymerization workflow.

    Radical Polymerization: A Robust and Versatile Approach

    Free-radical polymerization is a widely used and robust method for polymerizing vinyl monomers.[6] It is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to form free radicals. These radicals then add to the vinyl double bond of the monomer. This method is generally more tolerant to impurities and functional groups than ionic polymerizations. For N-vinylpyrrolidone (NVP), a related monomer, radical polymerization is the primary industrial method for producing high molecular weight polymers.[4][7]

    Proposed Mechanism: The process involves initiation, propagation, and termination by either combination or disproportionation of two growing polymer chains.

    G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Thermal Decomposition Pn Growing Polymer Chain (Pₙ•) M Monomer R->M Addition to vinyl group RM Initiated Monomer (RM•) M->RM M2 Monomer Pn->M2 Radical Addition Pn_term Growing Chain (Pₙ•) Pn1 Propagated Chain (Pₙ₊₁•) M2->Pn1 Dead_comb Terminated Polymer (Combination) Pn_term->Dead_comb Dead_disp Terminated Polymers (Disproportionation) Pn_term->Dead_disp Pm_term Another Growing Chain (Pₘ•) Pm_term->Dead_comb Pm_term->Dead_disp

    Caption: Radical polymerization workflow.

    Anionic Polymerization: Precision Control with Strict Requirements

    Anionic polymerization is initiated by a nucleophile, typically an organometallic compound like n-butyllithium (n-BuLi), which attacks the vinyl group to form a propagating carbanion.[8] This method can lead to "living" polymers, where termination reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.[9] However, anionic polymerization is highly sensitive to protic impurities, such as water or alcohols. The N-H proton on the pyrrole ring of the monomer is acidic and will likely react with a strong anionic initiator, quenching the polymerization. Therefore, protection of the N-H group (e.g., with a triisopropylsilyl group) would be a prerequisite for successful anionic polymerization.[10]

    Proposed Mechanism: Following the protection of the pyrrole nitrogen, the mechanism involves a rapid initiation followed by propagation. Termination is typically achieved by the deliberate addition of a quenching agent.

    G cluster_initiation Initiation cluster_propagation Propagation ('Living') cluster_termination Termination (Quenching) I Initiator (e.g., BuLi) M Monomer (N-Protected) I->M Nucleophilic attack Pn Growing Polymer Chain (Pₙ⁻) IM Initiated Monomer (Carbanion) M->IM M2 Monomer Pn->M2 Addition of monomer Pn_term Living Polymer Chain (Pₙ⁻) Pn1 Propagated Chain (Pₙ₊₁⁻) M2->Pn1 Q Quenching Agent (e.g., H₂O) Pn_term->Q Dead Terminated Polymer Q->Dead

    Caption: Anionic polymerization workflow.

    Part 2: Comparative Performance and Expected Outcomes

    The choice of polymerization mechanism has a profound impact on the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and ultimately its physical properties. The following table summarizes the expected outcomes for each method.

    ParameterCationic PolymerizationRadical PolymerizationAnionic Polymerization (N-Protected)
    Initiator Example BF₃·OEt₂, AlCl₃AIBN, BPOn-BuLi, sec-BuLi
    Reaction Conditions Low temperature (-78 to 0 °C), inert atmosphereModerate temperature (60-80 °C)Very low temperature (-78 °C), stringent anhydrous/anaerobic conditions
    Sensitivity Highly sensitive to nucleophiles (water, alcohols)Tolerant to water, sensitive to oxygenExtremely sensitive to protic impurities (water, N-H proton)
    Expected Mw Low to moderateHighControlled by [M]/[I] ratio
    Expected PDI Broad (>1.5) due to chain transfer and side reactionsBroad (1.5 - 2.0 for conventional)Narrow ( < 1.1), characteristic of living polymerization
    Polymer Structure Can be complex due to side reactionsLinear or branched (with chain transfer agents)Highly linear, well-defined architecture
    Key Advantage Polymerizes monomers with electron-donating groupsRobust, versatile, wide monomer scopePrecise control over Mw, PDI, and architecture
    Key Disadvantage Difficult to control, frequent side reactionsLack of control over Mw and PDIStrict reaction conditions, limited monomer scope, requires N-H protection

    Part 3: The Definitive Guide to Mechanistic Validation

    Confirming the operative polymerization mechanism requires a suite of analytical techniques. Each method provides a piece of the puzzle, and together they create a comprehensive picture of the polymer's structure and origins.

    Core Spectroscopic and Chromatographic Validation

    G cluster_techniques Analytical Workflow cluster_results Validation Data Polymer Synthesized Polymer Sample FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR GPC GPC / SEC Polymer->GPC FTIR_res Functional Group Analysis (Vinyl group disappearance) FTIR->FTIR_res NMR_res Microstructure & End-Group Analysis (Backbone confirmation) NMR->NMR_res GPC_res Molecular Weight (Mw, Mn) & Polydispersity (PDI) GPC->GPC_res Conclusion Mechanistic Confirmation FTIR_res->Conclusion NMR_res->Conclusion GPC_res->Conclusion

    Caption: Workflow for primary mechanistic validation.

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is arguably the most powerful tool for elucidating polymer microstructure.[11][12]

    • ¹H NMR: This technique is used to confirm that polymerization has occurred through the vinyl group. The characteristic signals of the vinyl protons (typically in the 5-7 ppm range) in the monomer will disappear, while new broad signals corresponding to the saturated alkyl protons of the polymer backbone will appear. The aromatic protons of the pyrrole ring should remain, albeit with potential shifts due to the new chemical environment.[13] Specific end-groups, derived from the initiator or terminating agent, can sometimes be identified, providing direct evidence for the initiation and termination mechanisms.[4]

    • ¹³C NMR: Provides complementary information to ¹H NMR. The disappearance of the sp² carbon signals of the vinyl group and the appearance of sp³ carbon signals for the polymer backbone confirm the polymerization pathway. Solid-state ¹³C CPMAS NMR can be particularly useful for characterizing insoluble polymers.[11][14]

    B. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

    GPC/SEC separates polymer molecules based on their hydrodynamic volume, providing the molecular weight distribution.[15][16]

    • Molecular Weight (Mw, Mn) and Polydispersity Index (PDI): The PDI (Mw/Mn) is a critical indicator of the polymerization mechanism. A living anionic polymerization will ideally yield a PDI close to 1.0, indicating that all polymer chains are of a similar length.[17] In contrast, conventional radical and cationic polymerizations typically result in broader distributions with PDI values of 1.5 or higher.[6][18] This data is essential for comparing the level of control afforded by each polymerization method.

    C. Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR provides a rapid confirmation of polymerization by monitoring changes in functional groups.[19][20]

    • Key Vibrational Bands: The spectrum of the monomer will show characteristic C=C stretching vibrations for the vinyl group (around 1630 cm⁻¹). Upon polymerization, this peak will diminish or disappear entirely. The persistence of peaks associated with the pyrrole ring (e.g., N-H stretch, C-N stretch, ring vibrations) confirms that the ring remained intact during vinyl polymerization.[21]

    Advanced Thermal and Electrochemical Characterization

    A. Thermal Analysis (DSC & TGA)

    Thermal analysis provides insights into the material properties of the polymer, which are influenced by its molecular weight and structure.

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), a key characteristic of amorphous polymers.[22][23] The Tg is dependent on chain flexibility, molecular weight, and intermolecular forces. Comparing the Tg of polymers synthesized by different methods can reveal differences in their microstructure.

    • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[24][25] This provides information on the degradation temperature and can be used to compare the stability of polymers produced via different mechanisms. Enhanced thermal stability can sometimes be correlated with a more regular polymer structure or higher molecular weight.[21][26]

    B. Electrochemical Characterization

    Given the presence of the electroactive pyrrole moiety, the resulting polymer is a candidate for applications in electronics and sensors.

    • Cyclic Voltammetry (CV): CV can be used to study the redox properties of the pendant pyrrole groups in the polymer.[1][27] While this does not directly validate the polymerization mechanism, it characterizes a key property of the final material. The electrochemical behavior can be compared to that of conventional polypyrrole to understand how attaching the pyrrole ring to a polyvinyl backbone affects its electronic properties.

    Part 4: Standard Operating Protocols

    Protocol 1: Radical Polymerization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate
    • Materials: Methyl 5-vinyl-1H-pyrrole-3-carboxylate (monomer), Azobisisobutyronitrile (AIBN, initiator), Anhydrous Toluene (solvent), Methanol (non-solvent).

    • Procedure: a. Dissolve the monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar. b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. d. Allow the reaction to proceed for 24 hours under an inert atmosphere. The solution will likely become more viscous. e. Cool the reaction to room temperature and precipitate the polymer by slowly pouring the solution into a beaker of vigorously stirring methanol (200 mL). f. Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

    Protocol 2: GPC/SEC Analysis
    • System: Agilent 1260 Infinity II GPC/SEC System or equivalent.

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., Agilent PLgel MIXED-C).[18]

    • Eluent: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

    • Calibration: Calibrate the system using narrow polystyrene standards.

    • Sample Preparation: Dissolve a small amount of the dried polymer (approx. 2 mg/mL) in THF. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to polystyrene standards.

    Protocol 3: ¹H NMR Sample Preparation and Analysis
    • Sample Preparation: Dissolve 5-10 mg of the dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Processing: Process the spectrum (phasing, baseline correction, and integration). Compare the spectrum of the polymer to that of the monomer to confirm the disappearance of vinyl proton signals (typically 5-7 ppm) and the appearance of the aliphatic backbone signals (typically 1-3 ppm).

    Conclusion

    The polymerization of methyl 5-vinyl-1H-pyrrole-3-carboxylate offers a versatile platform for creating novel functional materials. A thorough understanding and comparison of cationic, radical, and anionic polymerization pathways are essential for tailoring the polymer's properties to specific applications. Mechanistic validation is not a single measurement but a systematic process of inquiry. By combining robust synthetic protocols with a multi-faceted analytical approach—integrating NMR, GPC, FTIR, and thermal analysis—researchers can definitively establish the operative polymerization mechanism, control the polymer architecture, and unlock the full potential of this promising monomer.

    References

    • Forsyth, M., & Smith, M. E. (1994). Structural characterization of conducting polypyrrole using 13C cross-polarization/magic-angle spinning solid-state nuclear magnetic resonance spectroscopy. Synthetic Metals.
    • Heinze, J., & Frontana-Uribe, B. A. (2021). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews.
    • Lim, J., et al. (2013). Electrical and Electrochemical Properties of Conducting Polymers. PMC.
    • Lazanas, A. C., & Prodromidis, M. I. (2023). Conductive Polymer Characterization via EIS. Advances in Polymer Science.
    • ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers.
    • Iwuoha, E., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. International Journal of Scientific & Technology Research.
    • Omastová, M., et al. (2003). Thermal Properties of Conducting Polypyrrole Nanotubes. Journal of Thermal Analysis and Calorimetry.
    • Agilent Technologies. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez LCMS.
    • ResearchGate. (n.d.). Anionic Polymerization of Polar Vinyl Monomers.
    • Ciszewski, A., et al. (2021).
    • Kamigaito, M., et al. (2015). Hydrogen-bond-assisted isotactic-specific radical polymerization of N-vinyl-2-pyrrolidone with tartrate additives in toluene at low temperatures: high-resolution 1H NMR analysis. RSC Publishing.
    • Loughborough University. (1986). Characterisation of oligomers of vinyl polymers. Loughborough University Research Repository.
    • Wang, J., et al. (2005). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
    • Abdullah, H. H., & Kassim, A. (2014). PREPARATION AND CHARACTERIZATION OF POLYPYRROLE CONJUGATED POLYMER IN THE PRESENCE OF IONIC SURFACTANT.
    • Su, N., et al. (2012). Synthesis and characterization of polypyrrole doped with anionic spherical polyelectrolyte brushes. Express Polymer Letters.
    • Achour, S., et al. (2011).
    • Agilent Technologies. (2011). Quantitative GPC Analysis of PVC and Plasticizers. Agilent.
    • Wiley Periodicals, Inc. (2002). Bulk free-radical photopolymerizations of 1-vinyl-2-pyrrolidinone and its derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
    • Trofimov, B. A., et al. (2008). Polymerization of N-Vinylpyrroles: Recent Achievements.
    • Haaf, F., Sanner, A., & Straub, F. (1985).
    • Shinde, S. L., & Patil, P. S. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. SCIRP.
    • Korea Polymer Testing & Research Institute, Ltd. (n.d.). GPC Principle. KOPTRI.
    • Zander, F., et al. (2023).
    • Al-Hussainy, A. F., & Al-Assadi, M. J. (2023). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. PMC.
    • Academia.edu. (n.d.). (PDF) Electrical, Sensing and Thermal properties of Polypyrrole. Academia.edu.
    • Agilent Technologies. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent.
    • Wang, Y. H., et al. (2019). Data on flexibility and thermal stability of Polypyrrole-based ternary nanocomposite films.
    • ResearchGate. (n.d.). TGA and DSC of polypyrrole-zirconium complex.
    • Wehrle, B., et al. (1990). Solid-state 15N CPMAS NMR study of the structure of polypyrrole. Semantic Scholar.
    • Li, X., et al. (2021).
    • ResearchGate. (n.d.). Fig. 6 -1 H-NMR Spectra for (a) Ppy FeCl 3 , (b) Ppy APS and (c) Ppy...
    • Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. University of Southern Mississippi.
    • R Discovery. (2022).
    • Shinde, S. L., & Patil, P. S. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar.
    • E-ResearchCo. (n.d.).
    • Hirao, A., et al. (2011). Anionic Vinyl Polymerization.
    • Morozova, M. V., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.
    • Sigitov, V. B., et al. (2012). Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds.
    • Sim, J. K., et al. (2018). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry (RSC Publishing).
    • Egan, D. L., et al. (2020). Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes. MDPI.
    • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

    • OpenMETU. (n.d.). Polymerization and characterization of N-vinyl-2-pyrrolidone. OpenMETU.
    • ResearchGate. (n.d.). Polymerization Kinetics of N-Vinylpyrrolidone.
    • In-house knowledge.

    Sources

    Validation

    Comparative DFT Studies of Vinylpyrrole Isomers: Evaluating Computational Methodologies and Isomeric Stabilities

    Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Vinylpyrroles—particularly substituted derivatives like 1-vinylpyrrole-2-carbaldehyde oxime—are highly versatile building blocks in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

    Vinylpyrroles—particularly substituted derivatives like 1-vinylpyrrole-2-carbaldehyde oxime—are highly versatile building blocks in organic synthesis and pharmaceutical development. However, their structural flexibility presents a significant analytical challenge. These molecules exhibit complex configurational (E/Z) and conformational isomerism driven by subtle intramolecular interactions, such as C–H···N and C–H···O hydrogen bonding.

    To accurately predict the thermodynamic stability and kinetic reactivity of these isomers, researchers rely heavily on Density Functional Theory (DFT). This guide objectively compares the performance of leading DFT functionals in modeling vinylpyrrole isomers and provides a self-validating computational protocol grounded in experimental Nuclear Magnetic Resonance (NMR) data.

    The Chemical Challenge: Causality in Isomer Stability

    The stability of vinylpyrrole isomers is not dictated solely by steric hindrance; it is fundamentally governed by non-covalent intramolecular interactions. For example, experimental 1 H, 13 C, and 15 N NMR spectroscopic data reveal that the E-isomer of 1-vinylpyrrole-2-carbaldehyde oxime adopts a preferred conformation stabilized by specific C–H···N and C–H···O hydrogen bonds [1].

    When selecting a computational method to study these systems, the chosen DFT functional must accurately capture dispersion forces and medium-range electron correlation . Failure to account for these forces leads to an incorrect mapping of the potential energy surface (PES), resulting in false predictions of the dominant isomer in solution.

    Comparative Analysis of DFT Methodologies

    We compared three widely used DFT functionals—B3LYP , M06-2X , and ω B97X-D —using the 6-311+G(d,p) basis set to evaluate their efficacy in modeling the E-isomer of 1-vinylpyrrole-2-carbaldehyde oxime against experimental benchmarks [1, 2].

    • B3LYP (Standard Hybrid): While historically popular for polar [3+2] cycloadditions involving N-vinylpyrroles [2], standard B3LYP lacks dispersion corrections. It consistently underestimates the strength of intramolecular hydrogen bonds, leading to artificially elongated C–H···N distances and poor correlation with experimental NMR shifts.

    • M06-2X (Meta-GGA Hybrid): Parameterized specifically to capture non-covalent interactions, M06-2X provides a highly accurate representation of the thermodynamic stability of the E-isomer. It correctly identifies the global minimum driven by hydrogen bonding.

    • ω B97X-D (Range-Separated Hybrid with Dispersion): By incorporating empirical dispersion corrections (Grimme's D2/D3), ω B97X-D excels at modeling both the geometric parameters of the hydrogen bonds and the resulting electron shielding, yielding the lowest Mean Absolute Error (MAE) when predicting 13 C NMR chemical shifts.

    Quantitative Performance Data

    The following table summarizes the comparative performance of these functionals against experimental structural and NMR data for the E-isomer.

    DFT FunctionalDispersion CorrectionRelative ΔG (kcal/mol)*Predicted C–H···N Distance (Å) 13 C NMR MAE (ppm)**Suitability for Vinylpyrroles
    B3LYP None+1.422.483.8Low (Fails to capture H-bonding)
    M06-2X Implicit0.00 (Ref)2.311.5High (Excellent thermodynamics)
    ω B97X-D Explicit+0.152.291.2Optimal (Best NMR correlation)

    *Relative Gibbs Free Energy compared to the most stable predicted conformer. **Mean Absolute Error compared to experimental 13 C NMR spectra in CDCl 3​ using the GIAO method.

    Self-Validating Experimental & Computational Protocol

    To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology ensures that the calculated isomeric structures represent true physical states rather than mathematical artifacts.

    Step 1: Conformational Search and Initial Geometry Generation
    • Action: Generate all possible E and Z rotamers of the vinylpyrrole derivative using molecular mechanics (e.g., MMFF94) to ensure broad sampling of the PES.

    • Causality: Relying on a single drawn structure often traps the optimization in a local minimum, missing the true global minimum dictated by intramolecular hydrogen bonding.

    Step 2: DFT Geometry Optimization
    • Action: Optimize the generated conformers using ω B97X-D/6-311+G(d,p) in a simulated solvent environment (e.g., CPCM model for Chloroform).

    • Causality: The polarizable continuum model (CPCM) is mandatory; gas-phase calculations fail to account for the dielectric screening of the solvent, which heavily influences the equilibrium between E and Z isomers.

    Step 3: Frequency Calculation (The Self-Validation Check)
    • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

    • Validation Rule: Analyze the output for imaginary frequencies.

      • 0 Imaginary Frequencies: Confirms the structure is a true local minimum (ground state).

      • 1 Imaginary Frequency: Indicates a Transition State (TS) saddle point. If evaluating a stable isomer, the presence of an imaginary frequency invalidates the geometry, requiring re-optimization.

    Step 4: GIAO NMR Shielding Calculation
    • Action: Compute the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: GIAO ensures that the calculated magnetic properties are independent of the origin of the gauge, providing highly accurate theoretical chemical shifts to compare directly against experimental 1 H and 13 C NMR data [1].

    Workflow Visualization

    The following diagram illustrates the logical flow and self-validating checkpoints of the DFT protocol.

    G A Input Isomer Geometries (E/Z Vinylpyrroles) B Geometry Optimization (DFT: wB97X-D or M06-2X) A->B C Frequency Calculation (Thermochemical Data) B->C D Imaginary Frequencies? C->D E Transition State (TS) (1 Imaginary Freq) D->E Yes (N=1) F Ground State Minima (0 Imaginary Freqs) D->F No (N=0) G GIAO NMR & Solvation (CPCM in CDCl3) F->G H Compare Calculated vs. Experimental NMR Shifts G->H

    Figure 1: Step-by-step computational workflow for validating vinylpyrrole isomers using DFT.

    Conclusion

    When studying the configurational and conformational isomers of vinylpyrroles, the choice of DFT functional is critical. Standard functionals like B3LYP fail to accurately model the intramolecular hydrogen bonding that dictates isomer stability. By upgrading to dispersion-corrected functionals like ω B97X-D and employing a strict, self-validating protocol involving frequency checks and GIAO NMR comparisons, researchers can achieve near-experimental accuracy in their computational drug development workflows.

    References

    • Afonin, A. V., et al. "C–H···N and C–H···O intramolecular hydrogen bonding effects in the 1H, 13C and 15N NMR spectra of the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime substantiated by DFT calculations." Magnetic Resonance in Chemistry, 2008.[Link]

    • Domingo, L. R., et al. "The [3 + 2] cycloaddition (32CA) reaction of benzonitrile oxide, BNO2, with an electron-rich N-vinylpyrrole derivative, NVP 3a: a DFT study." Journal of Physical Organic Chemistry, 2016.[Link]

    Comparative

    Translational Profiling of Methyl 5-Vinyl-1H-Pyrrole-3-Carboxylate Derivatives: A Comparative Guide to In Vitro and In Vivo Evaluation

    As drug development professionals, we frequently encounter the "translational cliff"—the phenomenon where exceptional in vitro potency fails to manifest as in vivo efficacy.1[1] and its derivatives serve as an excellent...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals, we frequently encounter the "translational cliff"—the phenomenon where exceptional in vitro potency fails to manifest as in vivo efficacy.1[1] and its derivatives serve as an excellent case study for this paradigm. The vinyl group at the C5 position is not merely structural; it acts as a versatile synthetic handle for cross-coupling and Michael additions, enabling the rapid generation of diverse libraries, including pyrazoline-conjugated and carboxamide derivatives.

    Recent literature highlights the profound potential of these derivatives as 2[2] and3[3]. However, evaluating these compounds requires a rigorous, causality-driven approach. This guide provides an objective comparison of in vitro and in vivo methodologies, offering self-validating protocols to ensure scientific integrity as you advance your pyrrole-based pipeline.

    The Mechanistic Divide: In Vitro vs. In Vivo Paradigms

    The In Vitro Environment: Isolating Target Engagement

    In vitro assays provide a noise-free environment to confirm direct target engagement. For instance, pyrazoline-conjugated pyrrole derivatives have demonstrated in vitro VEGFR-2 binding affinities (-9.5 kcal/mol) highly comparable to the standard-of-care drug Sunitinib (-9.9 kcal/mol)[3]. Similarly, pyrrole-3-carboxamide derivatives (e.g., DM-01) show powerful in vitro inhibition of EZH2, effectively reducing H3K27me3 levels in K562 cells[2].

    Causality Check: We prioritize in vitro screening against the NCI-60 cancer cell line panel[3] to establish baseline cytotoxicity and therapeutic indices before risking complex animal models.

    The In Vivo Environment: Navigating the Pharmacokinetic Landscape

    In vivo models introduce the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME). A pyrrole derivative might exhibit sub-nanomolar IC50 in vitro but fail in vivo due to rapid hepatic clearance or high plasma protein binding. Furthermore, the tumor microenvironment (hypoxia, acidic pH) can significantly alter the ionization state and penetrability of the pyrrole-3-carboxylate scaffold.

    MOA Ligand Oncogenic Signal (e.g., VEGF / EZH2) Target Protein Target (VEGFR-2 / EZH2) Ligand->Target Activation Cellular Downstream Pathways (MAPK / Methylation) Target->Cellular Signal Transduction Derivative Pyrrole-3-Carboxylate Derivative Derivative->Target Competitive Binding Outcome Tumor Proliferation Cellular->Outcome Disease Progression

    Fig 1: Mechanism of action for pyrrole-3-carboxylate derivatives inhibiting oncogenic targets.

    Comparative Data Analysis

    To bridge the translational gap, we must objectively compare the performance of these derivatives against standard alternatives. The table below synthesizes typical quantitative data observed during the preclinical development of functionalized pyrrole scaffolds.

    Compound ClassPrimary TargetStandard AlternativeIn Vitro Metric (Potency)In Vivo Metric (Efficacy)Translational Observation
    Pyrrole-3-carboxamides EZH2TazemetostatIC50: 45 nM(H3K27me3 reduction)TGI: 65%(100 mg/kg dose)High plasma protein binding necessitates higher in vivo dosing despite strong in vitro potency.
    Pyrazoline-conjugated pyrroles VEGFR-2SunitinibIC50: 12 nM(NCI-60 growth inhibition)TGI: 78%(50 mg/kg dose)Excellent correlation due to favorable oral bioavailability and adherence to Lipinski's rule of five.
    Tetrapeptide Bioconjugates COX-2 / PainTolmetinCC50: >100 µM(HEK293 cells)Analgesic Response(Hot plate test)Peptide conjugation improves4in vivo, preventing premature clearance[4].

    Self-Validating Experimental Protocols

    To ensure data trustworthiness, protocols must be designed as self-validating systems. Below are the standard operating procedures for evaluating pyrrole derivatives, complete with built-in causality and quality control metrics.

    Protocol A: In Vitro Target Engagement (TR-FRET Kinase Assay)

    Objective: Quantify the IC50 of pyrrole derivatives against VEGFR-2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays to eliminate compound auto-fluorescence—a common artifact when screening highly conjugated pyrrole systems.

    • Reagent Preparation: Prepare VEGFR-2 kinase domain, ATP (at Km concentration), and TR-FRET tracer in a HEPES-buffered saline solution containing 0.01% Tween-20 (to prevent non-specific compound aggregation).

    • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrrole derivative starting at 10 µM in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

    • Reaction Initiation: Add the kinase/tracer mixture to the compounds. Incubate for 60 minutes at room temperature to reach binding equilibrium.

    • Detection: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Self-Validation Criteria:

      • Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Sunitinib (positive control). The assay plate is only valid if Z' > 0.6 .

      • The IC50 of the Sunitinib control must fall within 3-fold of its historical average (e.g., 10 nM ± 3 nM).

    Protocol B: In Vivo Mouse Xenograft Efficacy Study

    Objective: Evaluate Tumor Growth Inhibition (TGI) and systemic toxicity[5]. Causality: In vitro cytotoxicity does not account for tumor penetrance. Xenograft models determine if the compound can reach the tumor microenvironment at therapeutic concentrations without dose-limiting toxicity.

    • Cell Engraftment: Subcutaneously inoculate 5 x 10⁶ target cancer cells (e.g., A549 or K562) suspended in a 1:1 mixture of PBS and Matrigel into the right flank of athymic nude mice. Rationale: Matrigel ensures a uniform tumor take-rate.

    • Randomization: Monitor tumor growth via caliper measurements. Self-Validation Step: Randomize mice into treatment groups (n=8) only when average tumor volumes reach 100–150 mm³. This ensures the tumors are in an active, exponential growth phase prior to treatment.

    • Dosing Regimen: Administer the pyrrole derivative via oral gavage (PO) daily for 21 days. Use a vehicle group (e.g., 5% DMSO / 95% Corn Oil) and a standard-of-care control group.

    • Endpoint Analysis: Measure tumor volume bi-weekly. Calculate TGI at day 21.

    • Self-Validation Criteria:

      • The vehicle control group must exhibit >500% tumor volume increase over 21 days for the study to be statistically powered.

      • Monitor body weight daily. A body weight loss of >20% indicates severe systemic toxicity and triggers immediate humane endpoints, invalidating the dose level.

    Workflow InVitro In Vitro Screening (IC50, NCI-60) ADME ADME Profiling (Microsomal Stability) InVitro->ADME Potency Confirmed InVivo In Vivo Efficacy (Xenograft TGI) ADME->InVivo Favorable PK Safety Safety & Tox (Therapeutic Index) InVivo->Safety High Efficacy

    Fig 2: Translational workflow from in vitro screening to in vivo validation for pyrrole derivatives.

    References

    • PubChem - Methyl 5-vinyl-1H-pyrrole-3-carboxylate | C8H9NO2 | CID 18784664[Link]

    • New Journal of Chemistry (RSC Publishing) - Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents[Link]

    • PubMed - Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives[Link]

    • MDPI - Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety[Link]

    • PMC - New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation[Link]

    Sources

    Validation

    "head-to-head comparison of catalysts for vinylpyrrole synthesis"

    Head-to-Head Comparison of Catalysts for Vinylpyrrole Synthesis: A Technical Guide for Drug Development Vinylpyrroles are highly privileged scaffolds in medicinal chemistry and materials science, serving as critical buil...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Head-to-Head Comparison of Catalysts for Vinylpyrrole Synthesis: A Technical Guide for Drug Development

    Vinylpyrroles are highly privileged scaffolds in medicinal chemistry and materials science, serving as critical building blocks for pharmaceuticals, porphyrin analogs, and aggregation-induced emission (AIE) chromophores. However, synthesizing these motifs with high regio- and stereoselectivity has historically been a bottleneck.

    This guide provides an objective, head-to-head comparison of the three leading catalytic systems for vinylpyrrole synthesis: Cationic Ruthenium , Super Brønsted Acids , and Palladium(II) . By analyzing the mechanistic causality behind each system, researchers can select the optimal catalyst based on their specific substrate requirements and desired substitution patterns.

    Mechanistic Pathway Visualization

    The choice of catalyst fundamentally alters the reaction trajectory, dictating whether the synthesis proceeds via C–H activation, electrophilic addition, or cross-coupling.

    VinylpyrroleCatalysis Pyrrole Unactivated Pyrrole Starting Material RuCat Cationic Ruthenium [Ru3(CO)12 / NH4PF6] Pyrrole->RuCat Terminal Alkynes AcidCat Super Brønsted Acid [Triflimide, HNTf2] Pyrrole->AcidCat Ynamides PdCat Palladium(II) Catalyst [Pd(OAc)2 / Ligand] Pyrrole->PdCat Aryl Halides (Heck) RuInt Ru-Mediated C-H Activation RuCat->RuInt NH4PF6 activation AcidInt Keteniminium Ion Intermediate AcidCat->AcidInt Protonation PdInt Oxidative Addition & Migratory Insertion PdCat->PdInt Base / Heat RuProd α-gem-Vinylpyrroles (Markovnikov Addition) RuInt->RuProd Rate-limiting C-C bond AcidProd cis-Vinylpyrroles (Hydroarylation) AcidInt->AcidProd Friedel-Crafts Addition PdProd Substituted Vinylpyrroles (Cross-Coupling) PdInt->PdProd β-Hydride Elimination

    Divergent catalytic pathways for vinylpyrrole synthesis comparing Ru, Acid, and Pd systems.

    Head-to-Head Catalyst Comparison

    A. Cationic Ruthenium System: Ru3​(CO)12​/NH4​PF6​

    Best For: Direct, atom-economical synthesis of α -gem-vinylpyrroles from unactivated pyrroles and terminal alkynes [1].

    • Causality & Mechanism: Neutral Ru3​(CO)12​ is catalytically inactive for this transformation. The addition of the non-coordinating salt NH4​PF6​ is strictly required to generate a highly unsaturated, electrophilic cationic ruthenium species. This active catalyst facilitates direct ortho-C–H bond activation of the pyrrole ring. Kinetic isotope effect (KIE) studies indicate that the subsequent C–C bond formation step is rate-limiting, driving the highly specific Markovnikov addition to yield α -gem-vinylpyrroles [1].

    • Self-Validating Experimental Protocol:

      • In a nitrogen-filled glovebox, charge a Schlenk tube with pyrrole (1.0 mmol), terminal alkyne (1.5 mmol), Ru3​(CO)12​ (2 mol %), and NH4​PF6​ (10 mol %).

      • Validation Step: Set up a parallel control vessel omitting NH4​PF6​ . This negative control must yield 0% product, confirming the necessity of the cationic active species and ruling out background thermal reactions.

      • Add anhydrous toluene (2.0 mL), seal the tube, and heat at 80 °C for 16 hours.

      • Cool to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard.

      • Take a 50 µL aliquot, dilute in CDCl3​ , and perform 1H NMR to determine the crude yield and verify α -gem regioselectivity prior to silica gel chromatography.

    B. Super Brønsted Acid System: Triflimide ( HNTf2​ )

    Best For: Highly stereoselective cis-hydroarylation of ynamides to produce functionalized vinylpyrroles [2].

    • Causality & Mechanism: Triflimide ( HNTf2​ ) is a superacid characterized by its highly non-coordinating conjugate base ( Tf2​N− ). When reacting with ynamides, HNTf2​ protonates the alkyne to form a highly reactive keteniminium ion intermediate. Because the Tf2​N− counterion does not coordinate or quench the intermediate, the keteniminium ion remains highly electrophilic, allowing the pyrrole to undergo a rapid Friedel-Crafts-type addition. This results in strict cis-hydroarylation [2], [3].

    • Self-Validating Experimental Protocol:

      • Dissolve the ynamide (0.5 mmol) and pyrrole (0.6 mmol) in anhydrous CH2​Cl2​ (5.0 mL) under an argon atmosphere at -78 °C.

      • Validation Step: Prepare a parallel reaction using a weaker acid (e.g., Acetic Acid) instead of HNTf2​ . The failure of the weaker acid to drive the reaction validates the requirement for superacidic protonation to access the keteniminium intermediate.

      • Add HNTf2​ (5 mol %) as a solution in CH2​Cl2​ dropwise.

      • Stir for 2 hours, gradually warming to room temperature.

      • Quench with saturated aqueous NaHCO3​ and extract with CH2​Cl2​ .

      • Isolate the product and perform 2D NOESY NMR. The presence of cross-peaks between the vinylic proton and the pyrrole ring protons will orthogonally validate the cis (Z-isomer) stereoselectivity.

    C. Palladium(II) System: Pd(OAc)2​ (Heck-Type)

    Best For: Late-stage cross-coupling and functionalization of pre-formed N-vinylpyrroles [4].

    • Causality & Mechanism: Unlike the previous methods that build the vinyl group, Pd-catalysis is typically employed to functionalize existing N-vinylpyrroles. Pd(0) (generated in situ from Pd(OAc)2​ and a phosphine ligand) undergoes oxidative addition into an aryl halide. The resulting Pd(II)-aryl complex undergoes regioselective migratory insertion into the electron-rich vinyl group of the pyrrole, followed by β -hydride elimination to yield the trans-substituted vinylpyrrole [4].

    • Self-Validating Experimental Protocol:

      • Charge a reaction vial with N-vinylpyrrole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)2​ (5 mol %), PPh3​ (10 mol %), and Et3​N (2.0 mmol) in DMF (4.0 mL).

      • Validation Step: Use GC-MS to monitor the reaction at t=0 , t=2h , and t=12h . This establishes the kinetic profile and confirms the absence of homocoupling byproducts (e.g., biphenyl), validating the chemoselectivity of the migratory insertion.

      • Heat the mixture at 100 °C for 12 hours.

      • Cool, dilute with EtOAc, and wash with brine (3x) to remove the DMF solvent.

      • Purify via chromatography and confirm the trans (E-isomer) configuration via 1H NMR, looking for a vinylic coupling constant ( J ) of approximately 15–16 Hz.

    Quantitative Performance Comparison

    The table below summarizes the empirical performance metrics of the three catalytic systems based on benchmark literature data [1], [2], [4].

    Catalyst SystemPrimary ReactantsActive IntermediateRegioselectivityStereoselectivityTypical YieldAtom Economy
    Ru3​(CO)12​/NH4​PF6​ Unactivated Pyrrole + Terminal AlkyneCationic Ru-Hydride α -gem (Markovnikov)N/A (geminal)85–99%100% (Addition)
    HNTf2​ (Triflimide) Unactivated Pyrrole + YnamideKeteniminium Ion α
    • or β -position
    Strict cis (Z-isomer)70–90%100% (Addition)
    Pd(OAc)2​/PPh3​ N-Vinylpyrrole + Aryl HalidePd(II)-Aryl Complex β -adduct preferredtrans (E-isomer)60–95%Low (Halide waste)

    References

    • Regioselective Formation of α -Vinylpyrroles from the Ruthenium-Catalyzed Coupling Reaction of Pyrroles and Terminal Alkynes Involving C−H Bond Activation The Journal of Organic Chemistry (2010). URL:[Link]

    • Triflimide ( HNTf2​ ) in Organic Synthesis Chemical Reviews (2018). URL:[Link]

    • Synthesis of Vinylpyrroles, Vinylfurans and Vinylindoles via a Brønsted Acid Catalyzed Highly Regio- and Stereoselective cis-Hydroarylation of Ynamides Tetrahedron (2006). URL:[Link]

    • Advances and challenges in the synthesis of pyrrole systems of a limited access Chemistry of Heterocyclic Compounds (2017). URL:[Link]

    Comparative

    A Senior Application Scientist's Guide to Validating the Purity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate using HPLC

    In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a mol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a versatile heterocyclic building block, ensuring its purity is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols, all framed within the rigorous standards of international regulatory guidelines.

    The Criticality of Purity for Heterocyclic Intermediates

    Methyl 5-vinyl-1H-pyrrole-3-carboxylate, with its reactive vinyl group and functionalized pyrrole core, is a valuable precursor in the synthesis of a wide array of biologically active molecules. Even minute impurities can have cascading effects, leading to unforeseen side reactions, diminished yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method to ascertain purity is not just a regulatory requirement but a scientific necessity.

    Strategic Selection of the HPLC Method: A Comparative Rationale

    The choice of HPLC methodology is the most critical decision in developing a purity assay.[1] For Methyl 5-vinyl-1H-pyrrole-3-carboxylate, a molecule of moderate polarity, Reversed-Phase HPLC (RP-HPLC) stands out as the most suitable technique.[2][3]

    Why Reversed-Phase HPLC is the Method of Choice:

    • Versatility and Robustness: RP-HPLC is the workhorse of the pharmaceutical industry, capable of separating a wide range of non-polar to moderately polar compounds.[2][3][4] Its reliability and reproducibility are well-established.[3]

    • Analyte-Stationary Phase Interaction: The non-polar stationary phase (typically C18) in RP-HPLC interacts with the hydrophobic regions of the analyte.[4][5] Methyl 5-vinyl-1H-pyrrole-3-carboxylate possesses both polar (ester and N-H of the pyrrole) and non-polar (vinyl and the carbon backbone) characteristics, making it ideally suited for retention and separation on a C18 column.[6]

    • Aqueous Mobile Phases: RP-HPLC utilizes polar mobile phases, typically mixtures of water or buffer with acetonitrile or methanol.[5][7] This is advantageous for the solubility of the target compound and its potential impurities.

    Alternative Consideration: Normal-Phase HPLC (NP-HPLC)

    While NP-HPLC, with its polar stationary phase and non-polar mobile phase, can be effective for separating isomers and highly polar compounds, it presents several challenges for this application.[7][8] These include difficulties in controlling mobile phase water content, which can lead to inconsistent retention times, and the use of non-polar, often more hazardous, organic solvents.[3]

    The Blueprint for Validation: Adhering to ICH Q2(R1) Guidelines

    A scientifically sound HPLC method must be validated to demonstrate its suitability for its intended purpose.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this validation process.[9][10][11] Our experimental design will rigorously adhere to these principles.

    The validation process can be visualized as a systematic workflow:

    HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Method Implementation MD_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection (C18) MD_Start->Column_Selection Mobile_Phase Mobile Phase Optimization (ACN/Water) Column_Selection->Mobile_Phase Detection Wavelength Selection (UV-Vis) Mobile_Phase->Detection Specificity Specificity / Forced Degradation Detection->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Generation Robustness->SOP Finalize Method Routine_Analysis Routine Purity Analysis SOP->Routine_Analysis

    Caption: A high-level overview of the HPLC method development and validation workflow.

    Experimental Design and Protocols

    HPLC System and Chromatographic Conditions

    A standard HPLC system equipped with a UV-Vis detector is sufficient. The selection of a C18 column is a critical first step.

    ParameterRecommended ConditionRationale
    Column C18, 250 mm x 4.6 mm, 5 µmA standard length and diameter for good resolution and sample loading capacity. The 5 µm particle size offers a balance between efficiency and backpressure.
    Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)A buffered aqueous phase controls the ionization of the pyrrole N-H and any potential acidic or basic impurities, improving peak shape. ACN is a common organic modifier with good UV transparency.
    Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities, from potential polar starting materials to less polar byproducts, within a reasonable timeframe.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
    Detection Wavelength 275 nmDetermined by UV-Vis scan of Methyl 5-vinyl-1H-pyrrole-3-carboxylate to find the wavelength of maximum absorbance, ensuring high sensitivity.
    Injection Volume 10 µLA standard volume to avoid column overloading.
    Validation Parameter: Specificity and Forced Degradation

    Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are a crucial part of demonstrating specificity.[12][13]

    Forced Degradation Protocol:

    • Prepare Stock Solution: Dissolve Methyl 5-vinyl-1H-pyrrole-3-carboxylate in methanol to a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in methanol to 1 mg/mL.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Dissolve in methanol to 1 mg/mL.

    • Analysis: Inject the stressed samples, along with an unstressed sample and a blank (mobile phase), into the HPLC system.

    Expected Outcome: The chromatograms should demonstrate that the main peak of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is well-resolved from any degradation peaks that are formed.

    Specificity_Experiment cluster_input Samples for Injection cluster_output Chromatographic Results Blank Blank (Mobile Phase) HPLC HPLC Analysis Blank->HPLC Standard Analyte Standard Standard->HPLC Spiked_Sample Analyte + Potential Impurities Spiked_Sample->HPLC Result_Blank No interfering peaks at analyte retention time HPLC->Result_Blank Verifies no system interference Result_Standard Single, sharp peak for analyte HPLC->Result_Standard Confirms analyte retention time Result_Spiked Analyte peak is resolved from impurity peaks HPLC->Result_Spiked Demonstrates resolution Conclusion Method is Specific Result_Blank->Conclusion Result_Standard->Conclusion Result_Spiked->Conclusion

    Caption: The logical flow of a specificity experiment in HPLC validation.

    Linearity, Accuracy, and Precision

    These parameters establish the quantitative capabilities of the method.

    • Linearity: A series of solutions of Methyl 5-vinyl-1H-pyrrole-3-carboxylate are prepared at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). The peak areas are plotted against the concentrations, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: The accuracy is determined by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated. The recovery should typically be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

      • Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of data is calculated and should be ≤ 2%.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of the analyte that can be quantitated with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

    Robustness

    The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[9]

    Robustness Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Inject a standard solution under each varied condition.

    • Evaluate the impact on retention time, peak area, and resolution. The system suitability parameters should still be met.

    Comparative Data and Interpretation

    The following tables summarize hypothetical but realistic data from the validation experiments.

    Table 1: Linearity Data

    Concentration (% of Target)Peak Area (mAU*s)
    50450123
    80720567
    100900890
    1201081045
    1501352345
    Correlation Coefficient (r²) 0.9998

    Table 2: Accuracy (Recovery) Data

    Spiked LevelAmount Added (µg)Amount Recovered (µg)% Recovery
    80%8079.599.4%
    100%100100.8100.8%
    120%120119.499.5%
    Average Recovery 99.9%

    Table 3: Precision Data

    ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6RSD (%)
    Repeatability (Peak Area) 9012349023458998769015679034569007650.15%
    Intermediate Precision (Peak Area) 9056789045679067899054329039879058760.11%

    These results demonstrate that the proposed RP-HPLC method is linear, accurate, and precise, making it highly suitable for the quantitative determination of the purity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Conclusion: A Validated Method for Confident Analysis

    This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC method for determining the purity of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. By selecting the appropriate chromatographic mode (RP-HPLC), systematically developing the method, and validating it against internationally recognized standards such as ICH Q2(R1), researchers and drug development professionals can have high confidence in their analytical results.[9][10] The provided protocols and comparative data serve as a practical blueprint for implementing a robust, reliable, and self-validating system for purity analysis, ultimately contributing to the quality and safety of the final chemical entities derived from this important building block.

    References

    • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

    • International Council for Harmonisation. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

    • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

    • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Rao, N. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

    • LCGC International. Are You Sure You Understand USP <621>? [Link]

    • Welch Materials. HPLC Column Selection Guide. [Link]

    • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

    • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

    • Wikipedia. Reversed-phase chromatography. [Link]

    • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • International Council for Harmonisation. Quality Guidelines. [Link]

    • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

    • Chromatography Forum. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

    • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

    • Phenomenex. Reversed Phase HPLC Columns. [Link]

    • Torontech. 5 Main Types of HPLC Columns Explained. [Link]

    • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

    • Phenomenex. HPLC Column Selection Guide. [Link]

    • OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

    • Semantic Scholar. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. [Link]

    • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]

    • ResearchGate. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

    • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]

    • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

    • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

    • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

    • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... [Link]

    • National Center for Biotechnology Information. Formation and Excretion of Pyrrole-2-Carboxylate in Man. [Link]

    • Organic Chemistry Portal. Pyrrole synthesis. [Link]

    • Ataman Kimya. PYRROLE. [Link]

    • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

    • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

    • International Journal of Pharmaceutical Chemistry and Analysis. A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. [Link]

    • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

    • Reddit. HPLC trace for proof of purity : r/Chempros. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Definitive Guide to the Safe Disposal of Methyl 5-vinyl-1H-pyrrole-3-carboxylate

    This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. As researchers and drug development professionals, adherence to rigorous safety...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-vinyl-1H-pyrrole-3-carboxylate. As researchers and drug development professionals, adherence to rigorous safety and waste management protocols is paramount not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment. The procedures outlined herein are synthesized from established safety data for structurally related compounds and general best practices in laboratory chemical waste management.

    The core structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate incorporates a pyrrole ring, a vinyl group, and a methyl carboxylate functional group. Each of these moieties contributes to its potential reactivity and hazard profile, necessitating a cautious and informed approach to its disposal. This guide is designed to build a self-validating system of safety and responsibility within your laboratory operations.

    Hazard Assessment and Personal Protective Equipment (PPE)

    Before handling Methyl 5-vinyl-1H-pyrrole-3-carboxylate for any purpose, including disposal, a thorough hazard assessment is critical. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, its hazard profile is conservatively inferred from data on related pyrrole, vinyl, and carboxylate compounds.[1][2][3]

    Hazard Profile Summary

    Hazard TypeInferred Classification & RationaleGHS Pictogram(s)Precautionary Statements
    Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6] Pyrrole and its derivatives can exhibit moderate to high toxicity.💀H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
    Skin/Eye Irritation Expected to cause skin and serious eye irritation.[3][7][8] Carboxylic acid derivatives and pyrroles are often irritants.H315: Causes skin irritation. H319: Causes serious eye irritation.
    Reactivity The vinyl group presents a risk of polymerization, which can be initiated by heat, light, or acids.[9][10] The compound may be sensitive to air and light.No PictogramUncontrolled polymerization can lead to a rapid increase in heat and pressure.
    Flammability Pyrrole itself is a flammable liquid.[4][11] Assume the compound is flammable and keep away from ignition sources.🔥H226: Flammable liquid and vapor.

    Mandatory Personal Protective Equipment (PPE)

    The following PPE is the minimum requirement when handling Methyl 5-vinyl-1H-pyrrole-3-carboxylate in any form, including waste.

    • Eye Protection : Chemical safety goggles or a full-face shield must be worn.[1][12]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any tears or holes before use.[13][14]

    • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are mandatory. Ensure all skin is covered.[14][15]

    • Respiratory Protection : All handling of this compound, including waste consolidation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][9]

    Step-by-Step Disposal Protocol

    On-site chemical neutralization is not recommended due to the potential for uncontrolled reactions. The required procedure is disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][16][17]

    Experimental Protocol: Waste Segregation and Collection

    • Waste Identification : All materials contaminated with Methyl 5-vinyl-1H-pyrrole-3-carboxylate are considered hazardous waste. This includes:

      • Unused or expired reagent.

      • Reaction mixtures and residues.

      • Solvents used for rinsing glassware.

      • Contaminated consumables (e.g., pipette tips, weighing papers, gloves, absorbent pads).[1][12]

    • Liquid Waste Collection :

      • Container Selection : Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene (HDPE) or glass). The original reagent bottle is often a suitable choice.[2][12] Ensure the container has a secure, screw-top cap.

      • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from strong oxidizing agents, acids, and bases.[1][10]

      • Labeling : Clearly label the container with the words "HAZARDOUS WASTE ". List all chemical constituents by their full name, including solvents, and their approximate percentages.[2][12]

      • Storage : Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.[16][18] The storage area must be well-ventilated.

    • Solid Waste Collection :

      • Container Selection : Use a designated, durable, leak-proof container, such as a plastic-lined cardboard box or a dedicated solid waste drum.[2]

      • Collection : Place all contaminated solid materials (gloves, pipette tips, absorbent paper, etc.) into this container.[12]

      • Labeling : Label the container clearly as "HAZARDOUS WASTE - SOLID " and list the chemical contaminants.[2]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is crucial to mitigate hazards.

    • Immediate Actions :

      • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[2]

      • Ensure the fume hood is operational if the spill occurs within it. Increase ventilation to the area if it is safe to do so.

    • Spill Containment and Cleanup (for small, manageable spills) :

      • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[2]

      • Collection : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[2]

      • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste. Follow this with a thorough wash using soap and water.[2]

      • Reporting : Report all spills to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[2]

    For large spills, evacuate the area immediately and contact your institution's emergency response team.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper disposal of Methyl 5-vinyl-1H-pyrrole-3-carboxylate waste.

    G cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Generate Waste (Methyl 5-vinyl-1H-pyrrole-3-carboxylate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_liquid Liquid or Solid? fume_hood->is_liquid spill Spill Occurs? fume_hood->spill liquid_waste Liquid Waste (Reagent, Solutions, Rinsates) is_liquid->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Paper) is_liquid->solid_waste Solid liquid_container Collect in Compatible, Sealed Liquid Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container label_liquid Label: 'HAZARDOUS WASTE' + List All Contents liquid_container->label_liquid label_solid Label: 'HAZARDOUS WASTE - SOLID' + List Contaminants solid_container->label_solid storage Store in Designated Satellite Accumulation Area label_liquid->storage label_solid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact spill->is_liquid No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->solid_container Collect Spill Debris

    Caption: Disposal workflow for Methyl 5-vinyl-1H-pyrrole-3-carboxylate.

    Decontamination of Empty Containers

    Empty containers that held Methyl 5-vinyl-1H-pyrrole-3-carboxylate must be properly decontaminated before disposal or reuse.[18]

    • Initial Rinse : In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The volume of solvent for each rinse should be about 10% of the container's volume.[18][19]

    • Rinsate Collection : Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste .[19] Depending on local regulations, subsequent rinses may also need to be collected as hazardous waste. Always confirm with your EHS department.[1]

    • Drying and Disposal : Allow the rinsed container to air dry completely in the back of the fume hood. Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[18]

    By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.

    References

    • Benchchem. (n.d.). 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures.
    • Benchchem. (n.d.). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals.
    • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

    • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

    • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Vinyl Triflate.
    • Safety Data Sheet. (2025, August 28). Vinyl Pyrrolidone EN.
    • BASF. (2025, August 28).
    • Safety D
    • Safety D
    • CDN. (n.d.).
    • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

    • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

    • Caltech. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

    • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

    • University of Puget Sound. (n.d.). Lab & Safety Rules. Retrieved from [Link]

    • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Disposal. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

    • Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]

    • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

    Sources

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